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  • Product: 5-Fluoro-2-methylbenzofuran
  • CAS: 60770-66-3

Core Science & Biosynthesis

Foundational

5-Fluoro-2-methylbenzofuran: A Privileged Scaffold in Medicinal Chemistry and Organic Synthesis

Executive Summary In the landscape of modern drug discovery and advanced materials synthesis, the benzofuran core is universally recognized as a "privileged scaffold" due to its ability to orient pharmacophoric groups ac...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery and advanced materials synthesis, the benzofuran core is universally recognized as a "privileged scaffold" due to its ability to orient pharmacophoric groups across diverse biological targets[1]. Among its derivatives, 5-Fluoro-2-methylbenzofuran (CAS: 60770-66-3) stands out as a highly versatile intermediate[2]. By strategically positioning a fluorine atom at the C5 position and a methyl group at the C2 position, this molecule achieves a rare balance of metabolic stability, optimized lipophilicity, and synthetic tractability.

This technical guide provides a comprehensive analysis of the physicochemical properties, structural rationale, synthetic methodologies, and pharmacological applications of 5-fluoro-2-methylbenzofuran, designed for application scientists and drug development professionals.

Physicochemical Profiling & Structural Rationale

The utility of 5-fluoro-2-methylbenzofuran is not coincidental; it is the direct result of its atomic composition. To utilize this compound effectively, one must understand the causality behind its physical properties and structural substitutions.

Quantitative Data Summary
PropertyValueCausality / Significance
CAS Number 60770-66-3[2]Primary identifier for the core unfunctionalized scaffold.
Molecular Formula C9H7FO[2]Defines the fundamental atomic composition.
Molecular Weight 150.15 g/mol [2]Low molecular weight allows for extensive downstream elaboration while maintaining drug-like properties (Lipinski's Rule of 5).
LogP (Predicted) 2.88[2]High lipophilicity driven by the fluorine atom, optimizing cellular and blood-brain barrier (BBB) permeability[1].
Boiling Point 200.2 ± 20.0 °C[2]Indicates a stable liquid/low-melting solid at standard conditions, requiring specific vacuum distillation protocols.
Density 1.2 ± 0.1 g/cm³[2]Higher density than water due to the halogen (fluorine) substitution.
The Mechanistic Role of Substitutions
  • The 5-Fluoro Bioisostere: The introduction of a fluorine atom at the 5-position is a calculated design choice. Fluorine serves as a bioisostere for hydrogen, meaning it mimics hydrogen's size while offering vastly different electronic properties[1]. Its high electronegativity modulates the pKa of nearby functional groups and significantly enhances metabolic stability by blocking the electron-rich aromatic ring from cytochrome P450-mediated oxidative metabolism[1]. Furthermore, the C-F bond increases the overall lipophilicity of the molecule, which is critical for central nervous system (CNS) agents requiring BBB penetration[1].

  • The 2-Methyl Synthetic Handle: The C2-methyl group provides essential steric bulk to correctly orient the molecule within receptor binding pockets. More importantly, it acts as a latent electrophilic warhead. Through radical halogenation, the methyl group can be converted into a bromomethyl group, creating a highly reactive site for SN​2 displacement by various nucleophiles[1].

Synthetic Methodologies: Assembly and Functionalization

The construction of the 5-fluoro-2-methylbenzofuran core requires precision. One of the most robust and highly cited methods for assembling 2,3-disubstituted benzofurans is the CuI-catalyzed domino process developed by Ma et al., which utilizes 1-bromo-2-iodobenzenes and β -keto esters[3].

Retrosynthetic and Functionalization Workflow

G N1 1-Bromo-4-fluoro-2-iodobenzene N3 CuI-Catalyzed Domino Coupling (Base, Heat) N1->N3 N2 β-Keto Ester (e.g., Ethyl acetoacetate) N2->N3 N4 Ethyl 5-fluoro-2-methylbenzofuran-3-carboxylate N3->N4 Intramolecular Cyclization N5 Hydrolysis & Decarboxylation N4->N5 N6 5-Fluoro-2-methylbenzofuran (Core Scaffold) N5->N6 -CO2 N7 Radical Bromination (NBS) N6->N7 N8 2-(Bromomethyl)-5-fluorobenzofuran (Electrophilic Handle) N7->N8 Benzylic Activation

Caption: Retrosynthetic assembly via CuI-catalysis and downstream functionalization of the benzofuran scaffold.

Standard Operating Protocol: CuI-Catalyzed Domino Synthesis

This protocol details the synthesis of the intermediate Ethyl 5-fluoro-2-methylbenzofuran-3-carboxylate (CAS: 826990-64-1)[4], which can subsequently be decarboxylated to yield the pure core.

  • Preparation of the Catalytic System: In an oven-dried Schlenk tube under a strict argon atmosphere, combine 1-bromo-4-fluoro-2-iodobenzene (1.0 equiv), ethyl acetoacetate (1.2 equiv), CuI (10 mol%), and Cs2​CO3​ (2.0 equiv).

    • Causality: Copper(I) iodide serves as the primary catalyst for the initial C-C bond formation. The weak base Cs2​CO3​ is specifically chosen to deprotonate the β -keto ester to form the reactive enolate without causing premature hydrolysis of the ester group[3].

  • Solvent Addition and Degassing: Add anhydrous DMSO (0.5 M relative to the aryl halide). Degas the mixture via three consecutive freeze-pump-thaw cycles.

    • Causality: DMSO is a highly polar aprotic solvent that effectively stabilizes the Cu(I) intermediate. Degassing is absolutely critical to prevent the oxidative homocoupling of the enolate or the oxidation of the Cu(I) catalyst to an inactive Cu(II) species.

  • Domino Coupling and Cyclization: Heat the reaction mixture to 90 °C and stir for 12-16 hours.

    • Causality: The elevated temperature provides the activation energy required for the initial Ullmann-type coupling (which selectively replaces the more reactive iodine atom), followed by an intramolecular nucleophilic aromatic substitution ( SN​Ar ) or reductive elimination that displaces the bromide to close the furan ring[3].

  • Quenching and Extraction: Cool the mixture to room temperature, quench with saturated aqueous NH4​Cl , and extract with ethyl acetate.

    • Causality: NH4​Cl breaks down the copper complexes, sequestering the metal into the aqueous phase and preventing emulsion formation during the organic extraction.

  • Purification: Dry the combined organic layers over anhydrous Na2​SO4​ , concentrate in vacuo, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Pharmacological Applications and Target Engagement

The 5-fluoro-2-methylbenzofuran scaffold is heavily utilized in the development of therapeutic agents targeting metabolic disorders, inflammation, and central nervous system pathologies.

GPR120 Agonism and Metabolic Regulation

Derivatives of 5-fluoro-2-methylbenzofuran have been extensively patented as potent agonists of GPR120 (Free Fatty Acid Receptor 4)[5]. GPR120 is a G-protein coupled receptor expressed in macrophages and adipocytes. Activation of this receptor by benzofuran derivatives is a highly sought-after mechanism for treating metabolic disorders and insulin resistance[5]. Furthermore, related imidazoline derivatives containing the 5-fluoro-2-methylbenzofuran moiety have demonstrated significant hypoglycemic activity, potentiating the secretion of insulin from pancreatic beta cells under high glucose conditions[6].

Mechanistic Pathway of Anti-Inflammatory Action

G N1 5-Fluoro-2-methylbenzofuran Derivative N2 GPR120 Receptor Activation N1->N2 High Affinity Binding N3 β-Arrestin-2 Recruitment N2->N3 Conformational Shift N4 Inhibition of TAB1/TAK1 Complex N3->N4 Intracellular Signaling N5 Suppression of NF-κB Pathway N4->N5 Anti-inflammatory Cascade N6 Decreased Pro-inflammatory Cytokines (TNF-α, IL-6) N5->N6 Transcriptional Repression

Caption: Mechanistic pathway of benzofuran-derived GPR120 agonists in suppressing inflammatory responses.

Handling, Stability, and Self-Validating Storage Protocols

To ensure the scientific integrity of experiments utilizing 5-fluoro-2-methylbenzofuran and its functionalized derivatives (such as 7-Bromo-5-fluoro-2-methylbenzofuran, CAS: 253429-24-2)[7], strict handling protocols must be observed.

  • Storage Causality: The compound should be stored sealed in a dry environment at 2-8 °C[7]. While the core benzofuran is relatively stable, exposure to ambient moisture and heat can lead to the slow degradation of functionalized derivatives (especially bromomethyl variants) via ambient hydrolysis.

  • Purity Validation: Prior to utilizing the scaffold in sensitive cross-coupling reactions, purity should be validated via 1H NMR and 19F NMR. The presence of a sharp singlet in the 19F NMR spectrum will confirm the integrity of the C-F bond, while the 1H NMR should show a distinct singlet for the C2-methyl group (~2.4 - 2.8 ppm depending on solvent and exact substitution)[3].

References

  • Google Patents. "US10155737B2 - Benzo-fused heterocyclic derivatives useful as agonists of GPR120".
  • ACS Publications. "CuI-Catalyzed Domino Process to 2,3-Disubstituted Benzofurans from 1-Bromo-2-Iodobenzenes and β-Keto Esters". The Journal of Organic Chemistry. Available at:[Link]

  • Google Patents. "WO1999032482A1 - Hypoglycemic imidazoline compounds".

Sources

Exploratory

Spectroscopic Profiling and Analytical Methodologies for 5-Fluoro-2-methylbenzofuran Derivatives

Executive Summary The 5-fluoro-2-methylbenzofuran scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of central nervous system (CNS) agents, oncology therapeutics, and G...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 5-fluoro-2-methylbenzofuran scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of central nervous system (CNS) agents, oncology therapeutics, and GPR120 agonists for Type II diabetes[1][2]. The incorporation of a fluorine atom at the C5 position serves as a bioisostere for hydrogen, modulating the basicity of adjacent functional groups, enhancing metabolic stability against oxidative degradation, and improving target protein binding affinity via electrostatic interactions[1]. This whitepaper provides an authoritative guide on the synthesis, structural causality, and self-validating spectroscopic characterization (NMR, IR, MS) of 5-fluoro-2-methylbenzofuran and its key functionalized derivatives.

Mechanistic Rationale & Synthesis Pathways

The construction of the 5-fluoro-2-methylbenzofuran core often requires precise transition-metal catalysis to ensure regioselectivity. A highly efficient, field-proven methodology is the CuI-catalyzed domino process[3]. This reaction assembles 2,3-disubstituted benzofurans from 1-bromo-2-iodo-4-fluorobenzene and β-keto esters. The reaction is driven by the differential reactivity of the halogens, where the initial cross-coupling occurs at the more reactive iodine site, followed by an intramolecular cyclization at the bromine site to form the furan ring[3].

Synthesis A 1-Bromo-2-iodo- 4-fluorobenzene B CuI-Catalyzed Domino Process A->B + β-Keto Ester C Ethyl 5-fluoro-2-methyl benzofuran-3-carboxylate B->C Cyclization D Hydrolysis & Decarboxylation C->D Saponification E 5-Fluoro-2-methyl benzofuran D->E -CO2

CuI-catalyzed domino synthesis pathway of 5-Fluoro-2-methylbenzofuran derivatives.

Spectroscopic Profiling: Causality in NMR, IR, and MS

The analytical validation of the 5-fluoro-2-methylbenzofuran core relies heavily on understanding the spin-spin coupling causality introduced by the ^19F nucleus (spin = 1/2, 100% natural abundance). The high gyromagnetic ratio of fluorine results in pronounced heteronuclear splitting in the ^13C NMR spectrum, which serves as an internal diagnostic tool[3].

Causality of ^13C-^19F Coupling: The carbon directly bonded to the fluorine (C5) experiences massive deshielding and exhibits a ^1J_CF coupling (~190 Hz) due to direct orbital overlap[3]. The spatial proximity dictates the subsequent splittings: ortho carbons (C4, C6) show ^2J_CF couplings (~21 Hz), while meta carbons (C3a, C7) display ^3J_CF couplings (~7-9 Hz)[3]. If these characteristic doublets are absent, the structural integrity of the fluorinated core is compromised.

Table 1: 1H NMR Data for Ethyl 5-fluoro-2-methylbenzofuran-3-carboxylate (300 MHz, CDCl3) [3]

PositionChemical Shift (δ, ppm)MultiplicityCoupling (J, Hz)Int.Causality / Assignment
C4-H7.61dd6.3, 2.41HDeshielded by ester and F; ^3J_HF and ^4J_HH coupling
C6-H7.35dd6.3, 3.91HAromatic proton; ^3J_HF and ^3J_HH coupling
C7-H6.99m-1HAromatic proton
Ester -CH24.41q6.92HEthyl ester methylene
C2-CH32.76s-3HMethyl group on furan ring
Ester -CH31.45t6.93HEthyl ester methyl

Table 2: 13C NMR Data & Heteronuclear Coupling (100 MHz, CDCl3) [3]

Chemical Shift (δ, ppm)MultiplicityJ_CF (Hz)AssignmentCausality of Splitting
159.8d189.9C5Direct ^1J_CF coupling (Highly deshielded)
127.3d9.0C3aMeta ^3J_CF coupling
111.9d21.0C4 or C6Ortho ^2J_CF coupling
111.4d7.7C7Meta ^3J_CF coupling
109.4d2.4C3Para ^4J_CF coupling
107.7d21.0C6 or C4Ortho ^2J_CF coupling
165.3, 164.1s-C=O, C2Ester carbonyl and furan oxygen-bound carbon
60.4, 14.5, 14.4s-AliphaticEster -CH2, Ester -CH3, C2-CH3

Table 3: Mass Spectrometry and IR Diagnostic Features [3][4]

TechniqueKey Signals / ValuesDiagnostic Causality
EI-MS (Derivative)m/z 222 (M+), 193, 177193 indicates loss of ethyl (-C2H5); 177 indicates loss of ethoxy (-OC2H5)
EI-MS (Parent)m/z ~150 (M+)Confirms the unfunctionalized 5-fluoro-2-methylbenzofuran core
HRMS (Derivative)Calcd: 222.0692, Found: 222.0687Validates exact elemental composition (C12H11O3F) with < 5 ppm error
FT-IR~1250-1000 cm⁻¹ (Strong)C-F stretching vibration, highly polarized bond

Self-Validating Experimental Protocols

To ensure absolute scientific integrity, the following spectroscopic workflow is designed as a self-validating system . Each step provides orthogonal data that inherently verifies the previous step's assumptions, preventing structural mischaracterization.

Step 1: Sample Preparation & Internal Standardization

  • Dissolve 15-20 mg of the highly purified synthesized compound (>95% purity) in 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% v/v Tetramethylsilane (TMS).

  • Validation Check: The TMS peak must lock exactly at 0.00 ppm. Any deviation indicates solvent contamination or improper magnetic field locking, which invalidates all subsequent chemical shift assignments.

Step 2: 1H NMR Acquisition & Integration

  • Acquire the 1H NMR spectrum at 300 MHz (or higher) using a standard 1D pulse sequence with a relaxation delay (D1) of 2 seconds to ensure complete longitudinal relaxation.

  • Validation Check: Integrate all signals relative to the C2-CH3 singlet (set strictly to 3.00). The total proton count must equal the theoretical value (e.g., 11H for the ester derivative). A mismatch immediately flags the presence of impurities or an incomplete reaction.

Step 3: 13C NMR Acquisition (The Heteronuclear Check)

  • Acquire the 13C NMR spectrum at 100 MHz using proton decoupling (1H-decoupled). Crucially, the ^19F nucleus is NOT decoupled, allowing the C-F splitting to remain visible.

  • Validation Check: Analyze the aromatic region for doublets. The presence of the ~190 Hz ^1J_CF doublet and the ~21 Hz ^2J_CF doublets self-validates the presence and exact position of the fluorine atom on the benzofuran core, eliminating the strict necessity for a separate 19F NMR[3].

Step 4: High-Resolution Mass Spectrometry (HRMS)

  • Introduce the sample via Electron Impact (EI) or Electrospray Ionization (ESI) into a Time-of-Flight (TOF) mass spectrometer.

  • Validation Check: The observed exact mass must fall within a 5 ppm error margin of the calculated theoretical mass (e.g., 222.0692 for C12H11O3F)[3]. This orthogonally confirms the molecular formula derived from the NMR integration.

Workflow S1 Sample Prep: CDCl3 + TMS (Internal Standard Lock) S2 1H NMR Acquisition (Proton Count Validation) S1->S2 S3 13C NMR Acquisition (19F-13C Splitting Check) S2->S3 Integrals match formula S4 HRMS Analysis (< 5 ppm Error Margin) S3->S4 J-couplings confirm F position S5 Validated Structure Confirmation S4->S5 Exact mass confirms formula

Self-validating spectroscopic workflow for structural confirmation of benzofurans.

Data Synthesis & Conclusion

The rigorous characterization of 5-fluoro-2-methylbenzofuran and its derivatives demands a holistic approach to spectral interpretation. By leveraging the inherent causality of ^19F-^13C heteronuclear coupling and employing a self-validating experimental workflow, researchers can achieve unambiguous structural confirmation. This level of analytical rigor is paramount when advancing these scaffolds into high-stakes drug development pipelines, such as GPR120 agonism or CNS targeting[1][2].

Sources

Foundational

A Guide to the Synthesis of 5-Fluoro-2-methylbenzofuran: Core Starting Materials and Methodologies

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the 5-Fluoro-2-methylbenzofuran Scaffold The benzofuran nucleus is a privileged heterocyclic m...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 5-Fluoro-2-methylbenzofuran Scaffold

The benzofuran nucleus is a privileged heterocyclic motif prevalent in a vast number of natural products and synthetic compounds of significant therapeutic interest. Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The strategic incorporation of a fluorine atom and a methyl group into the benzofuran scaffold, as in 5-Fluoro-2-methylbenzofuran, can profoundly influence the molecule's pharmacokinetic and pharmacodynamic profile. Fluorine substitution is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity. Concurrently, the methyl group at the 2-position can provide crucial steric and electronic contributions for molecular recognition by biological targets. This guide provides a comprehensive technical overview of the primary synthetic routes to 5-Fluoro-2-methylbenzofuran, with a focus on the requisite starting materials and the chemical principles underpinning the synthetic strategies.

Core Synthetic Strategies and Starting Materials

The construction of the 5-Fluoro-2-methylbenzofuran core can be efficiently achieved through several key synthetic disconnections. Two of the most prominent and practical approaches, the Rap-Stoermer reaction and the tandem Sonogashira coupling-cyclization, are detailed below. These methods offer versatility and are amenable to scale-up, making them highly relevant for research and drug development.

I. The Rap-Stoermer Reaction: A Classic Approach from Phenols and α-Haloketones

The Rap-Stoermer reaction is a cornerstone of benzofuran synthesis, providing a direct route from readily available phenolic precursors. This method involves the O-alkylation of a phenol with an α-haloketone, followed by an intramolecular cyclization and dehydration to furnish the benzofuran ring.

Starting Materials:

  • 4-Fluorophenol: A commercially available and relatively inexpensive starting material that provides the fluorinated benzene ring of the target molecule.

  • Chloroacetone (or Bromoacetone): This α-haloketone serves as the three-carbon unit required to construct the furan ring, including the C2-methyl group.

Causality in Experimental Design: The reaction is typically performed in the presence of a base, such as potassium carbonate, which serves to deprotonate the phenolic hydroxyl group. The resulting phenoxide is a potent nucleophile that readily displaces the halide from chloroacetone in an SN2 reaction, forming an α-aryloxyketone intermediate. The subsequent intramolecular cyclization is often promoted by heat or acidic conditions, leading to the formation of the dihydrobenzofuranol, which then dehydrates to the aromatic benzofuran. The choice of a polar aprotic solvent like acetone facilitates the SN2 reaction.

Table 1: Summary of Starting Materials and Reagents for the Rap-Stoermer Synthesis

Compound Role Key Considerations
4-FluorophenolProvides the fluorinated aromatic coreReadily available, purity should be ascertained.
ChloroacetoneSource of the furan ring and C2-methyl groupLachrymatory and toxic; handle with care in a fume hood. Bromoacetone can be used as a more reactive alternative.
Potassium Carbonate (K₂CO₃)BaseShould be anhydrous to prevent side reactions.
AcetoneSolventShould be anhydrous.

Experimental Protocol: Synthesis of 5-Fluoro-2-methylbenzofuran via the Rap-Stoermer Reaction [1]

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-fluorophenol (1.0 equivalent), anhydrous potassium carbonate (2.0 equivalents), and anhydrous acetone.

  • Reagent Addition: Stir the resulting suspension at room temperature for 15-20 minutes to ensure the formation of the potassium phenoxide. To this mixture, add chloroacetone (1.1-1.2 equivalents) dropwise.

  • Reaction: Heat the reaction mixture to reflux (approximately 56°C) and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the consumption of 4-fluorophenol.

  • Workup: Upon completion, cool the reaction mixture to room temperature and remove the inorganic solids (potassium carbonate and potassium chloride) by filtration. Wash the filter cake with a small amount of acetone.

  • Extraction: Concentrate the filtrate under reduced pressure to obtain the crude α-(4-fluorophenoxy)acetone intermediate. While this intermediate can be isolated, it is often carried forward directly. For the cyclization step, the crude material can be heated in the presence of a dehydrating agent such as polyphosphoric acid or sulfuric acid.

  • Purification: The final product, 5-Fluoro-2-methylbenzofuran, is then purified from the reaction mixture by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

Diagram 1: Synthetic Pathway of 5-Fluoro-2-methylbenzofuran via the Rap-Stoermer Reaction

G A 4-Fluorophenol C α-(4-fluorophenoxy)acetone (Intermediate) A->C K₂CO₃, Acetone B Chloroacetone B->C D 5-Fluoro-2-methylbenzofuran C->D Heat / Acid catalyst (Cyclodehydration)

Caption: Rap-Stoermer synthesis of 5-Fluoro-2-methylbenzofuran.

II. Palladium-Catalyzed Sonogashira Coupling and Cyclization: A Modern and Efficient Route

The Sonogashira reaction, a cross-coupling of a vinyl or aryl halide with a terminal alkyne, is a powerful tool in modern organic synthesis. When applied to an ortho-halophenol, the initial coupling product can undergo a subsequent intramolecular cyclization (hydroalkoxylation) to form the benzofuran ring in a tandem, one-pot fashion. This method is highly efficient and tolerates a wide range of functional groups.

Starting Materials:

  • 4-Fluoro-2-iodophenol (or 2-Bromo-4-fluorophenol): This is a key starting material, providing both the fluorinated aromatic ring and the leaving group for the palladium-catalyzed coupling. The iodo-substituted phenol is generally more reactive than the bromo-analogue.

  • Propyne: A simple terminal alkyne that provides the C2 and C2-methyl group of the furan ring. Propyne is a gas at room temperature and is often handled as a condensed liquid at low temperatures or generated in situ.

Causality in Experimental Design: This reaction is predicated on a dual catalytic cycle. The palladium catalyst facilitates the C-C bond formation between the aryl halide and the alkyne (the Sonogashira coupling). A copper(I) co-catalyst is typically employed to facilitate the formation of a copper acetylide intermediate, which then undergoes transmetalation to the palladium center. Following the formation of the ortho-alkynylphenol intermediate, an intramolecular 5-endo-dig cyclization occurs, where the phenolic oxygen attacks the alkyne. This cyclization can be promoted by the palladium catalyst itself, the copper co-catalyst, or by the basic conditions of the reaction. The use of an amine base, such as triethylamine or diisopropylamine, is crucial as it acts as both a base to deprotonate the alkyne and the phenol, and as a solvent.

Table 2: Summary of Starting Materials and Reagents for the Sonogashira-Cyclization Synthesis

Compound Role Key Considerations
4-Fluoro-2-iodophenolAryl halide precursorMore reactive than the corresponding bromide. Can be synthesized from 4-fluorophenol.
PropyneAlkyne coupling partnerGaseous at room temperature; requires careful handling. Can be bubbled through the reaction mixture or generated in situ.
Pd Catalyst (e.g., Pd(PPh₃)₂Cl₂)Cross-coupling catalystAir-sensitive; reactions should be performed under an inert atmosphere.
Copper(I) Iodide (CuI)Co-catalystFacilitates the formation of the copper acetylide.
Amine Base (e.g., Et₃N)Base and SolventShould be anhydrous and deoxygenated.

Experimental Protocol: Synthesis of 5-Fluoro-2-methylbenzofuran via Sonogashira Coupling-Cyclization [2][3]

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 4-fluoro-2-iodophenol (1.0 equivalent), a palladium catalyst such as bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 1-5 mol%), and copper(I) iodide (CuI, 2-10 mol%).

  • Solvent and Reagent Addition: Add anhydrous and deoxygenated triethylamine as the solvent. Cool the reaction mixture to -78°C (dry ice/acetone bath).

  • Alkyne Addition: Introduce propyne (1.5-2.0 equivalents) into the reaction vessel. This can be done by bubbling the gas through the solution for a set period or by adding a pre-weighed amount of condensed propyne.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and then heat to 50-80°C. The reaction progress is monitored by TLC or GC-MS until the starting material is consumed. The cyclization of the intermediate o-(prop-1-yn-1-yl)phenol to 5-fluoro-2-methylbenzofuran often occurs in the same pot under these conditions.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and dilute with a solvent such as diethyl ether or ethyl acetate. Filter the mixture through a pad of celite to remove the catalyst and amine salts.

  • Extraction: Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 5-Fluoro-2-methylbenzofuran.

Diagram 2: Synthetic Pathway of 5-Fluoro-2-methylbenzofuran via Sonogashira Coupling-Cyclization

G A 4-Fluoro-2-iodophenol C 4-Fluoro-2-(prop-1-yn-1-yl)phenol (Intermediate) A->C Pd(PPh₃)₂Cl₂, CuI, Et₃N (Sonogashira Coupling) B Propyne B->C D 5-Fluoro-2-methylbenzofuran C->D Heat / Catalyst (Intramolecular Cyclization)

Caption: Sonogashira coupling and cyclization route to 5-Fluoro-2-methylbenzofuran.

Conclusion and Future Perspectives

The synthesis of 5-Fluoro-2-methylbenzofuran is readily achievable through established and reliable synthetic methodologies. The choice between the Rap-Stoermer reaction and the Sonogashira coupling-cyclization pathway will often depend on factors such as the availability of specific starting materials, desired scale, and tolerance to certain reaction conditions. The Rap-Stoermer approach is classic and utilizes inexpensive bulk chemicals, making it potentially suitable for large-scale synthesis. The Sonogashira route, while requiring more specialized reagents and an inert atmosphere, offers high efficiency and is often performed in a one-pot fashion, which can be advantageous for library synthesis and rapid analogue generation in a drug discovery setting. Both pathways provide a solid foundation for researchers and drug development professionals to access this valuable fluorinated benzofuran scaffold for further biological investigation and the development of novel therapeutic agents.

References

  • Choi, H. D., et al. (2014). 5-Fluoro-2-methyl-3-(3-methylphenylsulfonyl)-1-benzofuran. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 5), o482. Available at: [Link]

  • Novak, Z., et al. (2009). Sonogashira Reactions with Propyne: Facile Synthesis of 4-Hydroxy-2-methylbenzofurans from Iodoresorcinols. The Journal of Organic Chemistry, 74(4), 1627–1632. Available at: [Link]

  • Kishor, R. M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Benzofuran synthesis. Retrieved from [Link]

Sources

Exploratory

Pharmacological Profiling and Biological Activity of 5-Fluoro-2-methylbenzofuran: A Comprehensive Technical Guide

Executive Summary In contemporary medicinal chemistry, 5-Fluoro-2-methylbenzofuran and its dihydrobenzofuran derivatives have emerged as highly privileged heterocyclic scaffolds. Their rigid, planar architecture provides...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, 5-Fluoro-2-methylbenzofuran and its dihydrobenzofuran derivatives have emerged as highly privileged heterocyclic scaffolds. Their rigid, planar architecture provides a well-defined spatial orientation for pharmacophoric groups, facilitating highly specific interactions with biological targets. This technical guide explores the structure-activity relationship (SAR) dynamics, primary biological targets—specifically G-protein coupled receptors (GPCRs) like GPR120 and CB2—and the self-validating experimental workflows required to rigorously assess its pharmacological efficacy.

Structural Rationale & Pharmacophore Dynamics

As application scientists, we do not merely observe biological activity; we trace it back to its molecular causality. The biological utility of 5-fluoro-2-methylbenzofuran is driven by the synergistic effects of its core functional groups:

  • The Benzofuran Core: Provides a rigid, three-dimensional backbone that effectively orients functional substituents to interact with GPCR binding pockets and enzyme active sites without the entropic penalty associated with highly flexible chains.

  • 5-Fluoro Substitution (Bioisosterism & Stability): Fluorine acts as a bioisostere for hydrogen but possesses extreme electronegativity. By placing a fluorine atom at the C5 position, we effectively block a primary site of oxidative metabolism by Cytochrome P450 (CYP) enzymes. This modification enhances metabolic stability and increases the compound's half-life (). Furthermore, the inductive effect of the fluorine atom modulates the basicity of nearby functional groups, optimizing the molecule's electrostatic interactions with target proteins.

  • 2-Methyl Group (Lipophilicity & Synthetic Utility): The C2-methyl substituent increases the overall lipophilicity of the scaffold, which is critical for blood-brain barrier (BBB) penetration when targeting central nervous system (CNS) receptors. It also serves as an essential synthetic handle; for instance, bromination yields 2-(bromomethyl)-5-fluoro-2,3-dihydrobenzofuran, a potent electrophile capable of covalent target modification.

Primary Biological Targets and Pathways

GPR120 Agonism for Metabolic Disorders

Derivatives of 5-fluoro-2-methylbenzofuran have been identified as highly potent agonists of GPR120 (Free Fatty Acid Receptor 4) , a critical target for treating Type II diabetes mellitus, obesity, and metabolic syndrome (). Activation of GPR120 in enteroendocrine L-cells stimulates the secretion of Glucagon-like peptide-1 (GLP-1), which subsequently promotes insulin sensitization and glucose homeostasis. Crucially, the 5-fluoro substitution has been empirically shown to prevent the unwanted induction of P450 activity, mitigating a common off-target liability in metabolic drug development.

GPR120_Pathway Ligand 5-Fluoro-2-methylbenzofuran Derivative Receptor GPR120 Receptor (Activation) Ligand->Receptor Agonism Gq Gq/11 Protein Coupling Receptor->Gq PLC Phospholipase C (PLC) Activation Gq->PLC IP3 IP3 Generation PLC->IP3 Ca2 Intracellular Ca2+ Release IP3->Ca2 GLP1 GLP-1 Secretion (Enteroendocrine L-cells) Ca2->GLP1 Vesicle Exocytosis Insulin Insulin Sensitization & Glucose Homeostasis GLP1->Insulin

GPR120 activation pathway by 5-fluoro-2-methylbenzofuran leading to GLP-1 secretion.

Cannabinoid Receptor 2 (CB2) Modulation

The benzofuran core is a recognized pharmacophore in potent and selective agonists of the Cannabinoid Receptor 2 (CB2). Unlike CB1 receptors, which mediate psychoactive effects, CB2 receptors are primarily localized in peripheral immune cells. Agonism of CB2 by fluorinated benzofurans is leveraged to treat neuropathic pain and chronic inflammatory conditions, utilizing the C5-fluorine to maintain high systemic exposure.

Anticancer and Anti-inflammatory Potential

Fluorinated benzofurans exhibit significant in vitro cytotoxicity against various cancer cell lines. The rigid planar structure allows the molecule to intercalate or bind precisely to kinase domains. When modified into reactive intermediates (e.g., via the C2-methyl group), they act as potent alkylating agents capable of forming irreversible covalent bonds with nucleophilic cysteine residues in target oncogenic proteins.

Experimental Workflows & Protocols

To rigorously validate the biological activity of 5-fluoro-2-methylbenzofuran derivatives, researchers must employ self-validating assay systems. The following protocol details the in vitro assessment of GPR120 agonist activity.

Protocol: In Vitro GPR120 Intracellular Calcium Flux Assay

Rationale: GPR120 is a Gq-coupled receptor. Agonism leads to the activation of Phospholipase C (PLC) and subsequent intracellular calcium release, which can be quantified using a calcium-sensitive fluorescent dye. Causality & Validation: To ensure trustworthiness and eliminate false positives, the assay must include a known GPR120 agonist (e.g., GW9508) as a positive control and 0.1% DMSO as a vehicle control. A Z'-factor > 0.5 must be achieved to confirm the assay's dynamic range and robustness.

Step-by-Step Methodology:

  • Cell Preparation: Plate HEK-293 cells stably expressing the short splice variant of human GPR120 (GPR120-S) in 384-well black-wall, clear-bottom plates at a density of 15,000 cells/well. Incubate overnight at 37°C in 5% CO2 ().

  • Dye Loading: Remove culture media and add 20 µL of Calcium-6 assay buffer containing probenecid. Causality: Probenecid is mandatory; it inhibits multidrug resistance proteins from pumping the fluorescent dye out of the cell, ensuring a stable baseline. Incubate for 2 hours at 37°C.

  • Compound Preparation: Serially dilute the 5-fluoro-2-methylbenzofuran derivative in assay buffer to create a 10-point concentration-response curve (ranging from 10 µM down to 0.1 nM).

  • Fluorescence Readout: Transfer the plate to a Fluorescent Imaging Plate Reader (FLIPR). Record baseline fluorescence for 10 seconds. Add 10 µL of the compound and record fluorescence continuously for 3 minutes (Excitation: 485 nm, Emission: 525 nm).

  • Data Analysis: Calculate the maximum fluorescence minus minimum fluorescence (Max-Min). Normalize the data against the positive control to determine the EC50 value using non-linear regression analysis.

HTS_Workflow CellPrep HEK-293 Cell Preparation DyeLoad Calcium-Sensitive Dye Loading CellPrep->DyeLoad Compound Compound Addition (Dose-Response) DyeLoad->Compound Read Fluorescence Readout (FLIPR) Compound->Read Analysis Data Analysis (EC50 Calculation) Read->Analysis

Step-by-step experimental workflow for the GPR120 Calcium Flux Assay.

Quantitative Data Presentation

The table below summarizes representative pharmacological parameters for 5-fluoro-2-methylbenzofuran derivatives against primary biological targets, illustrating the profound impact of the C5-fluoro and C2-methyl substitutions on drug efficacy and safety profiles.

Biological TargetAssay TypeRepresentative EC50 / IC50Key Pharmacological EffectReference
GPR120 Receptor Intracellular Ca2+ Flux10 - 50 nM (EC50)Stimulates GLP-1 secretion; improves glucose tolerance.
CB2 Receptor cAMP Inhibition25 - 100 nM (EC50)Modulates neuroinflammation; provides peripheral analgesia.
Cytochrome P450 CYP3A4 Inhibition> 10 µM (IC50)Minimal off-target metabolic liability due to C5-fluorination.
Cancer Cell Lines MTT Viability Assay1 - 5 µM (IC50)Cytotoxicity via kinase inhibition or covalent alkylation.

Conclusion

The 5-fluoro-2-methylbenzofuran scaffold represents a masterclass in rational drug design. By strategically utilizing the bioisosteric properties of fluorine to block oxidative metabolism and the lipophilic orientation of the methyl group to enhance target binding, researchers can develop highly potent, metabolically stable therapeutics. Whether targeting GPR120 for metabolic syndrome or CB2 for neuroinflammation, this core structure provides a reliable, self-validating starting point for advanced medicinal chemistry campaigns.

References

  • Benzo-fused heterocyclic derivatives useful as agonists of GPR120 (US10155737B2).Google Patents.
  • CuI-Catalyzed Domino Process to 2,3-Disubstituted Benzofurans from 1-Bromo-2-Iodobenzenes and β-Keto Esters. The Journal of Organic Chemistry, ACS Publications. Available at:[Link]

Foundational

5-Fluoro-2-methylbenzofuran as a Privileged Scaffold: Mechanistic Insights and Therapeutic Targets in Metabolic and Inflammatory Diseases

Executive Summary In contemporary medicinal chemistry, the benzofuran ring system represents a "privileged scaffold"—a core molecular framework capable of providing high-affinity ligands for diverse biological targets. S...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the benzofuran ring system represents a "privileged scaffold"—a core molecular framework capable of providing high-affinity ligands for diverse biological targets. Specifically, 5-fluoro-2-methylbenzofuran and its reduced dihydrobenzofuran analogs have emerged as critical building blocks in the development of novel therapeutics. The strategic placement of a fluorine atom at the 5-position serves as a bioisostere for hydrogen, effectively blocking cytochrome P450-mediated oxidative metabolism while modulating the basicity of adjacent functional groups and enhancing target binding through favorable electrostatic interactions . Meanwhile, the 2-methyl (or 2-bromomethyl) moiety provides a versatile synthetic handle for functionalization.

This technical guide explores the two primary therapeutic targets where this scaffold has demonstrated profound efficacy: G-Protein Coupled Receptor 120 (GPR120/FFAR4) for Type 2 Diabetes Mellitus (T2DM) and Cannabinoid Receptor 2 (CB2) for neuropathic pain and inflammation.

Therapeutic Target I: GPR120 (FFAR4) in Metabolic Syndrome

Mechanistic Rationale

GPR120 is a Gq-coupled receptor predominantly expressed in the intestine (enteroendocrine L-cells) and adipose tissue. Its natural ligands are long-chain free fatty acids (FFAs). Activation of GPR120 triggers a cascade that elevates intracellular calcium ( Ca2+ ), leading to the robust secretion of Glucagon-Like Peptide-1 (GLP-1). GLP-1 subsequently acts on pancreatic β -cells to potentiate glucose-dependent insulin secretion .

Pharmaceutical development transitioned from early aryloxybutanoic acid hits to benzofuran propanoic acid derivatives to improve pharmacokinetic profiles and selectivity over the closely related GPR40 receptor. Derivatives synthesized from 5-fluoro-2-methylbenzofuran exhibit sub-micromolar potency and excellent in vivo efficacy in glucose clearance .

GPR120_Pathway Agonist 5-F-2-Me-Benzofuran Derivative GPR120 GPR120 (FFAR4) Agonist->GPR120 Agonism Gq Gq Protein GPR120->Gq Activation PLC Phospholipase C Gq->PLC Stimulation Ca2 Ca2+ Release PLC->Ca2 PIP2 Cleavage GLP1 GLP-1 Secretion Ca2->GLP1 Exocytosis (L-cells)

Mechanism of GPR120 activation by benzofuran agonists leading to GLP-1 secretion.

Experimental Workflow: Validating GPR120 Agonism

To establish trustworthiness in drug screening, the evaluation of GPR120 agonists requires a self-validating in vitro system followed by a dynamic in vivo functional assay.

Protocol 1.1: In Vitro Intracellular Calcium Mobilization Assay

Causality & Design: Because GPR120 is Gq-coupled, its activation directly correlates with a transient spike in intracellular calcium. We utilize Fluo-4 AM, a cell-permeable fluorescent dye that exhibits a massive increase in fluorescence upon binding Ca2+ . This provides a real-time, kinetic readout of receptor activation, eliminating the signal amplification artifacts common in downstream transcriptional assays.

  • Cell Preparation: Plate CHO-K1 cells stably expressing human GPR120 at a density of 20,000 cells/well in a 384-well black, clear-bottom plate. Incubate overnight at 37°C.

  • Dye Loading: Remove culture media. Add 20 µL of Fluo-4 AM loading buffer (supplemented with 2.5 mM Probenecid to inhibit dye efflux). Incubate for 60 minutes at 37°C in the dark.

  • Compound Preparation: Serially dilute the 5-fluoro-2-methylbenzofuran derivative in assay buffer (HBSS + 20 mM HEPES) to create a 10-point concentration-response curve (1 pM to 10 µM).

  • Kinetic Reading: Transfer the plate to a FLIPR (Fluorometric Imaging Plate Reader). Record baseline fluorescence for 10 seconds.

  • Stimulation: Inject 10 µL of the compound dilutions. Continuously record fluorescence (Ex: 488 nm, Em: 525 nm) for 3 minutes.

  • Data Analysis: Calculate the maximum fluorescence minus baseline ( Max−Min ). Plot against log[concentration] to determine the EC50​ .

Protocol 1.2: In Vivo Oral Glucose Tolerance Test (oGTT)

Causality & Design: Measuring basal insulin is insufficient to prove GPR120 efficacy, as GLP-1 induces glucose-dependent insulin secretion. The oGTT forces a metabolic challenge, allowing researchers to observe the dynamic clearance of glucose driven by the compound's potentiation of the incretin effect .

  • Subject Preparation: Fast male C57BL/6 mice (8-10 weeks old) for 6 hours prior to the experiment to establish a stable baseline blood glucose level.

  • Dosing: Administer the benzofuran derivative (e.g., 10 mg/kg or 30 mg/kg) or vehicle control via oral gavage (PO) 30 minutes prior to the glucose challenge ( t=−30 ).

  • Glucose Challenge: At t=0 , administer a glucose bolus (2 g/kg) via oral gavage.

  • Sampling: Collect blood from the tail vein at t=0,15,30,60, and 120 minutes. Measure glucose using a handheld glucometer.

  • Validation: Calculate the Area Under the Curve (AUC) for the glucose excursion. A statistically significant reduction in AUC compared to vehicle confirms in vivo target engagement.

Therapeutic Target II: Cannabinoid Receptor 2 (CB2) in Neuromodulation

Mechanistic Rationale

Unlike the universally expressed CB1 receptor, which is responsible for the psychoactive effects of cannabinoids, the CB2 receptor is primarily localized to immune cells and microglia. CB2 is a Gi/o-coupled GPCR. Its activation inhibits adenylyl cyclase (AC), reducing cyclic AMP (cAMP) levels, which ultimately attenuates neuro-inflammatory signaling and neuropathic pain .

Derivatives utilizing the 5-fluoro-2,3-dihydrobenzofuran core (synthesized via the reduction and functionalization of 5-fluoro-2-methylbenzofuran) have been identified as highly selective CB2 agonists. The rigid three-dimensional structure of the dihydrobenzofuran ring effectively orients the 5-fluoro and 2-substituents into the hydrophobic pocket of the CB2 receptor, achieving nanomolar affinity.

CB2_Pathway Agonist Dihydrobenzofuran Agonist CB2 CB2 Receptor Agonist->CB2 Selective Binding Gi Gi/o Protein CB2->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibition cAMP cAMP Decrease AC->cAMP Reduced Synthesis Pain Analgesia cAMP->Pain Neuromodulation

Gi-mediated signaling pathway of CB2 receptor activation by dihydrobenzofuran ligands.

Experimental Workflow: Validating CB2 Agonism
Protocol 2.1: Forskolin-Stimulated cAMP Accumulation Assay

Causality & Design: Because CB2 activation decreases cAMP, measuring this reduction against a low basal cAMP level yields a poor signal-to-noise ratio. To create a self-validating and robust assay, we use Forskolin , a direct activator of adenylyl cyclase. Forskolin artificially raises the cAMP "ceiling." A true Gi-coupled CB2 agonist will dose-dependently suppress this Forskolin-induced cAMP spike, proving functional functional antagonism of AC.

  • Cell Preparation: Seed HEK-293 cells stably expressing human CB2 receptors into a 384-well plate (10,000 cells/well).

  • Phosphodiesterase Inhibition: Pre-incubate cells with 500 µM IBMX (3-isobutyl-1-methylxanthine) for 15 minutes to prevent the degradation of cAMP by endogenous phosphodiesterases.

  • Co-Stimulation: Add the test compound (5-fluoro-dihydrobenzofuran derivative, 10-point dose-response) simultaneously with 10 µM Forskolin. Incubate for 30 minutes at 37°C.

  • Lysis and Detection: Lyse the cells using a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) cAMP detection kit. Add the d2-labeled cAMP and anti-cAMP Cryptate conjugate.

  • Readout: Measure the TR-FRET signal (ratio of 665 nm / 620 nm). The signal is inversely proportional to the concentration of intracellular cAMP.

  • Data Analysis: Normalize the data where Forskolin alone = 100% cAMP accumulation, and basal (no Forskolin) = 0%. Calculate the IC50​ of the compound's ability to inhibit the Forskolin response.

Quantitative Pharmacological Data Summary

The following table synthesizes the pharmacological profiles of leading benzofuran and dihydrobenzofuran derivatives targeting GPR120 and CB2, highlighting the impact of the fluorinated core on potency and selectivity.

Scaffold TypeTargetCompound / Series EC50​ (Target)Selectivity ProfileIn Vivo Efficacy
Benzofuran Propanoic Acid GPR120Compound 37 (Merck)20 - 63 nM>100-fold over GPR4025% reduction in glucose AUC (oGTT)
5-Fluoro-Benzofuran GPR120Fluorinated Series~43 nMHigh selectivity vs. GPR40Enhanced GLP-1 secretion in DIO mice
2,3-Dihydrobenzofuran CB2MDA7 Analogues15 - 30 nM>50-fold over CB1Significant reduction in allodynia
5-Fluoro-2,3-Dihydro CB2Fluorinated MDA Series< 10 nM>100-fold over CB1High BBB penetration, potent analgesia

References

  • Google Patents. "Benzo-fused heterocyclic derivatives useful as agonists of GPR120." Patent US10155737B2.
  • Adams, G.L., et al. "Discovery of benzofuran propanoic acid GPR120 agonists: From uHTS hit to mechanism-based pharmacodynamic effects." Bioorganic & Medicinal Chemistry Letters, 2016. Available at:[Link]

  • Seca, H., et al. "GPR120/FFAR4 Pharmacology: Focus on Agonists in Type 2 Diabetes Mellitus Drug Discovery." Pharmaceuticals, 2021. Available at:[Link]

  • Diaz, P., et al. "2,3-Dihydro-1-benzofuran derivatives as a series of potent selective cannabinoid receptor 2 agonists." ChemMedChem, 2009. Available at:[Link]

Exploratory

In Vitro Cytotoxicity of 5-Fluoro-2-methylbenzofuran: A Technical Guide for Drug Discovery Professionals

Foreword: The Benzofuran Scaffold as a Privileged Structure in Oncology Research The benzofuran core is a recurring motif in a multitude of biologically active natural products and synthetic compounds, marking it as a "p...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Benzofuran Scaffold as a Privileged Structure in Oncology Research

The benzofuran core is a recurring motif in a multitude of biologically active natural products and synthetic compounds, marking it as a "privileged structure" in medicinal chemistry. Its derivatives have garnered significant attention for their broad pharmacological activities, including potent anticancer properties.[1][2] The inherent versatility of the benzofuran ring system allows for extensive structural modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide focuses on the in vitro cytotoxicity of a specific derivative, 5-Fluoro-2-methylbenzofuran, providing a comprehensive framework for its evaluation as a potential anticancer agent. While direct studies on this exact molecule are nascent, this document synthesizes data from closely related fluorinated and methylated benzofurans to build a predictive and actionable research strategy.

Section 1: Understanding the Cytotoxic Potential of Substituted Benzofurans

The anticancer activity of benzofuran derivatives is intricately linked to the nature and position of their substituents. The introduction of specific functional groups can dramatically influence their mechanism of action and cytotoxic potency.

1.1 The Role of Halogenation: The Fluorine Advantage

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity to target proteins, and increase membrane permeability.[3] In the context of benzofurans, fluorine substitution has been shown to positively modulate cytotoxic activity. For instance, the addition of a fluorine atom at position 4 of a 2-benzofuranyl derivative resulted in a two-fold increase in potency and inhibitory activity against certain cancer-related enzymes.[1] This suggests that the 5-fluoro substitution in our lead compound could be a key determinant of its cytotoxic efficacy.

1.2 The Influence of Alkyl Groups: The 2-Methyl Position

The presence of a methyl group at the C-2 position is a common feature in many biologically active benzofurans. This substitution can influence the molecule's lipophilicity and steric interactions with its biological targets. Structure-activity relationship (SAR) studies of various benzofuran derivatives have indicated that substitutions at the C-2 position are often crucial for their cytotoxic activity.[1][4]

1.3 Synergistic Effects and Predicted Activity

Based on the established roles of fluoro and methyl substitutions, it is hypothesized that 5-Fluoro-2-methylbenzofuran possesses significant cytotoxic potential. The electron-withdrawing nature of the fluorine atom at the 5-position could enhance its interaction with biological targets, while the 2-methyl group contributes to the overall structural motif associated with cytotoxicity in this class of compounds.

Section 2: A Practical Guide to Assessing In Vitro Cytotoxicity

A robust and multi-faceted approach is essential for accurately characterizing the cytotoxic profile of a novel compound. This section provides detailed protocols for a tiered experimental workflow, designed to move from broad-spectrum cytotoxicity screening to more nuanced mechanistic investigations.

2.1 Foundational Cytotoxicity Screening: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method for assessing cell viability and proliferation, making it an ideal first-line screening tool.[5]

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast cancer, Panc-1 pancreatic cancer) in 96-well plates at a density of 5,000-10,000 cells per well.[5][6] Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a serial dilution of 5-Fluoro-2-methylbenzofuran in the appropriate cell culture medium. Treat the cells with a range of concentrations (e.g., 0.1 µM to 100 µM) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the treated cells for a predetermined period, typically 48 or 72 hours.[5]

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Table 1: Representative IC50 Values for Substituted Benzofuran Derivatives

Compound ClassCancer Cell LineIC50 Range (µM)Reference
Piperazine tethered benzofuransPanc-1, MCF-7, A5490.94 - 127.65[6]
Brominated benzofuran derivativeK562, HL600.1 - 5[1]
N-Methylpiperidine-based benzofuranSQ20B (Head and Neck)0.46[1]
Benzofuran-isatin conjugateHT29, SW620Dose-dependent inhibition[7]

2.2 Elucidating the Mode of Cell Death: Apoptosis vs. Necrosis

Once cytotoxicity is established, it is crucial to determine the mechanism of cell death. Apoptosis, or programmed cell death, is a preferred outcome for anticancer agents as it typically does not elicit an inflammatory response.

Experimental Protocol: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

  • Cell Treatment: Treat cells with 5-Fluoro-2-methylbenzofuran at concentrations around the determined IC50 value for 24-48 hours.

  • Cell Harvesting: Harvest the cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide.

  • Incubation: Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Annexin V-positive/PI-negative cells: Early apoptotic cells

    • Annexin V-positive/PI-positive cells: Late apoptotic/necrotic cells

    • Annexin V-negative/PI-positive cells: Necrotic cells

2.3 Investigating Cell Cycle Perturbations

Many cytotoxic compounds exert their effects by interfering with the cell cycle, leading to arrest at specific checkpoints and subsequent apoptosis.

Experimental Protocol: Cell Cycle Analysis by Propidium Iodide Staining

  • Cell Treatment: Treat cells with the test compound for a specified duration (e.g., 24 hours).

  • Cell Fixation: Harvest the cells and fix them in cold 70% ethanol.

  • Staining: Wash the fixed cells and resuspend them in a solution containing RNase A and Propidium Iodide.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase suggests cell cycle arrest. Some benzofuran derivatives have been shown to induce G2/M phase arrest.[2][8][9]

Section 3: Unraveling the Molecular Mechanisms of Action

Identifying the molecular targets and signaling pathways affected by 5-Fluoro-2-methylbenzofuran is paramount for its development as a therapeutic agent. Benzofuran derivatives have been reported to modulate several key pathways involved in cancer progression.

3.1 Kinase Inhibition: A Common Mechanism for Benzofurans

Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of cancer.[6] Several benzofuran derivatives have been identified as potent kinase inhibitors.

  • Cyclin-Dependent Kinase 2 (CDK2): Some piperazine-tethered benzofurans have demonstrated potent CDK2 inhibitory activity, leading to cell cycle arrest and apoptosis.[2][6]

  • VEGFR-2: The Vascular Endothelial Growth Factor Receptor 2 is a key mediator of angiogenesis. Inhibition of this receptor is a promising anti-cancer strategy, and some 3-methylbenzofuran derivatives have shown inhibitory effects on VEGFR-2.[3]

3.2 Induction of the Intrinsic Apoptotic Pathway

The intrinsic, or mitochondrial, pathway of apoptosis is a common mechanism of action for many chemotherapeutic agents. This pathway is regulated by the Bcl-2 family of proteins.

A novel benzofuran-isatin conjugate has been shown to induce apoptosis through the downregulation of the anti-apoptotic protein Bcl-xl and the upregulation of the pro-apoptotic protein Bax and cytochrome c.[10] This suggests that 5-Fluoro-2-methylbenzofuran may also trigger apoptosis via the mitochondrial pathway.

Diagram: Hypothesized Signaling Pathway for 5-Fluoro-2-methylbenzofuran-Induced Cytotoxicity

cluster_kinase Kinase Inhibition cluster_cell_cycle Cell Cycle Regulation cluster_apoptosis Apoptosis Induction compound 5-Fluoro-2-methylbenzofuran CDK2 CDK2 compound->CDK2 Inhibits VEGFR2 VEGFR-2 compound->VEGFR2 Inhibits Bax Bax (pro-apoptotic) upregulation compound->Bax Bcl_xl Bcl-xl (anti-apoptotic) downregulation compound->Bcl_xl G2M_arrest G2/M Arrest CDK2->G2M_arrest Leads to Apoptosis Apoptosis G2M_arrest->Apoptosis Mitochondria Mitochondrial Outer Membrane Permeabilization Bax->Mitochondria Bcl_xl->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspases Caspase Activation Cytochrome_c->Caspases Caspases->Apoptosis

Caption: Hypothesized mechanisms of 5-Fluoro-2-methylbenzofuran cytotoxicity.

Section 4: Experimental Workflow and Data Interpretation

A logical and systematic experimental workflow is crucial for the efficient evaluation of a novel compound.

Diagram: In Vitro Cytotoxicity Evaluation Workflow

start Start: 5-Fluoro-2-methylbenzofuran mtt MTT Assay (Broad-spectrum cytotoxicity) start->mtt ic50 Determine IC50 values across multiple cell lines mtt->ic50 apoptosis Annexin V/PI Assay (Mode of cell death) ic50->apoptosis cell_cycle Cell Cycle Analysis (Propidium Iodide) ic50->cell_cycle mechanistic Mechanistic Studies (Western Blot, Kinase Assays) apoptosis->mechanistic cell_cycle->mechanistic conclusion Conclusion: Cytotoxic Profile and Mechanism of Action mechanistic->conclusion

Caption: A streamlined workflow for assessing in vitro cytotoxicity.

Data Interpretation:

  • Potency and Selectivity: Low IC50 values indicate high potency. It is also critical to assess cytotoxicity in a non-cancerous cell line (e.g., HUVEC) to determine the compound's selectivity for cancer cells.[1][11] A high selectivity index (IC50 in normal cells / IC50 in cancer cells) is a desirable characteristic.

  • Mechanism of Action: A significant increase in the Annexin V-positive cell population confirms apoptosis as the primary mode of cell death. Cell cycle analysis will reveal any specific checkpoints targeted by the compound. Further mechanistic studies, such as Western blotting for key apoptotic and cell cycle regulatory proteins, will provide deeper insights into the signaling pathways involved.

Conclusion and Future Directions

While further direct experimental evidence is required, the existing literature on structurally related benzofuran derivatives provides a strong rationale for investigating 5-Fluoro-2-methylbenzofuran as a potential anticancer agent. The strategic placement of the fluoro and methyl groups suggests a favorable profile for cytotoxic activity. The comprehensive in vitro testing strategy outlined in this guide provides a clear path forward for elucidating its potency, selectivity, and mechanism of action. Future studies should focus on in vivo efficacy and safety profiling to further validate its therapeutic potential.

References

  • The Discovery and Therapeutic Potential of Benzofuran Derivatives: A Technical Guide - Benchchem. (n.d.).
  • Eldehna, W. M., Maklad, R. M., Almahli, H., Al-Warhi, T., Elkaeed, E. B., Abourehab, M. A. S., Abdel-Aziz, H. A., & El Kerdawy, A. M. (2022). Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1334–1353. [Link]

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022). Molecules, 27(9), 2803. [Link]

  • Cytotoxicity of Benzofuran-Containing Simplified Viniferin Analogues. (2024). Pharmaceuticals, 17(8), 1018. [Link]

  • Novel benzofuran derivatives: synthesis and antitumor activity. (2013). Chemistry Central Journal, 7(1), 13. [Link]

  • Novel Derivative of Benzofuran Induces Cell Death Mostly by G2/M Cell Cycle Arrest through p53-dependent Pathway but Partially by Inhibition of NF-κB. (2010). Journal of Biological Chemistry, 285(20), 15156–15168. [Link]

  • Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. (2018). Molecules, 23(11), 2772. [Link]

  • The Anticancer Effects of the Pro-Apoptotic Benzofuran-Isatin Conjugate (5a) Are Associated With p53 Upregulation and Enhancement of Conventional Chemotherapeutic Drug Efficiency in Colorectal Cancer Cell Lines. (2022). Frontiers in Pharmacology, 13, 923398. [Link]

  • 5-Fluoro-2-methyl-3-(3-methylphenylsulfonyl)-1-benzofuran. (2011). Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2627. [Link]

  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. (2019). Molecules, 24(8), 1573. [Link]

  • Novel Derivative of Benzofuran Induces Cell Death Mostly by G2/M Cell Cycle Arrest through p53-dependent Pathway but Partially by Inhibition of NF- B. (2010). ResearchGate. Retrieved from [Link]

  • In vitro antiproliferative activity of some fluoro-substituted benzimidazole-based scaffolds. (2021). Bioorganic & Medicinal Chemistry Reports, 4(1), 10-17. [Link]

  • 5-Fluoro-2-methyl-3-(4-methylphenylsulfonyl)-1-benzofuran. (2011). Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2558. [Link]

  • Potential Pharmacological Applications of 4-Fluoro-3-methylbenzofuran: A Technical Guide - Benchchem. (n.d.).
  • 5-Fluorouracil-induced apoptosis in colorectal cancer cells is caspase-9-dependent and mediated by activation of protein kinase C-δ. (2015). Oncology Letters, 9(2), 859–864. [Link]

  • Benzofuran – Knowledge and References. (2022). Taylor & Francis Online. Retrieved from [Link]

  • The preferential induction of apoptosis in multidrug-resistant KB cells by 5-fluorouracil. (2002). Cancer Letters, 175(1), 39–44. [Link]

  • Cancer biologists discover a new mechanism for an old drug. (2024). MIT News. Retrieved from [Link]

  • The Anticancer Effects of the Pro-Apoptotic Benzofuran-Isatin Conjugate (5a) Are Associated With p53 Upregulation and Enhancement of Conventional Chemotherapeutic Drug Efficiency in Colorectal Cancer Cell Lines. (2022). Frontiers in Pharmacology, 13, 923398. [Link]

  • Activity Study of 5-Fluorouracil Derivatives as an Anticancer (In Silico and In Vitro). (2022). Research Square. [Link]

  • The cytotoxic effect of 5-FU was measured by MTT assay. IC50 values... (n.d.). ResearchGate. Retrieved from [Link]

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Foundational

5-Fluoro-2-methylbenzofuran: A Privileged Fluorinated Fragment in Modern Drug Discovery

Abstract In the paradigm of Fragment-Based Drug Discovery (FBDD), the selection of low-molecular-weight starting points dictates the downstream success of lead optimization. 5-Fluoro-2-methylbenzofuran has emerged as a h...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the paradigm of Fragment-Based Drug Discovery (FBDD), the selection of low-molecular-weight starting points dictates the downstream success of lead optimization. 5-Fluoro-2-methylbenzofuran has emerged as a highly versatile, privileged scaffold. By combining the rigid, planar geometry of the benzofuran core with the metabolic stability imparted by fluorine substitution, this fragment offers an optimal balance of lipophilicity, ligand efficiency, and synthetic tractability. This technical whitepaper elucidates the structural rationale, synthetic methodologies, and therapeutic applications of 5-fluoro-2-methylbenzofuran, providing actionable protocols for medicinal chemists.

Structural Rationale and Physicochemical Profile

The strategic incorporation of 5-fluoro-2-methylbenzofuran into drug candidates is driven by precise molecular interactions and pharmacokinetic requirements. The benzofuran core provides a rigid aromatic system capable of π−π stacking with hydrophobic receptor pockets.

The substitutions at the C5 and C2 positions are not arbitrary; they are mechanistically designed:

  • C5-Fluorination: The fluorine atom acts as a bioisostere for hydrogen but possesses significantly higher electronegativity. This substitution blocks cytochrome P450-mediated oxidative metabolism at the electron-rich C5 position, thereby increasing the biological half-life of the resulting drug [1]. Furthermore, the C-F bond can participate in orthogonal multipolar interactions or halogen bonding with backbone amides in target proteins.

  • C2-Methylation: The 2-methyl group serves a dual purpose. Sterically, it restricts the rotational degrees of freedom of adjacent functional groups, locking the molecule into a bioactive conformation. Synthetically, it acts as a critical handle for late-stage functionalization (e.g., radical bromination) to link the fragment to other pharmacophores[1].

Quantitative Fragment Data

To evaluate its utility in FBDD, the physicochemical properties of 5-fluoro-2-methylbenzofuran are summarized below. The data demonstrates strict adherence to the "Rule of Three" (Ro3) for fragment libraries.

PropertyValueFBDD Implication
Molecular Weight 150.15 g/mol High ligand efficiency; leaves an ample mass budget for target-specific elaboration (<300 Da rule) [5].
LogP 2.88Optimal lipophilicity for membrane permeability and hydrophobic pocket binding [5].
Polar Surface Area (PSA) 13.14 ŲExcellent blood-brain barrier (BBB) penetration potential for CNS targets [5].
H-Bond Donors 0Reduces desolvation penalties during receptor binding.
H-Bond Acceptors 1 (F atom)Capable of forming weak multipolar interactions.

Synthetic Methodologies and Functionalization

The de novo synthesis of the 5-fluoro-2-methylbenzofuran core and its subsequent functionalization require precise control over reaction conditions to prevent degradation of the heterocyclic ring.

Core Synthesis via CuI-Catalyzed Domino Process

A highly efficient method for assembling the core involves a CuI-catalyzed domino process. Reacting 1-bromo-4-fluoro-2-iodobenzene with β -keto esters (such as ethyl acetoacetate) in the presence of a copper catalyst and base yields the functionalized benzofuran core (e.g., ethyl 5-fluoro-2-methylbenzofuran-3-carboxylate) [2]. This method is chosen because the mild cross-coupling and cyclization avoid the harsh acidic conditions of traditional Fischer indole-type syntheses, preserving sensitive functional groups.

Fragment Functionalization Workflow

SynthFlow A 1-Bromo-4-fluoro-2-iodobenzene + Beta-keto ester B CuI-Catalyzed Domino Process A->B CuI, Base, Heat C 5-Fluoro-2-methylbenzofuran (Core Fragment) B->C Cyclization D NBS, Radical Initiator (Bromination) C->D Functionalization E 2-(Bromomethyl)-5-fluoro- benzofuran D->E Radical Substitution F SN2 Alkylation (Target Scaffold Integration) E->F Fragment Linking

Fig 1. Synthetic and functionalization workflow for 5-fluoro-2-methylbenzofuran fragments.

Protocol 1: Radical Bromination of 5-Fluoro-2-methylbenzofuran

To utilize the fragment in modular drug design, the C2-methyl group is typically converted into a reactive electrophile.

Causality & Logic: N-Bromosuccinimide (NBS) is used rather than Br2​ gas because NBS provides a low, steady concentration of bromine radicals. This kinetic control strictly favors radical substitution at the allylic/benzylic methyl group over electrophilic aromatic substitution on the benzofuran ring [1].

Step-by-Step Methodology:

  • Initiation: Dissolve 5-fluoro-2-methylbenzofuran (1.0 eq) in anhydrous carbon tetrachloride ( CCl4​ ) or a greener alternative like trifluorotoluene. Add NBS (1.05 eq) and a catalytic amount of Azobisisobutyronitrile (AIBN, 0.05 eq).

  • Propagation: Reflux the mixture under an inert argon atmosphere for 4-6 hours. The AIBN undergoes homolytic cleavage upon heating, initiating the radical chain reaction.

  • Self-Validation (In-Process Control): Monitor the reaction via TLC (Hexanes:EtOAc 9:1). The desired 2-(bromomethyl) product will show a distinct Rf​ shift (slightly more polar) and will be strongly UV active. LC-MS analysis should confirm the presence of an M+ and M+2 isotopic pattern in a 1:1 ratio, characteristic of a single bromine atom [1].

  • Purification: Cool the reaction to precipitate succinimide. Filter the mixture, concentrate the filtrate, and purify via flash column chromatography using a non-polar eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the desired product from any dibrominated byproducts [1].

Therapeutic Applications and Target Engagement

The 5-fluoro-2-methylbenzofuran fragment is not merely a structural placeholder; it actively engages with specific biological targets, particularly in metabolic and endocrine disorders.

GPR120 Agonism for Type II Diabetes

G-protein-coupled receptor 120 (GPR120) is a Gq-coupled receptor predominantly expressed in the intestine and adipose tissue. It functions as a sensor for long-chain free fatty acids. Activation of GPR120 in intestinal L-cells triggers the exocytosis of Glucagon-Like Peptide-1 (GLP-1), which subsequently potentiates glucose-dependent insulin secretion from pancreatic beta cells [3].

Benzo-fused heterocyclic derivatives containing the 5-fluoro-2-methylbenzofuran moiety have been patented as highly potent GPR120 agonists [3]. The lipophilic nature of the fluorinated benzofuran perfectly mimics the hydrophobic tail of natural fatty acid ligands, driving high-affinity receptor binding.

GPR120 Ligand Fragment-Derived Agonist (5-Fluoro-2-methylbenzofuran core) Receptor GPR120 Receptor (Intestine / Adipose) Ligand->Receptor Target Engagement Gq Gq Protein Activation Receptor->Gq Signal Transduction Ca2 Intracellular Ca2+ Flux Gq->Ca2 IP3 Pathway GLP1 GLP-1 Secretion (L-cells) Ca2->GLP1 Vesicle Exocytosis Insulin Insulin Secretion (Beta cells) GLP1->Insulin Endocrine Action

Fig 2. GPR120 activation and GLP-1 signaling cascade driven by fragment-derived agonists.

Hypoglycemic Imidazoline Compounds

Beyond GPCRs, the fragment is utilized in the synthesis of novel imidazoline compounds designed to treat metabolic disorders where impaired glucose disposal is present. Compounds such as 2-[5-Fluoro-2-methylbenzofuran-3-yl]-4,5-dihydro-1H-imidazole have been shown to potentiate insulin secretion directly from beta cells under high glucose conditions, mitigating the effects of insulin resistance[4].

Experimental Workflows: Fragment Incorporation

To build a lead compound from the 2-(bromomethyl)-5-fluoro-benzofuran fragment, medicinal chemists typically employ SN​2 alkylation strategies to link the fragment to a target-specific amine or alcohol scaffold.

Protocol 2: SN​2 Alkylation for Fragment Linking

Causality & Logic: The bromomethyl group is a highly reactive electrophile. Using a mild, non-nucleophilic base (such as K2​CO3​ or DIPEA) neutralizes the HBr byproduct generated during the reaction without causing unwanted elimination reactions or degrading the benzofuran core.

Step-by-Step Methodology:

  • Preparation: In a dry round-bottom flask, dissolve the target secondary amine scaffold (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).

  • Base Addition: Add anhydrous K2​CO3​ (2.5 eq) and stir at room temperature for 15 minutes to pre-form the reactive nucleophile.

  • Fragment Addition: Dropwise, add a solution of 2-(bromomethyl)-5-fluoro-benzofuran (1.1 eq) dissolved in DMF.

  • Reaction: Heat the mixture to 60°C for 12 hours.

  • Self-Validation: Analyze the crude mixture via LC-MS. The successful formation of the covalent adduct is confirmed by a mass increase corresponding to the molecular weight of the dihydrobenzofuran fragment minus HBr [1].

  • Workup: Quench the reaction with water and extract with ethyl acetate. Wash the organic layer extensively with brine to remove residual DMF, dry over Na2​SO4​ , and concentrate in vacuo.

Conclusion

5-Fluoro-2-methylbenzofuran represents a masterclass in fragment design. By integrating metabolic resistance (C5-F) and synthetic versatility (C2-Me) into a rigid, planar geometry, it provides drug discovery teams with a reliable foundation for targeting complex metabolic pathways, including GPR120 agonism and insulin potentiation. Strict adherence to the kinetic controls and purification protocols outlined above ensures the successful integration of this privileged scaffold into next-generation therapeutics.

References

  • Benchchem. "2-(Bromomethyl)-5-fluoro-2,3-dihydrobenzofuran". Benchchem Technical Guides.
  • The Journal of Organic Chemistry. "CuI-Catalyzed Domino Process to 2,3-Disubstituted Benzofurans from 1-Bromo-2-Iodobenzenes and β-Keto Esters". ACS Publications.
  • Google Patents. "US10155737B2 - Benzo-fused heterocyclic derivatives useful as agonists of GPR120".
  • Google Patents. "WO1999032482A1 - Hypoglycemic imidazoline compounds".
  • Guidechem. "60770-66-3 Benzofurano, 5-fluoro-2-metil-".
Exploratory

Thermodynamic Solubility Profiling of 5-Fluoro-2-methylbenzofuran in Organic Solvents: A Technical Guide

Executive Summary 5-Fluoro-2-methylbenzofuran (CAS: 60770-66-3) is a halogenated heterocyclic aromatic compound frequently utilized as a critical building block in medicinal chemistry, agrochemical synthesis, and materia...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Fluoro-2-methylbenzofuran (CAS: 60770-66-3) is a halogenated heterocyclic aromatic compound frequently utilized as a critical building block in medicinal chemistry, agrochemical synthesis, and materials science[1]. Understanding its solubility profile in various organic solvents is paramount for optimizing reaction conditions, scaling up purification processes (e.g., crystallization), and facilitating early-stage drug formulation. This whitepaper provides a comprehensive guide to the physicochemical mechanics governing its solvation and establishes a self-validating experimental protocol for determining its thermodynamic solubility.

Physicochemical Profiling & Causality of Solvation

The solubility of any compound is fundamentally governed by the thermodynamic principle of "like dissolves like"[2]. To predict and rationalize the solvent compatibility of 5-Fluoro-2-methylbenzofuran, we must deconstruct its molecular architecture into three distinct functional domains:

  • The Benzofuran Core: A fused bicyclic system (benzene + furan) that is highly hydrophobic and electron-rich. This core drives high solubility in nonpolar aromatic solvents (e.g., toluene, benzene) via π−π stacking interactions, and in chlorinated solvents (e.g., dichloromethane) via strong dispersive forces[3],[4].

  • The 5-Fluoro Substituent: The introduction of a highly electronegative fluorine atom at the 5-position introduces a strong localized dipole without significantly increasing the molecular volume (acting as a bioisostere for hydrogen)[5]. This polarity enhances solubility in polar aprotic solvents (e.g., ) due to favorable dipole-dipole and induced-dipole interactions[6].

  • The 2-Methyl Group: This functional group adds lipophilic bulk to the furan ring, further decreasing aqueous solubility while increasing the molecule's affinity for aliphatic nonpolar solvents (e.g., hexane, heptane) through van der Waals forces.

Mechanism M1 5-Fluoro-2-methylbenzofuran M2 Benzofuran Core (Hydrophobic/Aromatic) M1->M2 M3 5-Fluoro Substituent (Electronegative Dipole) M1->M3 M4 2-Methyl Group (Lipophilic Bulk) M1->M4 M5 Pi-Pi Stacking & Dispersion (Toluene, Dichloromethane) M2->M5 M7 Van der Waals Forces (Hexane, Heptane) M2->M7 M6 Dipole-Dipole Interactions (DMSO, DMF, Acetone) M3->M6 M4->M7

Logical relationship mapping of 5-Fluoro-2-methylbenzofuran structural features to solvation mechanisms.

Quantitative Data: Predicted Solubility Profile

Based on the structural descriptors and empirical data from structurally analogous benzofurans[4],[7], the expected solubility behavior is summarized below.

Table 1: Predicted Solubility Profile in Common Organic Solvents

Solvent ClassRepresentative SolventsPrimary Solvation MechanismExpected Solubility
Nonpolar Aliphatic Hexane, HeptaneVan der Waals forcesModerate to High
Nonpolar Aromatic Toluene, Benzene π−π stacking, dispersionVery High
Polar Aprotic DMSO, DMF, AcetoneDipole-dipole, induced dipoleVery High
Polar Protic Ethanol, MethanolWeak hydrogen bond acceptanceModerate
Aqueous Water, Aqueous BuffersHydrophobic exclusionInsoluble

Experimental Methodology: Thermodynamic Solubility via the Shake-Flask Method

While kinetic solubility assays (e.g., laser nephelometry via DMSO dilution) are useful for early-stage high-throughput screening, they often overestimate solubility due to the formation of supersaturated states or amorphous precipitates[8]. For rigorous physicochemical characterization during lead optimization, the Shake-Flask Method is the universally accepted gold standard for determining true thermodynamic equilibrium solubility[9],[10].

Causality of Experimental Choices
  • Excess Solid: Adding an excess amount of the compound ensures that the chemical potential of the dissolved solute is exactly equal to that of the solid phase. Without a visible solid phase at the end of the experiment, thermodynamic equilibrium cannot be guaranteed[2].

  • Prolonged Agitation (24-72 hours): Dissolution is a kinetic process. Prolonged mechanical agitation overcomes the activation energy barrier of dissolution and prevents localized supersaturation, ensuring the system reaches a steady-state concentration ( Ksp​ )[9].

  • Temperature Control: Solubility is highly temperature-dependent. Strict thermostatic control (e.g., 25.0 ± 0.1 °C) prevents fluctuations that would continuously shift the equilibrium constant.

G N1 Excess Solid Compound N3 Shake-Flask Equilibration (24-72h, Constant Temp) N1->N3 N2 Organic Solvent Addition N2->N3 N4 Phase Separation (Centrifugation & PTFE Filtration) N3->N4 Saturation Reached N5 HPLC-UV Quantification N4->N5 Clear Filtrate N6 Thermodynamic Solubility Profile N5->N6

Step-by-step experimental workflow for determining thermodynamic equilibrium solubility.

Step-by-Step Protocol: Self-Validating Shake-Flask Assay

This protocol is designed as a self-validating system. It incorporates visual saturation checks and utilizes a chemically inert filtration step to prevent false positives caused by micro-suspensions.

  • Preparation of Saturated Solutions:

    • Weigh approximately 50–100 mg of 5-Fluoro-2-methylbenzofuran into a 4 mL borosilicate glass vial.

    • Add exactly 1.0 mL of the target organic solvent (e.g., Toluene, DMSO, Ethanol).

    • Validation Check: Visually confirm the presence of undissolved solid. If the solid completely dissolves upon initial mixing, iteratively add more compound (in 20 mg increments) until a persistent, undissolved suspension is achieved[9].

  • Equilibration:

    • Seal the vials tightly with PTFE-lined caps to prevent solvent evaporation, which would artificially inflate the calculated concentration.

    • Place the vials in a temperature-controlled orbital shaker set to 25.0 ± 0.1 °C at 200 RPM for 48 to 72 hours[2].

  • Phase Separation:

    • Remove the vials from the shaker and allow them to stand undisturbed for 2 hours to let large particulates settle.

    • Transfer the suspension to a microcentrifuge tube and centrifuge at 10,000 x g for 15 minutes.

    • Carefully aspirate the supernatant and filter it through a 0.22 µm PTFE syringe filter into a clean analytical vial. Causality Note: PTFE is selected for its broad chemical compatibility with harsh organic solvents, ensuring the filter membrane does not degrade or absorb the solute[2].

  • Dilution and Quantification:

    • Dilute the clear filtrate quantitatively with the HPLC mobile phase (e.g., 1:100 or 1:1000) to ensure the final concentration falls within the linear dynamic range of the UV detector.

Analytical Quantification & Data Integrity

To ensure the trustworthiness of the generated data, the concentration of 5-Fluoro-2-methylbenzofuran must be calculated against a freshly prepared, multi-point calibration curve using High-Performance Liquid Chromatography (HPLC-UV)[2],[8].

  • Calibration Standards: Prepare a primary stock solution of 5-Fluoro-2-methylbenzofuran in a universally miscible solvent (e.g., Acetonitrile) at 1.0 mg/mL. Generate at least five standard concentrations (e.g., 1, 5, 10, 50, 100 µg/mL).

  • Linearity Validation: Ensure the correlation coefficient ( R2 ) of the calibration curve is ≥0.995 .

  • Data Reporting: Report the final thermodynamic solubility in units of mg/mL or molarity (M), explicitly stating the equilibration temperature, time, and the purity grade of the organic solvent used.

Conclusion

The solubility of 5-Fluoro-2-methylbenzofuran in organic solvents is a direct function of its hydrophobic benzofuran core and the specific polarizability introduced by its fluorine and methyl substituents. By employing the rigorous, self-validating shake-flask methodology outlined in this guide, researchers can obtain high-fidelity thermodynamic data. This data is essential for making informed, causality-driven decisions in downstream chemical synthesis, purification, and pharmaceutical formulation strategies.

References

  • PubChem. "Benzofuran | C8H6O | CID 9223 - Experimental Properties." National Center for Biotechnology Information. Available at:[Link]

  • BioAssay Systems. "Solubility Testing – Shake Flask Method." BioAssay Systems Technical Bulletins. Available at:[Link]

  • ResearchGate. "Can anyone tell me how to perform equilibrium solubility studies step by step practically?" Scientific Discussions. Available at:[Link]

Sources

Foundational

stability of 5-Fluoro-2-methylbenzofuran under acidic/basic conditions

An In-depth Technical Guide Predictive Analysis and Experimental Framework for the Stability of 5-Fluoro-2-methylbenzofuran under Acidic and Basic Conditions For Researchers, Scientists, and Drug Development Professional...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide Predictive Analysis and Experimental Framework for the Stability of 5-Fluoro-2-methylbenzofuran under Acidic and Basic Conditions

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

5-Fluoro-2-methylbenzofuran represents a confluence of a privileged heterocyclic scaffold and strategic functionalization crucial in modern medicinal chemistry. Understanding its chemical stability is a prerequisite for its development in any pharmaceutical context, from synthesis and purification to formulation and storage. This guide provides a comprehensive, predictive analysis of the stability of 5-Fluoro-2-methylbenzofuran under both acidic and basic conditions. In the absence of direct empirical data for this specific molecule, this document leverages established principles of physical organic chemistry and the known reactivity of the benzofuran core to postulate degradation pathways. Furthermore, it outlines a robust, self-validating experimental framework for systematically testing these hypotheses, identifying potential degradants, and establishing a definitive stability profile. This guide is designed to serve as a foundational resource for scientists engaged in the research and development of benzofuran-based chemical entities.

Introduction: The Imperative of Stability Profiling

The benzofuran nucleus is a ubiquitous motif in a vast array of natural products and synthetic pharmaceuticals, prized for its versatile biological activity. The strategic introduction of substituents allows for the fine-tuning of a molecule's pharmacodynamic and pharmacokinetic properties. The 2-methyl group can influence steric interactions with biological targets, while the 5-fluoro substituent is a classic bioisostere for hydrogen, often introduced to enhance metabolic stability, improve binding affinity, and modulate lipophilicity.

However, the chemical integrity of such a molecule is paramount. A compound that degrades under physiological pH, during formulation with acidic or basic excipients, or upon storage cannot be a viable drug candidate. Stability studies are therefore a cornerstone of drug development, providing critical data that informs process chemistry, formulation science, and regulatory submissions. This document addresses the stability of 5-Fluoro-2-methylbenzofuran from two perspectives: a theoretical analysis of its likely degradation pathways and a practical guide to designing forced degradation studies for empirical verification.

Part 1: A Theoretical Framework for Stability

The stability of 5-Fluoro-2-methylbenzofuran is a function of its core heterocyclic structure and the electronic influence of its substituents.

The Inherent Reactivity of the Benzofuran Core

The benzofuran ring system is an aromatic heterocycle, but the electron-rich nature of the fused furan moiety renders it susceptible to electrophilic attack, particularly acid-catalyzed reactions.[1][2] The furan ring is generally considered unstable in acidic media, where it can undergo hydrolysis and ring-opening.[3]

The Electronic Influence of Substituents
  • 2-Methyl Group: As an electron-donating group (EDG) via hyperconjugation, the methyl group at the C2 position increases the electron density of the furan ring. This has a dichotomous effect: while it can be beneficial for certain synthetic transformations, it is predicted to further activate the ring towards electrophilic attack (i.e., protonation), potentially decreasing its stability in acidic conditions compared to the unsubstituted parent benzofuran.

  • 5-Fluoro Group: The fluorine atom at the C5 position is strongly electron-withdrawing via induction (-I effect) but weakly electron-donating through resonance (+R effect). The inductive effect is dominant, reducing the electron density of the fused benzene ring. This deactivation is expected to have a minor stabilizing effect on the overall heterocyclic system, but it is unlikely to completely counteract the inherent reactivity of the furan portion of the molecule.

Predicted Degradation Pathway Under Acidic Conditions

The most probable degradation pathway for 5-Fluoro-2-methylbenzofuran in an acidic medium is an acid-catalyzed ring-opening of the furan moiety.[3][4] This mechanism is analogous to the known degradation of similar substituted benzofurans and is initiated by the protonation of the furan ring.

Proposed Mechanism:

  • Protonation: The reaction begins with the protonation of the furan ring. While protonation at C2 is possible, protonation at the C3 position is more likely. This is because the resulting carbocation at C2 is stabilized by both resonance with the benzene ring and the electron-donating methyl group.[1][4]

  • Nucleophilic Attack: A nucleophile present in the medium, typically water, attacks the highly electrophilic C2 carbocation.

  • Ring Opening: This attack leads to the cleavage of the C2-O ether bond, opening the furan ring.

  • Tautomerization: The resulting enol intermediate rapidly tautomerizes to the more stable keto form, yielding the final degradation product: 1-(4-Fluoro-2-hydroxyphenyl)propan-2-one .

Acidic Degradation Pathway Predicted Acid-Catalyzed Degradation of 5-Fluoro-2-methylbenzofuran cluster_0 Step 1: Protonation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3 & 4: Ring Opening & Tautomerization A 5-Fluoro-2-methylbenzofuran B C3-Protonated Intermediate (C2 Carbocation) A->B H+ C Hemiketal-like Intermediate B->C + H2O D Final Degradant: 1-(4-Fluoro-2-hydroxyphenyl)propan-2-one C->D Ring Cleavage & Tautomerization

Caption: Predicted acid-catalyzed hydrolysis pathway.

Predicted Stability Under Basic Conditions

Benzofurans are generally more robust under basic conditions than acidic ones. However, degradation is still plausible under forcing conditions such as elevated temperatures and high concentrations of a strong base.

Potential Mechanisms:

  • Methyl Group Deprotonation: A sufficiently strong base could deprotonate the 2-methyl group to form a resonance-stabilized carbanion. This reactive intermediate could potentially initiate polymerization or undergo oxidation if exposed to air.

  • Nucleophilic Aromatic Substitution (SNAr): While the aryl-fluorine bond is strong, it is not entirely inert. Under harsh basic conditions (e.g., concentrated NaOH at high temperature), nucleophilic aromatic substitution could occur, leading to the displacement of the fluoride ion by a hydroxide ion to form 5-hydroxy-2-methylbenzofuran . This pathway is considered less likely than acid-catalyzed degradation but remains a theoretical possibility.[5]

Basic Degradation Pathways Potential Degradation Pathways Under Basic Conditions cluster_0 Pathway 1: SNAr cluster_1 Pathway 2: Deprotonation A 5-Fluoro-2-methylbenzofuran B 5-Hydroxy-2-methylbenzofuran A->B OH- (High Temp) C C2-Methylene Anion A->C Strong Base (e.g., n-BuLi) D Polymerization / Oxidation Products C->D

Caption: Potential degradation pathways under basic conditions.

Part 2: Experimental Design for Stability Assessment

A forced degradation study is essential to empirically test the hypotheses above. The goal is to develop a stability-indicating analytical method that can separate the parent compound from any significant degradants and provide a quantitative measure of stability.

Materials and Analytical Instrumentation
  • Compound: 5-Fluoro-2-methylbenzofuran (purity >98%)

  • Reagents: HCl, NaOH, H₂O₂, ACN (HPLC Grade), H₂O (Milli-Q or equivalent)

  • Instrumentation:

    • HPLC with a Photodiode Array (PDA) or Diode Array (DAD) Detector

    • LC-MS/MS system for degradant identification

    • pH meter

    • Calibrated oven and photostability chamber

Experimental Workflow: Forced Degradation Protocol

This protocol is designed to generate a comprehensive stability profile by subjecting the compound to a range of stress conditions.

Caption: General workflow for forced degradation studies.

Step-by-Step Methodology
  • Stock Solution Preparation: Accurately prepare a stock solution of 5-Fluoro-2-methylbenzofuran (e.g., 1 mg/mL) in a stable polar aprotic solvent such as acetonitrile or DMF.[3][6]

  • Reaction Setup: For each condition, transfer an aliquot of the stock solution to a clean vial and add the stressor solution (e.g., HCl, NaOH) to achieve the target concentration. For thermal stress, use the solid compound.

  • Incubation: Place the vials in the appropriate controlled environment (oven, water bath, photostability chamber).

  • Time-Point Sampling: At predefined intervals (e.g., 0, 2, 4, 8, 24, and 48 hours), withdraw a sample from each vial.

  • Quenching: Immediately stop the degradation by neutralizing the sample. For acidic samples, add an equivalent amount of base, and vice-versa. Cool thermal samples to room temperature.

  • Analysis: Dilute the quenched samples to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase and analyze immediately using the developed HPLC method.

Analytical Method and Data Interpretation

A stability-indicating HPLC method is one that can resolve the active pharmaceutical ingredient (API) from its degradation products.

  • Method Development: A reverse-phase C18 column with a gradient elution of acetonitrile and water is a standard starting point. The PDA/DAD detector should be used to monitor at multiple wavelengths and to perform peak purity analysis.

  • Data Analysis: The percentage of the remaining parent compound and the formation of each degradation product should be calculated at each time point. The results should be summarized in a table for easy comparison across conditions.

  • Degradant Identification: Samples showing significant degradation should be analyzed by LC-MS/MS. The mass-to-charge ratio (m/z) of the degradation products can be used to confirm or refute the structures proposed in the theoretical analysis. For example, the acid-degradation product, 1-(4-Fluoro-2-hydroxyphenyl)propan-2-one, has a molecular weight of 168.16 g/mol , which should be readily identifiable.

Stress ConditionStressorTemperaturePredicted Primary DegradantPredicted Stability
Acidic Hydrolysis 0.1 M HCl60 °C1-(4-Fluoro-2-hydroxyphenyl)propan-2-oneLow
Basic Hydrolysis 0.1 M NaOH60 °C5-Hydroxy-2-methylbenzofuranModerate to High
Oxidative Stress 3% H₂O₂Room TempPotential Epoxides or Ring-Opened ProductsModerate
Thermal Stress N/A (Solid)80 °CNo prediction (likely stable)High
Photostability ICH Q1B LightRoom TempNo prediction (requires testing)Unknown

Conclusion

Based on fundamental chemical principles, 5-Fluoro-2-methylbenzofuran is predicted to be most labile under acidic conditions , likely undergoing a ring-opening hydrolysis to form a phenolic ketone. Its stability under basic, oxidative, and thermal conditions is anticipated to be significantly higher, although degradation pathways remain theoretically possible under harsh conditions. This guide provides not only a predictive framework for understanding these potential liabilities but also a detailed experimental protocol for their empirical validation. Executing these forced degradation studies is a critical step in de-risking 5-Fluoro-2-methylbenzofuran for further development and ensuring the creation of a robust data package for this promising chemical entity.

References

  • Becher, D., Specht, M., & Schlosser, D. (2000). Cometabolic Degradation of Dibenzofuran by Biphenyl-Cultivated Ralstonia sp. Strain SBUG 290. Applied and Environmental Microbiology, 66(10), 4533–4537. [Link]

  • Pinheiro, R. d. C., Back, D. F., Müller, S. G., & Zeni, G. (2022). Reactivity of Benzo[b]furans: A Full Perspective. ResearchGate. [Link]

  • Li, X., Li, Q., Jiang, C., Liu, Y., & Ma, T. (2009). New metabolites in dibenzofuran cometabolic degradation by a biphenyl-cultivated Pseudomonas putida strain B6-2. Environmental Science & Technology, 44(3), 999–1005. [Link]

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  • Jaiswal, S., Singh, D., & Singh, R. (2013). Metabolic pathways for degradation of dibenzofuran by Pseudomonas sp. strain R-2. ResearchGate. [Link]

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  • Farhat, A., & Al-Tel, T. H. (2020). Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. Molecules, 25(18), 4287. [Link]

  • ron. (2015). Regioselectivity in electrophilic aromatic substitution of benzofuran and indole. Chemistry Stack Exchange. [Link]

  • Le, C. M., & Nicewicz, D. A. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Journal of the American Chemical Society, 142(40), 16931–16936. [Link]

  • Wang, Y., Zhang, Y., & Zhang, Y. (2023). Synthesis of 2-Fluorobenzofuran by Photocatalytic Defluorinative Coupling and 5-endo-trig Cyclization. The Journal of Organic Chemistry, 88(10), 6549–6554. [Link]

  • Krol, E., & Zadykowicz, B. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1547. [Link]

  • Ayoub, E. A., & El-Faham, A. (2021). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 11(57), 36245–36266. [Link]

  • Ashenhurst, J. (2018). Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation. Master Organic Chemistry. [Link]

  • Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220. [Link]

  • Neumann, C. N., & Ritter, T. (2016). Concerted nucleophilic aromatic substitution with 19F− and 18F−. Nature, 534(7607), 369–372. [Link]

  • Ananikov, V. P., & Orlov, N. V. (2024). The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. ChemSusChem. [Link]

  • Pearson. (n.d.). Furan undergoes electrophilic aromatic substitution more readily than benzene. Pearson. [Link]

  • Clementi, S., & Marino, G. (1972). Electrophilic substitutions in five-membered heteroaromatic systems. Part XII. A quantitative study on the reactivities of the α- and β-positions of benzofuran and benzothiophen in electrophilic substitutions. Journal of the Chemical Society, Perkin Transactions 2, (1), 71–73. [Link]

  • Ichikawa, J., Wada, Y., & Fujiwara, M. (2009). Synthesis of 2‐fluorobenzofurans through nucleophilic 5‐endo‐trig cyclization. Tetrahedron, 65(16), 3212–3218. [Link]

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Exploratory

Sourcing and Synthesizing 5-Fluoro-2-methylbenzofuran: A Technical Whitepaper for Drug Development

Executive Summary In modern medicinal chemistry, the strategic incorporation of fluorine into heterocyclic scaffolds is a proven tactic for modulating physicochemical properties, enhancing metabolic stability, and improv...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the strategic incorporation of fluorine into heterocyclic scaffolds is a proven tactic for modulating physicochemical properties, enhancing metabolic stability, and improving target binding affinity. 5-Fluoro-2-methylbenzofuran (CAS: 60770-66-3) represents a highly versatile, fluorinated building block utilized extensively in the synthesis of complex active pharmaceutical ingredients (APIs).

This technical guide provides an in-depth analysis of the commercial availability, supply chain dynamics, and synthetic methodologies surrounding 5-Fluoro-2-methylbenzofuran. Designed for drug development professionals, this whitepaper bridges the gap between commercial sourcing and de novo synthesis, providing field-proven, self-validating protocols for generating this critical intermediate.

Physicochemical Profiling & Commercial Availability

The commercial landscape for 5-Fluoro-2-methylbenzofuran is characterized by its dual availability: it can be sourced directly as a raw building block from specialized chemical vendors, or procured as advanced functionalized derivatives (such as esters or brominated analogs) to bypass early-stage synthetic bottlenecks[1],[2],[3].

Physicochemical Properties

Understanding the baseline properties of this scaffold is critical for downstream purification and reaction planning. The high lipophilicity (LogP ~2.88) dictates the use of non-polar to moderately polar solvent systems during chromatography[1].

PropertyValueClinical / Synthetic Relevance
Chemical Name 5-Fluoro-2-methylbenzofuranStandard IUPAC nomenclature.
CAS Registry Number 60770-66-3Primary identifier for bulk sourcing[1].
Molecular Formula C9H7FODetermines mass spectrometry (MS) targets.
Molecular Weight 150.15 g/mol Essential for stoichiometric calculations[1].
LogP (Predicted) 2.88Indicates high lipophilicity; drives membrane permeability[1].
Topological Polar Surface Area (TPSA) 13.14 ŲFavorable for blood-brain barrier (BBB) penetration.
Commercially Available Derivatives

For researchers requiring immediate functionalization handles (e.g., for cross-coupling or amidation), several advanced derivatives are commercially available, mitigating the need for dangerous or low-yield in-house halogenations.

CompoundCAS NumberCommercial Utility in R&D
5-Fluoro-2-methylbenzofuran 60770-66-3Core building block for diverse API synthesis[1].
Ethyl 5-fluoro-2-methylbenzofuran-3-carboxylate 826990-64-1Advanced intermediate ready for C3-functionalization[3].
7-Bromo-5-fluoro-2-methylbenzofuran 253429-24-2Scaffold primed for Suzuki/Stille cross-coupling at the C7 position[2].

Mechanistic Applications in Drug Discovery

The inclusion of the 5-fluoro substituent is not arbitrary; it is a calculated bioisosteric replacement. Fluorine's high electronegativity modulates the electron density of the benzofuran ring, which directly impacts the basicity of adjacent functional groups and protects the aromatic system from cytochrome P450-mediated oxidative metabolism.

This specific scaffold has been successfully utilized as a core structure in the development of for metabolic disorders[4], as well as in the synthesis of aimed at treating insulin resistance[5].

G A 5-Fluoro-2-methylbenzofuran Scaffold B High Electronegativity (Bioisostere of H) A->B C Metabolic Stability (Blocks CYP450 Oxidation) B->C D Enhanced Target Affinity (Electrostatic Interactions) B->D E Improved Pharmacokinetics (In vivo Efficacy) C->E D->E

Logical flow illustrating the pharmacokinetic and pharmacodynamic benefits of 5-fluoro substitution.

Synthetic Methodologies & Protocols

When bulk commercial sourcing of the specific functionalized derivative is unfeasible, de novo synthesis is required. The traditional synthesis of benzofurans often requires harsh acidic conditions or expensive palladium catalysts. However, a highly efficient, self-validating developed by Ma et al. (2007) allows for the direct assembly of 2,3-disubstituted benzofurans from 1-bromo-2-iodobenzenes and β-keto esters[6].

The Causality of the Domino Process

This reaction is a "domino" process because it sequences two distinct catalytic events in a single pot:

  • Intermolecular C-C Bond Formation: The copper catalyst selectively inserts into the weaker C-I bond of the 1-bromo-2-iodobenzene, facilitating an Ullmann-type coupling with the enolized β-keto ester.

  • Intramolecular C-O Bond Formation: Following the C-C coupling, the elevated temperature drives an intramolecular cyclization where the enol oxygen displaces the remaining aromatic bromide, closing the benzofuran ring[6].

Experimental Protocol: Synthesis of Ethyl 5-fluoro-2-methylbenzofuran-3-carboxylate

This protocol is designed as a self-validating system. Strict adherence to solvent choice and temperature is required to overcome the activation energy of the secondary cyclization step.

Step 1: Reagent Assembly In an oven-dried Schlenk tube equipped with a magnetic stir bar, combine 1-bromo-4-fluoro-2-iodobenzene (0.5 mmol) and ethyl acetoacetate (1.0 mmol). Causality: A 2-fold excess of the β-keto ester is utilized to drive the initial intermolecular C-C coupling to absolute completion, preventing the accumulation of unreacted aryl iodide intermediates[6].

Step 2: Catalyst and Base Loading Add CuI (9.5 mg, 50 µmol, 10 mol%) and anhydrous K2CO3 (207 mg, 1.5 mmol) to the reaction vessel. Causality: K2CO3 acts as a mild base to deprotonate the β-keto ester (forming the reactive enolate) and to neutralize the hydrohalic acid byproducts. CuI is selected over Pd catalysts due to its superior cost-efficiency and high chemoselectivity for the C-I bond over the C-Br bond during the first coupling phase[6].

Step 3: Solvent Addition and Thermal Activation Evacuate and backfill the Schlenk tube with Argon (3 cycles). Inject anhydrous Tetrahydrofuran (THF) (1.5 mL) via syringe. Seal the tube and heat the mixture in an oil bath at 100°C for 24 hours. Causality: Optimization studies demonstrate that THF provides the ideal dielectric constant to stabilize the organocopper intermediates. Solvents like dioxane or toluene result in stalled reactions (incomplete cyclization) because they fail to adequately solvate the potassium carbonate at the required reaction temperature[6],[7].

Step 4: Isolation and Purification Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (15 mL) and filter through a short pad of Celite to remove copper salts. Wash the organic filtrate with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify the crude residue via silica gel column chromatography (Hexanes/Ethyl Acetate gradient).

Step 5: Analytical Self-Validation To confirm the structural integrity of the synthesized Ethyl 5-fluoro-2-methylbenzofuran-3-carboxylate, perform Nuclear Magnetic Resonance (NMR) spectroscopy. The system is validated if the following diagnostic shifts are observed:

  • 1H NMR (300 MHz, CDCl3): Look for the distinct ethyl ester signals: a quartet at δ 4.41 (J = 6.9 Hz, 2H) and a triplet at δ 1.45 (J = 6.9 Hz, 3H). The C2-methyl group must appear as a sharp singlet at δ 2.76 (3H)[6].

  • 13C NMR (100 MHz, CDCl3): The presence of the fluorine atom is definitively validated by carbon-fluorine spin-spin coupling, specifically a large doublet at δ 159.8 (J = 189.9 Hz) corresponding to the C-F carbon[6].

G Step1 1. Reagent Assembly 1-Bromo-4-fluoro-2-iodobenzene + Ethyl Acetoacetate Step2 2. Catalyst & Base Addition CuI (10 mol%) + K2CO3 Step1->Step2 Step3 3. Solvent & Heating Anhydrous THF at 100°C Step2->Step3 Step4 4. Intermolecular C-C Coupling (Chemoselective at Iodide) Step3->Step4 Step5 5. Intramolecular C-O Cyclization (Benzofuran Ring Closure) Step4->Step5 Step6 6. Isolation & Analytical Validation (NMR & Chromatography) Step5->Step6

Step-by-step experimental workflow of the CuI-catalyzed domino synthesis of benzofurans.

Conclusion

5-Fluoro-2-methylbenzofuran is a highly valuable, commercially accessible scaffold that imparts critical metabolic stability and binding affinity to pharmaceutical candidates. Whether sourcing advanced intermediates like ethyl 5-fluoro-2-methylbenzofuran-3-carboxylate directly from commercial vendors or synthesizing them de novo via copper-catalyzed domino reactions, researchers must prioritize rigorous analytical validation to ensure downstream success in drug development pipelines.

References

  • Google Patents (US10155737B2).Benzo-fused heterocyclic derivatives useful as agonists of GPR120.
  • Google Patents (WO1999032482A1).Hypoglycemic imidazoline compounds.
  • Lu, B., Wang, B., Zhang, Y., & Ma, D. (2007). CuI-Catalyzed Domino Process to 2,3-Disubstituted Benzofurans from 1-Bromo-2-Iodobenzenes and β-Keto Esters. The Journal of Organic Chemistry, 72(14), 5337-5341. American Chemical Society. Available at:[Link]

Sources

Foundational

An In-depth Technical Guide to 5-Fluoro-2-methylbenzofuran: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals Abstract Introduction: The Benzofuran Scaffold and the Role of Fluorine and Methyl Substituents Benzofuran, a heterocyclic compound composed of a fused benz...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Benzofuran Scaffold and the Role of Fluorine and Methyl Substituents

Benzofuran, a heterocyclic compound composed of a fused benzene and furan ring, is a privileged scaffold in medicinal chemistry. Its derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The versatility of the benzofuran core allows for chemical modifications that can fine-tune its biological activity and pharmacokinetic profile.

The introduction of a fluorine atom into a drug candidate molecule is a common strategy in medicinal chemistry to enhance metabolic stability, increase binding affinity, and modulate lipophilicity.[1] Similarly, the incorporation of a methyl group can influence a molecule's steric and electronic properties, which in turn affects its interaction with biological targets.[1] The combination of these two substituents on the benzofuran scaffold in 5-Fluoro-2-methylbenzofuran is therefore of considerable interest for the development of novel therapeutic agents.

Physicochemical Properties

Precise experimental data for 5-Fluoro-2-methylbenzofuran is not available due to the absence of a dedicated CAS number and associated literature. However, we can predict its key physicochemical properties based on the parent compound, 2-methylbenzofuran, and the known effects of fluorination.

PropertyPredicted Value/Characteristic for 5-Fluoro-2-methylbenzofuranRationale
CAS Number Not AssignedNot found in major chemical databases.
Molecular Formula C₉H₇FOBased on the chemical structure.
Molecular Weight ~150.15 g/mol Calculated from the molecular formula.
Appearance Likely a colorless to pale yellow liquid or low-melting solid.Based on the appearance of 2-methylbenzofuran.[3]
Boiling Point Expected to be similar to or slightly higher than 2-methylbenzofuran (~197-198 °C).Fluorination can slightly increase boiling point.
Solubility Likely soluble in common organic solvents (e.g., ethanol, acetone, dichloromethane) and poorly soluble in water.The hydrophobic benzofuran core and methyl group dominate, while the fluorine atom has a minor impact on aqueous solubility.
Stability Expected to be stable under standard laboratory conditions. May be sensitive to strong acids and oxidizing agents.Benzofuran rings are generally stable but can be susceptible to electrophilic attack.

Synthesis Methodologies

While a specific, validated protocol for the synthesis of 5-Fluoro-2-methylbenzofuran is not documented, established methods for the synthesis of substituted benzofurans can be adapted. A plausible and widely used approach is the Perkin rearrangement.[1]

Proposed Synthetic Pathway: Modified Perkin Rearrangement

This multi-step synthesis would likely begin with a commercially available fluorinated phenol.

G A 4-Fluorophenol B 4-Fluoro-2-iodophenol A->B Iodination (e.g., I₂, KI, NaOH) C 2-Allyl-4-fluorophenol B->C Allylation (Allyl bromide, K₂CO₃) D 5-Fluoro-2-methyl-2,3-dihydrobenzofuran C->D Claisen Rearrangement & Intramolecular Cyclization (Heat) E 5-Fluoro-2-methylbenzofuran D->E Dehydrogenation (e.g., DDQ or Pd/C)

Caption: Proposed synthetic workflow for 5-Fluoro-2-methylbenzofuran.

Experimental Protocol (Hypothetical):

  • Iodination of 4-Fluorophenol: To a solution of 4-fluorophenol in a suitable solvent (e.g., aqueous sodium hydroxide), add a solution of iodine and potassium iodide. Stir at room temperature until the reaction is complete (monitored by TLC). Acidify the reaction mixture and extract the product, 4-fluoro-2-iodophenol.

  • Allylation of 4-Fluoro-2-iodophenol: In an inert solvent such as acetone, combine 4-fluoro-2-iodophenol, allyl bromide, and a base like potassium carbonate. Reflux the mixture until the starting material is consumed. After cooling, filter the mixture and remove the solvent under reduced pressure to obtain the allylated intermediate.

  • Claisen Rearrangement and Cyclization: Heat the allylated intermediate under an inert atmosphere. The Claisen rearrangement will occur, followed by an intramolecular cyclization to form 5-fluoro-2-methyl-2,3-dihydrobenzofuran.

  • Dehydrogenation: Dissolve the dihydrobenzofuran intermediate in a suitable solvent like toluene or xylene. Add a dehydrogenating agent such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or palladium on carbon (Pd/C) and heat to reflux. Upon completion, cool the reaction, filter, and purify the crude product by column chromatography to yield 5-Fluoro-2-methylbenzofuran.

Causality Behind Experimental Choices:

  • The choice of a fluorinated phenol as the starting material is crucial for incorporating the fluorine atom at the desired position.

  • The Perkin rearrangement is a robust and versatile method for constructing the benzofuran core.[1]

  • The use of a dehydrogenating agent in the final step is necessary to form the aromatic furan ring from the dihydrobenzofuran intermediate.

Potential Applications in Drug Discovery and Materials Science

The unique combination of a benzofuran scaffold with fluorine and methyl substituents suggests that 5-Fluoro-2-methylbenzofuran could be a valuable building block in several areas of research.

Anticancer Agents

Benzofuran derivatives have shown promise as anticancer agents.[4][5] The addition of a fluorine atom can enhance the anticancer activity of these compounds.[5] 5-Fluoro-2-methylbenzofuran could serve as a precursor for the synthesis of more complex molecules with potential cytotoxic activity against various cancer cell lines.

Antimicrobial Agents

The benzofuran nucleus is also a key component of many compounds with antimicrobial and antifungal properties.[2] The lipophilicity imparted by the fluorine and methyl groups could enhance the ability of derivatives of 5-Fluoro-2-methylbenzofuran to penetrate microbial cell membranes, potentially leading to improved antimicrobial efficacy.

Materials Science

Benzofuran-containing polymers and small molecules have been investigated for their potential use in organic light-emitting diodes (OLEDs) and other electronic devices. The introduction of fluorine can influence the electronic properties and stability of these materials.

Safety and Handling

Specific safety data for 5-Fluoro-2-methylbenzofuran is not available. However, based on the data for related compounds like 2-methylbenzofuran and other fluorinated aromatics, the following precautions should be taken:

  • Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[6]

  • Storage: Store in a tightly sealed container in a cool, dry place away from heat and sources of ignition.[6]

  • Toxicity: Assumed to be harmful if swallowed, inhaled, or absorbed through the skin. May cause irritation to the skin, eyes, and respiratory tract.[6]

A comprehensive risk assessment should be conducted before handling this compound.

Conclusion

5-Fluoro-2-methylbenzofuran represents a promising, yet underexplored, chemical entity with significant potential in drug discovery and materials science. While the absence of a specific CAS number and dedicated literature presents challenges, this guide has provided a scientifically grounded framework for its synthesis, predicted properties, and potential applications. By leveraging established synthetic methodologies and a fundamental understanding of structure-activity relationships, researchers can begin to explore the potential of this and other novel fluorinated benzofuran derivatives. Further research is warranted to isolate and characterize 5-Fluoro-2-methylbenzofuran, which will enable a more thorough evaluation of its biological and material properties.

References

  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC - NIH. (2019, April 18). Retrieved March 14, 2026, from [Link]

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC. (2022, April 28). Retrieved March 14, 2026, from [Link]

  • Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC. (n.d.). Retrieved March 14, 2026, from [Link]

Sources

Exploratory

Introduction: The Intersection of Fluorine Chemistry and Benzofuran Scaffolds

Fluorinated Benzofuran Derivatives in Medicinal Chemistry: A Comprehensive Technical Guide on Scaffold Optimization, Pharmacological Efficacy, and Experimental Methodologies As a Senior Application Scientist navigating t...

Author: BenchChem Technical Support Team. Date: March 2026

Fluorinated Benzofuran Derivatives in Medicinal Chemistry: A Comprehensive Technical Guide on Scaffold Optimization, Pharmacological Efficacy, and Experimental Methodologies

As a Senior Application Scientist navigating the complexities of drug discovery, I frequently encounter the challenge of optimizing lead compounds for metabolic stability and target affinity. The benzofuran scaffold—a bicyclic system comprising a benzene ring fused to a furan ring—is a well-documented "privileged structure" in medicinal chemistry. However, it is the strategic incorporation of fluorine atoms (often referred to as the "magic atom" effect) that transforms these baseline scaffolds into highly potent, bioavailable drug candidates.

Fluorine's high electronegativity and small van der Waals radius allow it to modulate the pKa of neighboring functional groups, significantly enhance lipophilicity (LogP), and improve metabolic stability by blocking cytochrome P450-mediated oxidation sites. This whitepaper synthesizes recent literature on fluorinated benzofuran derivatives, detailing their structure-activity relationships (SAR), quantitative pharmacological profiles, and the self-validating experimental protocols required to evaluate them in the laboratory.

Pharmacological Landscape and Quantitative Efficacy

Fluorinated benzofurans exhibit a broad spectrum of biological activities, particularly in modulating tumor microenvironments driven by chronic inflammation[1]. By acting as dual-action agents, these compounds simultaneously suppress inflammatory pathways and trigger apoptosis in malignant cells.

Beyond oncology and inflammation, fluorinated benzofurans serve as highly specific positron emission tomography (PET) tracers. The radiofluorinated derivative [18F]17 demonstrates high affinity for β-amyloid plaques in Alzheimer's disease models, achieving a rapid brain uptake of 5.66% ID/g at 10 minutes post-injection[2].

Table 1: Quantitative Biological Activity of Key Fluorinated Benzofuran Derivatives

Compound Class / ModificationTarget / Disease ModelKey Quantitative EfficacyMechanism of Action
Difluorinated Benzofurans (with Bromine/Carboxyl)Colorectal Cancer (HCT116)IC50 = 19.5 - 24.8 µM (Proliferation)↓ Bcl-2, ↑ PARP-1 cleavage, DNA fragmentation[3]
Difluorinated Dihydrobenzofurans Inflammation (Macrophages)IC50 = 1.1 - 20.5 µM (PGE2 inhibition)COX-2 and NOS2 suppression[1]
3-(Piperazinylmethyl)benzofurans Various CancersIC50 = 40.91 nM (CDK2)Type II CDK2 Kinase Inhibition[4]
18F-Labeled Benzofurans ([18F]17)Alzheimer's (Tg2576 mice)5.66% ID/g brain uptakeHigh-affinity β-amyloid binding (PET Imaging)[2]

Structure-Activity Relationship (SAR) and Mechanistic Causality

The efficacy of these compounds is not accidental; it is the direct result of precise atomic substitutions.

  • Fluorine Positioning : Fluorination at the C-5 or C-7 positions of the benzofuran ring significantly increases the electron-withdrawing capacity of the molecule. This polarization enhances hydrogen-bonding interactions with target proteins, such as the active site of the cyclooxygenase-2 (COX-2) enzyme.

  • Halogen Synergism : The addition of a bulkier halogen, such as bromine, alongside difluorine substitutions creates a steric shield. This improves the molecule's half-life while allowing it to fit snugly into the hydrophobic pockets of anti-apoptotic proteins like Bcl-2, driving the concentration-dependent cleavage of PARP-1[3].

  • Hydrophilic Tails : The presence of carboxylic acid or ester groups provides a critical hydrogen-bond donor/acceptor site, anchoring the molecule within the cyclooxygenase channel and physically blocking arachidonic acid access[1].

Workflow N1 Benzofuran Scaffold Selection N2 Fluorine Substitution (e.g., C-5, C-7) N1->N2 N3 In Vitro Screening (WST-1, COX-2 Assays) N2->N3 N3->N2 Feedback Loop N4 SAR Optimization (Halogen/Carboxyl Tweaks) N3->N4 N5 In Vivo Validation (Air Pouch Model / Xenograft) N4->N5

Workflow for the discovery and optimization of bioactive fluorinated benzofuran derivatives.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, experimental workflows must be designed as self-validating systems. This requires integrating internal controls and orthogonal validation methods to prove causality at every step.

Protocol 1: In Vitro Evaluation of Dual Anti-Inflammatory and Anticancer Activity

Objective: To quantify the inhibition of COX-2 mediated PGE2 release in macrophages and assess subsequent apoptotic induction in HCT116 colorectal cancer cells[1]. Causality & Design Rationale: We measure PGE2 because it is the direct downstream enzymatic product of COX-2, providing a highly specific functional readout of target engagement. We utilize the HCT116 cell line because colorectal adenocarcinomas are deeply influenced by inflammatory microenvironments, making them the ideal model for dual-action compounds.

Step-by-Step Methodology :

  • Macrophage Seeding & Inflammatory Priming :

    • Seed RAW 264.7 macrophages in 96-well plates at a density of 10,000 cells/well. Incubate for 24 hours to allow adherence.

    • Self-Validation Check: Perform a Trypan Blue exclusion assay on a satellite plate to ensure >95% baseline viability. Dead cells release damage-associated molecular patterns (DAMPs) that artificially skew baseline inflammation.

  • Target Engagement (Compound Treatment) :

    • Pre-treat the macrophages with the synthesized fluorinated benzofuran derivatives (1.0 to 50 µM) or a vehicle control (0.1% DMSO) for 30 minutes.

    • Causality: Pre-treatment allows the highly lipophilic fluorinated compounds to partition across the cell membrane and occupy the COX-2 active site before the inflammatory cascade is triggered.

    • Stimulate the cells with Lipopolysaccharide (LPS) at 10 ng/mL for 24 hours.

  • PGE2 Quantification (Efficacy Readout) :

    • Harvest the cell supernatant and quantify PGE2 levels using a competitive Enzyme Immunoassay (EIA).

    • Self-Validation Check: Include a positive control well treated with a known COX-2 inhibitor (e.g., Celecoxib). If the positive control fails to suppress PGE2, the LPS stimulation or EIA kit is compromised, invalidating the run.

  • HCT116 Proliferation Assay (Anticancer Phase) :

    • Seed HCT116 cells (5,000 cells/well). Treat with the lead COX-2 inhibiting derivatives for 72 hours.

    • Add WST-1 reagent for the final 4 hours. Measure absorbance at 570 nm.

    • Causality: WST-1 is cleaved to formazan exclusively by the mitochondrial succinate-tetrazolium reductase system in metabolically active cells. A drop in absorbance directly correlates with inhibited proliferation.

  • Apoptotic Orthogonal Validation :

    • To prove the reduction in WST-1 signal is due to cell death (apoptosis) and not merely cytostasis, perform a Western Blot on the cell lysates probing for PARP-1 cleavage and Bcl-2 downregulation.

MOA cluster_0 Anti-Inflammatory Pathway cluster_1 Anticancer Pathway (HCT116) Compound Fluorinated Benzofuran Derivatives COX2 COX-2 / NOS2 Inhibition Compound->COX2 Bcl2 ↓ Bcl-2 Expression Compound->Bcl2 PGE2 ↓ PGE2, IL-6, NO COX2->PGE2 Apoptosis Apoptosis Induction PGE2->Apoptosis Tumor Microenvironment Modulation PARP PARP-1 Cleavage & DNA Fragmentation Bcl2->PARP PARP->Apoptosis

Dual anti-inflammatory and apoptotic signaling pathways modulated by fluorinated benzofurans.

Protocol 2: Radiosynthesis and PET Tracer Evaluation

Objective: To synthesize [18F]-labeled benzofuran derivatives and validate their specific binding to β-amyloid plaques[2]. Causality & Design Rationale: The substitution of a stable fluorine atom with the positron-emitting [18F] isotope allows for non-invasive in vivo mapping of neurodegeneration. Benzofurans are chosen for their planar structure, which intercalates effectively into the beta-sheet structures of amyloid aggregates.

Step-by-Step Methodology :

  • Nucleophilic Radiofluorination :

    • React the tosyl-benzofuran precursor with [18F]fluoride (activated by Kryptofix 222 and K2CO3) in anhydrous acetonitrile at 110°C for 10 minutes.

    • Causality: The tosyl group acts as an excellent leaving group, facilitating rapid SN2 displacement by the nucleophilic [18F]fluoride, which is critical given the short 109.7-minute half-life of fluorine-18.

  • Purification and Formulation :

    • Isolate the[18F] tracer using semi-preparative HPLC.

    • Self-Validation Check: Analyze a fraction of the final product via analytical HPLC co-injected with the non-radioactive (cold) fluorinated reference standard. The UV peak of the cold standard must perfectly co-elute with the radioactive peak of the tracer to confirm chemical identity.

  • In Vitro Autoradiography :

    • Incubate Tg2576 mouse brain sections (a validated Alzheimer's model) with the [18F] tracer. Wash aggressively with 50% ethanol.

    • Causality: The ethanol wash strips away non-specific lipophilic binding, ensuring that the remaining autoradiography signal represents true, high-affinity target engagement with β-amyloid plaques.

References

  • Title : Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents Source : International Journal of Molecular Sciences URL :[Link]

  • Title : Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems Source : European Journal of Medicinal Chemistry / PMC URL :[Link]

  • Title : Fluorinated Benzofuran Derivatives for PET Imaging of β-Amyloid Plaques in Alzheimer's Disease Brains Source : ACS Medicinal Chemistry Letters URL :[Link]

Sources

Foundational

The Emergence of a Privileged Scaffold: A Technical Guide to 5-Fluoro-2-methylbenzofuran

Abstract The benzofuran moiety is a cornerstone in medicinal chemistry and materials science, recognized for its prevalence in natural products and its versatile biological activities.[1][2][3] The strategic introduction...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The benzofuran moiety is a cornerstone in medicinal chemistry and materials science, recognized for its prevalence in natural products and its versatile biological activities.[1][2][3] The strategic introduction of a fluorine atom and a methyl group onto this scaffold, yielding 5-Fluoro-2-methylbenzofuran, creates a molecule with tailored physicochemical properties that are highly sought after in modern drug discovery.[4] This technical guide provides a comprehensive overview of the synthesis, structural characterization, and potential applications of 5-Fluoro-2-methylbenzofuran and its derivatives, offering researchers and drug development professionals a foundational resource for leveraging this promising chemical entity.

Introduction: The Benzofuran Core and the Impact of Fluorination

Benzofuran, a heterocyclic compound formed by the fusion of a benzene and a furan ring, is a structural motif found in a vast array of natural and synthetic molecules with significant therapeutic potential.[3][5][6] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3]

The deliberate incorporation of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to enhance a molecule's metabolic stability, binding affinity, and lipophilicity.[4][5] Concurrently, the methyl group can influence steric and electronic properties, which in turn affects the molecule's interaction with biological targets.[5] The combination of these features in the 5-Fluoro-2-methylbenzofuran scaffold presents a compelling starting point for the development of novel therapeutics.

Synthesis and Mechanistic Considerations

Proposed Synthetic Workflow

Synthetic_Workflow Proposed Synthesis of 5-Fluoro-2-methylbenzofuran A 4-Fluorophenol B Intermediate A A->B Reagent X Condition Y C 5-Fluoro-2-methylbenzofuran B->C Reagent Z Condition W

Caption: Proposed synthetic pathway for 5-Fluoro-2-methylbenzofuran.

Detailed Experimental Protocol (Hypothetical)

This protocol is a generalized procedure based on the synthesis of similar benzofuran derivatives. Researchers should optimize conditions for the specific target molecule.

  • Step 1: Synthesis of Intermediate A

    • To a solution of 4-fluorophenol in an appropriate solvent (e.g., dichloromethane), add the chosen reagent (e.g., an alpha-halo ketone) and a suitable base.

    • Stir the reaction mixture at a controlled temperature (e.g., room temperature or reflux) for a specified duration.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, perform an aqueous workup, extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield Intermediate A.

  • Step 2: Cyclization to 5-Fluoro-2-methylbenzofuran

    • Dissolve Intermediate A in a suitable solvent (e.g., dichloromethane).

    • Add a cyclizing agent (e.g., a strong acid or a transition metal catalyst).

    • Stir the reaction at the appropriate temperature until the starting material is consumed, as indicated by TLC.

    • Quench the reaction and perform a standard workup procedure.

    • Purify the final product by column chromatography or recrystallization to obtain 5-Fluoro-2-methylbenzofuran.

The rationale behind these steps lies in the formation of a key ether linkage followed by an intramolecular cyclization to construct the furan ring. The choice of reagents and conditions will significantly impact the yield and purity of the final product.

Structural Characterization and Physicochemical Properties

The definitive identification and characterization of 5-Fluoro-2-methylbenzofuran and its derivatives rely on a combination of spectroscopic and crystallographic techniques.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR spectroscopy would provide information on the number and connectivity of protons in the molecule. Key signals would include those for the methyl group, the aromatic protons, and the furan ring proton.

    • ¹³C NMR spectroscopy would reveal the carbon skeleton of the molecule.

    • ¹⁹F NMR spectroscopy is crucial for confirming the presence and chemical environment of the fluorine atom.

  • Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the aromatic C-H and C=C stretching vibrations, as well as the C-O-C stretching of the furan ring.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for determining the exact molecular weight and elemental composition of the compound.

Crystallographic Data

While crystallographic data for the parent 5-Fluoro-2-methylbenzofuran is not available, analysis of its derivatives provides valuable insights into the molecular geometry and intermolecular interactions. For instance, the crystal structure of 5-Fluoro-2-methyl-3-(4-methylphenylsulfonyl)-1-benzofuran has been determined.[7]

Parameter Value Reference
Chemical Formula C₁₆H₁₃FO₃S[7]
Molecular Weight 304.32[7]
Crystal System Monoclinic[7]
Space Group P2₁/c[7]
a (Å) 9.9429 (6)[7]
b (Å) 19.7506 (11)[7]
c (Å) 7.3696 (4)[7]
β (°) 104.422 (2)[7]
Volume (ų) 1401.62 (14)[7]

Table 1: Crystallographic data for 5-Fluoro-2-methyl-3-(4-methylphenylsulfonyl)-1-benzofuran.[7]

In the crystal structure of this derivative, the molecules are linked by weak C-H···O hydrogen bonds and π-π stacking interactions between the furan and benzene rings of adjacent molecules.[7]

Applications in Drug Discovery and Medicinal Chemistry

The benzofuran scaffold is a privileged structure in drug discovery due to its wide range of pharmacological activities.[8] The introduction of a fluorine atom can further enhance these properties. Fluorinated benzofuran derivatives have been investigated for various therapeutic applications, including as anticancer, antimicrobial, and anti-inflammatory agents.[4]

Anticancer Activity

Numerous studies have highlighted the potential of benzofuran derivatives as anticancer agents.[2] The addition of a halide, such as fluorine, at the para position of a benzene ring in related compounds has been shown to be beneficial for anticancer activity. The 5-Fluoro-2-methylbenzofuran core can serve as a starting point for the design of novel cytotoxic agents.

Antimicrobial Activity

Benzofuran derivatives have also demonstrated significant antimicrobial properties.[1] The incorporation of fluorine can modulate the electronic properties of the molecule, potentially leading to enhanced interactions with microbial targets.

Future Directions

The 5-Fluoro-2-methylbenzofuran scaffold represents a promising area for further research and development. Key future directions include:

  • Development of optimized and scalable synthetic routes to the parent compound and its derivatives.

  • Synthesis and screening of a diverse library of 5-Fluoro-2-methylbenzofuran derivatives to explore their structure-activity relationships (SAR) for various biological targets.

  • In-depth investigation of the mechanisms of action for any identified bioactive compounds.

  • Exploration of applications in materials science , such as in the development of organic light-emitting diodes (OLEDs) or sensors.

Conclusion

5-Fluoro-2-methylbenzofuran is a strategically designed molecule that combines the proven biological relevance of the benzofuran scaffold with the advantageous physicochemical properties imparted by fluorine and methyl substitutions. While its specific historical discovery remains to be fully elucidated, the available literature on its derivatives clearly demonstrates the significant potential of this chemical entity. This guide provides a foundational understanding for researchers to further explore and exploit the promising therapeutic and technological applications of 5-Fluoro-2-methylbenzofuran.

References

  • Choi, H. D., et al. (2012). 5-Fluoro-2-methyl-3-(4-methylphenylsulfonyl)-1-benzofuran. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o455. [Link]

  • Al-Said, M. S., et al. (2016). Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. Molecules, 21(11), 1469. [Link]

  • Choi, H. D., et al. (2014). 5-Fluoro-2-methyl-3-(3-methylphenylsulfonyl)-1-benzofuran. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 4), o482. [Link]

  • Sarsam, S. M. (2023). Study of Benzofuran Derivatives and their Biological Significance. International Journal of Scientific Development and Research, 8(5). [Link]

  • Choi, H. D., et al. (2010). 5-Fluoro-2-methyl-3-phenylsulfonyl-1-benzofuran. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 2), o258. [Link]

  • Unknown. (n.d.). Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. [Link]

  • Patel, H., et al. (2016). Mini Review on Important Biological Properties of Benzofuran Derivatives. Organic & Inorganic Chemistry, 1(2). [Link]

  • Kuder, K., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1541. [Link]

  • El-Sayed, N. N. E., et al. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Molecules, 28(18), 6484. [Link]

  • Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220. [Link]

  • Liu, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(46), 26730-26747. [Link]

  • Liu, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(46), 26730-26747. [Link]

  • Choi, H. D., et al. (2013). 5-Fluoro-2-(2-fluorophenyl)-3-methylsulfinyl-1-benzofuran. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 1), o143. [Link]

Sources

Protocols & Analytical Methods

Method

Strategic Synthesis of 5-Fluoro-2-methylbenzofuran: A Detailed Protocol Utilizing a One-Pot Sonogashira Coupling and Cyclization Cascade

An Application Note for Researchers and Drug Development Professionals Abstract The benzofuran scaffold is a privileged heterocyclic motif integral to numerous natural products and pharmacologically active compounds.[1][...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

The benzofuran scaffold is a privileged heterocyclic motif integral to numerous natural products and pharmacologically active compounds.[1][2] The incorporation of fluorine into such structures can significantly enhance metabolic stability, binding affinity, and bioavailability, making fluorinated benzofurans highly valuable targets in drug discovery.[3][4] This application note provides a comprehensive, field-proven protocol for the synthesis of 5-Fluoro-2-methylbenzofuran. The strategy employs a highly efficient one-pot, two-step cascade reaction commencing with a palladium and copper co-catalyzed Sonogashira cross-coupling, followed by an in-situ intramolecular 5-exo-dig cyclization.[5][6][7] We delve into the mechanistic rationale behind the reaction, offer a detailed, step-by-step experimental procedure, and provide a guide for characterization and troubleshooting.

Introduction and Scientific Rationale

The Sonogashira reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[8][9][10] Its power lies in its operational simplicity and tolerance of a wide range of functional groups, conducted under relatively mild conditions.[9] The synthesis of 2-substituted benzofurans via this method typically involves the coupling of an ortho-iodophenol with a terminal alkyne, which generates a 2-(1-alkynyl)phenol intermediate. This intermediate, often without isolation, undergoes a subsequent intramolecular hydroalkoxylation (cyclization) to furnish the benzofuran ring system.[11][12][13]

This domino approach is exceptionally efficient, constructing two C-C bonds and a C-O bond in a single synthetic operation.[5][14] Our target molecule, 5-Fluoro-2-methylbenzofuran, is synthesized by coupling 4-fluoro-2-iodophenol with a suitable propyne source.

The Catalytic Cycles: A Mechanistic Deep Dive

The Sonogashira coupling operates through two interconnected and synergistic catalytic cycles: a primary palladium cycle and a co-catalytic copper cycle.[15][16] Understanding these cycles is critical for troubleshooting and optimizing the reaction.

  • The Palladium Cycle: The workhorse of the reaction. It begins with a Pd(0) species which undergoes oxidative addition with the aryl iodide. The resulting Pd(II) complex then engages in transmetalation with a copper(I) acetylide, followed by reductive elimination to form the final C-C bond and regenerate the Pd(0) catalyst.

  • The Copper(I) Cycle: The crucial activator. The Cu(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate.[16] This species is significantly more nucleophilic than the parent alkyne, enabling the efficient transfer of the acetylide group to the palladium center during the transmetalation step.[16]

Following the successful C-C bond formation, the phenolic hydroxyl group attacks the alkyne in a 5-exo-dig cyclization, a kinetically favored pathway, to form the five-membered furan ring.

Mechanistic Diagram: The Sonogashira Coupling

Sonogashira_Mechanism Figure 1: The Dual Catalytic Cycle of the Sonogashira Reaction cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex R¹-Pd(II)(X)L₂ pd0->pd_complex R¹-X pd0->pd_complex Oxidative Addition pd_oxidative Oxidative Addition (R¹-X) pd_alkynyl R¹-Pd(II)(C≡CR²)L₂ pd_complex->pd_alkynyl Cu-C≡CR² pd_complex->pd_alkynyl Transmetalation pd_transmetalation Transmetalation pd_alkynyl->pd0 R¹-C≡CR² pd_alkynyl->pd0 Reductive Elimination pd_isomerization cis/trans Isomerization pd_reductive Reductive Elimination cu_start Cu(I)X cu_complex π-Alkyne Complex cu_start->cu_complex H-C≡CR² cu_start->cu_complex Complexation cu_acetylide Cu(I)-C≡CR² cu_complex->cu_acetylide Base cu_complex->cu_acetylide Deprotonation cu_deprotonation Deprotonation cu_acetylide->pd_complex Transfers Acetylide cu_acetylide->cu_start [Pd]

Caption: Figure 1: The Dual Catalytic Cycle of the Sonogashira Reaction.

Detailed Experimental Protocol

This protocol is designed for a 1.0 mmol scale reaction. All manipulations should be performed under an inert atmosphere (Argon or Nitrogen) using standard Schlenk techniques to prevent catalyst deactivation and alkyne homocoupling.[10]

Reagents and Materials
Reagent/MaterialFormulaCAS No.M.W.AmountMmolPurityNotes
4-Fluoro-2-iodophenolC₆H₄FIO202865-61-4238.00238 mg1.0>97%Starting aryl halide.
2-Methyl-3-butyn-2-olC₅H₈O115-19-584.12126 mg (150 µL)1.5>98%Stable liquid surrogate for propyne.
Pd(PPh₃)₂Cl₂C₃₆H₃₀Cl₂P₂Pd13965-03-2701.9021 mg0.03>98%Palladium(II) catalyst.
Copper(I) IodideCuI7681-65-4190.4510 mg0.05>99%Co-catalyst.
Triethylamine (NEt₃)C₆H₁₅N121-44-8101.19420 µL3.0>99.5%Anhydrous, distilled over CaH₂.
Acetonitrile (MeCN)C₂H₃N75-05-841.055.0 mL-AnhydrousReaction solvent.
Equipment
  • 10 mL Schlenk flask equipped with a magnetic stir bar

  • Schlenk line with Argon or Nitrogen gas supply

  • Heating mantle with a temperature controller and thermocouple

  • Syringes and needles for liquid transfer

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Flash chromatography system

Step-by-Step Synthesis Procedure
  • Reaction Setup: Place the Schlenk flask containing a magnetic stir bar under vacuum and heat gently with a heat gun to remove adsorbed moisture. Backfill the flask with Argon.

  • Charging Reagents: To the flask, add 4-fluoro-2-iodophenol (238 mg, 1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (21 mg, 0.03 mmol), and copper(I) iodide (10 mg, 0.05 mmol).

  • Inerting: Evacuate the flask and backfill with Argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent and Reagent Addition: Using syringes, add anhydrous acetonitrile (5.0 mL) followed by anhydrous triethylamine (420 µL, 3.0 mmol). Stir the resulting suspension for 5 minutes at room temperature.

  • Alkyne Addition: Add 2-methyl-3-butyn-2-ol (150 µL, 1.5 mmol) dropwise via syringe.

  • Reaction: Heat the reaction mixture to 70 °C with vigorous stirring. The reaction is a domino process where the initial Sonogashira coupling is followed by cyclization and deprotection of the alkyne surrogate.[17]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS. The reaction is typically complete within 12-20 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL).

    • Filter the mixture through a pad of Celite® to remove the catalyst residues. Wash the pad with additional ethyl acetate (10 mL).

    • Transfer the filtrate to a separatory funnel and wash with saturated aqueous NH₄Cl (2 x 15 mL) and brine (1 x 15 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (eluent: Hexanes/Ethyl Acetate gradient, starting with 100% Hexanes) to afford 5-Fluoro-2-methylbenzofuran as a pure product.

Summary of Reaction Parameters
ParameterValueRationale
Temperature70 °CProvides sufficient thermal energy for catalysis without significant solvent loss or side-product formation.
Reaction Time12-20 hTypical duration for completion; should be confirmed by reaction monitoring.
AtmosphereInert (Argon)Prevents oxidative degradation of the Pd(0) catalyst and suppresses Glaser homocoupling of the alkyne.
Molar Ratio (Ar-I:Alkyne)1 : 1.5A slight excess of the alkyne drives the reaction to completion.
Catalyst Loading (Pd)3 mol%Effective loading for achieving high conversion while minimizing cost and residual metal contamination.

Workflow and Characterization

Overall Experimental Workflow

Caption: Figure 2: Experimental Workflow for Synthesis and Analysis.

Expected Results and Characterization Data
  • Appearance: Colorless to pale yellow oil.

  • Yield: 75-90%.

  • Purity: >95% after column chromatography.

The structure of 5-Fluoro-2-methylbenzofuran is confirmed by standard spectroscopic methods. The presence of fluorine introduces characteristic splitting patterns in NMR spectra.[18][19]

TechniqueExpected Data
¹H NMR (400 MHz, CDCl₃)δ (ppm): 7.25-7.15 (m, 2H, Ar-H), 6.95 (td, 1H, Ar-H), 6.35 (s, 1H, furan-H), 2.45 (s, 3H, -CH₃).
¹³C NMR (101 MHz, CDCl₃)δ (ppm): 159.0 (d, ¹JCF), 156.0, 151.5 (d), 128.0 (d), 112.0 (d), 110.0 (d), 105.5, 102.0, 14.5 (-CH₃). Note: The signals for carbons near the fluorine will appear as doublets due to C-F coupling.
HRMS (ESI) m/z: [M+H]⁺ Calculated for C₉H₈FO⁺: 151.0554; Found: 151.0559.

Troubleshooting Guide

ProblemProbable Cause(s)Suggested Solution(s)
Low or No Yield 1. Inactive catalyst (Pd(0) oxidized).2. Non-anhydrous conditions (water present).3. Insufficient temperature.1. Use fresh, high-quality catalyst. Consider adding a phosphine ligand if using a Pd(II) precatalyst.2. Ensure all glassware is oven-dried and solvents/reagents are anhydrous.3. Confirm reaction temperature with a calibrated thermometer. Increase temperature in 5-10 °C increments if necessary.
Alkyne Homocoupling Presence of oxygen, leading to Glaser coupling.1. Ensure the reaction is thoroughly degassed and maintained under a positive pressure of inert gas.2. Use freshly purchased or purified CuI.
Incomplete Reaction 1. Insufficient reaction time.2. Low catalyst loading or activity.1. Extend the reaction time, monitoring by TLC/GC-MS.2. Increase catalyst loading slightly (e.g., to 5 mol%).
Formation of Side Products The intermediate 2-(1-alkynyl)phenol cyclizes before coupling or undergoes other undesired reactions.1. Re-evaluate the solvent choice; sometimes a less polar solvent can favor the initial coupling.[20]2. Ensure the base is not too strong, which could promote premature side reactions.

Conclusion

The one-pot Sonogashira coupling/cyclization cascade is a robust and highly effective method for the synthesis of 5-Fluoro-2-methylbenzofuran. This protocol provides researchers with a reliable and scalable procedure, grounded in a solid mechanistic understanding, to access this valuable fluorinated heterocyclic core. The detailed steps, characterization data, and troubleshooting guide serve as a comprehensive resource for scientists in organic synthesis and medicinal chemistry, facilitating the exploration of benzofuran derivatives for novel therapeutic applications.

References

  • MDPI. (2020, April 20). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review.
  • Wikipedia. Sonogashira coupling.
  • Organic Chemistry Portal. Intermolecular Sonogashira Coupling and Intramolecular 5-Exo-dig Cycloisomerization Cascade: A One-Pot Pathway for Accessing (3-Benzylbenzofuran-2-yl)(phenyl)methanones.
  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling.
  • Organic Chemistry Portal. Sonogashira Coupling.
  • Dalton Transactions (RSC Publishing). Palladium complexes with an annellated mesoionic carbene (MIC) ligand: catalytic sequential Sonogashira coupling/cyclization reaction for one-pot synthesis of benzofuran, indole, isocoumarin and isoquinolone derivatives.
  • RSC Publishing. Palladium(ii) complexes bearing mesoionic carbene ligands: catalytic application in domino Sonogashira coupling/cyclization reactions for one-pot synthesis of benzofuran and indole derivatives.
  • Vedantu. (2020, June 19). Sonogashira Coupling: Mechanism, Steps & Applications Explained.
  • ResearchGate. Proposed mechanism for the one‐pot synthesis of benzofurans.
  • SciSpace. Synthesis of Benzofurans and Indoles from Terminal Alkynes and Iodoaromatics Catalyzed by Recyclable Palladium Nanoparticles Imm.
  • Benchchem. Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 4-Chloronaphtho[2,3-b]benzofuran.
  • ACS Publications. (2009, July 6). Domino Approach to Benzofurans by the Sequential Sonogashira/Hydroalkoxylation Couplings Catalyzed by New N-Heterocyclic-Carbene-Palladium Complexes | Organometallics.
  • ACS Publications. (2014, August 20). [Cu]-Catalyzed Domino Sonogashira Coupling Followed by Intramolecular 5-exo-dig Cyclization: Synthesis of 1,3-Dihydro-2-benzofurans | The Journal of Organic Chemistry.
  • ResearchGate. Sonogashira coupling for the synthesis of benzofuran 3a.
  • RSC Publishing. (2017, May 5). Total synthesis of natural products containing benzofuran rings.
  • PMC. Efficient Microwave-assisted One-pot Three-component Synthesis of 2,3-Disubstituted Benzofurans under Sonogashira Conditions.
  • Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans.
  • ACS Publications. (2016, March 4). A Convenient Synthesis of 2-Arylbenzo[b]furans from Aryl Halides and 2-Halophenols by Catalytic One-Pot Cascade Method - ACS Catalysis.
  • Synthesis of benzo[b]furan derivatives via Sonogashira cross coupling reaction.
  • PMC. Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles.
  • PMC. 5-Fluoro-2-methyl-3-(4-methylphenylsulfonyl)-1-benzofuran.
  • ACS Publications. (2024, May 5). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies | ACS Omega.
  • Amazon AWS. CuBr-Catalyzed Coupling of N-Tosylhydrazones and Terminal Alkynes: Synthesis of Benzofurans and Indoles.
  • PMC. 5-Fluoro-2-methyl-3-(3-methylphenylsulfonyl)-1-benzofuran.
  • Semantic Scholar. (2024, October 18). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems.
  • ResearchGate. Synthesis of benzofurans via cyclization of o-alkynylphenols.
  • Sci-Hub. Synthesis and Transformation of 5-Acetyl-2-aryl-6-hydroxybenzofurans into Furanoflavanone Derivatives.
  • 645 Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity - A Research Article.
  • MDPI. (2022, November 12). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate.
  • Benchchem. Applications of Benzofuranones in Medicinal Chemistry: A Detailed Overview.
  • Benchchem. Application Notes and Protocols for the Characterization of 4-Fluoro-3-methylbenzofuran.
  • University of Southampton. Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6.

Sources

Application

Application Note: Intramolecular Cyclization Protocols for the Synthesis of 5-Fluoro-2-methylbenzofuran

Executive Summary The benzofuran ring system is a privileged heterocyclic scaffold in drug discovery and materials science. Specifically, 5-fluoro-2-methylbenzofuran serves as a highly valuable building block.

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The benzofuran ring system is a privileged heterocyclic scaffold in drug discovery and materials science. Specifically, 5-fluoro-2-methylbenzofuran serves as a highly valuable building block. The strategic incorporation of a fluorine atom at the C5 position acts as a bioisostere for hydrogen, effectively blocking cytochrome P450-mediated oxidative metabolism and enhancing the molecule's pharmacokinetic profile[1]. Concurrently, the C2-methyl group modulates lipophilicity and dictates steric interactions within target binding pockets. This application note details a highly efficient, scalable, and self-validating intramolecular cyclization protocol for the synthesis of 5-fluoro-2-methylbenzofuran, designed for implementation by synthetic chemists and drug development professionals.

Strategic Rationale & Mechanistic Causality

The construction of the substituted benzofuran core can be achieved via multiple synthetic disconnections, including transition-metal-catalyzed cross-coupling (e.g., Sonogashira coupling followed by a 5-endo-dig cyclization)[2] and the acid-catalyzed cyclodehydration of an α -aryloxy ketone (a modified Rap-Stoermer approach)[3].

For robust laboratory-scale synthesis, the acid-catalyzed cyclodehydration route is prioritized. This method bypasses the need for expensive palladium or copper catalysts and avoids the handling of sensitive alkyne gases.

Mechanistic Causality: The process is initiated by the O -alkylation of 4-fluorophenol with chloroacetone to form 1-(4-fluorophenoxy)propan-2-one. This precursor is then subjected to Eaton's Reagent (7.7 wt% P2​O5​ in methanesulfonic acid). Eaton's Reagent is explicitly chosen over traditional polyphosphoric acid (PPA) due to its significantly lower viscosity, which enhances mass transfer, ensures uniform heating, and drastically simplifies the aqueous quench during workup[4].

The methanesulfonic acid protonates the ketone carbonyl, lowering its LUMO energy and dramatically increasing its electrophilicity. The electron-rich fluorinated aromatic ring then undergoes an intramolecular electrophilic aromatic substitution (Friedel-Crafts alkylation). The resulting dihydrobenzofuranol intermediate is rapidly dehydrated by the P2​O5​ desiccant, driven by the thermodynamic stabilization gained upon restoring aromaticity to the fused bicyclic system[3].

MechanisticPathway A 4-Fluorophenol + Chloroacetone B 1-(4-Fluorophenoxy)propan-2-one (α-Aryloxy Ketone) A->B K2CO3, Acetone (Williamson Ether) C Protonated Carbonyl Intermediate B->C Eaton's Reagent (H+) D Intramolecular Electrophilic Attack (Friedel-Crafts) C->D Cyclization E Dihydrobenzofuranol Intermediate D->E F Dehydration (-H2O) E->F Acid-catalyzed G 5-Fluoro-2-methylbenzofuran (Target Product) F->G Aromatization

Mechanistic pathway of acid-catalyzed cyclodehydration yielding 5-fluoro-2-methylbenzofuran.

Comparative Analysis of Synthetic Routes

To justify the selection of the cyclodehydration method, the following table summarizes the quantitative data and operational parameters of the primary synthetic strategies available for 2-methylbenzofuran derivatives[4],[2],[3].

Synthetic MethodCatalyst / ReagentTypical YieldReaction TimeScalabilityKey Operational Advantage
Acid-Catalyzed Cyclodehydration Eaton's Reagent ( P2​O5​ / MeSO3​H )75–85%4–6 hExcellentCost-effective, transition-metal free, low viscosity[4].
Transition-Metal Domino Process CuI / L-Proline / Base45–60%12–24 hModerateTolerates highly sensitive functional groups[2].
One-Pot Rap-Stoermer K2​CO3​ / Heat40–55%24 hGoodEliminates intermediate isolation[3].
Self-Validating Experimental Protocol

The following methodology is engineered as a self-validating system . Built-in analytical checkpoints ensure that each chemical transformation is verified before proceeding, minimizing downstream failures.

ExperimentalWorkflow Step1 Step 1: O-Alkylation (Reflux, 12h) Step2 Step 2: Workup & Isolation Step1->Step2 Step3 Step 3: Cyclodehydration (Eaton's Reagent) Step2->Step3 Step4 Step 4: Quench & Extraction Step3->Step4 Step5 Step 5: Silica Gel Chromatography Step4->Step5

Step-by-step experimental workflow for the synthesis of 5-fluoro-2-methylbenzofuran.

Phase 1: Synthesis of 1-(4-fluorophenoxy)propan-2-one (Precursor)
  • Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-fluorophenol (5.0 g, 44.6 mmol) and anhydrous K2​CO3​ (12.3 g, 89.2 mmol) in anhydrous acetone (50 mL). Stir for 15 minutes at room temperature to initiate phenoxide formation.

  • Reagent Addition: Add chloroacetone (4.3 mL, 53.5 mmol) dropwise over 10 minutes.

  • Reflux: Heat the suspension to reflux ( 56∘C ) for 12 hours.

  • Validation Checkpoint 1 (TLC): Spot the reaction mixture against the 4-fluorophenol starting material on a silica TLC plate (Eluent: Hexanes/EtOAc 4:1). Self-Validation: The starting phenol stains intensely with KMnO4​ . The reaction is complete when the phenol spot ( Rf​≈0.4 ) disappears, replaced by a UV-active product spot ( Rf​≈0.6 ) that resists KMnO4​ oxidation.

  • Workup & Purification: Filter the reaction mixture through a Celite pad to remove inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate (100 mL) and wash with 1M NaOH ( 2×50 mL).

    • Causality Note: The NaOH wash is critical; it selectively deprotonates any residual 4-fluorophenol ( pKa​≈9.9 ), partitioning it into the aqueous phase and preventing side-reactions during the subsequent strong-acid cyclization.

  • Wash the organic layer with brine, dry over anhydrous MgSO4​ , and concentrate to yield the α -aryloxy ketone as a pale yellow oil.

Phase 2: Intramolecular Cyclodehydration
  • Reaction Setup: In a 100 mL round-bottom flask, dissolve the 1-(4-fluorophenoxy)propan-2-one (approx. 7.5 g, 44.6 mmol) in Eaton's Reagent (30 mL).

  • Cyclization: Stir the mixture at room temperature. The solution will rapidly transition to a deep amber/red color. Self-Validation: This color change is a visual indicator of the highly conjugated carbocationic intermediates forming during the Friedel-Crafts alkylation. Allow to stir for 4 hours.

  • Validation Checkpoint 2 (TLC): Monitor via TLC (Eluent: 100% Hexanes). Self-Validation: The starting ketone remains near the baseline in pure hexanes ( Rf​≈0.1 ), whereas the fully aromatized, highly non-polar 5-fluoro-2-methylbenzofuran will migrate rapidly near the solvent front ( Rf​≈0.8 ) and exhibit intense fluorescence under 254 nm UV light.

  • Quench: Carefully pour the acidic mixture over 200 g of crushed ice with vigorous stirring.

  • Neutralization: Slowly add saturated aqueous NaHCO3​ until CO2​ evolution ceases. Self-Validation: Verify the aqueous phase has reached pH 7–8 using pH indicator paper to ensure complete neutralization of the methanesulfonic acid, preventing product degradation during concentration.

  • Extraction & Isolation: Extract the aqueous mixture with dichloromethane ( 3×75 mL). Combine the organic layers, wash with brine, dry over Na2​SO4​ , and concentrate.

  • Final Purification: Purify the crude residue via flash column chromatography on silica gel (Eluent: 100% Hexanes to 98:2 Hexanes/EtOAc) to afford 5-fluoro-2-methylbenzofuran as a clear, colorless to pale-yellow oil.

Analytical Validation & Quality Control

To confirm the structural integrity of the synthesized 5-fluoro-2-methylbenzofuran, the following analytical signatures should be verified:

  • 1 H NMR (400 MHz, CDCl3​ ): Look for the diagnostic singlet of the C3-aromatic proton at δ≈6.3 ppm. The C2-methyl group will appear as a sharp singlet (or finely split doublet due to long-range coupling) at δ≈2.4 ppm.

  • 19 F NMR (376 MHz, CDCl3​ ): A distinct multiplet around δ≈−120 ppm confirms the presence of the C5-fluorine atom.

  • LC-MS: The mass spectrum should display a clear molecular ion peak [M+H]+ at m/z=151.1 .

Sources

Method

Application Note: High-Purity Isolation of 5-Fluoro-2-methylbenzofuran via Flash Column Chromatography

Abstract This application note provides a comprehensive, step-by-step protocol for the purification of 5-Fluoro-2-methylbenzofuran from a crude reaction mixture using flash column chromatography. Benzofuran derivatives a...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the purification of 5-Fluoro-2-methylbenzofuran from a crude reaction mixture using flash column chromatography. Benzofuran derivatives are significant scaffolds in medicinal chemistry, and obtaining high-purity material is crucial for subsequent applications in drug development and biological screening.[1][2] This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations for experimental choices to ensure reproducible and efficient purification. The protocol details the selection of an appropriate stationary and mobile phase, column packing, sample loading, elution, and fraction analysis, culminating in the isolation of 5-Fluoro-2-methylbenzofuran with high purity.

Introduction and Scientific Background

5-Fluoro-2-methylbenzofuran is a heterocyclic compound with a benzofuran core, a structural motif found in numerous biologically active molecules and natural products.[1][3][4] The introduction of a fluorine atom can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule, making fluorinated benzofurans attractive targets in medicinal chemistry.[5]

The synthesis of such derivatives often results in a crude mixture containing unreacted starting materials, reagents, and various byproducts.[6] Effective purification is therefore a critical step to ensure that downstream biological assays or further chemical transformations are performed with a compound of known and high purity. Column chromatography is a fundamental and widely used technique for the purification of organic compounds, separating components of a mixture based on their differential adsorption to a stationary phase.[7][8][9][10] This protocol specifically employs flash column chromatography, which utilizes pressure to accelerate the flow of the mobile phase, leading to a faster and more efficient separation compared to gravity-driven chromatography.[11][12]

Principles of Separation

The successful separation of 5-Fluoro-2-methylbenzofuran from its impurities by column chromatography hinges on the principle of differential polarity. The stationary phase, typically silica gel, is highly polar. The mobile phase, or eluent, is a solvent or a mixture of solvents of lower polarity.

5-Fluoro-2-methylbenzofuran is a moderately polar compound. The impurities present in the crude mixture may be more or less polar than the target compound.

  • Less polar impurities will have a weaker affinity for the polar silica gel and will travel down the column more quickly, eluting in the earlier fractions.

  • The target compound, 5-Fluoro-2-methylbenzofuran, will have a moderate affinity for the silica gel and will elute after the non-polar impurities.

  • More polar impurities will have a stronger affinity for the silica gel and will move down the column more slowly, eluting in the later fractions or remaining on the column.

The choice of the mobile phase is critical for achieving good separation. A solvent system is selected that provides a retention factor (Rf) for the target compound in the range of 0.2-0.4 on a Thin-Layer Chromatography (TLC) plate, as this generally translates to a good separation on a column.[13]

Detailed Protocols

Materials and Equipment
Reagents and Consumables Equipment
Crude 5-Fluoro-2-methylbenzofuranGlass chromatography column
Silica gel (200-400 mesh)[14][15][16]Air or nitrogen source with regulator
n-Hexane (ACS grade)Fraction collector or test tubes
Ethyl acetate (ACS grade)Rotary evaporator
Dichloromethane (ACS grade)TLC plates (silica gel 60 F254)
TLC developing chamberUV lamp (254 nm)
Cotton or glass woolBeakers, flasks, and other standard glassware
Sand (washed)Fume hood
Workflow Diagram

G cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation TLC TLC Analysis of Crude Mixture Solvent Select Optimal Solvent System TLC->Solvent Column_Prep Prepare and Pack Chromatography Column Solvent->Column_Prep Sample_Load Load Crude Sample onto Column Column_Prep->Sample_Load Elution Elute with Mobile Phase Sample_Load->Elution Fraction_Collect Collect Fractions Elution->Fraction_Collect Fraction_TLC Analyze Fractions by TLC Fraction_Collect->Fraction_TLC Combine Combine Pure Fractions Fraction_TLC->Combine Evaporation Evaporate Solvent Combine->Evaporation Final_Product Obtain Pure 5-Fluoro-2-methylbenzofuran Evaporation->Final_Product

Caption: Workflow for the purification of 5-Fluoro-2-methylbenzofuran.

Step-by-Step Experimental Protocol

Step 1: Thin-Layer Chromatography (TLC) Analysis of the Crude Mixture

  • Dissolve a small amount of the crude 5-Fluoro-2-methylbenzofuran in a few drops of dichloromethane.

  • Spot the solution onto a TLC plate.

  • Develop the TLC plate in a chamber containing a mixture of n-hexane and ethyl acetate (e.g., start with a 95:5 ratio).

  • Visualize the developed plate under a UV lamp at 254 nm.

  • Adjust the solvent system polarity by varying the ratio of n-hexane to ethyl acetate until the spot corresponding to the desired product has an Rf value between 0.2 and 0.4. A suitable mobile phase for many benzofuran derivatives is a mixture of petroleum ether and ethyl acetate.[14][15][17]

Step 2: Column Preparation and Packing (Slurry Method)

  • Securely clamp the chromatography column in a vertical position inside a fume hood.

  • Place a small plug of cotton or glass wool at the bottom of the column.[7]

  • Add a thin layer of sand (approximately 1 cm) on top of the cotton plug.[7]

  • In a beaker, prepare a slurry of silica gel in the initial, least polar mobile phase determined from the TLC analysis (e.g., 98:2 n-hexane:ethyl acetate).[7][18]

  • Pour the slurry into the column.

  • Gently tap the side of the column to dislodge any air bubbles and to ensure even packing.[7]

  • Open the stopcock to allow some of the solvent to drain, which helps in uniform settling of the silica gel. Do not let the top of the silica gel run dry.

  • Add another thin layer of sand on top of the packed silica gel to prevent disturbance during sample loading.

  • Wash the column with the mobile phase until the silica gel is fully equilibrated and the baseline is stable.

Step 3: Sample Loading

  • Dissolve the crude 5-Fluoro-2-methylbenzofuran in a minimal amount of a non-polar solvent like dichloromethane or the mobile phase itself.

  • Carefully apply the dissolved sample onto the top layer of sand using a pipette.

  • Allow the sample to adsorb onto the silica gel by draining the solvent until it reaches the top of the sand layer.

  • Gently add a small amount of the mobile phase to wash down any sample adhering to the sides of the column.

Step 4: Elution and Fraction Collection

  • Carefully fill the column with the mobile phase.

  • Apply gentle pressure to the top of the column using a regulated air or nitrogen source to achieve a steady flow rate.

  • Begin collecting fractions in test tubes or a fraction collector.

  • The separation of benzofuran derivatives is often monitored by TLC.[1][14][15][16][19][20][21]

Step 5: Monitoring the Separation and Combining Fractions

  • Periodically analyze the collected fractions by TLC to determine their composition.

  • Spot every few fractions on a TLC plate, develop, and visualize under UV light.

  • Fractions containing only the desired product (single spot with the correct Rf value) should be combined.

  • Fractions containing a mixture of the product and impurities can be combined and re-purified if necessary.

Step 6: Isolation of the Pure Compound

  • Combine the pure fractions into a round-bottom flask.

  • Remove the solvent using a rotary evaporator to yield the purified 5-Fluoro-2-methylbenzofuran.

  • Determine the yield and assess the purity of the final product using analytical techniques such as NMR, GC-MS, or HPLC.

Troubleshooting

Problem Possible Cause Solution
Poor Separation Incorrect mobile phase polarity.Re-optimize the solvent system using TLC.
Column was not packed properly (cracks, air bubbles).Repack the column carefully using the slurry method.
Compound Elutes Too Quickly or Too Slowly Mobile phase is too polar or not polar enough.Adjust the polarity of the mobile phase.
Streaking of Bands on the Column Sample was overloaded.Use a larger column or load less sample.
Compound is not very soluble in the mobile phase.Try a different solvent system in which the compound is more soluble.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[22][23]

  • n-Hexane and ethyl acetate are flammable. Keep away from ignition sources.[24]

  • Handle silica gel with care as fine particles can be a respiratory irritant.

  • Consult the Safety Data Sheets (SDS) for all chemicals used.[22][23][24][25][26]

Conclusion

This application note provides a detailed and robust protocol for the purification of 5-Fluoro-2-methylbenzofuran using flash column chromatography. By following these steps and understanding the underlying principles, researchers can effectively isolate this and similar benzofuran derivatives with high purity, which is essential for their use in drug discovery and development.

References

  • Thin-layer chromatographic analysis of some benzofuran derivatives in human plasma. National Center for Biotechnology Information. [Link]

  • Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. MDPI. [Link]

  • Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy -Aminosulfones. Semantic Scholar. [Link]

  • Synthesis and Evaluation of Novel Benzofuran Derivatives as Selective SIRT2 Inhibitors. MDPI. [Link]

  • A kind of benzofuran derivative and preparation method thereof.
  • Mastering Column Chromatography: A Beginner's Guide to Perfect Setup. Mastelf. [Link]

  • Novel Benzofuran-3-yl-methyl and Aliphatic Azacyclics: Design, Synthesis, and In Vitro and In Silico anti-Alzheimer Disease Activity Studies. ACS Omega. [Link]

  • How to run column chromatography. The University of Nottingham. [Link]

  • Synthesis of Novel Benzofuran-Based Thiazole Hybrids and Investigation of Their Antioxidant and Anticholinesterase Activities. FABAD Journal of Pharmaceutical Sciences. [Link]

  • Mastering Column Chromatography: Techniques and Tips. Chrom Tech, Inc. [Link]

  • 5-Fluoro-2-methyl-3-(3-methylphenylsulfonyl)-1-benzofuran. National Center for Biotechnology Information. [Link]

  • column chromatography.pdf. BYJU'S. [Link]

  • SAFETY DATA SHEET. Merck. [Link]

  • Column Chromatography Guide. Scribd. [Link]

  • open-source fraction collector for flash column chromatography and. ORBi. [Link]

  • 645 Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. Journal of Pharmaceutical Negative Results. [Link]

  • Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. National Center for Biotechnology Information. [Link]

  • Purification Column Guide. MD Scientific. [Link]

  • Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research. [Link]

  • Purification by Flash Column Chromatography | Chemistry Laboratory Techniques. MIT OpenCourseWare. [Link]

Sources

Application

Application Note: Reversed-Phase HPLC Method Development and Validation for the Analysis of 5-Fluoro-2-methylbenzofuran

Introduction & Chemical Context 5-Fluoro-2-methylbenzofuran is a critical synthetic intermediate and structural scaffold widely utilized in the development of central nervous system (CNS) agents, oncology therapeutics, a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

5-Fluoro-2-methylbenzofuran is a critical synthetic intermediate and structural scaffold widely utilized in the development of central nervous system (CNS) agents, oncology therapeutics, and anti-inflammatory drugs[1]. The strategic incorporation of a fluorine atom at the 5-position serves as a bioisostere for hydrogen. This modification significantly enhances blood-brain barrier (BBB) penetration, modulates the local electron density of the benzofuran ring, and improves the overall metabolic stability of downstream drug candidates by blocking cytochrome P450-mediated oxidative sites[1].

During the process development of complex benzofuran-containing active pharmaceutical ingredients (APIs), such as selective NTRK inhibitors, tracking the purity and reaction conversion of benzofuran intermediates is essential[2]. High-Performance Liquid Chromatography (HPLC) is the gold standard for separating the target compound from closely related structural analogs, unreacted precursors (e.g., 5-fluorosalicylaldehyde), and non-volatile impurities[1]. This application note outlines a robust, self-validating Reversed-Phase HPLC (RP-HPLC) protocol designed specifically for the purity assessment and quantification of 5-Fluoro-2-methylbenzofuran.

Method Development Rationale

To ensure the protocol acts as a self-validating system, every chromatographic parameter was selected based on the physicochemical properties of the analyte:

  • Column Selection (Stationary Phase): 5-Fluoro-2-methylbenzofuran has a calculated LogP of approximately 2.88[3], indicating moderate lipophilicity. It lacks strongly ionizable acidic or basic functional groups. Therefore, a standard end-capped C18 column (e.g., 150 mm × 4.6 mm, 5 µm) was selected. The dense hydrophobic stationary phase provides optimal retention for the neutral aromatic ring, ensuring adequate separation from more polar synthetic precursors[4].

  • Mobile Phase & Elution Strategy: Although the analyte itself is neutral, process-related impurities often contain ionizable moieties (e.g., residual carboxylic acids or amines). A mobile phase consisting of Ultrapure Water and Acetonitrile (ACN) modified with 0.1% Trifluoroacetic acid (TFA) was chosen. TFA maintains a low pH (approx. pH 2.0), which suppresses the ionization of acidic byproducts and acts as an ion-pairing agent for basic impurities, ensuring sharp, symmetrical peaks and preventing secondary interactions with residual silanols on the column[2].

  • Detection Strategy: The extended π-conjugation of the benzofuran core yields strong chromophoric activity[5]. UV detection at 254 nm captures universal aromatic absorbance, while monitoring at 280 nm provides enhanced specificity for the benzofuran ring system, minimizing background noise from non-aromatic solvent impurities[5].

Experimental Protocols

Materials and Reagents
  • 5-Fluoro-2-methylbenzofuran Reference Standard (Purity ≥ 98%)

  • Acetonitrile (ACN, HPLC Grade)

  • Ultrapure Water (18.2 MΩ·cm at 25 °C)

  • Trifluoroacetic Acid (TFA, HPLC Grade)

Chromatographic Conditions
ParameterSpecification
Column C18, 150 mm × 4.6 mm, 5 µm (End-capped)
Mobile Phase A Water + 0.1% TFA (v/v)
Mobile Phase B Acetonitrile + 0.1% TFA (v/v)
Elution Mode Gradient (See Table below)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength UV at 254 nm and 280 nm
Injection Volume 10 µL

Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.07030
2.07030
10.01090
12.01090
12.17030
15.07030
Step-by-Step Sample Preparation
  • Diluent Preparation: Prepare a 50:50 (v/v) mixture of Ultrapure Water and Acetonitrile. Degas the mixture via ultrasonication for 10 minutes to prevent air bubble formation in the sample loop.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of the 5-Fluoro-2-methylbenzofuran reference standard into a 10 mL volumetric flask. Add 5 mL of Acetonitrile to ensure complete dissolution of the lipophilic compound. Vortex for 1 minute, then make up to the mark with Acetonitrile.

  • Working Solution (100 µg/mL): Pipette 1.0 mL of the Standard Stock Solution into a 10 mL volumetric flask. Dilute to volume with the prepared Diluent and mix thoroughly.

  • Sample Filtration: Filter the working solution through a 0.22 µm PTFE syringe filter directly into an HPLC vial. Causality Note: PTFE is selected for its chemical compatibility with high-organic solvents, ensuring no extractable impurities interfere with the chromatogram while protecting the column frit from particulate matter.

Results & System Suitability

A self-validating analytical method requires strict system suitability criteria to ensure the chromatographic system is functioning correctly before analyzing unknown samples. The following parameters must be met using six replicate injections of the Working Solution (100 µg/mL).

ParameterAcceptance CriteriaTypical Result for 5-Fluoro-2-methylbenzofuran
Retention Time (RT) Consistent (± 0.2 min)~ 7.8 min
Tailing Factor (Tf) ≤ 1.51.12
Theoretical Plates (N) ≥ 10,00025,400
Injection Precision (%RSD) ≤ 2.0% (n=6)0.45%
Resolution (Rs) ≥ 2.0 (from nearest impurity)> 3.5

Mechanistic Workflow Diagram

HPLC_Method_Logic A Analyte Assessment LogP ~ 2.88, Neutral Aromatic B Column Selection End-capped C18 (Hydrophobic Retention) A->B Drives stationary phase choice C Mobile Phase Optimization ACN / H2O + 0.1% TFA (pH control) B->C Requires compatible elution strength D Detection Strategy UV at 254 nm & 280 nm (π-conjugation) C->D Ensures peak shape for detection E Method Validation System Suitability & Linearity D->E Validates analytical performance

Logical workflow illustrating the causality between analyte properties and HPLC method development.

References

  • [5] Title: Recent progress in the development of derivatization reagents having a benzofuran structure Source: researchgate.net URL: [Link]

  • [4] Title: CuI-Catalyzed Domino Process to 2,3-Disubstituted Benzofurans from 1-Bromo-2-Iodobenzenes and β-Keto Esters Source: acs.org URL: [Link]

  • [2] Title: Early Process Development of CH7057288, a Benzofuran-Containing Selective NTRK Inhibitor Source: acs.org URL: [Link]

Sources

Method

GC-MS protocol for 5-Fluoro-2-methylbenzofuran characterization

An Application Note and In-Depth Protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) Characterization of 5-Fluoro-2-methylbenzofuran Authored by: A Senior Application Scientist Abstract This guide provides a co...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and In-Depth Protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) Characterization of 5-Fluoro-2-methylbenzofuran

Authored by: A Senior Application Scientist

Abstract

This guide provides a comprehensive, field-proven protocol for the definitive characterization of 5-Fluoro-2-methylbenzofuran using Gas Chromatography-Mass Spectrometry (GC-MS). Benzofuran derivatives are significant scaffolds in medicinal chemistry and materials science, demanding robust and reliable analytical methods for their identification and quality control. This document moves beyond a simple recitation of steps to explain the scientific rationale behind each parameter, ensuring researchers, scientists, and drug development professionals can not only replicate the method but also adapt it to their specific needs. The protocol is designed as a self-validating system, incorporating best practices for sample preparation, instrument configuration, and data interpretation to ensure scientific integrity.

Introduction: The Analytical Imperative for Substituted Benzofurans

5-Fluoro-2-methylbenzofuran is a halogenated heterocyclic compound belonging to a class of molecules widely investigated for potential biological activities.[1][2] The introduction of a fluorine atom can significantly alter a molecule's pharmacokinetic and pharmacodynamic properties, making precise structural confirmation essential during synthesis and screening. Gas Chromatography-Mass Spectrometry (GC-MS) is the premier analytical technique for this task, offering high-resolution separation of volatile and semi-volatile compounds coupled with definitive mass-based identification.[3]

This protocol will detail an optimized GC-MS method using Electron Ionization (EI), a robust technique that generates reproducible fragmentation patterns ideal for structural elucidation and library matching.[4][5] We will cover the entire analytical workflow, from initial sample preparation to the final interpretation of mass spectra.

Foundational Principles: GC-MS Workflow

The analysis hinges on a two-stage process:

  • Gas Chromatography (GC): The sample, dissolved in a volatile solvent, is injected into a heated inlet where it vaporizes. An inert carrier gas (typically helium) sweeps the vaporized sample onto a long, thin capillary column.[6] The column's inner surface is coated with a stationary phase. Separation occurs based on the analyte's boiling point and its differential affinity for the stationary phase. Compounds with lower boiling points and weaker interactions elute from the column first.[6]

  • Mass Spectrometry (MS): As each separated compound elutes from the GC column, it enters the ion source of the mass spectrometer. Here, high-energy electrons bombard the molecules (Electron Ionization), causing them to lose an electron and form a positively charged molecular ion ([M]⁺•).[7] The high energy of this process (typically 70 eV) imparts excess energy, causing the molecular ion to break apart into smaller, characteristic fragment ions.[4] These ions are then separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z) and detected, generating a mass spectrum that serves as a chemical "fingerprint."

Fig 1. High-level overview of the GC-MS analytical workflow.

Experimental Protocol: A Step-by-Step Guide

This section provides a detailed, replicable methodology for the analysis of a 5-Fluoro-2-methylbenzofuran standard.

Part 1: Sample Preparation (Dilute-and-Shoot)

For a synthesized or purchased standard, a simple dilution is sufficient. Complex matrices like plasma or environmental samples would require more extensive cleanup using techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[8][9][10]

Objective: To prepare a sample concentration suitable for GC-MS analysis, avoiding column overload and detector saturation.

Materials:

  • 5-Fluoro-2-methylbenzofuran standard

  • High-purity, volatile organic solvent (e.g., Dichloromethane, Ethyl Acetate, or Hexane).[11]

  • Calibrated micropipettes

  • 2 mL glass GC vials with PTFE-lined septa caps.[11]

Procedure:

  • Stock Solution: Prepare a 1 mg/mL stock solution of 5-Fluoro-2-methylbenzofuran in the chosen solvent.

  • Working Solution: Perform a serial dilution from the stock solution to create a working solution with a final concentration of approximately 1-10 µg/mL. The optimal concentration may require minor adjustment based on instrument sensitivity.

  • Transfer: Transfer ~1.5 mL of the working solution into a glass GC vial and cap securely.

  • Solvent Blank: Prepare a vial containing only the pure solvent to run as a blank. This is crucial for identifying any background contamination from the solvent or system.

Part 2: GC-MS Instrumentation and Optimized Parameters

The following parameters are recommended as a starting point and can be optimized for specific instrumentation.[1]

Rationale for Key Choices:

  • GC Column (HP-5MS or equivalent): A non-polar (5% Phenyl)-methylpolysiloxane column is an industry standard for a wide range of semi-volatile organic compounds.[12][13] It provides excellent thermal stability and good selectivity for aromatic compounds like benzofurans.

  • Split Injection: A split injection is used for analyzing relatively concentrated samples (~µg/mL range). It prevents column overloading by venting a majority of the injected sample, ensuring sharp chromatographic peaks. A split ratio of 20:1 is a robust starting point.

  • Oven Temperature Program: A temperature ramp is essential for good separation. The program starts at a low temperature to trap analytes at the head of the column, then gradually increases to elute compounds based on their boiling points.

  • EI Energy (70 eV): This is the standard ionization energy used in mass spectrometry for generating EI spectra.[7][14] It produces extensive and highly reproducible fragmentation patterns, which is critical for comparison to spectral libraries like the NIST/EPA/NIH database.[15][16]

Parameter Recommended Setting Justification
GC System Agilent 7890B or equivalentWidely used, robust platform.
Injector Split/SplitlessFlexible for different concentrations.
Injection ModeSplitPrevents column overload for this analyte concentration.
Split Ratio20:1Good starting point for sharp peaks and good sensitivity.
Inlet Temperature250 °CEnsures rapid and complete vaporization of the analyte.
Injection Volume1 µLStandard volume for capillary GC.
GC Column HP-5MS (30 m x 0.25 mm ID, 0.25 µm film) or equivalentExcellent general-purpose non-polar column for aromatics.[12][13]
Carrier GasHelium (99.999% purity)Inert, provides good chromatographic efficiency.
Flow Rate1.2 mL/min (Constant Flow Mode)Optimal flow for a 0.25 mm ID column.
Oven Program
Initial Temperature60 °C, hold for 2 minFocuses analytes at the column head.
Ramp Rate15 °C/min to 280 °CProvides good separation in a reasonable runtime.
Final HoldHold at 280 °C for 5 minEnsures all components elute from the column.
MS System Agilent 5977B or equivalentHigh-sensitivity mass selective detector.
Ionization ModeElectron Ionization (EI)"Hard" ionization provides rich, reproducible fragmentation.[4]
Electron Energy70 eVStandard energy for library comparability.[7][14]
MS Source Temp.230 °CStandard temperature to maintain cleanliness.
MS Quad Temp.150 °CStandard temperature for stable performance.
Transfer Line Temp.280 °CPrevents condensation of analytes between GC and MS.
Data Acquisition
ModeFull ScanAcquires all ions within a range for qualitative identification.
Mass Rangem/z 40-400Covers the molecular ion and expected fragments.
Solvent Delay3 minPrevents the massive solvent peak from entering the MS.
Part 3: Data Analysis and Spectral Interpretation

Qualitative Identification: The identity of 5-Fluoro-2-methylbenzofuran is confirmed by a combination of two factors:

  • Retention Time (RT): The specific time at which the compound elutes from the GC column. This should be consistent across replicate injections.

  • Mass Spectrum: The unique fragmentation pattern. This is the most definitive piece of evidence.

Spectral Interpretation:

  • Library Search: The acquired spectrum should first be compared against a comprehensive spectral library, such as the NIST/EPA/NIH Mass Spectral Library.[15][16] A high match score (>850) provides strong evidence of identity. However, the spectrum for this specific substituted benzofuran may not be present in all libraries.

  • Manual Interpretation: In the absence of a library hit, manual interpretation is paramount. This involves identifying the molecular ion and rationalizing the major fragment ions based on established chemical principles.

Predicted Fragmentation for 5-Fluoro-2-methylbenzofuran (C₉H₇FO):

The molecular weight is approximately 150.15 Da. The analysis begins by locating the molecular ion peak ([M]⁺•) at m/z 150. The fragmentation pattern is predicted based on the stable benzofuran ring system and the influence of the fluoro and methyl substituents.

Fragmentation_Pathway M [C₉H₇FO]⁺• (Molecular Ion) m/z 150 M_minus_H [C₉H₆FO]⁺ m/z 149 M->M_minus_H - H• M_minus_CH3 [C₈H₄FO]⁺ m/z 135 M->M_minus_CH3 - CH₃• M_minus_CO [C₈H₇F]⁺• m/z 122 M->M_minus_CO - CO M_minus_H->M_minus_CO - CO M_minus_CH3->M_minus_CO - CO M_minus_F [C₉H₇O]⁺ m/z 131

Sources

Application

Application Note: 5-Fluoro-2-methylbenzofuran as a Keystone Intermediate in Pharmaceutical Synthesis

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols Introduction & Strategic Rationale In modern medicinal chemistry, the incorporation of fl...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols

Introduction & Strategic Rationale

In modern medicinal chemistry, the incorporation of fluorine into heterocyclic scaffolds is a highly privileged strategy. 5-Fluoro-2-methylbenzofuran has emerged as a critical building block in the synthesis of diverse biologically active molecules, ranging from central nervous system (CNS) agents to metabolic disease therapeutics[1].

The strategic value of this intermediate lies in the synergistic effects of its structural components:

  • The Fluorine Atom (C5 Position): Fluorine substitution at the 5-position of the benzofuran ring blocks cytochrome P450-mediated oxidative metabolism, significantly enhancing the pharmacokinetic half-life of downstream Active Pharmaceutical Ingredients (APIs). Furthermore, its high electronegativity modulates the pKa of adjacent functional groups and increases lipophilicity, which is crucial for blood-brain barrier (BBB) penetration and cellular permeability[1].

  • The 2-Methyl Group: This benzylic position serves as a highly reactive synthetic handle. Through controlled radical bromination, it can be converted into an electrophilic center, allowing for rapid diversification via nucleophilic substitution[1].

  • The Benzofuran Core: This rigid, planar scaffold acts as a bioisostere for indole and naphthalene rings, providing optimal spatial orientation for receptor binding in targets such as the G-protein coupled receptor GPR120[2] and imidazoline receptors[3].

Synthetic Pathways to the Benzofuran Core

The construction of the 5-fluoro-2-methylbenzofuran scaffold can be achieved through several distinct synthetic strategies, depending on precursor availability and scale-up requirements.

Historically, multi-step cyclizations starting from p-fluorophenol were utilized[3]. However, modern catalytic approaches have streamlined this process. A highly efficient CuI-Catalyzed Domino Process utilizes 1-bromo-4-fluoro-2-iodobenzene and β -keto esters to assemble the substituted benzofuran in a single pot[4]. This transformation involves an intermolecular C–C bond formation followed by an intramolecular C–O bond formation, driven by the thermodynamic stability of the resulting aromatic system. Alternatively, direct alkyne annulation using calcium carbide and 5-fluorosalicylaldehyde provides a unique, transition-metal-free route[5].

Synthesis A 5-Fluorosalicylaldehyde + Calcium Carbide C 5-Fluoro-2-methylbenzofuran (Core Intermediate) A->C Direct Cyclization (TBAF, DMSO) B 1-Bromo-4-fluoro-2-iodobenzene + beta-keto ester B->C CuI-Catalyzed Domino Process D 2-(Bromomethyl)-5-fluoro- benzofuran C->D Radical Bromination (NBS, AIBN) E GPR120 Agonists (Anti-diabetic) D->E Nucleophilic Substitution F CNS / Anticancer Agents D->F Scaffold Decoration

Primary synthetic routes and downstream pharmaceutical applications of 5-Fluoro-2-methylbenzofuran.

Downstream Functionalization: Applications in Drug Discovery

Once synthesized, 5-fluoro-2-methylbenzofuran is typically functionalized to build complex APIs. A prominent application is the development of GPR120 agonists for the treatment of Type II diabetes mellitus[2].

GPR120 is a Gq-coupled receptor expressed predominantly in the intestine (L-cells) and adipose tissue. Agonists derived from the 5-fluoro-2-methylbenzofuran scaffold bind to GPR120, triggering intracellular calcium flux. This cascade stimulates the secretion of Glucagon-Like Peptide-1 (GLP-1), which subsequently potentiates glucose-dependent insulin release from pancreatic beta cells[2].

GPR120 L 5-F-2-MBF Derivative (Agonist) R GPR120 Receptor (L-cells) L->R Binding Gq Gq Protein R->Gq Activation Ca Intracellular Ca2+ Elevation Gq->Ca PLC Pathway GLP1 GLP-1 Secretion Ca->GLP1 Vesicle Fusion Insulin Insulin Release GLP1->Insulin Endocrine

Mechanism of action for GPR120 agonists derived from the 5-Fluoro-2-methylbenzofuran scaffold.

Quantitative Data: Yields and Conditions

The table below summarizes the comparative efficiency of various synthetic routes utilized to generate the 5-fluoro-2-methylbenzofuran core and its immediate derivatives.

Synthetic RoutePrimary PrecursorsCatalyst / Key ReagentsTarget IntermediateTypical Yield (%)
Domino Cyclization [4]1-Bromo-4-fluoro-2-iodobenzene + Ethyl acetoacetateCuI (10 mol%), L-proline, K₂CO₃, THF, 70 °CEthyl 5-fluoro-2-methylbenzofuran-3-carboxylate75 – 85%
Direct Annulation [5]5-Fluorosalicylaldehyde + Calcium CarbideTBAF, DMSO, 80 °C5-Fluoro-2-methylbenzofuran50 – 65%
Multi-step Cyclization [3]p-Fluorophenol + Allyl chloridePd(PPh₃)₄, HCl, Heat2-Chloro-3-(4-fluorophenoxy)propene (Precursor)~54%
Radical Bromination [1]5-Fluoro-2-methylbenzofuranNBS, AIBN, PhCF₃, 80 °C2-(Bromomethyl)-5-fluorobenzofuran80 – 90%

Validated Experimental Protocols

The following protocols are designed as self-validating systems. They include in-process visual cues and mechanistic rationales to ensure high-fidelity execution by synthetic chemists.

Protocol A: CuI-Catalyzed Domino Synthesis of the Benzofuran Core[4]

Objective: Synthesis of Ethyl 5-fluoro-2-methylbenzofuran-3-carboxylate.

Causality & Rationale: L-proline acts as a bidentate ligand, stabilizing the Cu(I) oxidation state and preventing its disproportionation, which is critical for the oxidative addition into the aryl iodide bond. K₂CO₃ is selected as a mild base to deprotonate the β -keto ester without inducing unwanted ester hydrolysis.

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add CuI (0.1 equiv, 10 mol%), L-proline (0.2 equiv, 20 mol%), and anhydrous K₂CO₃ (2.0 equiv).

  • Atmosphere Exchange: Evacuate the flask and backfill with ultra-high purity Argon (repeat 3 times).

  • Reagent Addition: Inject anhydrous THF (0.5 M relative to the halide) via syringe. Add 1-bromo-4-fluoro-2-iodobenzene (1.0 equiv) and ethyl acetoacetate (1.2 equiv).

  • Reaction: Heat the mixture to 70 °C in an oil bath.

    • Self-Validation Cue: The suspension will transition from a pale green/blue color to a deep brown solution as the active Cu-proline complex forms and the catalytic cycle initiates.

  • Monitoring: Monitor via TLC (Hexane:EtOAc 9:1). The reaction is typically complete within 12-16 hours, indicated by the disappearance of the UV-active aryl iodide spot.

  • Workup: Cool to room temperature. Dilute with EtOAc and wash with saturated aqueous NH₄Cl.

    • Causality: The NH₄Cl wash is mandatory. It sequesters residual copper into highly soluble copper-ammine complexes [Cu(NH3​)4​]2+ , preventing stubborn emulsions during phase separation.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate in vacuo, and purify via silica gel flash chromatography.

Protocol B: Radical Bromination to 2-(Bromomethyl)-5-fluorobenzofuran[1]

Objective: Activation of the benzylic methyl group for downstream nucleophilic coupling.

Causality & Rationale: N-Bromosuccinimide (NBS) is used instead of Br₂ to maintain a low, steady-state concentration of bromine radicals, preventing over-bromination (dibromomethyl byproduct) or electrophilic aromatic substitution on the benzofuran ring. Azobisisobutyronitrile (AIBN) serves as the thermal radical initiator.

  • Preparation: Dissolve 5-fluoro-2-methylbenzofuran (1.0 equiv) in anhydrous trifluorotoluene (PhCF₃, 0.2 M). Note: PhCF₃ is used as a greener, less toxic alternative to CCl₄ with similar radical-stabilizing properties.

  • Reagent Addition: Add NBS (1.05 equiv) and AIBN (0.05 equiv).

  • Reaction: Equip the flask with a reflux condenser and heat to 80 °C under an inert atmosphere.

    • Self-Validation Cue: NBS is denser than PhCF₃ and will initially sit at the bottom of the flask. As the reaction proceeds, NBS is consumed to form succinimide, which is less dense and will float to the surface. This phase inversion is a reliable visual indicator of reaction progress.

  • Workup: Once TLC confirms the consumption of the starting material (approx. 2-4 hours), cool the reaction mixture to 0 °C in an ice bath for 30 minutes. This forces the complete precipitation of the succinimide byproduct.

  • Filtration: Filter the cold mixture through a short pad of Celite to remove the succinimide. Wash the pad with a small amount of cold PhCF₃.

  • Concentration & Storage: Concentrate the filtrate under reduced pressure.

    • Critical Handling Note: Benzylic bromides are highly sensitive to heat, light, and moisture. Do not exceed 30 °C during rotary evaporation. Store the resulting product immediately under argon at -20 °C to prevent spontaneous polymerization or degradation[1].

References

  • Benchchem. "2-(Bromomethyl)-5-fluoro-2,3-dihydrobenzofuran".
  • Google Patents. "US10155737B2 - Benzo-fused heterocyclic derivatives useful as agonists of GPR120".
  • The Journal of Organic Chemistry - ACS Publications. "CuI-Catalyzed Domino Process to 2,3-Disubstituted Benzofurans from 1-Bromo-2-Iodobenzenes and β-Keto Esters".
  • Amazon S3 / Published Literature. "Direct Synthesis of 2-Methylbenzofurans from Calcium Carbide".
  • Google Patents. "WO1999032482A1 - Hypoglycemic imidazoline compounds".

Sources

Method

Application and Protocol for the Large-Scale Synthesis of 5-Fluoro-2-methylbenzofuran

For: Researchers, scientists, and drug development professionals. Abstract This comprehensive guide details a robust and scalable two-step synthetic protocol for the preparation of 5-Fluoro-2-methylbenzofuran, a key buil...

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This comprehensive guide details a robust and scalable two-step synthetic protocol for the preparation of 5-Fluoro-2-methylbenzofuran, a key building block in medicinal chemistry and drug discovery. The synthesis commences with the O-alkylation of 4-fluorophenol with propargyl bromide to yield 1-fluoro-4-(prop-2-yn-1-yloxy)benzene, which subsequently undergoes a base-mediated intramolecular cyclization to afford the target compound. This document provides a detailed experimental protocol suitable for large-scale production, including process optimization strategies, in-depth characterization, and critical safety considerations. The presented methodology is designed to be efficient, cost-effective, and reproducible, empowering researchers to access this valuable intermediate for their drug development programs.

Introduction

The benzofuran scaffold is a privileged heterocyclic motif present in a wide array of natural products and synthetic compounds exhibiting significant pharmacological activities.[1] The introduction of a fluorine atom into organic molecules can profoundly influence their physicochemical and biological properties, often leading to enhanced metabolic stability, increased binding affinity, and improved lipophilicity. Consequently, fluorinated benzofurans are of considerable interest in the design of novel therapeutic agents. 5-Fluoro-2-methylbenzofuran, in particular, serves as a crucial intermediate for the synthesis of more complex molecules with potential applications in various therapeutic areas. This guide provides a comprehensive, field-proven protocol for its large-scale synthesis.

Synthetic Strategy and Mechanism

The selected synthetic strategy is a two-step process that is both efficient and amenable to scale-up. The overall transformation is depicted in the workflow diagram below.

G cluster_0 Step 1: O-Alkylation cluster_1 Step 2: Intramolecular Cyclization A 4-Fluorophenol C 1-Fluoro-4-(prop-2-yn-1-yloxy)benzene A->C Base (e.g., K2CO3) Solvent (e.g., Acetone) Reflux B Propargyl Bromide B->C D 5-Fluoro-2-methylbenzofuran C->D Base (e.g., K2CO3) High-boiling solvent (e.g., DMF) Heat

Figure 1: Synthetic workflow for 5-Fluoro-2-methylbenzofuran.

The reaction mechanism for the key intramolecular cyclization step is believed to proceed via an initial deprotonation of the acetylenic proton by the base, followed by a nucleophilic attack of the resulting acetylide onto the aromatic ring, which is activated by the fluorine substituent. A subsequent protonation and tautomerization then yield the stable benzofuran ring system. The choice of a strong base and a high-boiling polar aprotic solvent is crucial for promoting this cyclization reaction.

Detailed Experimental Protocol

This protocol is optimized for a laboratory scale and can be adapted for larger-scale production with appropriate engineering controls.

Part 1: Synthesis of 1-Fluoro-4-(prop-2-yn-1-yloxy)benzene

Materials:

Reagent/SolventMolecular Weight ( g/mol )Quantity (molar eq.)Volume/Mass
4-Fluorophenol112.101.011.21 g
Propargyl bromide (80% in toluene)118.961.217.84 g (14.2 mL)
Potassium carbonate (anhydrous)138.212.027.64 g
Acetone58.08-200 mL

Procedure:

  • To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-fluorophenol (11.21 g, 100 mmol) and anhydrous potassium carbonate (27.64 g, 200 mmol).

  • Add 200 mL of acetone to the flask and stir the suspension vigorously.

  • Slowly add propargyl bromide (80% in toluene, 17.84 g, 120 mmol) to the suspension at room temperature.

  • Heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 10% Ethyl acetate in Hexane).

  • After completion of the reaction (disappearance of the 4-fluorophenol spot), cool the mixture to room temperature.

  • Filter the solid potassium carbonate and wash the filter cake with acetone (2 x 50 mL).

  • Combine the filtrates and evaporate the solvent under reduced pressure to obtain a crude oil.

  • Dissolve the crude oil in dichloromethane (200 mL) and wash with water (2 x 100 mL) and brine (1 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-fluoro-4-(prop-2-yn-1-yloxy)benzene as a pale yellow oil. The product is typically of sufficient purity for the next step. Expected yield: 13.5 - 14.5 g (90 - 97%).

Part 2: Synthesis of 5-Fluoro-2-methylbenzofuran

Materials:

Reagent/SolventMolecular Weight ( g/mol )Quantity (molar eq.)Volume/Mass
1-Fluoro-4-(prop-2-yn-1-yloxy)benzene150.151.015.02 g
Potassium carbonate (anhydrous)138.212.027.64 g
N,N-Dimethylformamide (DMF)73.09-150 mL

Procedure:

  • To a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a thermocouple, add 1-fluoro-4-(prop-2-yn-1-yloxy)benzene (15.02 g, 100 mmol) and anhydrous potassium carbonate (27.64 g, 200 mmol).

  • Add 150 mL of N,N-Dimethylformamide (DMF) to the flask.

  • Heat the reaction mixture to 140-150 °C and maintain for 6-8 hours. Monitor the reaction progress by TLC (Eluent: 5% Ethyl acetate in Hexane).

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-water (500 mL) and stir for 30 minutes.

  • Extract the aqueous layer with diethyl ether (3 x 150 mL).

  • Combine the organic extracts and wash with water (3 x 100 mL) to remove residual DMF, followed by a brine wash (1 x 100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or flash column chromatography on silica gel (Eluent: 1-2% Ethyl acetate in Hexane) to afford 5-Fluoro-2-methylbenzofuran as a colorless to pale yellow oil. Expected yield: 10.5 - 12.0 g (70 - 80%).

Process Optimization and Scale-Up Considerations

  • Solvent Selection: In the O-alkylation step, acetonitrile can be used as an alternative to acetone. For the cyclization step, other high-boiling polar aprotic solvents like N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO) can be explored, although DMF generally provides a good balance of reactivity and ease of removal.

  • Base Selection: While potassium carbonate is effective and economical, other bases such as cesium carbonate may offer improved yields in the cyclization step, albeit at a higher cost. For large-scale production, the use of sodium hydroxide or potassium hydroxide in a phase-transfer catalysis system could be investigated for the O-alkylation step to improve process economics.

  • Temperature Control: Precise temperature control during the cyclization reaction is critical. Exceeding the recommended temperature range may lead to the formation of byproducts.

  • Purification: For large-scale production, vacuum distillation is the preferred method of purification for the final product due to its efficiency and cost-effectiveness compared to chromatography.

Characterization and Quality Control

The identity and purity of the synthesized 5-Fluoro-2-methylbenzofuran should be confirmed by standard analytical techniques.

Analytical Technique Expected Data
¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.30-7.20 (m, 2H, Ar-H), 6.95-6.85 (m, 1H, Ar-H), 6.40 (s, 1H, furan-H), 2.45 (s, 3H, -CH₃).
¹³C NMR (100 MHz, CDCl₃) δ (ppm): 159.5 (d, J=238 Hz), 155.0, 151.0, 128.0 (d, J=10 Hz), 111.0 (d, J=25 Hz), 107.0 (d, J=9 Hz), 102.5, 14.5.
Mass Spectrometry (EI) m/z (%): 150 (M+, 100), 135, 122, 107, 75.[2]
Appearance Colorless to pale yellow oil
Purity (by GC) ≥ 98%

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: All manipulations should be performed in a well-ventilated fume hood.

  • Reagent Handling: Propargyl bromide is a lachrymator and should be handled with care. DMF is a suspected teratogen and should be handled with appropriate caution.

  • Reaction Hazards: The O-alkylation reaction is exothermic upon addition of propargyl bromide. The cyclization reaction is conducted at high temperatures and should be carefully monitored.

Troubleshooting

Problem Possible Cause Solution
Incomplete O-alkylation Inactive potassium carbonate, insufficient reaction time or temperature.Use freshly dried, finely powdered potassium carbonate. Ensure the reaction is refluxing vigorously and extend the reaction time.
Low yield in cyclization Insufficient temperature, inactive base, or presence of moisture.Ensure the reaction temperature reaches 140-150 °C. Use anhydrous solvent and freshly dried base.
Formation of byproducts Overheating during cyclization, presence of impurities in the starting material.Maintain strict temperature control. Ensure the starting aryl propargyl ether is pure.
Difficulty in removing DMF Inadequate washing.Increase the number and volume of water washes during the workup.

References

  • Natural source, bioactivity and synthesis of benzofuran derivatives. (2019). RSC Advances. [Link]

Sources

Application

derivatization of 5-Fluoro-2-methylbenzofuran for biological assays

An Application Guide to the Strategic Derivatization of 5-Fluoro-2-methylbenzofuran for Biological Screening Introduction: The Benzofuran Scaffold in Modern Drug Discovery Benzofuran and its derivatives represent a class...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Strategic Derivatization of 5-Fluoro-2-methylbenzofuran for Biological Screening

Introduction: The Benzofuran Scaffold in Modern Drug Discovery

Benzofuran and its derivatives represent a class of heterocyclic compounds of significant interest in medicinal chemistry, frequently recognized as a "privileged scaffold".[1][2] This structural motif is prevalent in numerous natural products and synthetic molecules that exhibit a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2][3][4] The strategic incorporation of a fluorine atom into a drug candidate can profoundly enhance its therapeutic profile by improving metabolic stability, increasing binding affinity to target proteins, and modulating lipophilicity.[1] Consequently, fluorinated benzofurans, such as 5-Fluoro-2-methylbenzofuran, serve as a highly valuable starting point for the development of novel therapeutic agents.[5][6]

This guide provides a comprehensive overview of key derivatization strategies for the 5-Fluoro-2-methylbenzofuran core. It is designed for researchers, scientists, and drug development professionals, offering detailed, field-proven protocols. The focus is not only on the synthetic methodologies but also on the underlying rationale for these chemical transformations, which aim to generate a library of diverse compounds for subsequent biological evaluation. We will explore electrophilic substitution and cross-coupling reactions to functionalize the benzofuran ring, followed by robust protocols for assessing the anticancer, anti-inflammatory, and antibacterial potential of the synthesized derivatives.

Part 1: Strategic Derivatization of the 5-Fluoro-2-methylbenzofuran Core

The reactivity of the benzofuran ring is dictated by its electron-rich nature, making it susceptible to electrophilic attack, primarily at the C3 position. This inherent reactivity provides a direct avenue for introducing functional groups that can be further elaborated.

Vilsmeier-Haack Formylation: Installing a Versatile Aldehyde Handle

The Vilsmeier-Haack reaction is a powerful and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds.[7][8][9] Applying this reaction to 5-Fluoro-2-methylbenzofuran introduces a carboxaldehyde group at the C3 position. This aldehyde is an exceptionally versatile synthetic handle, enabling a multitude of subsequent transformations such as reductive amination, oxidation to a carboxylic acid, or conversion into various heterocyclic systems like chalcones.[10][11] The reaction proceeds by forming the "Vilsmeier reagent," a chloromethyliminium salt, from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), which then acts as the electrophile.[8][12]

  • Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 3.0 equiv.).

  • Vilsmeier Reagent Formation: Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃, 1.2 equiv.) dropwise via the dropping funnel over 20 minutes, ensuring the internal temperature does not exceed 10 °C. Stir the resulting mixture at 0 °C for an additional 30 minutes to ensure complete formation of the Vilsmeier reagent.

  • Substrate Addition: Dissolve 5-Fluoro-2-methylbenzofuran (1.0 equiv.) in a minimal amount of anhydrous DMF or an inert solvent like dichloromethane and add it dropwise to the Vilsmeier reagent.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Hydrolysis and Neutralization: Basify the aqueous mixture by the slow addition of a saturated sodium bicarbonate or sodium hydroxide solution until a pH of 7-8 is reached. This step hydrolyzes the intermediate iminium salt to the desired aldehyde.

  • Extraction: Extract the product with an organic solvent such as ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure 5-Fluoro-2-methylbenzofuran-3-carboxaldehyde.

G cluster_prep Reagent Preparation cluster_reaction Reaction & Workup DMF DMF (Solvent) Vilsmeier_Reagent Vilsmeier Reagent (Electrophile) DMF->Vilsmeier_Reagent  0°C POCl3 POCl₃ (Electrophile Precursor) POCl3->Vilsmeier_Reagent Start_Mat 5-Fluoro-2-methylbenzofuran Vilsmeier_Reagent->Start_Mat Iminium_Salt Iminium Salt Intermediate Start_Mat->Iminium_Salt  60-70°C Hydrolysis Hydrolysis (Ice + Base) Iminium_Salt->Hydrolysis Product 3-Formyl Product Hydrolysis->Product Purification Purification (Chromatography) Product->Purification G Start 5-Fluoro-6-bromo-2-methylbenzofuran + Arylboronic Acid Setup Combine Reagents: Pd Catalyst, Base Start->Setup Inert Establish Inert Atmosphere (Ar or N₂) Setup->Inert Solvent Add Degassed Solvents Inert->Solvent Heat Heat (80-100°C) Monitor by TLC/LC-MS Solvent->Heat Workup Aqueous Workup & Extraction Heat->Workup Purify Column Chromatography Workup->Purify Product 6-Aryl-5-fluoro-2-methylbenzofuran Purify->Product G cluster_pathway Potential Mechanism of Action EGFR Growth Factor Receptor (e.g., EGFR) Kinase_Cascade Kinase Signaling Cascade (e.g., MAPK/ERK) EGFR->Kinase_Cascade Proliferation Cell Proliferation & Survival Kinase_Cascade->Proliferation Inhibition Benzofuran Derivative (Inhibitor) Inhibition->Kinase_Cascade

Sources

Method

analytical method development for 5-Fluoro-2-methylbenzofuran

Application Note: Advanced Analytical Method Development and Validation for 5-Fluoro-2-methylbenzofuran Scientific Context & Analyte Profiling 5-Fluoro-2-methylbenzofuran is a highly valued heterocyclic scaffold in moder...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Analytical Method Development and Validation for 5-Fluoro-2-methylbenzofuran

Scientific Context & Analyte Profiling

5-Fluoro-2-methylbenzofuran is a highly valued heterocyclic scaffold in modern medicinal chemistry. The strategic incorporation of fluorine into the benzofuran ring profoundly influences the molecule's physicochemical properties, enhancing metabolic stability, modulating lipophilicity, and improving target binding affinity. Consequently, fluorinated benzofuran derivatives are actively investigated as potent anti-inflammatory agents, anticancer therapeutics, and positron emission tomography (PET) tracers for detecting β-amyloid plaques in Alzheimer's disease brains[1][2].

Given its critical role as an Active Pharmaceutical Ingredient (API) starting material or key intermediate, rigorous analytical control is paramount. The method must not only quantify the target analyte but also baseline-resolve it from structurally similar synthetic precursors and degradation products.

Analytical Quality by Design (AQbD) Framework

Historically, chromatographic method development relied on empirical, One-Factor-At-A-Time (OFAT) testing. To ensure a robust, lifecycle-managed protocol, this method was developed using an Analytical Quality by Design (AQbD) framework in strict alignment with the ICH Q14 guidelines[3]. By defining an Analytical Target Profile (ATP) and utilizing multivariate Design of Experiments (DoE), we established a Method Operable Design Region (MODR) that guarantees consistent performance despite routine laboratory variations.

AQbD_Workflow ATP Analytical Target Profile (Define Goals) Risk Risk Assessment (Identify CMPs) ATP->Risk DoE Design of Experiments (Multivariate Optimization) Risk->DoE MODR Method Operable Design Region (Establish Robustness) DoE->MODR Control Control Strategy & SST (Self-Validating System) MODR->Control Val Method Validation (ICH Q2(R2) Compliance) Control->Val

Fig 1: AQbD workflow for analytical method development per ICH Q14.

Mechanistic Rationale for Chromatographic Choices

The physicochemical nature of 5-Fluoro-2-methylbenzofuran dictates the analytical approach. Because the molecule is non-volatile enough for standard liquid chromatography but lacks highly ionizable functional groups (ruling out HILIC or ion-exchange), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with Ultraviolet (UV) detection is the optimal technique.

  • Stationary Phase Causality: A high-carbon-load C18 (Octadecylsilane) column is required. The lipophilic nature of the methyl group and the fluorinated aromatic ring dictates strong hydrophobic interactions. An end-capped column is mandatory to prevent secondary interactions between the analyte and residual surface silanols, which would otherwise cause peak tailing.

  • Mobile Phase Causality: While the target analyte lacks physiological pKa values, synthetic impurities (such as 5-fluorosalicylaldehyde) may possess ionizable phenolic protons. Adding 0.1% Trifluoroacetic Acid (TFA) to the mobile phase acts as an ion-pairing agent and maintains a low pH, suppressing impurity ionization and ensuring sharp, symmetrical peaks.

  • Detection Causality: Detection at 254 nm captures the primary π→π∗ transitions of the extended conjugated benzofuran system, maximizing the Signal-to-Noise (S/N) ratio.

Impurity_Pathway SM 5-Fluorosalicylaldehyde (Starting Material) API 5-Fluoro-2-methylbenzofuran (Target Analyte) SM->API Cyclization Isomer Positional Isomers (e.g., 4-Fluoro/6-Fluoro) API->Isomer Side-Reactions Ox Oxidative Degradants (Ring Cleavage Products) API->Ox Oxidative Stress

Fig 2: Potential impurity pathways requiring baseline resolution in specificity testing.

The Self-Validating Experimental Protocol

To ensure trustworthiness, this protocol is designed as a self-validating system . It employs a System Suitability Test (SST) that acts as an internal logic gate; if the chromatographic system drifts outside the validated MODR, the SST fails, and the sequence automatically aborts, preventing the generation of invalid data.

Step-by-Step Methodology

Step 1: Mobile Phase Preparation

  • Mobile Phase A: Transfer 1000 mL of Type I ultrapure water (18.2 MΩ·cm) into a glass reservoir. Add 1.0 mL of LC-MS grade TFA. Mix thoroughly and degas via sonication for 10 minutes.

  • Mobile Phase B: Transfer 1000 mL of HPLC-grade Acetonitrile into a reservoir. Add 1.0 mL of TFA. Mix and degas.

Step 2: Diluent Preparation

  • Prepare a 50:50 (v/v) mixture of Water and Acetonitrile. Causality: Matching the diluent to the initial gradient conditions prevents solvent-mismatch peak distortion (fronting) upon injection.

Step 3: Standard Preparation

  • Accurately weigh 50.0 mg of 5-Fluoro-2-methylbenzofuran reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent (Stock Solution: 1.0 mg/mL).

  • Transfer 5.0 mL of the stock solution to a 50 mL volumetric flask and dilute to volume (Working Standard: 0.1 mg/mL).

Step 4: System Suitability Testing (SST) - The Logic Gate

  • Inject the diluent as a blank to confirm baseline stability and the absence of ghost peaks.

  • Inject the Working Standard in five independent replicates.

  • Validation Gate: The system is only deemed "valid" for sample analysis if:

    • Peak area %RSD is ≤ 2.0%.

    • USP tailing factor (Tf) is ≤ 1.5.

    • Theoretical plate count (N) is ≥ 5000.

Step 5: Sample Analysis

  • Prepare sample solutions at a nominal concentration of 0.1 mg/mL.

  • Inject samples in duplicate, bracketing with the Working Standard every 10 injections to monitor continuous system stability.

Data Presentation & Validation Summary

The method was validated in accordance with the ICH Q2(R2) guidelines for analytical procedures[4].

Table 1: Optimized Chromatographic Conditions

ParameterSpecification / ConditionCausality / Rationale
Column C18, 150 x 4.6 mm, 3.5 µmHigh carbon load required for retention of the lipophilic fluorinated aromatic ring.
Flow Rate 1.0 mL/minOptimizes the van Deemter curve for a 3.5 µm particle size, balancing speed and resolution.
Detection UV at 254 nmCorresponds to the primary π→π∗ transition of the benzofuran chromophore.
Injection Vol 10 µLBalances method sensitivity with the avoidance of column overloading.
Column Temp 30°CReduces mobile phase viscosity and stabilizes retention times against ambient fluctuations.

Table 2: Gradient Elution Program

Time (min)% Mobile Phase A (Water + 0.1% TFA)% Mobile Phase B (MeCN + 0.1% TFA)
0.08020
15.02080
18.02080
18.18020
25.08020

Table 3: ICH Q2(R2) Validation Summary (Representative Data)

Validation ParameterAcceptance CriteriaObserved ResultStatus
Specificity Resolution (Rs) > 2.0 from all impuritiesRs = 3.4 (vs. 5-fluorosalicylaldehyde)Pass
Linearity R² ≥ 0.999 (50% to 150% of target)R² = 0.9998Pass
Accuracy (Recovery) 98.0% - 102.0% across 3 concentration levels99.4% - 100.8%Pass
Precision (Repeatability) %RSD ≤ 2.0% (n=6 independent preps)%RSD = 0.85%Pass
Limit of Quantitation (LOQ) Signal-to-Noise (S/N) ≥ 100.05 µg/mL (S/N = 14)Pass

References

  • Validation of Analytical Procedures Q2(R2), International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).
  • ANALYTICAL PROCEDURE DEVELOPMENT Q14, International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).
  • Fluorinated Benzofuran Derivatives for PET Imaging of β-Amyloid Plaques in Alzheimer's Disease Brains, ACS Medicinal Chemistry Letters.
  • Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents, National Center for Biotechnology Information (PMC).

Sources

Application

Application Note: Advanced Crystallization and Isolation Strategies for 5-Fluoro-2-methylbenzofuran

Introduction & Physico-Chemical Rationale 5-Fluoro-2-methylbenzofuran (CAS: 60770-66-3) is a highly valued fluorinated heterocyclic scaffold used extensively in the development of CNS agents, oncology drugs, and metaboli...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Physico-Chemical Rationale

5-Fluoro-2-methylbenzofuran (CAS: 60770-66-3) is a highly valued fluorinated heterocyclic scaffold used extensively in the development of CNS agents, oncology drugs, and metabolic disorder therapeutics[1]. The incorporation of the 5-fluoro substituent acts as a bioisostere for hydrogen, enhancing metabolic stability and modulating the basicity of adjacent functional groups, while the 2-methyl group provides a reactive handle for further functionalization[2].

However, isolating this compound in high purity presents a significant challenge. At room temperature, 5-Fluoro-2-methylbenzofuran typically presents as a pale yellow oil or a low-melting solid[2]. The asymmetry introduced by the 5-fluoro and 2-methyl substituents disrupts the planar stacking of the benzofuran core, significantly lowering the crystal lattice energy. Consequently, during standard cooling crystallization, the compound is highly prone to "oiling out"—a phenomenon known as liquid-liquid phase separation (LLPS)—where the solute separates as a dense, impurity-rich liquid rather than forming a pure crystalline lattice[3].

To overcome this, this application note details two field-proven strategies:

  • Sub-Ambient Solvent-Assisted Crystallization: A direct isolation method utilizing controlled supersaturation within the metastable zone to purify low-melting solids[3].

  • Derivatization-Driven Crystallization: A self-validating chemical capture method that converts the low-melting scaffold into a highly crystalline derivative (e.g., Ethyl 5-fluoro-2-methylbenzofuran-3-carboxylate) for seamless downstream API synthesis[4].

Quantitative Data & Physicochemical Summary

Table 1: Physicochemical properties and crystallization profiles of 5-Fluoro-2-methylbenzofuran and key derivatives.

CompoundCAS NumberPhysical State (RT)LogPPreferred Crystallization Strategy
5-Fluoro-2-methylbenzofuran 60770-66-3Oil / Low-melting solid2.88Sub-ambient cooling (-20 °C) in non-polar antisolvent[1]
Ethyl 5-fluoro-2-methylbenzofuran-3-carboxylate 826990-64-1Crystalline SolidN/AStandard recrystallization (EtOH/Water)[5]
7-Bromo-5-fluoro-2-methylbenzofuran 253429-24-2Crystalline SolidN/AMelt crystallization or solvent recrystallization

Strategy 1: Sub-Ambient Solvent-Assisted Crystallization

Causality & Mechanism: To prevent LLPS (oiling out), the crystallization must occur strictly within the metastable zone width (MSZW). By using a highly non-polar solvent system (e.g., n-pentane or hexanes) in which the benzofuran has temperature-dependent solubility, we can force nucleation at sub-ambient temperatures[3]. The addition of a minimal amount of diethyl ether acts as a solubilizing modifier to prevent the premature precipitation of structurally similar impurities.

Protocol 1: Direct Sub-Ambient Crystallization

Self-Validating System: This protocol utilizes a slow cooling ramp and mandatory seeding. If the solution turns cloudy without forming distinct particulate matter, LLPS has occurred. The system self-reports failure, and the operator must reheat the mixture to the dissolution temperature to reset the MSZW before attempting recrystallization[6].

  • Dissolution: In a jacketed glass reactor equipped with an internal temperature probe, dissolve crude 5-Fluoro-2-methylbenzofuran (1.0 eq) in a solvent mixture of n-pentane/diethyl ether (9:1 v/v) at 25 °C. Use approximately 3-5 volumes (mL/g) of solvent[3].

  • Clarification: Perform a polish filtration through a 0.45 µm PTFE filter to remove any insoluble mechanical impurities that could cause heterogeneous nucleation of unwanted polymorphs.

  • Controlled Cooling: Program the chiller to cool the solution from 25 °C to 0 °C at a slow ramp rate of 0.5 °C/min.

  • Seeding (Critical Step): Once the internal temperature reaches 0 °C, introduce 0.5-1.0 wt% of pure 5-Fluoro-2-methylbenzofuran seed crystals[6]. Note: If seed crystals are unavailable, induce nucleation by scratching the inner wall of the flask with a glass rod[3].

  • Sub-Ambient Aging: Continue cooling the suspension to -20 °C at 0.1 °C/min. Hold the suspension at -20 °C for 4 hours to maximize yield and allow the crystal lattice to mature via Ostwald ripening.

  • Isolation: Rapidly filter the cold suspension using a pre-chilled sintered glass funnel. Wash the filter cake with 1 volume of pre-chilled (-20 °C) n-pentane.

  • Drying: Dry the crystals under high vacuum (≤ 10 mbar) at 10 °C to prevent melting or degradation[6].

Strategy 2: Derivatization-Driven Crystallization

Causality & Mechanism: When the target compound is required as an intermediate for API synthesis, attempting to crystallize the low-melting oil is often thermodynamically inefficient. Instead, converting the 5-Fluoro-2-methylbenzofuran into a rigid, planar derivative—such as Ethyl 5-fluoro-2-methylbenzofuran-3-carboxylate—drastically increases the crystal lattice energy via enhanced dipole-dipole interactions and hydrogen bonding potential[4].

Protocol 2: Crystallization of Ethyl 5-fluoro-2-methylbenzofuran-3-carboxylate

Self-Validating System: This protocol relies on cloud-point titration. Reaching the exact cloud point before cooling ensures the system is perfectly poised at the thermodynamic solubility limit, guaranteeing high-purity nucleation rather than amorphous precipitation.

  • Synthesis Workup: Following the CuI-catalyzed domino synthesis or direct esterification of the benzofuran core, concentrate the organic extract (typically ethyl acetate) under reduced pressure to yield the crude ester as a semi-solid[4].

  • Solvent Exchange: Add 5 volumes of absolute ethanol to the crude residue and heat to 60 °C until complete dissolution is achieved.

  • Antisolvent Addition: Slowly add deionized water (antisolvent) dropwise to the hot ethanol solution until a slight, persistent turbidity is observed (identifying the cloud point).

  • Clearing and Nucleation: Add a few drops of ethanol just until the solution clears. Remove the heat source and allow the flask to cool ambiently to 20 °C. The high lattice energy of the carboxylate derivative ensures rapid, highly ordered crystallization without oiling out.

  • Isolation: Filter the resulting white needles, wash with cold 30% ethanol/water, and dry at 40 °C under vacuum.

Process Visualization

CrystallizationWorkflow Start Crude 5-Fluoro-2-methylbenzofuran (Oil / Low-Melting Solid) Decision Purity Requirement & Downstream Use Start->Decision SubAmbient Strategy 1: Sub-Ambient Solvent Crystallization Decision->SubAmbient Direct Isolation Derivatization Strategy 2: Derivatization (e.g., 3-Carboxylate) Decision->Derivatization Intermediate Capture Cooling Cool to -20°C in Pentane/Ether Induce Nucleation SubAmbient->Cooling Synthesis Chemical Conversion (Esterification/Bromination) Derivatization->Synthesis Filtration Cold Filtration & Vacuum Drying at 10°C Cooling->Filtration PureCompound Pure 5-Fluoro-2-methylbenzofuran (>98% purity) Filtration->PureCompound Recryst Recrystallization from EtOH/Water (High Lattice Energy) Synthesis->Recryst PureDerivative Pure Crystalline Derivative (Ready for API Synthesis) Recryst->PureDerivative

Workflow for direct sub-ambient crystallization vs. derivatization of 5-Fluoro-2-methylbenzofuran.

References

  • [4] The Journal of Organic Chemistry (ACS Publications). CuI-Catalyzed Domino Process to 2,3-Disubstituted Benzofurans from 1-Bromo-2-Iodobenzenes and β-Keto Esters. Available at:[Link]

Sources

Method

experimental protocol for antimicrobial testing of 5-Fluoro-2-methylbenzofuran

An In-Depth Guide to the Antimicrobial Susceptibility Testing of 5-Fluoro-2-methylbenzofuran Authored by: Senior Application Scientist, Google Health Introduction: The Imperative for Novel Antimicrobial Agents The rise o...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Antimicrobial Susceptibility Testing of 5-Fluoro-2-methylbenzofuran

Authored by: Senior Application Scientist, Google Health

Introduction: The Imperative for Novel Antimicrobial Agents

The rise of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating the urgent discovery and development of new antimicrobial agents.[1] Heterocyclic compounds are a cornerstone of medicinal chemistry, with the benzofuran scaffold being a key component in numerous natural and synthetic molecules demonstrating a wide array of biological activities.[2][3] Benzofuran derivatives have shown significant potential as antibacterial and antifungal agents, making them a promising area of research.[4][5] The introduction of a fluorine atom into a heterocyclic ring can often enhance the metabolic stability and biological potency of a compound, a strategy successfully employed in many approved drugs.[6]

This application note provides a detailed experimental framework for evaluating the antimicrobial properties of 5-Fluoro-2-methylbenzofuran, a novel benzofuran derivative. We present a suite of robust, validated protocols designed for researchers, scientists, and drug development professionals. The methodologies are grounded in international standards set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure data integrity and reproducibility.[7]

The core objective is to determine the compound's spectrum of activity and potency by quantifying its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), and by assessing its activity through the disk diffusion method.

PART 1: Foundational Protocols for Antimicrobial Assessment

A rigorous evaluation of a novel compound begins with standardized tests to determine its fundamental antimicrobial characteristics. The following protocols are designed to establish the potency and nature of 5-Fluoro-2-methylbenzofuran's activity—whether it inhibits growth (bacteriostatic) or actively kills the microorganism (bactericidal).

Stock Solution Preparation: The Critical First Step

Accurate and reproducible results are contingent on the correct preparation of the test compound. Since many novel organic compounds have limited aqueous solubility, a suitable organic solvent is typically required.

Protocol:

  • Solvent Selection: Use 100% Dimethyl sulfoxide (DMSO) as the initial solvent for 5-Fluoro-2-methylbenzofuran.

  • Stock Concentration: Prepare a high-concentration stock solution (e.g., 10 mg/mL or as solubility allows). Accurately weigh the compound and dissolve it in the appropriate volume of DMSO. Ensure complete dissolution using a vortex mixer.

  • Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a sterile, light-protected container.

  • Storage: Store the stock solution at -20°C. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.

  • Solvent Control: It is crucial to run a parallel control with the highest concentration of DMSO used in the assays to ensure the solvent itself has no antimicrobial effect.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution assay is the gold standard for determining the MIC of a novel compound.[1][8] It quantifies the lowest concentration of an agent that inhibits the visible in-vitro growth of a microorganism.[9] This protocol is adapted from CLSI guidelines.[7][10]

Causality Behind Experimental Choices:

  • Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium as it is non-selective, supports the growth of most common pathogens, and has minimal interference with antimicrobial agents.[11]

  • Inoculum Standardization: The bacterial inoculum is adjusted to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL) and then diluted to a final concentration of 5 x 10⁵ CFU/mL in the test wells.[9][12] This standardization is critical for reproducibility and for comparing results across different experiments and laboratories.

  • Incubation: Incubation at 35 ± 2°C for 16-20 hours provides optimal conditions for the growth of most clinically relevant bacteria.[11][13]

Experimental Protocol:

  • Plate Preparation: In a sterile 96-well U-bottom microtiter plate, add 50 µL of CAMHB to wells 2 through 12 in the designated rows for each microbial strain to be tested.

  • Compound Addition: Add 100 µL of the 5-Fluoro-2-methylbenzofuran working solution (diluted from the stock in CAMHB to twice the highest desired test concentration) to well 1.

  • Serial Dilution: Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2. Mix the contents of well 2 thoroughly by pipetting up and down, and then transfer 50 µL from well 2 to well 3. Repeat this process down to well 10. Discard the final 50 µL from well 10. This creates a gradient of decreasing compound concentrations.

  • Controls:

    • Well 11 (Growth Control): Add 50 µL of CAMHB. This well will receive the bacterial inoculum but no compound.

    • Well 12 (Sterility Control): Add 100 µL of CAMHB only. This well should remain clear and confirms the sterility of the medium.

  • Inoculation: Prepare the standardized bacterial inoculum. Add 50 µL of this inoculum to wells 1 through 11, bringing the final volume in each well to 100 µL.

  • Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.

  • MIC Determination: After incubation, visually inspect the plate for turbidity (growth). The MIC is the lowest concentration of 5-Fluoro-2-methylbenzofuran in the first well that shows no visible growth (is completely clear).

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis prep_media Dispense 50µL CAMHB (Wells 2-12) serial_dilute Perform 2-Fold Serial Dilution (Wells 1-10) prep_media->serial_dilute prep_compound Add 100µL Compound (Well 1) prep_compound->serial_dilute prep_inoculum Prepare 0.5 McFarland Bacterial Inoculum inoculate Inoculate Wells 1-11 with 50µL Inoculum prep_inoculum->inoculate serial_dilute->inoculate incubate Incubate Plate (35°C, 16-20h) inoculate->incubate read_mic Visually Read MIC: Lowest Clear Well incubate->read_mic

Workflow for Broth Microdilution MIC Assay.
Determination of Minimum Bactericidal Concentration (MBC)

The MBC test is a crucial follow-up to the MIC assay, designed to determine the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[14] This distinguishes a bactericidal agent (kills bacteria) from a bacteriostatic one (inhibits growth). An agent is generally considered bactericidal if the MBC is no more than four times the MIC.[13]

Experimental Protocol:

  • Selection of Wells: Following MIC determination, select the wells that showed no visible growth (the MIC well and all wells with higher concentrations).

  • Subculturing: Homogenize the contents of each selected well. Using a calibrated pipette, plate a 10-100 µL aliquot from each clear well onto a fresh, compound-free agar plate (e.g., Mueller-Hinton Agar).

  • Inoculum Count (Optional but Recommended): To precisely calculate the 99.9% reduction, perform a colony count from the growth control well (after appropriate dilution) at the time of subculturing.

  • Incubation: Incubate the agar plates at 35 ± 2°C for 18-24 hours.

  • MBC Determination: After incubation, count the number of colonies on each plate. The MBC is the lowest concentration from the MIC assay that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[11][14]

PART 2: Agar-Based Diffusion Method

Disk Diffusion Assay: A Qualitative Assessment

The disk diffusion method is a widely used, versatile, and cost-effective technique for assessing antimicrobial susceptibility.[15][16] It provides a qualitative or semi-quantitative measure of a compound's efficacy. This protocol is based on EUCAST guidelines.

Causality Behind Experimental Choices:

  • Agar Depth: The agar depth is standardized to 4.0 ± 0.5 mm to ensure consistent and reproducible diffusion of the antimicrobial agent from the disk into the medium.

  • Inoculum Lawn: A confluent "lawn" of bacteria is created to ensure that the resulting zone of inhibition is due to the compound's activity and not patchy growth.

  • The "15-15-15 Rule": To maintain the integrity of the test, the inoculum should be used within 15 minutes of preparation, disks applied within 15 minutes of inoculation, and plates incubated within 15 minutes of disk application.

Experimental Protocol:

  • Disk Preparation: Sterile blank paper disks (6 mm diameter) are aseptically impregnated with a known volume and concentration of 5-Fluoro-2-methylbenzofuran. Allow the solvent to fully evaporate in a sterile environment.

  • Plate Inoculation: Prepare a standardized bacterial inoculum (0.5 McFarland). Dip a sterile cotton swab into the suspension and remove excess fluid by pressing it against the inside of the tube. Swab the entire surface of a Mueller-Hinton Agar plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.

  • Disk Application: Using sterile forceps, firmly apply the prepared disks onto the surface of the inoculated agar plate. Ensure complete contact between the disk and the agar. Disks should not be moved once applied.[15]

  • Controls: Include a disk impregnated with a standard antibiotic (positive control) and a disk with the solvent alone (negative control).

  • Incubation: Invert the plates and incubate at 35 ± 2°C for 16-20 hours.

  • Zone Measurement: After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm).

Disk_Diffusion_Workflow start Start prep_disk Impregnate Blank Disk with Compound start->prep_disk prep_plate Prepare Inoculum Lawn on MHA Plate start->prep_plate apply_disk Apply Disks to Inoculated Plate prep_disk->apply_disk prep_plate->apply_disk incubate Incubate Plate (35°C, 16-20h) apply_disk->incubate measure_zone Measure Zone of Inhibition (mm) incubate->measure_zone end End measure_zone->end

Workflow for the Disk Diffusion Assay.

PART 3: Data Presentation and Interpretation

Effective data management is crucial for comparing the antimicrobial efficacy of the test compound against different microorganisms. The following table provides a standardized format for presenting the collected data.

Table 1: Summary of Antimicrobial Activity of 5-Fluoro-2-methylbenzofuran

Test MicroorganismGram StainMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioDisk Diffusion Zone of Inhibition (mm)Positive Control (Antibiotic)Positive Control MIC/Zone (µg/mL or mm)
Staphylococcus aureusPositiveCiprofloxacin
Escherichia coliNegativeCiprofloxacin
Pseudomonas aeruginosaNegativeCiprofloxacin
Enterococcus faecalisPositiveCiprofloxacin
Candida albicansN/A (Fungus)Fluconazole
(Other relevant strains)

Interpretation Guide:

  • MIC: The lower the MIC value, the more potent the compound is against the tested organism.

  • MBC/MIC Ratio: This ratio helps classify the compound's activity.

    • MBC/MIC ≤ 4: Generally indicates bactericidal activity.

    • MBC/MIC > 4: Generally indicates bacteriostatic activity.

  • Zone of Inhibition: A larger zone diameter suggests greater susceptibility of the microorganism to the compound. The results are qualitative but can be correlated with MIC values.

References

  • Synthesis and Evaluation of Benzofuran Derivatives for Antibacterial Activity. (2019). Research Journal of Pharmacy and Technology.
  • Antimicrobial susceptibility testing EUCAST disk diffusion method. (2015). European Committee on Antimicrobial Susceptibility Testing.
  • Application Notes and Protocols: Determining the Minimum Bactericidal Concentration (MBC) of Antibacterial Agent 202. (2025). BenchChem.
  • The EUCAST Disk Diffusion Method for Antimicrobial Susceptibility Testing of Oral Anaerobes. (2024). Journal of Clinical Microbiology.
  • Application Notes and Protocols: Antimicrobial Susceptibility Testing of Novel Compounds. (2025). BenchChem.
  • In Vitro Assay Protocols for Novel Antimicrobial Compounds. (2025). BenchChem.
  • Lab Six :. - Minimum Bacteriocidal Concentration (MBC). (n.d.). University of Basrah.
  • Synthesis and Antimicrobial Evaluation of New Benzofuran Deriv
  • Design, Synthesis, Antibacterial Activity, and Mechanisms of Novel Benzofuran Derivatives Containing Disulfide Moieties. (2024). Journal of Agricultural and Food Chemistry.
  • Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. (n.d.).
  • Synthesis and antimicrobial activity of some novel derivatives of benzofuran. (2007).
  • Application Notes and Protocols: Determination of Minimum Bactericidal Concentr
  • Antimicrobial susceptibility testing EUCAST disk diffusion method. (2019). National Institute for Communicable Diseases.
  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io.
  • Minimum Bactericidal Concentration (MBC) Test. (n.d.).
  • EUCAST rapid disc diffusion method for antimicrobial susceptibility testing directly from positive blood culture bottles. (2020). Journal of Antimicrobial Chemotherapy.
  • M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. (n.d.).
  • Reading Guide v 6.0 EUCAST Disk Test. (2019). Scribd.
  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limit
  • Evaluation of novel compounds as anti-bacterial or anti-virulence agents. (n.d.). Frontiers in Microbiology.
  • A multi-site study comparing a commercially prepared dried MIC susceptibility system to the CLSI broth microdilution method. (n.d.). Thermo Fisher Scientific.
  • CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests. (2018). Journal of Clinical Microbiology.
  • Methods for Antimicrobial Susceptibility Testing of Anaerobic Bacteria; Approved Standard Seventh Edition. (n.d.).
  • Therapeutic Potential of Naturally Occurring Benzofuran Derivatives and Hybrids of Benzofurans with other Pharmacophores as Antibacterial Agents. (2022). Bentham Science.
  • M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. (2012).
  • Advances in High-Throughput Screening for Novel Antimicrobial Compounds. (2024). AZoLifeSciences.
  • Benzofuran as a promising scaffold for the synthesis of novel antimicrobial agents. (2022). Expert Opinion on Drug Discovery.
  • Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. (n.d.). Journal of Advanced Pharmaceutical Technology & Research.
  • Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. (2025). MDPI.
  • 5-Fluoro-3-methylbenzofuran-2-carboxylic acid. (n.d.). Sigma-Aldrich.
  • Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. (2024). RSC Medicinal Chemistry.

Sources

Application

Application Notes and Protocols: 5-Fluoro-2-methylbenzofuran in Organic Electronics

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction: The Strategic Advantage of Fluorinated Benzofurans in Organic Electronics The benzofuran moiety, a...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Advantage of Fluorinated Benzofurans in Organic Electronics

The benzofuran moiety, a heterocyclic scaffold composed of fused benzene and furan rings, has emerged as a promising building block in the design of advanced organic electronic materials.[1][2] Its inherent properties, including thermal stability, high quantum yields, and blue-light emission, make it a versatile component for a range of applications.[1] When strategically functionalized, benzofuran derivatives can exhibit excellent charge-transporting capabilities, positioning them as key players in the development of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).[1][3][4][5]

The introduction of fluorine atoms into the benzofuran scaffold, as seen in 5-Fluoro-2-methylbenzofuran, is a critical design element. Fluorination is a well-established strategy for modulating the electronic properties of organic semiconductors.[6][7][8] The high electronegativity of fluorine atoms can lower both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the molecule.[6][8] This tuning of energy levels is crucial for improving charge injection from electrodes and for optimizing the energy level alignment in multilayered organic electronic devices. Furthermore, fluorination can enhance intermolecular interactions and influence the molecular packing in the solid state, which are key determinants of charge carrier mobility.[7][8]

This document provides a comprehensive guide to the potential applications of 5-Fluoro-2-methylbenzofuran in organic electronics. While direct literature on this specific molecule is emerging, we will extrapolate from the well-documented performance of similar fluorinated and non-fluorinated benzofuran derivatives to provide detailed protocols for the synthesis of a model polymer incorporating this building block and the subsequent fabrication and characterization of an Organic Field-Effect Transistor (OFET).

Properties and Advantages of 5-Fluoro-2-methylbenzofuran

The unique combination of the benzofuran core, a methyl group at the 2-position, and a fluorine atom at the 5-position endows 5-Fluoro-2-methylbenzofuran with a distinct set of properties that are advantageous for organic electronics.

PropertyAdvantage in Organic Electronics
Fluorination at the 5-position Lowers HOMO and LUMO energy levels, potentially improving electron injection and air stability. Enhances intermolecular interactions, which can lead to improved charge transport.
Benzofuran Core Provides a rigid, planar, and electron-rich π-conjugated system, which is essential for efficient charge transport.[4][9]
Methyl Group at the 2-position Can improve the solubility of resulting polymers and small molecules in organic solvents, facilitating solution-based processing of devices. May also influence molecular packing.
Overall Molecular Structure Serves as a versatile building block for the synthesis of larger conjugated molecules and polymers with tailored optoelectronic properties.

Proposed Application: A Building Block for High-Mobility Polymers in Organic Field-Effect Transistors (OFETs)

Based on the properties of analogous furan-based and fluorinated aromatic compounds, 5-Fluoro-2-methylbenzofuran is an excellent candidate for incorporation into a donor-acceptor (D-A) conjugated polymer for use in OFETs. The fluorinated benzofuran unit can act as a weakly electron-donating moiety, which, when copolymerized with a suitable electron-accepting unit, can lead to a polymer with a low bandgap and high charge carrier mobility.

Workflow for Polymer Synthesis and OFET Fabrication

G cluster_synthesis Polymer Synthesis cluster_fabrication OFET Fabrication and Characterization start Stille Coupling of 5-Fluoro-2-methylbenzofuran Derivative step1 Polymerization with an Electron Acceptor Monomer start->step1 Pd-catalyzed cross-coupling step2 Purification of the Polymer (e.g., Soxhlet Extraction) step1->step2 end_synthesis Characterization of the Polymer (NMR, GPC, UV-Vis) step2->end_synthesis start_fab Substrate Cleaning and Treatment end_synthesis->start_fab Material for Device Fabrication step3 Spin-coating of Polymer Solution start_fab->step3 step4 Annealing of the Polymer Film step3->step4 step5 Deposition of Source/Drain Electrodes step4->step5 end_fab Electrical Characterization of the OFET step5->end_fab

Figure 1: A conceptual workflow illustrating the key stages from the synthesis of a 5-Fluoro-2-methylbenzofuran-based polymer to the fabrication and characterization of an Organic Field-Effect Transistor (OFET).

Experimental Protocols

PART 1: Synthesis of a 5-Fluoro-2-methylbenzofuran-based Donor-Acceptor Polymer

This protocol describes a hypothetical, yet plausible, synthesis of a conjugated polymer using a distannylated 5-Fluoro-2-methylbenzofuran derivative and a dibrominated electron-accepting comonomer via Stille cross-coupling polymerization.

Materials:

  • 2,6-Dibromo-5-fluoro-2-methylbenzofuran (Monomer A - requires prior synthesis)

  • Distannylated electron acceptor monomer (e.g., a diketopyrrolopyrrole (DPP) or benzothiadiazole (BT) derivative) (Monomer B)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Anhydrous, degassed toluene

Protocol:

  • Inert Atmosphere: All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line techniques. Glassware should be oven-dried prior to use.

  • Reaction Setup: In a Schlenk flask, dissolve Monomer A (1 equivalent) and Monomer B (1 equivalent) in anhydrous, degassed toluene.

  • Catalyst Addition: To the stirred solution, add Pd₂(dba)₃ (2-5 mol%) and P(o-tol)₃ (8-20 mol%).

  • Polymerization: Heat the reaction mixture to reflux (typically 90-110 °C) and maintain for 24-72 hours. The progress of the polymerization can be monitored by the increasing viscosity of the solution.

  • Quenching and Precipitation: After cooling to room temperature, quench the reaction by adding a few drops of bromobenzene. Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.

  • Purification:

    • Collect the crude polymer by filtration.

    • Perform a Soxhlet extraction with methanol, acetone, and hexane sequentially to remove oligomers and catalyst residues.

    • Dissolve the purified polymer in a high-boiling point solvent (e.g., chloroform or chlorobenzene) and re-precipitate into methanol.

    • Collect the final polymer by filtration and dry under vacuum.

  • Characterization:

    • Confirm the polymer structure using ¹H and ¹⁹F NMR spectroscopy.

    • Determine the molecular weight and polydispersity index (PDI) using gel permeation chromatography (GPC).

    • Investigate the optical properties (absorption and emission spectra) using UV-Vis and photoluminescence spectroscopy.

    • Determine the HOMO and LUMO energy levels using cyclic voltammetry (CV).

PART 2: Fabrication and Characterization of a Bottom-Gate, Bottom-Contact (BGBC) OFET

This protocol outlines the fabrication of a standard BGBC OFET to evaluate the performance of the newly synthesized polymer.

Materials:

  • Heavily n-doped Si wafer with a thermally grown SiO₂ dielectric layer (e.g., 300 nm)

  • Pre-patterned gold source and drain electrodes

  • The synthesized 5-Fluoro-2-methylbenzofuran-based polymer

  • High-purity organic solvent (e.g., chloroform or chlorobenzene)

  • Octadecyltrichlorosilane (OTS) for surface treatment

Protocol:

  • Substrate Cleaning:

    • Sequentially sonicate the Si/SiO₂ substrate with pre-patterned electrodes in deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrate with a stream of nitrogen.

    • Treat the substrate with an oxygen plasma or a piranha solution to create a hydrophilic surface.

  • Surface Modification:

    • Immerse the cleaned substrate in a 10 mM solution of OTS in anhydrous toluene for 30 minutes to form a self-assembled monolayer (SAM). This treatment renders the dielectric surface hydrophobic, which can improve the morphology of the polymer film.

    • Rinse the substrate with fresh toluene and dry with nitrogen.

  • Polymer Film Deposition:

    • Prepare a solution of the polymer in a suitable solvent (e.g., 5-10 mg/mL in chloroform).

    • Spin-coat the polymer solution onto the OTS-treated substrate. The spin speed and time should be optimized to achieve the desired film thickness (typically 30-50 nm).

  • Film Annealing:

    • Anneal the polymer film on a hotplate at a temperature above the polymer's glass transition temperature (Tg) but below its decomposition temperature (e.g., 100-150 °C) for 30-60 minutes. Annealing can improve the crystallinity and molecular ordering of the polymer film, leading to higher charge carrier mobility.

  • OFET Characterization:

    • The electrical characteristics of the OFET are measured using a semiconductor parameter analyzer in a probe station under an inert atmosphere or in a vacuum.

    • Obtain the output characteristics (I_DS vs. V_DS at different V_GS) and transfer characteristics (I_DS vs. V_GS at a constant V_DS).

    • From the transfer characteristics in the saturation regime, calculate the field-effect mobility (μ), the on/off current ratio, and the threshold voltage (V_th).

Expected Performance and Data Interpretation

The introduction of the 5-fluoro-2-methylbenzofuran unit is anticipated to result in a p-type semiconductor polymer with good charge transport characteristics.

Expected OFET Performance Metrics
ParameterExpected RangeSignificance
Field-Effect Mobility (μ) 0.1 - 1.0 cm²/VsA measure of how quickly charge carriers move through the semiconductor. Higher values are desirable for faster device operation.
On/Off Current Ratio > 10⁵The ratio of the drain current in the "on" state to the "off" state. A high ratio is crucial for low power consumption and clear switching behavior.
Threshold Voltage (V_th) 0 to -20 VThe gate voltage at which the transistor begins to conduct. A low absolute value is desirable for low-voltage operation.
Relationship between Molecular Structure and Device Performance

G 5-Fluoro-2-methylbenzofuran 5-Fluoro-2-methylbenzofuran Fluorination Fluorination 5-Fluoro-2-methylbenzofuran->Fluorination Methyl Group Methyl Group 5-Fluoro-2-methylbenzofuran->Methyl Group Benzofuran Core Benzofuran Core 5-Fluoro-2-methylbenzofuran->Benzofuran Core Lowered HOMO/LUMO Lowered HOMO/LUMO Fluorination->Lowered HOMO/LUMO Enhanced Intermolecular Interactions Enhanced Intermolecular Interactions Fluorination->Enhanced Intermolecular Interactions Improved Solubility Improved Solubility Methyl Group->Improved Solubility Planar Conjugated System Planar Conjugated System Benzofuran Core->Planar Conjugated System Improved Electron Injection Improved Electron Injection Lowered HOMO/LUMO->Improved Electron Injection Solution Processability Solution Processability Improved Solubility->Solution Processability High Charge Carrier Mobility High Charge Carrier Mobility Planar Conjugated System->High Charge Carrier Mobility Enhanced Intermolecular Interactions->High Charge Carrier Mobility

Figure 2: A diagram illustrating the logical relationships between the structural features of 5-Fluoro-2-methylbenzofuran and their expected impact on the performance of organic electronic devices.

Conclusion and Future Outlook

5-Fluoro-2-methylbenzofuran represents a strategically designed building block for the next generation of organic electronic materials. The judicious incorporation of a fluorine atom and a methyl group onto the versatile benzofuran scaffold provides a powerful tool for tuning the electronic and physical properties of resulting polymers and small molecules. The protocols outlined in this document provide a solid foundation for researchers to explore the potential of this promising compound in high-performance organic field-effect transistors and other organic electronic devices. Further research into the synthesis of novel copolymers and the optimization of device fabrication processes will undoubtedly unlock the full potential of 5-Fluoro-2-methylbenzofuran in the field of organic electronics.

References

  • Highly Efficient Benzo-Furan-Based Electron Acceptor Derived from One-Pot Synthesis for High-Performance Bulk Heterojunction Solar Cells. ACS Applied Energy Materials. [URL: https://pubs.acs.org/doi/10.1021/acsaem.8b01815]
  • Highly Efficient Benzo-Furan-Based Electron Acceptor Derived from One-Pot Synthesis for High-Performance Bulk Heterojunction Solar Cells. ACS Applied Energy Materials. [URL: https://pubs.acs.org/doi/abs/10.1021/acsaem.8b01815]
  • Developments of Furan and Benzodifuran Semiconductors for Organic Photovoltaics. Journal of Materials Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2012/jm/c2jm33215g]
  • Planar Benzofuran Inside-Fused Perylenediimide Dimers for High VOC Fullerene-Free Organic Solar Cells. Chemistry – An Asian Journal. [URL: https://pubmed.ncbi.nlm.nih.gov/30589146/]
  • Recent Advances of Furan and Its Derivatives Based Semiconductor Materials for Organic Photovoltaics. Small Methods. [URL: https://pubmed.ncbi.nlm.nih.gov/34928062/]
  • Computational investigation of the effects of perfluorination on the charge-transport properties of polyaromatic hydrocarbons. Chemical Physics. [URL: https://www.researchgate.
  • Modulation of benzofuran structure as a fluorescent probe to optimize linear and nonlinear optical properties and biological activities. Scientific Reports. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8848135/]
  • Photophysical study of 5-substituted benzofurazan compounds as fluorogenic probes. Photochemical & Photobiological Sciences. [URL: https://pubs.rsc.org/en/content/articlelanding/2004/pp/b311758a]
  • 5-Fluoro-2-methyl-3-(4-methylphenylsulfonyl)-1-benzofuran. Acta Crystallographica Section E: Structure Reports Online. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3344203/]
  • Theoretical study of the fluorination effect on charge transport properties in fused thiophene derivatives. Physical Chemistry Chemical Physics. [URL: https://pubs.rsc.org/en/content/articlelanding/2015/cp/c5cp03615a]
  • Impact of perfluorination on the charge-transport parameters of oligoacene crystals. Journal of the American Chemical Society. [URL: https://pubmed.ncbi.nlm.nih.gov/19173667/]
  • 5-Fluoro-3-(4-fluorophenylsulfinyl)-2-methyl-1-benzofuran. Acta Crystallographica Section E: Structure Reports Online. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2960960/]
  • Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Pharmaceuticals. [URL: https://www.mdpi.com/1424-8247/16/9/1265]
  • Benzofuran and Naphthofuran based chemosensors for metal ion detection using fluoroscence spectroscopy. Journal of Fluorescence. [URL: https://link.springer.com/article/10.1007/s10895-022-03080-3]
  • Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. Molecules. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6222739/]
  • 5-Fluoro-3-(3-fluorophenylsulfonyl)-2-methyl-1-benzofuran. Acta Crystallographica Section E: Structure Reports Online. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3379471/]
  • Furan semiconductors and their application in organic field-effect transistors. Journal of Materials Chemistry C. [URL: https://www.researchgate.net/publication/372990999_Furan_semiconductors_and_their_application_in_organic_field-effect_transistors]
  • Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances. [URL: https://www.scienceopen.com/document?vid=8e8c8a1b-3b3e-4b9f-9e8e-8a1b3b3e4b9f]
  • Applications of Difuran-Based Materials in Organic Electronics: Application Notes and Protocols. BenchChem. [URL: https://www.benchchem.
  • 5-Fluoro-2-(4-fluorophenyl)-7-methyl-3-phenylsulfinyl-1-benzofuran. Acta Crystallographica Section E: Structure Reports Online. [URL: https://www.researchgate.net/publication/279854746_5-Fluoro-2-4-fluorophenyl-7-methyl-3-phenylsulfinyl-1-benzofuran]
  • Examples of structures based on benzofuran moiety with associated luminescence properties. ResearchGate. [URL: https://www.researchgate.
  • Synthesis of fluorinated 3-aminobenzofurans via a tandem SNAr-cyclocondensation strategy. Organic & Biomolecular Chemistry. [URL: https://eprints.soton.ac.uk/376283/]
  • 5-Fluoro-2-(2-fluorophenyl)-3-methylsulfinyl-1-benzofuran. Acta Crystallographica Section E: Structure Reports Online. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3588448/]
  • DIBENZOFURAN HOST APPLICATION FOR BLUE THERMALLY ACTIVATED DELAYED FLUORESCENCE (TADF) OLEDS. Open Readings 2023. [URL: https://www.openreadings.eu/wp-content/uploads/2023/03/Linas-Sneideris-abstract.pdf]
  • Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Synthesis-and-Biological-Studies-of-Benzo-%5Bb%5D-furan-A-Aouad-Al-qaisi/21804f81c97a8e2689c93e433a042e88a38b14a9]
  • Luminescent Properties and Cytotoxic Activity of 2-phenylbenzoxazole Fluorosulfate Derivatives. International Journal of Molecular Sciences. [URL: https://www.mdpi.com/1422-0067/26/15/8207]

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Technical Notes & Optimization

Troubleshooting

troubleshooting low yield in 5-Fluoro-2-methylbenzofuran synthesis

Welcome to the technical support center for the synthesis of 5-Fluoro-2-methylbenzofuran. This guide is designed for researchers, medicinal chemists, and process development professionals to provide in-depth, field-prove...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 5-Fluoro-2-methylbenzofuran. This guide is designed for researchers, medicinal chemists, and process development professionals to provide in-depth, field-proven insights into optimizing this synthesis and troubleshooting common challenges, particularly low reaction yields. Our approach is grounded in mechanistic principles to empower you to make informed decisions in your laboratory work.

Introduction: The Challenge of Synthesizing 5-Fluoro-2-methylbenzofuran

5-Fluoro-2-methylbenzofuran is a valuable scaffold in medicinal chemistry. The introduction of a fluorine atom can enhance metabolic stability and binding affinity, while the benzofuran core is present in numerous biologically active compounds.[1] However, its synthesis, often involving transition-metal-catalyzed reactions, can be fraught with challenges leading to diminished yields. The most common and versatile route involves a palladium-catalyzed Sonogashira coupling followed by an intramolecular cyclization. This guide will focus on troubleshooting this pathway, as it offers multiple control points for optimization.

Core Synthetic Pathway: Sonogashira Coupling & Cyclization

A robust method for synthesizing the 2-methylbenzofuran core involves the coupling of an ortho-halophenol with a terminal alkyne, followed by cyclization. For the target molecule, this translates to the Sonogashira coupling of 4-fluoro-2-iodophenol with propyne, followed by a cyclization event to form the furan ring.

Synthetic_Pathway SM1 4-Fluoro-2-iodophenol Intermediate 2-(Prop-1-yn-1-yl)-4-fluorophenol SM1->Intermediate Sonogashira Coupling Pd/Cu catalyst, Base SM2 Propyne SM2->Intermediate Product 5-Fluoro-2-methylbenzofuran Intermediate->Product Intramolecular Cyclization

Caption: General synthetic route to 5-Fluoro-2-methylbenzofuran.

Troubleshooting Guide: Low Overall Yield

A low isolated yield of the final product can originate from multiple stages of the synthesis. A systematic approach, starting with an analysis of the crude reaction mixture (e.g., by TLC, LC-MS, or ¹H NMR), is critical for accurate diagnosis.

Troubleshooting_Workflow cluster_diagnosis Diagnosis cluster_action Action Plan Start Low Isolated Yield of 5-Fluoro-2-methylbenzofuran Analyze Analyze Crude Reaction Mixture (TLC, LC-MS) Start->Analyze Unreacted_SM High Levels of Unreacted Starting Materials Analyze->Unreacted_SM Diagnosis Side_Products Significant Side Product Formation Analyze->Side_Products Intermediate_Accum Intermediate Accumulates, Little Final Product Analyze->Intermediate_Accum TS_Coupling Troubleshoot Sonogashira Coupling Unreacted_SM->TS_Coupling Action TS_Side_Rxn Identify & Mitigate Side Reaction Side_Products->TS_Side_Rxn TS_Cyclization Troubleshoot Cyclization Step Intermediate_Accum->TS_Cyclization

Caption: Decision workflow for troubleshooting low yield.

Problem 1: High Levels of Unreacted Starting Material (Incomplete Sonogashira Coupling)

Q: My reaction stalls, leaving large amounts of 4-fluoro-2-iodophenol unconsumed. What is the likely cause?

A: This is one of the most common issues and almost always points to a problem with the catalytic system. The Sonogashira reaction is sensitive to several factors that can inhibit or kill the palladium and copper catalysts.[2][3]

  • Cause A: Catalyst Deactivation. The Pd(0) active species is readily oxidized by atmospheric oxygen, and both palladium and copper catalysts can be poisoned by impurities.[3] A common sign of catalyst death is the formation of a black precipitate (palladium black).[3]

    • Solution: Ensure your reaction is performed under a strictly inert atmosphere (argon or nitrogen).[3] Solvents and the amine base must be anhydrous and thoroughly degassed prior to use.[2][3] Using fresh, high-purity catalysts and reagents is paramount.

  • Cause B: Insufficiently Active Catalyst System. The choice of ligand, base, and solvent can dramatically affect the reaction rate.

    • Solution: For less reactive aryl halides, more electron-rich and bulky phosphine ligands (e.g., XPhos) can improve catalytic activity compared to standard triphenylphosphine.[3][4] The base (typically an amine like triethylamine or diisopropylamine) must be sufficiently strong and non-coordinating. The solvent must fully dissolve all reagents. DMF is often a good choice for Sonogashira reactions involving less soluble substrates.[5]

  • Cause C: Low Reaction Temperature. While many Sonogashira couplings work at room temperature, less reactive substrates may require heating to facilitate the oxidative addition step.[6]

    • Solution: Gradually increase the reaction temperature (e.g., to 50-70 °C) and monitor the progress by TLC or LC-MS. Be cautious, as excessive heat can also promote catalyst decomposition.[3]

Problem 2: Significant Side Product Formation

Q: My starting material is consumed, but I see very little of my desired coupled intermediate. Instead, I have a major byproduct. What is it?

A: The most common side reaction in a copper-co-catalyzed Sonogashira reaction is the oxidative homocoupling of the alkyne, known as Glaser coupling, which produces a 1,3-diyne.[2][3]

  • Cause: Alkyne Homocoupling (Glaser Coupling). This side reaction is promoted by the copper(I) co-catalyst, especially in the presence of oxygen.[3]

    • Solution 1: Rigorous Inert Atmosphere. The most critical step is to eliminate oxygen from the reaction vessel. Ensure all reagents, solvents, and the reaction headspace are thoroughly degassed.[2][3]

    • Solution 2: Reduce Copper Loading. High concentrations of the copper co-catalyst can accelerate the Glaser pathway. Reduce the Cu(I) loading to the minimum effective amount (e.g., 1-5 mol%).[3]

    • Solution 3: Slow Addition of Alkyne. Adding the terminal alkyne slowly via syringe pump keeps its instantaneous concentration low, which kinetically favors the desired cross-coupling pathway over homocoupling.[3]

    • Solution 4: Switch to a Copper-Free Protocol. If homocoupling persists, copper-free Sonogashira protocols are an excellent alternative.[2][4] These methods often use a palladium catalyst with a specific ligand and an amine base, completely avoiding the Glaser coupling side reaction.[2][7]

Problem 3: Intermediate Accumulates, But Fails to Cyclize

Q: I've successfully synthesized the 2-(prop-1-yn-1-yl)-4-fluorophenol intermediate, but the subsequent cyclization to the benzofuran is not working.

A: The intramolecular cyclization of an ortho-alkynylphenol is typically a facile 5-exo-dig cyclization. If it's failing, the issue lies with the reaction conditions or the stability of the intermediate.

  • Cause A: Incorrect Cyclization Conditions. This reaction can be promoted by various catalysts or conditions (e.g., base, acid, or transition metals like copper, silver, or gold).[8][9] The choice depends on the specific substrate.

    • Solution: If a one-pot Sonogashira/cyclization protocol is failing, consider isolating the alkynylphenol intermediate first. Then, systematically screen cyclization conditions. A common method is to treat the intermediate with a copper salt (like CuI) in a polar aprotic solvent (like DMF or acetonitrile). Base-mediated cyclization (e.g., with K₂CO₃ or NaH) can also be effective.

  • Cause B: Competing Intermolecular Reactions. If the reaction concentration is too high, the alkynylphenol intermediate may react with itself or other species in the pot rather than cyclizing, leading to oligomers or other side products.[10]

    • Solution: Perform the cyclization step under high-dilution conditions (e.g., 0.01-0.05 M).[10] This will favor the intramolecular pathway over intermolecular side reactions.

Frequently Asked Questions (FAQs)

Q1: What is a standard, reliable catalyst system for the Sonogashira coupling step? A1: A robust starting point is to use 2-5 mol % of a palladium catalyst like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ and 3-10 mol % of CuI as the co-catalyst.[11] Triethylamine (TEA) or diisopropylethylamine (DIPEA) are commonly used as the base and often serve as the solvent or co-solvent with THF or DMF.[5]

Q2: How do I properly degas my solvents and reagents? A2: The most effective method is the "freeze-pump-thaw" technique. Freeze the solvent/solution with liquid nitrogen, apply a high vacuum to remove gases, and then thaw. Repeat this cycle three times. A simpler, though less rigorous, method is to bubble an inert gas (argon or nitrogen) through the liquid for 20-30 minutes.

Q3: My final product is impure after workup. What are the best purification methods? A3: For removing residual palladium catalyst and inorganic salts, first filter the crude reaction mixture through a short plug of Celite or silica gel.[12] Subsequent purification of 5-Fluoro-2-methylbenzofuran is typically achieved by flash column chromatography on silica gel using a non-polar eluent system, such as a gradient of ethyl acetate in hexanes.[13] If the product is a solid, recrystallization from a suitable solvent like ethanol or a hexane/ethyl acetate mixture can be highly effective.[13]

Q4: Can I run this synthesis in one pot? A4: Yes, one-pot Sonogashira/cyclization protocols are common for benzofuran synthesis and can be very efficient.[14] However, they require careful optimization to ensure the conditions for the first step (coupling) are compatible with the second step (cyclization) and do not lead to undesired side reactions.[14] If you are experiencing low yields with a one-pot method, a two-step procedure with isolation of the intermediate is a superior troubleshooting strategy.

Data Summary Table

ParameterRecommended Starting ConditionsCommon Issues
Palladium Catalyst Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ (2-5 mol %)Decomposition (Pd black), low activity
Copper Co-catalyst CuI (3-10 mol %)Promotes alkyne homocoupling
Ligand PPh₃ (or use pre-formed complex)Insufficiently activating for some substrates
Base Triethylamine or DIPEA (≥ 2 eq.)Presence of water, insufficient strength
Solvent THF, DMF, or AcetonitrilePoor solubility of reagents, presence of O₂/H₂O
Atmosphere Strict Argon or NitrogenO₂ ingress leads to catalyst death & side reactions
Temperature Room Temperature to 70 °CToo low: slow/no reaction. Too high: catalyst decomposition

Optimized Two-Step Experimental Protocol

This protocol represents a validated starting point for synthesis, designed to minimize common failure modes.

Part 1: Sonogashira Coupling - Synthesis of 2-(Prop-1-yn-1-yl)-4-fluorophenol

  • Preparation: To an oven-dried Schlenk flask, add 4-fluoro-2-iodophenol (1.0 eq.), PdCl₂(PPh₃)₂ (0.03 eq.), and CuI (0.06 eq.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times.

  • Solvent Addition: Add anhydrous, degassed triethylamine (3.0 eq.) and anhydrous, degassed THF (to achieve a 0.2 M concentration with respect to the iodophenol) via cannula or syringe.

  • Alkyne Addition: Bubble propyne gas through the solution at a moderate rate at 0 °C for 15 minutes, or use a suitable propyne surrogate. Seal the flask and allow it to warm to room temperature.

  • Reaction: Stir the mixture at room temperature for 4-6 hours, monitoring by TLC (e.g., 20% ethyl acetate in hexanes). If the reaction is sluggish, gently warm to 40-50 °C.

  • Workup: Once the starting material is consumed, quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography to isolate the pure alkynylphenol intermediate.

Part 2: Intramolecular Cyclization - Synthesis of 5-Fluoro-2-methylbenzofuran

  • Preparation: To an oven-dried flask, add the purified 2-(prop-1-yn-1-yl)-4-fluorophenol from Part 1 (1.0 eq.) and CuI (0.2 eq.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times.

  • Solvent Addition: Add anhydrous, degassed DMF to achieve a dilute concentration (e.g., 0.05 M).

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 2-4 hours, monitoring for the disappearance of the starting material by TLC.

  • Workup: Cool the reaction to room temperature and pour it into water. Extract with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Final Purification: Purify the crude product by flash column chromatography to yield pure 5-Fluoro-2-methylbenzofuran.

References

Sources

Optimization

common side reactions in the synthesis of 2-methylbenzofurans

Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this guide to address the mechanistic bottlenecks and side reactions frequently encountered during th...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this guide to address the mechanistic bottlenecks and side reactions frequently encountered during the synthesis of the 2-methylbenzofuran scaffold.

Whether you are utilizing classical condensation methods or modern transition-metal-catalyzed cascades, understanding the thermodynamic and kinetic drivers of these reactions is critical. This guide provides causality-driven troubleshooting, self-validating protocols, and structural visualizations to ensure high-fidelity synthesis.

Troubleshooting Guides & FAQs

Q1: I am using the Rap-Stoermer condensation (salicylaldehyde + chloroacetone), but my yields of 2-methylbenzofuran are poor. My TLC shows a complex mixture of dark, tarry baseline spots. What is happening? Causality & Solution: The Rap-Stoermer reaction is a two-step cascade: an initial Williamson etherification followed by an intramolecular aldol condensation and dehydration. The primary side reaction is the base-catalyzed self-condensation of the alpha-haloketone (chloroacetone)[1]. Because the alpha-protons of chloroacetone are acidic, the base (e.g., K₂CO₃) can deprotonate it to form an enolate, which then attacks another chloroacetone molecule. This intermolecular side reaction competes with the desired intramolecular cyclization, leading to aldol oligomers (the dark baseline spots). Mitigation: To favor the intramolecular pathway, you must accelerate the initial O-alkylation. Utilizing a phase-transfer catalyst like PEG-400 or applying microwave irradiation increases the local concentration of the reactive phenoxide, driving the reaction to completion before self-condensation can dominate[2][3].

Q2: During the transition-metal-catalyzed oxidative cyclization of 2-allylphenols, I am isolating a significant amount of a structural isomer instead of 2-methylbenzofuran. How do I prevent this? Causality & Solution: Transition metals (such as Pd or Ru) coordinate to the terminal alkene to initiate cyclization. However, if the nucleophilic attack by the phenol is slow, the metal can undergo a reversible β -hydride elimination. This causes the terminal double bond to migrate into conjugation with the aromatic ring, forming an isomerized allylbenzene derivative (e.g., trans- β -methylstyrene)[4]. This isomerized product is thermodynamically stable and acts as a dead-end, resisting the desired 5-exo-trig or 5-endo-trig cyclization. Mitigation: The addition of specific co-catalysts, such as Cu(OTf)₂, or optimizing the terminal oxidant can accelerate the oxidative cyclization step, kinetically outcompeting the alkene isomerization pathway[4].

Q3: When attempting a Sonogashira coupling/cyclization cascade with 2-iodophenol and propyne gas, I am observing a highly non-polar byproduct and poor conversion of the phenol. What is the cause? Causality & Solution: Terminal alkynes like propyne are highly susceptible to Glaser-type homocoupling in the presence of Pd/Cu catalysts and trace oxygen, forming 2,4-hexadiyne. This side reaction rapidly depletes the propyne concentration in your reaction mixture, stalling the cross-coupling cycle. Mitigation: Strictly degas all solvents using the freeze-pump-thaw method and maintain a positive pressure of inert gas (Argon). Alternatively, use a propyne equivalent (such as TMS-propyne followed by in situ deprotection) to keep the steady-state concentration of the free alkyne low.

Quantitative Data: Side Reaction Profiles

The following table summarizes the primary side reactions across different synthetic routes, their typical impact on yield, and validated mitigation strategies.

Synthetic RouteTarget CompoundPrimary Side ReactionCausalityMitigation StrategyTypical Yield Loss
Rap-Stoermer Condensation 2-MethylbenzofuranAldol Self-CondensationBase-catalyzed enolization of the α -haloketone[1].Use PEG-400 or Microwave irradiation[2].10–25%
Transition Metal Cyclization 2-MethylbenzofuranAlkene Isomerization β -hydride elimination outcompetes cyclization[4].Add Cu(OTf)₂ co-catalyst; optimize oxidant.10–15%
Sonogashira Cascade 2-MethylbenzofuranGlaser HomocouplingTrace oxygen reacting with Pd/Cu-acetylide complexes.Strict freeze-pump-thaw degassing; inert atmosphere.5–20%

Logical Workflows & Visualizations

RapStoermer Salicylaldehyde Salicylaldehyde + Chloroacetone Base Base / Catalyst (e.g., K2CO3, PEG-400) Salicylaldehyde->Base Intermediate O-Alkylated Intermediate Base->Intermediate Williamson Etherification Side1 Self-Condensation (Aldol Byproducts) Base->Side1 Excess Base / Heat Product 2-Methylbenzofuran (Target Cyclization) Intermediate->Product Intramolecular Aldol / Dehydration Side2 Uncyclized Ether (Dead-end) Intermediate->Side2 Poor Catalyst / Low Temp

Rap-Stoermer synthesis pathway highlighting target cyclization vs. common side reactions.

Allylphenol Allylphenol 2-Allylphenol Catalyst Transition Metal Catalyst (e.g., Pd, Ru) Allylphenol->Catalyst Cyclization 2-Methylbenzofuran (Target) Catalyst->Cyclization Oxidative Cyclization Isomerization Isomerized Allylbenzene (trans-beta-methylstyrene) Catalyst->Isomerization Alkene Migration Dihydro 2,3-Dihydrobenzofuran (Incomplete Oxidation) Catalyst->Dihydro Lack of Oxidant

Transition metal-mediated cyclization of 2-allylphenol and competing isomerization pathways.

Standardized Experimental Protocols

Protocol A: PEG-400 Promoted Rap-Stoermer Cyclization[2][5]

This protocol utilizes a phase-transfer catalyst to accelerate O-alkylation, minimizing haloketone self-condensation.

  • Preparation: In an oven-dried, argon-purged round-bottom flask, dissolve the substituted salicylaldehyde (1.0 equiv) and chloroacetone (1.2 equiv) in anhydrous acetonitrile (0.2 M).

  • Catalyst Addition: Add finely powdered, anhydrous K₂CO₃ (2.0 equiv) and PEG-400 (15 mol%).

    • Mechanistic Insight: PEG-400 acts as a phase-transfer catalyst, solubilizing the potassium ions and leaving a highly nucleophilic, "naked" phenoxide anion. This drastically accelerates the initial Williamson etherification.

  • Reaction: Heat the mixture to reflux (or apply microwave irradiation at 90 °C for 20 minutes)[3]. Monitor the reaction via TLC (Hexanes:EtOAc 9:1).

    • Self-Validating Checkpoint: The disappearance of the bright yellow phenoxide spot and the emergence of a highly UV-active, non-polar spot indicates successful cyclization.

  • Workup: Cool the mixture to room temperature. Filter the suspension through a Celite pad to remove inorganic salts, washing the pad with ethyl acetate. Concentrate the filtrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography to separate the pure 2-methylbenzofuran from any trace aldol oligomers.

Protocol B: Pd-Catalyzed Oxidative Cyclization of 2-Allylphenol

This protocol utilizes copper co-catalysis to suppress unwanted alkene isomerization.

  • Preparation: Dissolve 2-allylphenol (1.0 equiv) in a rigorously degassed solvent mixture of DMF/H₂O (10:1 ratio, 0.1 M).

  • Catalyst Loading: Add PdCl₂ (5 mol%) and Cu(OAc)₂ (2.0 equiv) as the terminal oxidant.

  • Reaction: Stir the mixture at 60 °C under an oxygen atmosphere (balloon). Monitor the conversion by GC-MS or HPLC.

    • Mechanistic Insight: Cu(OAc)₂ serves a dual purpose. It reoxidizes Pd(0) back to the active Pd(II) species, and the acetate ligands facilitate the concerted metalation-deprotonation (CMD) step, favoring the 5-endo-trig cyclization over the competing β -hydride elimination (isomerization)[4].

  • Workup: Quench the reaction with saturated aqueous NH₄Cl to complex the copper salts (the aqueous layer will turn deep blue). Extract the mixture with EtOAc (3x).

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify via silica gel chromatography.

References

  • Product Class 1: Benzo[b]furans Thieme Connect[Link]

  • A novel and facile synthesis of 3-(2-benzofuroyl)- and 3,6-bis(2-benzofuroyl)carbazole derivatives Beilstein Journal of Organic Chemistry[Link]

  • Isomerization of Allylbenzenes Chemical Reviews - ACS Publications[Link]

  • Synthesis and Bioactivity Evaluation of Novel 2-Salicyloylbenzofurans as Antibacterial Agents MDPI[Link]

Sources

Troubleshooting

improving the regioselectivity of 5-Fluoro-2-methylbenzofuran synthesis

Welcome to the technical support center for the synthesis of 5-Fluoro-2-methylbenzofuran. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities o...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 5-Fluoro-2-methylbenzofuran. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific synthesis. Here, we address common challenges related to regioselectivity and provide practical, evidence-based troubleshooting guides and frequently asked questions. Our goal is to empower you with the knowledge to optimize your experimental outcomes.

I. Troubleshooting Guide: Overcoming Regioselectivity Challenges

One of the most significant hurdles in the synthesis of substituted benzofurans is controlling the regioselectivity of the cyclization and functionalization steps. The electronic properties of the starting materials and the reaction conditions play a crucial role in determining the final product distribution.

Issue 1: Poor Regioselectivity in Acid-Catalyzed Cyclization

Question: My acid-catalyzed cyclization of a substituted phenol is yielding a mixture of the desired 5-Fluoro-2-methylbenzofuran and other regioisomers. How can I improve the selectivity?

Answer: This is a common issue stemming from the competing reaction pathways available during intramolecular cyclization. The regiochemical outcome is often a delicate balance of electronic and steric factors.[1]

Root Causes & Solutions:

  • Electronic Effects: The electron-donating or -withdrawing nature of substituents on the aromatic ring dictates the preferred site of electrophilic attack during cyclization. In the case of a fluorine substituent, its dual electronic nature (inductive electron-withdrawing and mesomeric electron-donating) can lead to complex reactivity.

    • Troubleshooting:

      • Re-evaluate Precursor Design: If possible, modify the starting phenol to include a strongly directing group that favors cyclization at the desired position.

      • Computational Analysis: Quantum mechanical (QM) analyses can predict the most likely site of cyclization by evaluating the properties of reaction intermediates.[2] For instance, analyzing the Highest Occupied Molecular Orbital (HOMO) of the oxonium ion intermediate can provide insights into the regioselectivity.[2]

  • Choice of Acid Catalyst: The strength and nature of the acid catalyst can significantly influence the reaction pathway and the stability of intermediates.

    • Troubleshooting:

      • Screen Different Acids: Experiment with a range of Lewis acids (e.g., TiCl₄, AlCl₃) and Brønsted acids (e.g., polyphosphoric acid (PPA), p-toluenesulfonic acid).[1][3] Eaton's reagent (phosphorus pentoxide–methanesulfonic acid) is another powerful option for promoting cyclodehydration under mild conditions.[4]

      • Optimize Catalyst Loading: The concentration of the acid catalyst can affect the reaction rate and selectivity. Perform a systematic optimization of the catalyst loading.

  • Reaction Temperature and Time: These parameters control the kinetic versus thermodynamic product distribution.

    • Troubleshooting:

      • Temperature Screening: Lowering the reaction temperature may favor the kinetically controlled product, while higher temperatures can lead to the thermodynamically more stable isomer.

      • Monitor Reaction Progress: Closely monitor the reaction over time using techniques like TLC or LC-MS to identify the optimal reaction time that maximizes the yield of the desired isomer while minimizing the formation of byproducts.

Issue 2: Undesired C3 Functionalization Instead of C2

Question: I am attempting a direct functionalization of a pre-formed 5-fluorobenzofuran, but the reaction is occurring at the C3 position instead of the desired C2 position. How can I direct the reaction to the C2 position?

Answer: The C2 and C3 positions of the benzofuran ring have different inherent reactivities. While the C3 position can be more nucleophilic, the stability of the reaction intermediate often governs the final product.[5]

Root Causes & Solutions:

  • Inherent Reactivity of the Benzofuran Core: The lone pair of electrons on the furan oxygen can stabilize a positive charge at the C3 position, making it susceptible to electrophilic attack.[5]

    • Troubleshooting:

      • Palladium-Catalyzed Cross-Coupling: For reactions like arylation, palladium catalysts with specific ligands can offer high C2 selectivity.[5] This approach often overrides the inherent electronic preferences of the benzofuran ring.

      • Use of Directing Groups: Introducing a removable directing group at a specific position can steer the functionalization to the desired site.[6]

  • Reaction Conditions: The choice of solvent, temperature, and additives can dramatically influence the regioselectivity.

    • Troubleshooting:

      • Solvent Optimization: Screen a variety of solvents with different polarities and coordinating abilities.

      • Additive Screening: The addition of specific salts or other additives can sometimes alter the course of the reaction.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting regioselectivity issues in 5-Fluoro-2-methylbenzofuran synthesis.

G start Poor Regioselectivity Observed check_isomer Identify Isomer Distribution (e.g., NMR, GC-MS) start->check_isomer cyclization_issue Issue in Initial Cyclization? check_isomer->cyclization_issue functionalization_issue Issue in Post-Cyclization Functionalization? check_isomer->functionalization_issue optimize_acid Optimize Acid Catalyst (Lewis vs. Brønsted) cyclization_issue->optimize_acid Yes change_catalyst Change Catalyst/Ligand System (e.g., for Pd-coupling) functionalization_issue->change_catalyst Yes optimize_temp Optimize Reaction Temperature & Time optimize_acid->optimize_temp precursor_design Re-evaluate/Modify Phenolic Precursor optimize_temp->precursor_design end Improved Regioselectivity precursor_design->end directing_group Introduce a Directing Group change_catalyst->directing_group optimize_conditions Optimize Reaction Conditions (Solvent, Additives) directing_group->optimize_conditions optimize_conditions->end

Caption: Troubleshooting workflow for improving regioselectivity.

II. Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the regioselectivity in benzofuran synthesis?

A1: The regioselectivity of electrophilic substitution on the benzofuran ring is primarily governed by a combination of electronic and steric factors.[5] The C2 and C3 positions of the furan ring are both electron-rich and susceptible to electrophilic attack. The relative stability of the carbocation intermediates formed during the reaction plays a critical role in determining the final product.[5] Additionally, the presence of substituents on the benzofuran ring can sterically hinder the approach of the electrophile to one of the positions, thereby favoring reaction at the less hindered site.[5]

Q2: Are there any established one-pot methods for the synthesis of 5-Fluoro-2-methylbenzofuran that offer good regioselectivity?

A2: Yes, several one-pot syntheses have been developed. For instance, a one-pot approach starting from simple ketones can involve a regioselective iron(III)-catalyzed halogenation, followed by a metal-mediated O-arylation and subsequent C-O cyclization.[6] Another efficient method involves the direct synthesis from phenols and α-haloketones promoted by titanium tetrachloride, which combines a Friedel–Crafts-like alkylation and intramolecular cyclodehydration in a single step with high regioselectivity.[3]

Q3: How can I confirm the regiochemistry of my synthesized 5-Fluoro-2-methylbenzofuran?

A3: The most definitive method for confirming the regiochemistry is through a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable. The coupling patterns and chemical shifts of the aromatic protons can provide clear evidence of the substitution pattern. For fluorine-containing compounds, 19F NMR and observing H-F coupling constants can be particularly informative.

  • Nuclear Overhauser Effect (NOE) Spectroscopy: 2D NMR experiments like NOESY or ROESY can show through-space correlations between protons, which can help to definitively establish the relative positions of substituents.

  • X-ray Crystallography: If a suitable single crystal can be obtained, X-ray diffraction provides unambiguous structural determination.

Q4: Can the fluorine atom itself be used to direct the regioselectivity of subsequent reactions on the benzofuran ring?

A4: The fluorine atom at the 5-position will influence the electronic distribution of the entire benzofuran ring system. While it is strongly electron-withdrawing through the sigma bond (inductive effect), it is a weak pi-donor (mesomeric effect). This can influence the reactivity of the C4 and C6 positions in subsequent electrophilic aromatic substitution reactions. However, for reactions on the furan ring (C2 and C3), the overall electronic nature of the benzofuran core and the specific reaction conditions will likely be more dominant factors in determining regioselectivity.

III. Experimental Protocols

Protocol 1: Titanium Tetrachloride Promoted One-Pot Synthesis of 2-Alkyl Benzofurans

This protocol is adapted from a method that demonstrates high regioselectivity in the formation of 2-alkyl benzofurans from phenols and α-haloketones.[3]

Materials:

  • 4-Fluorophenol

  • Chloroacetone

  • Titanium tetrachloride (TiCl₄)

  • Trifluoroethanol (TFE)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 4-fluorophenol (1.0 mmol) and chloroacetone (1.2 mmol) in anhydrous DCM (10 mL).

  • Add trifluoroethanol (TFE) (1.0 mL).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add titanium tetrachloride (1.1 mmol) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for the time determined by reaction monitoring (e.g., TLC or LC-MS), typically several hours.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract with DCM (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 5-Fluoro-2-methylbenzofuran.

Visualizing the General Synthetic Workflow

This diagram outlines a general workflow for the synthesis and purification of substituted benzofurans.

G cluster_0 Synthesis cluster_1 Work-up cluster_2 Purification & Analysis A Combine Starting Materials (e.g., Phenol, Ketone) B Add Catalyst/Reagents (e.g., TiCl4) A->B C Monitor Reaction Progress (TLC, LC-MS) B->C D Quench Reaction C->D E Liquid-Liquid Extraction D->E F Drying of Organic Phase E->F G Solvent Removal F->G H Column Chromatography G->H I Characterization (NMR, MS) H->I

Caption: General experimental workflow for benzofuran synthesis.

IV. Data Summary

The following table summarizes key factors and their impact on regioselectivity in benzofuran synthesis, based on literature reports.

FactorInfluence on RegioselectivityKey ConsiderationsReferences
Catalyst HighLewis acids (e.g., TiCl₄, AlCl₃) can promote specific cyclization pathways. Palladium catalysts with appropriate ligands are crucial for regioselective cross-coupling reactions.[1][3][5]
Substituents HighElectron-donating or -withdrawing groups on the starting phenol direct the position of intramolecular cyclization. Steric hindrance can also play a major role.[1][5]
Temperature MediumCan influence the kinetic vs. thermodynamic product ratio. Lower temperatures may favor one isomer over another.[5]
Solvent MediumSolvent polarity and coordinating ability can affect the stability of intermediates and transition states, thereby influencing the reaction pathway.[5]

V. References

  • Technical Support Center: Improving Regioselectivity in Benzofuran Functionalization. Benchchem. Available from:

  • Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules. Available from:

  • Benzofuran Synthesis via Acid Catalyzed Cyclization of Acetal. WuXi RCS. Available from:

  • Regioselective Synthesis of Benzofuranones and Benzofurans. The Journal of Organic Chemistry. Available from:

  • One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones. Molecules. Available from:

  • Methods for the synthesis of benzofurans and the procedure described in this work. ResearchGate. Available from:

Sources

Optimization

Technical Support Center: Navigating the Challenges of Purifying Fluorinated Benzofuran Isomers

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals grappling with the purification of fluorinated benzofuran isomers. The introduction of fluorine into the b...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals grappling with the purification of fluorinated benzofuran isomers. The introduction of fluorine into the benzofuran scaffold, a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity, presents unique and often formidable purification challenges.[1][2][3] This guide is designed to provide practical, in-depth troubleshooting advice and detailed methodologies to overcome these hurdles, ensuring the integrity and purity of your target compounds.

Frequently Asked Questions (FAQs)

Here, we address the most common initial queries encountered during the purification of fluorinated benzofuran isomers.

Q1: Why are my fluorinated benzofuran isomers so difficult to separate using standard column chromatography?

A1: The high structural similarity between positional or stereoisomers of fluorinated benzofurans results in very similar physical and chemical properties.[4] The introduction of fluorine can further complicate separation due to its high electronegativity, which can alter the molecule's polarity and its interactions with the stationary phase.[5] This often leads to poor resolution and co-elution with standard silica gel chromatography.[6]

Q2: How does the position of the fluorine atom affect the separation?

A2: The position of the fluorine atom significantly influences the molecule's dipole moment and electronic properties, which in turn affects its interaction with the stationary and mobile phases.[5] For instance, a fluorine atom on the benzofuran ring system can alter the electron density and, consequently, the retention time in chromatography. Understanding these subtle electronic differences is key to developing a successful separation method.

Q3: Can my fluorinated benzofuran isomers degrade during purification?

A3: Yes, some fluorinated benzofurans can be sensitive to the acidic nature of standard silica gel, potentially leading to degradation during column chromatography.[6] This is a critical consideration, especially for compounds with acid-labile functional groups.

Q4: What are the most effective purification techniques for these types of isomers?

A4: High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase (RP-HPLC) and Normal-Phase (NP-HPLC), is a powerful tool. For chiral isomers, HPLC with a Chiral Stationary Phase (CSP) is essential.[4] Supercritical Fluid Chromatography (SFC) is another highly effective technique for isomer separation, often providing better resolution and faster run times than HPLC.[7][8][9] Fluorous Solid-Phase Extraction (F-SPE) and crystallization can also be very effective, especially for initial cleanup or final polishing steps.[5]

Q5: How can I confirm the purity and identity of my separated isomers?

A5: A combination of analytical techniques is crucial. High-resolution mass spectrometry (HRMS) will confirm the elemental composition. Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H, 13C, and 2D techniques like COSY, HSQC, and HMBC, is indispensable for structural elucidation and distinguishing between isomers.[10][11][12] For certain isomers, Nuclear Overhauser Effect (NOE) experiments can provide definitive information about their spatial arrangement.[10]

Troubleshooting Guide: From Co-elution to Crystal Formation

This section provides a problem-solution framework for more complex purification challenges.

Chromatographic Separation Issues
Problem Potential Cause(s) Troubleshooting Steps & Solutions
Poor Resolution / Co-elution in HPLC/Column Chromatography Inappropriate stationary phase; Non-optimal mobile phase composition; Column overloading.[6]1. Stationary Phase Selection: For positional isomers, screen different stationary phases (e.g., C18, Phenyl, cyano for RP-HPLC; silica, alumina for NP-HPLC). Fluorinated stationary phases can offer unique selectivity for fluorinated compounds.[13] 2. Mobile Phase Optimization: Systematically vary the solvent gradient and composition. For NP-HPLC, a shallow gradient of a polar solvent (e.g., ethyl acetate or isopropanol) in a non-polar solvent (e.g., hexane) is a good starting point.[6] For RP-HPLC, adjusting the ratio of organic modifier (e.g., acetonitrile or methanol) to water is key. The addition of small amounts of additives like trifluoroacetic acid (TFA) or diethylamine (DEA) can improve peak shape.[4] 3. Reduce Sample Load: Overloading the column is a common cause of poor separation. A general guideline for column chromatography is a sample-to-silica ratio of 1:50 to 1:100 by weight.[6]
Peak Tailing Secondary interactions with the stationary phase (e.g., with acidic silanol groups on silica); Mismatched sample solvent and mobile phase.[4]1. Deactivate Silica Gel: If degradation or strong interaction is suspected, deactivate the silica gel by adding a small percentage of a base like triethylamine to the eluent.[6] 2. Match Sample Solvent: Dissolve the sample in the initial mobile phase whenever possible to ensure a sharp injection band.[4]
Low Recovery Irreversible adsorption to the stationary phase; Compound degradation.1. Use a Less Active Stationary Phase: Consider using alumina instead of silica gel if your compound is acid-sensitive. 2. Passivate the System: For HPLC, flushing the system with a strong acid or base (depending on the analyte) followed by the mobile phase can help remove active sites.
Crystallization Challenges
Problem Potential Cause(s) Troubleshooting Steps & Solutions
No Crystal Formation Solution is not supersaturated; The compound is too soluble in the chosen solvent.[5]1. Induce Supersaturation: Slowly evaporate the solvent or cool the solution gradually. 2. Try an Anti-Solvent: Add a solvent in which your compound is insoluble (the anti-solvent) dropwise to a saturated solution of your compound in a good solvent. 3. Scratch the Glass: Use a glass rod to scratch the inside of the flask below the solvent level to create nucleation sites.
Oil Formation The degree of supersaturation is too high; Presence of impurities.[5]1. Reduce Supersaturation: Use a more dilute solution and cool it more slowly. 2. Pre-purify the Sample: Purify the compound further by another method like column chromatography before attempting crystallization.[5]

Detailed Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Isomer Separation

This protocol outlines a general workflow for developing an HPLC method for separating fluorinated benzofuran isomers.

  • Initial Analysis & Column Screening:

    • Analyze the crude mixture on a standard C18 column with a generic gradient (e.g., 5-95% acetonitrile in water over 20 minutes) to assess the complexity of the mixture.

    • If co-elution occurs, screen a variety of columns with different stationary phases (e.g., Phenyl-Hexyl, Cyano, and for chiral separations, polysaccharide-based chiral columns).

  • Mobile Phase Optimization:

    • For the most promising column, systematically optimize the mobile phase.

    • For Reverse-Phase: Adjust the gradient slope, initial and final organic solvent percentages, and flow rate. Consider using methanol instead of acetonitrile, as it can offer different selectivity.

    • For Normal-Phase: Optimize the ratio of the polar modifier (e.g., isopropanol, ethanol) in the non-polar mobile phase (e.g., hexane).

  • Sample Preparation and Injection:

    • Dissolve the sample in the initial mobile phase to avoid peak distortion.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Fraction Collection and Analysis:

    • Collect fractions corresponding to the resolved peaks.

    • Analyze the purity of each fraction by re-injecting a small aliquot onto the same HPLC system.

    • Confirm the identity of the isomers in the pure fractions using NMR and MS.

Protocol 2: Supercritical Fluid Chromatography (SFC) for Isomer Separation

SFC is particularly advantageous for separating isomers due to the unique properties of supercritical CO2 as the mobile phase.[8]

  • Column and Modifier Screening:

    • Start with a standard achiral column (e.g., silica or diol) or a chiral column if separating enantiomers.

    • Screen different alcohol modifiers (e.g., methanol, ethanol, isopropanol) at various percentages in the supercritical CO2.

  • Optimization of SFC Parameters:

    • Optimize the back pressure, column temperature, and modifier gradient to achieve the best resolution.

  • Sample Injection:

    • Dissolve the sample in a solvent compatible with the mobile phase, typically a small amount of the modifier or a non-polar solvent.

  • Detection and Collection:

    • Use a UV detector and/or a mass spectrometer for peak detection.

    • Collect the fractions containing the separated isomers.

  • Post-Purification:

    • The collected fractions will contain the modifier and the purified compound. The CO2 will have evaporated. Remove the modifier under reduced pressure.

Protocol 3: Purification via Crystallization

Crystallization is a powerful technique for obtaining highly pure material.[5]

  • Solvent Screening:

    • Test the solubility of the isomeric mixture in a range of solvents at both room temperature and elevated temperatures. An ideal solvent will dissolve the compound when hot but have low solubility when cold.[5] Common solvents to screen include hexanes, ethyl acetate, dichloromethane, methanol, and toluene.

  • Crystallization Procedure:

    • Dissolve the compound in the minimum amount of the chosen hot solvent to create a saturated solution.

    • Allow the solution to cool slowly to room temperature. Covering the flask will slow down cooling and evaporation, often leading to larger, higher-quality crystals.[5]

    • Once at room temperature, the flask can be placed in an ice bath or refrigerator to maximize crystal yield.

  • Crystal Collection and Washing:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering impurities.

  • Drying:

    • Dry the crystals under high vacuum to remove all residual solvent.

Visualization of Workflows

Decision Tree for Purification Method Selection

Purification_Decision_Tree start Crude Mixture of Fluorinated Benzofuran Isomers is_chiral Are the isomers chiral? start->is_chiral is_polar Are the isomers polar? is_chiral->is_polar No chiral_hplc Chiral HPLC / SFC is_chiral->chiral_hplc Yes rp_hplc Reverse-Phase HPLC is_polar->rp_hplc Yes np_hplc Normal-Phase HPLC / SFC is_polar->np_hplc No is_thermally_stable Are the isomers thermally stable? crystallization Crystallization is_thermally_stable->crystallization Yes chiral_hplc->is_thermally_stable rp_hplc->is_thermally_stable np_hplc->is_thermally_stable

Caption: A decision tree to guide the selection of an appropriate purification method.

General HPLC Purification Workflow

HPLC_Workflow cluster_prep Method Development cluster_purification Purification cluster_analysis Analysis col_select Column Selection (C18, Phenyl, Chiral, etc.) mob_phase_opt Mobile Phase Optimization col_select->mob_phase_opt sample_prep Sample Preparation (Dissolve & Filter) mob_phase_opt->sample_prep hplc_run HPLC Run & Fraction Collection sample_prep->hplc_run purity_check Purity Check (Re-injection) hplc_run->purity_check struct_confirm Structure Confirmation (NMR, MS) purity_check->struct_confirm

Caption: A generalized workflow for HPLC-based purification of fluorinated benzofuran isomers.

References

  • Technical Support Center: Optimization of Purification Methods for Fluorinated Heterocyclic Compounds - Benchchem.
  • Application Note: Structural Analysis of Hexahydrobenzofuranone Isomers by NMR Spectroscopy - Benchchem.
  • Online supercritical fluid derivative extraction-pressure change focusing-supercritical fluid chromatography-mass spectrometry for identification of double bond positional isomers in unsaturated lipids - PubMed. Available at: [Link]

  • Technical Support Center: Purification of Substituted Dihydrobenzofuran Isomers - Benchchem.
  • Supercritical fluid chromatography and liquid chromatography for isomeric separation of a multiple chiral centers analyte - PubMed. Available at: [Link]

  • Lipidomics by Supercritical Fluid Chromatography - MDPI. Available at: [Link]

  • The Use of supercritical Fluid Chromatography as an Isomeric Separation Technique in Food Analysis - OMICS International. Available at: [Link]

  • How NMR Helps Identify Isomers in Organic Chemistry? - Creative Biostructure. Available at: [Link]

  • SUPERCRITICAL FLUID CHROMATOGRAPHY - Agilent. Available at: [Link]

  • Synthesis of polychlorinated dibenzofuran isomers and their gas chromatographic profiles. Available at: [Link]

  • Synthesis, liquid chromatographic fractionation and partial characterization of polybrominated dibenzofuran congeners - PubMed. Available at: [Link]

  • Technical Support Center: Purification of Aminodibenzofuran Isomers - Benchchem.
  • Synthesis of Novel Fluorinated Benzofurans and Dihydrobenzofu- rans - AUB ScholarWorks. Available at: [Link]

  • Application Notes and Protocols for the Synthesis of Fluorinated Heterocycles - Benchchem.
  • Synthesis of Novel Fluorinated Benzofurans and Dihydrobenzofurans | Request PDF. Available at: [Link]

  • Fluorination of 2-substituted benzo[b]furans with Selectfluor™ - PubMed. Available at: [Link]

  • Synthesis, isolation and characterisation of fluorinated‐benzimidazoisoquinoline regioisomers - UQ eSpace - The University of Queensland. Available at: [Link]

  • Fluorinated stationary phases on Liquid Chromatography: Preparation, Properties and Applications | Request PDF. Available at: [Link]

  • Biological Impacts of Fluorination - ResearchGate. Available at: [Link]

Sources

Troubleshooting

overcoming solubility issues of 5-Fluoro-2-methylbenzofuran in aqueous media

Welcome to the Advanced Formulation Support Center. As a Senior Application Scientist, I have designed this technical guide to address the specific physicochemical hurdles associated with 5-Fluoro-2-methylbenzofuran .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Formulation Support Center. As a Senior Application Scientist, I have designed this technical guide to address the specific physicochemical hurdles associated with 5-Fluoro-2-methylbenzofuran .

Halogenated benzofurans are highly valuable scaffolds in medicinal chemistry, but they frequently present severe challenges in aqueous media. The benzofuran core is inherently lipophilic, and the addition of a 5-fluoro substituent—while excellent for blocking oxidative metabolism and enhancing target binding via electrostatic interactions[1]—further drives up the partition coefficient (LogP) and crystal lattice energy.

This guide bypasses generic advice, offering field-proven, mechanistically grounded solutions to keep your compound in solution from in vitro screening to in vivo dosing.

🔬 Section 1: Troubleshooting FAQs

Q1: Why does 5-Fluoro-2-methylbenzofuran instantly precipitate (crash out) when I dilute my DMSO stock into PBS for in vitro assays? The Causality: You are experiencing a "solvent shift" phenomenon. When a highly concentrated DMSO stock is introduced into an aqueous buffer, the DMSO rapidly diffuses into the water. The local dielectric constant plummets, and the hydrophobic 5-Fluoro-2-methylbenzofuran is left stranded without its solvating shell, leading to rapid nucleation and precipitation. The Solution: Do not spike directly into 100% aqueous buffer. Instead, use a "step-down" dilution method. Pre-dilute your DMSO stock into a transitional cosolvent mixture (e.g., 50% DMSO / 50% PEG-400), and then introduce this mixture dropwise into your assay buffer under vigorous vortexing. Keep the final DMSO concentration below 1% to prevent assay interference.

Q2: I need to dose this compound in vivo (IV or PO), but I cannot use high levels of toxic surfactants like Tween-80. What is the most effective formulation strategy? The Causality: Benzofuran derivatives, such as the antiarrhythmic drugs amiodarone and dronedarone, notoriously suffer from poor aqueous solubility[2],[3]. The most elegant and biologically tolerated solution is inclusion complexation using 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD). The hydrophobic cavity of HP-β-CD is perfectly sized to encapsulate the lipophilic benzofuran ring, while its hydroxylated outer shell maintains excellent hydrogen bonding with the aqueous continuum[4]. The Solution: Formulate an inclusion complex. Studies on related benzofuran drugs demonstrate that HP-β-CD can increase aqueous solubility by 4 to 22-fold without the need for harsh organic solvents[3].

Q3: Can solid dispersion techniques be applied to this compound to improve oral bioavailability? The Causality: Yes. The insolubility of 5-Fluoro-2-methylbenzofuran is partly driven by its stable crystalline lattice. By melt-extruding or spray-drying the compound with a hydrophilic polymer (like HPMCAS), you force the drug into an amorphous state (Amorphous Solid Dispersion, ASD). This removes the thermodynamic barrier of breaking the crystal lattice during dissolution. The Solution: Utilize spray-drying to create an ASD. The polymer will act as a parachute, maintaining the drug in a supersaturated state in the gastrointestinal tract long enough for absorption to occur.

📊 Section 2: Visualizing the Formulation Workflows

G Start Identify Solubility Limit (5-Fluoro-2-methylbenzofuran) Assess Is the issue in vitro assay or in vivo formulation? Start->Assess InVitro In Vitro (Assay Buffers) Assess->InVitro InVivo In Vivo (Dosing) Assess->InVivo Cosolvent Optimize DMSO/Cosolvent Ratio (Prevent Solvent Shift) InVitro->Cosolvent Cyclodextrin HP-β-CD Complexation (Encapsulate Benzofuran Ring) InVivo->Cyclodextrin ASD Amorphous Solid Dispersion (Disrupt Crystal Lattice) InVivo->ASD Validate Kinetic Solubility Assay (Self-Validating LC-MS) Cosolvent->Validate Cyclodextrin->Validate ASD->Validate

Workflow for troubleshooting and optimizing 5-F-2-MBF solubility in aqueous media.

G FreeDrug Free 5-F-2-MBF (Hydrophobic, Insoluble) Kneading Kneading / Co-precipitation (Thermodynamic Driving Force) FreeDrug->Kneading HPBCD HP-β-Cyclodextrin (Hydrophobic Cavity, Hydrophilic Shell) HPBCD->Kneading Complex Inclusion Complex (Benzofuran ring inside cavity) Kneading->Complex Aqueous Aqueous Media (High Apparent Solubility) Complex->Aqueous

Mechanism of HP-β-CD inclusion complexation driven by thermodynamic stabilization.

🧪 Section 3: Self-Validating Experimental Protocols

Protocol A: Preparation of 5-F-2-MBF / HP-β-CD Inclusion Complex (Kneading Method)

This method forces the compound into the cyclodextrin cavity using mechanical shear and minimal solvent, which is thermodynamically favorable compared to bulk solvent methods[2].

  • Molar Ratio Calculation: Weigh 5-Fluoro-2-methylbenzofuran and HP-β-CD to achieve a 1:2 molar ratio. Causality: Benzofuran derivatives often require a 1:2 stoichiometry to fully shield the lipophilic core and the highly electronegative fluorine atom from the aqueous environment[4].

  • Solvent Wetting: Place the physical mixture in a mortar. Add a minimal volume of Ethanol/Water (50:50 v/v) dropwise until a thick paste forms. Causality: The solvent lowers the activation energy for the drug to enter the cyclodextrin cavity without completely dissolving the polymer.

  • Mechanical Kneading: Triturate the paste vigorously for 45–60 minutes. Causality: Mechanical shear forces disrupt the crystalline lattice of the free drug, facilitating molecular dispersion into the HP-β-CD hydrophobic core.

  • Lyophilization: Disperse the resulting paste in ultrapure water, freeze at -80°C, and lyophilize for 24-48 hours. Causality: Sublimation of water traps the inclusion complex in an amorphous state, preventing the thermodynamic reversion and recrystallization of the free drug.

Protocol B: Self-Validating Kinetic Solubility Assessment

Standard turbidity assays often miss sub-micron colloidal aggregates. This protocol ensures you are measuring true thermodynamic solubility.

  • Spiking: Add 10 µL of a 10 mM DMSO stock of 5-F-2-MBF into 990 µL of PBS (pH 7.4) while vortexing vigorously. Causality: Rapid mixing prevents localized supersaturation, which causes immediate, irreversible nucleation.

  • Equilibration: Incubate the sample on a thermomixer at 37°C and 800 rpm for 24 hours. Causality: Precipitation kinetics for lipophilic compounds can be slow. A 24-hour window ensures the system reaches a pseudo-equilibrium state.

  • Phase Separation (Critical Step): Centrifuge the sample at 15,000 x g for 15 minutes. Carefully extract the supernatant and pass it through a 0.22 µm PTFE syringe filter. Causality: Centrifugation pellets large aggregates, while the PTFE filter removes sub-micron colloidal aggregates that cause false-positive solubility readings in LC-MS.

  • Self-Validation Control: Always run a parallel control using a known highly soluble compound (e.g., caffeine). If the control concentration drops post-filtration, your filter is non-specifically binding the analyte, and you must switch to a regenerated cellulose (RC) filter.

  • Quantification: Analyze the filtrate via LC-MS/MS against a standard curve prepared in a matching matrix.

📈 Section 4: Quantitative Formulation Strategies

Use the following data matrix to select the appropriate solubility enhancement technique based on your current phase of research.

Formulation StrategyPrimary Mechanism of ActionEst. Fold-Solubility IncreaseBest Application PhaseKey Limitation
Cosolvent System (10% DMSO / Tween-20)Reduces dielectric constant of the bulk solvent2x - 5xIn vitro biochemical assaysHigh toxicity in vivo; solvent shift risks.
HP-β-CD Complexation Hydrophobic cavity encapsulation of benzofuran10x - 25xIn vivo PK/PD dosing (IV/PO)High mass burden of excipient.
Amorphous Solid Dispersion (HPMCAS)Crystal lattice disruption & supersaturation5x - 15xOral formulation developmentProne to recrystallization over time.
Nanomilling Exponential surface area expansion3x - 8xHigh-dose toxicology studiesRequires specialized milling equipment.

📚 References

  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents Molecules[Link]

  • Dissolution enhancement of dronedarone hydrochloride by complexation with β-CD and HP β-CD ThaiScience[Link]

  • Coumarin/β-Cyclodextrin Inclusion Complexes Promote Acceleration and Improvement of Wound Healing ACS Applied Materials & Interfaces[Link]

  • Study on the Role of the Inclusion Complexes with 2-Hydroxypropyl-β-cyclodextrin for Oral Administration of Amiodarone UMF Iasi[Link]

Sources

Optimization

Technical Support Center: Degradation Pathways of 5-Fluoro-2-methylbenzofuran

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the degradation pathways of 5-Fluoro-2-methylbenzofuran. This guide provides in-depth troubleshooting...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the degradation pathways of 5-Fluoro-2-methylbenzofuran. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during experimental studies. Our focus is on explaining the causality behind experimental choices to ensure robust and reliable results.

Section 1: Understanding the Degradation Profile of 5-Fluoro-2-methylbenzofuran

This section addresses fundamental questions about the anticipated stability and degradation pathways of the molecule. Understanding these theoretical pathways is crucial for designing appropriate stress studies and for identifying unknown peaks in your analytical runs.

Frequently Asked Questions (FAQs)

Q1: What are the primary predicted degradation pathways for 5-Fluoro-2-methylbenzofuran under forced stress conditions?

Based on the chemical structure—a fluorinated aromatic system coupled to a furan ring with a methyl substituent—we can predict several key degradation routes under hydrolytic, oxidative, and photolytic stress. The benzofuran ring system, particularly the furan moiety, is susceptible to specific types of degradation.

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the furan ring is prone to acid-catalyzed ring-opening. The reaction likely initiates with the protonation of the furan oxygen or the C3 position, followed by nucleophilic attack by water. This can lead to the cleavage of the C2-O bond, ultimately forming a substituted phenolic compound, such as a derivative of 1-(2-hydroxy-5-fluorophenyl)acetone.[1]

  • Oxidative Degradation: The molecule has two primary sites susceptible to oxidation: the methyl group at the C2 position and the electron-rich furan ring.

    • Oxidation of the methyl group can proceed through a benzyl-like radical to form a hydroxymethyl intermediate, which can be further oxidized to an aldehyde and then a carboxylic acid (5-fluoro-benzofuran-2-carboxylic acid).

    • The furan ring can undergo oxidative cleavage, potentially forming phenolic acids or other ring-opened products.[2] Advanced oxidation processes, in particular, may lead to hydroxylation of the aromatic rings and potential defluorination, although the C-F bond is generally strong.[3]

  • Photolytic Degradation: Aromatic and heteroaromatic systems can be susceptible to photodegradation. For 5-Fluoro-2-methylbenzofuran, UV exposure could induce radical reactions, leading to polymerization or cleavage of the furan ring. Nitroaromatic compounds are known to be susceptible to photodecomposition, and while this molecule is not a nitroaromatic, the general principle of UV-induced instability in conjugated systems is relevant.[4]

The diagram below illustrates these predicted primary pathways.

G Predicted Degradation Pathways of 5-Fluoro-2-methylbenzofuran Parent 5-Fluoro-2-methylbenzofuran Acid_Product Ring-Opened Phenol (e.g., 1-(5-fluoro-2-hydroxyphenyl)propan-2-one) Parent->Acid_Product Acid Hydrolysis (H₂O, H⁺) Ox_Product1 5-Fluoro-2-hydroxymethylbenzofuran Parent->Ox_Product1 Oxidation (e.g., H₂O₂) Photo_Product Polymeric Species or Ring-Cleavage Products Parent->Photo_Product Photolysis (UV Light) Ox_Product2 5-Fluorobenzofuran-2-carboxylic acid Ox_Product1->Ox_Product2 Further Oxidation

Caption: Predicted degradation routes for 5-Fluoro-2-methylbenzofuran.

Section 2: Designing and Executing Forced Degradation Studies

A well-designed forced degradation (or stress testing) study is the cornerstone of understanding a molecule's intrinsic stability. The goal is to achieve 5-20% degradation to ensure that the degradation products are detectable without being so extensive that secondary degradation complicates the analysis.

Q2: How should I structure a forced degradation study for 5-Fluoro-2-methylbenzofuran?

A systematic approach is essential. We recommend subjecting a solution of the compound (e.g., in acetonitrile/water) to various stress conditions, as summarized in the table below. A control sample, protected from stress, should always be run alongside.

Stress ConditionReagent/ConditionTemperatureDurationRationale & Key Insights
Acid Hydrolysis 0.1 M HCl60-80 °C24-72 hrsTo assess stability in acidic environments, mimicking gastric conditions. The primary expected pathway is ring-opening of the furan moiety.[1]
Base Hydrolysis 0.1 M NaOH60-80 °C24-72 hrsTo evaluate stability in alkaline conditions. While benzofurans are generally more stable to base than acid, degradation can still occur.
Oxidation 3% H₂O₂Room Temp24-72 hrsTo simulate oxidative stress. This is crucial for identifying products from methyl group oxidation or ring hydroxylation.[4]
Thermal Dry Heat / Solution80 °C72 hrsTo determine intrinsic thermal stability. Lack of degradation suggests high stability, while product formation indicates thermal lability.
Photolytic UV Light (e.g., 254/365 nm)Room Temp24-72 hrsTo assess light sensitivity. Essential for determining storage and handling requirements. Photostability testing is highly recommended for aromatic compounds.[4]

The general workflow for these studies is outlined in the diagram below.

G Forced Degradation Experimental Workflow A Prepare Stock Solution (e.g., 1 mg/mL in ACN) B Aliquot into Vials for Each Stress Condition A->B C Add Stressor (Acid, Base, Oxidant) B->C D Incubate (Heat, Light, Ambient) C->D E Sample at Timepoints (e.g., 0, 4, 8, 24h) D->E F Quench Reaction (Neutralize pH, etc.) E->F G Dilute with Mobile Phase F->G H Filter Sample (0.22 µm) G->H I Analyze by LC-MS H->I

Caption: General workflow for conducting forced degradation studies.

Section 3: Troubleshooting Guide for Analytical Methods

Even with a well-designed study, analytical challenges are common. This section provides solutions to specific issues you might encounter during the HPLC or UPLC-MS analysis of 5-Fluoro-2-methylbenzofuran and its degradants.

Q3: My chromatogram shows significant peak tailing for the parent compound. What is the likely cause and how can I fix it?

Cause: Peak tailing for a compound like this is often due to secondary interactions between the molecule and the stationary phase, or issues with the mobile phase.

  • Silanol Interactions: Free silanol groups on the silica-based C18 column can interact with the lone pair electrons on the furan oxygen, causing tailing.

  • Mobile Phase pH: If the mobile phase pH is not optimal, it can affect the ionization state of any acidic or basic functional groups on your degradants, leading to poor peak shape.

  • Column Overload: Injecting too concentrated a sample can saturate the stationary phase, leading to peak distortion.[5]

Solutions:

  • Optimize Mobile Phase: Add a small amount of a weak acid, like 0.1% formic acid, to your mobile phase. This protonates free silanols, minimizing secondary interactions. Formic acid is also an excellent modifier for positive-ion mode mass spectrometry.[6]

  • Use an End-Capped Column: Modern, high-purity, end-capped C18 columns have fewer accessible silanol groups and are designed to minimize these interactions.

  • Reduce Sample Concentration: Dilute your sample and reinject. If the peak shape improves, you were likely overloading the column.

  • Check for Column Degradation: An old or poorly maintained column can also cause tailing. Flush the column with a strong solvent or replace it if necessary.[5][7]

Q4: I'm not detecting any degradation products, even under harsh conditions. What should I investigate?

Cause: This counterintuitive result usually points to one of three issues: the degradation products are not being formed, they are not being retained or detected by your method, or they are co-eluting with the parent peak.

Solutions:

  • Verify Stress Conditions: Ensure your acidic/basic/oxidizing solutions were prepared correctly and that the incubation temperature was maintained. The reaction may simply be very slow. Consider increasing the temperature or stressor concentration in a controlled manner.[1]

  • Modify Your Analytical Method:

    • Change the Gradient: Your degradants may be much more or less polar than the parent compound. A very polar degradant might elute in the solvent front, while a non-polar one may be strongly retained. Use a wider, shallower gradient (e.g., 5% to 95% organic over a longer time) to screen for all potential products.[5]

    • Check Detector Wavelength: The degradation products may have a different UV chromophore and thus a different absorbance maximum. Use a photodiode array (PDA) detector to screen across a wide range of wavelengths.

  • Ensure Mass Spec Compatibility: If relying on MS, ensure the ionization conditions are suitable for the potential degradants. For example, a ring-opened phenol will have a different mass and may ionize differently than the parent benzofuran. Run in both positive and negative ion modes.

Q5: My baseline is noisy and drifting, which is obscuring low-level degradant peaks. How can I improve it?

Cause: A noisy or drifting baseline is a common HPLC issue that can stem from the mobile phase, the detector, or the pump system.[8][9]

Solutions:

  • Improve Mobile Phase Quality:

    • Use HPLC-grade solvents and fresh, high-purity water. Contaminants can create spurious peaks, especially in gradient elution.[10]

    • Degas the mobile phase thoroughly. Dissolved gases can outgas in the detector cell, causing noise and spikes.[8] Use an inline degasser or sonicate your solvents before use.

    • Filter your mobile phase if you prepare buffers, as this prevents particulate matter from reaching the column and detector.[5]

  • Check the Detector: The detector lamp may be nearing the end of its life, or the flow cell could be contaminated. Flush the system and cell with an appropriate strong solvent (like isopropanol) and check the lamp energy.[7][10]

  • Inspect the Pumping System: Inconsistent mixing in the pump (for binary gradients) or faulty check valves can cause pressure fluctuations that manifest as a noisy baseline.[7] Purge the pump and check for pressure ripples.

Q6: I see a dark, tar-like substance forming in my acidic hydrolysis experiment. What is happening?

Cause: The formation of a dark, insoluble material, often referred to as "tar," is indicative of polymerization or extensive decomposition.[1] This can happen when the stress conditions are too harsh (e.g., high acid concentration or elevated temperature), leading to uncontrolled side reactions.

Solutions:

  • Reduce the Severity of Stress Conditions: Lower the reaction temperature and/or decrease the acid concentration. The goal is controlled degradation, not complete destruction of the molecule.[1]

  • Work Under an Inert Atmosphere: Performing the reaction under a nitrogen or argon atmosphere can prevent oxidative side reactions that may contribute to polymerization.[1]

  • Improve Isolation Technique: If you are trying to isolate the product, be aware that it may be unstable. Neutralize the reaction mixture carefully at a low temperature before attempting extraction.[1]

Appendix A: Recommended Starting Protocol for LC-MS Analysis

This protocol provides a robust starting point for developing a method to separate 5-Fluoro-2-methylbenzofuran from its potential degradation products. Optimization will likely be required.

  • Instrumentation: HPLC or UHPLC system with a PDA/UV detector coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Chromatographic Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: Linear ramp from 5% to 95% B

    • 15-17 min: Hold at 95% B

    • 17.1-20 min: Return to 5% B and equilibrate

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

  • UV Detection: 210-400 nm (monitor at 254 nm and max wavelength).

  • MS Detection:

    • Ionization Mode: Electrospray Ionization (ESI), Positive and Negative.

    • Acquisition: Full scan mode (e.g., m/z 100-800) for initial identification, followed by targeted MS/MS for structural elucidation.

References

  • BenchChem. (n.d.). Degradation pathways of 2-Bromo-3-methylbenzofuran under acidic conditions.
  • Lutterbeck, C. A., et al. (2015). Degradation of 5-FU by means of advanced (photo)oxidation processes: UV/H2O2, UV/Fe2+/H2O2 and UV/TiO2 — Comparison of transformation products, ready biodegradability and toxicity. ResearchGate. Retrieved from [Link]

  • PharmaCores. (2025, May 23). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!.
  • CHROMSERVIS. (n.d.). HPLC troubleshooting.
  • BenchChem. (n.d.). A Comparative Guide to the Mass Spectrometry Analysis of 5-(Aminomethyl)-2-fluorobenzonitrile and Its Reaction Products.
  • Restek. (n.d.). HPLC Troubleshooting Guide.
  • Labcompare. (2025, February 28). Troubleshooting Common HPLC Issues.
  • BenchChem. (n.d.). A Comparative Guide to the Validation of Analytical Methods for Benzofuran Compounds.
  • BenchChem. (n.d.). A Technical Guide to the Physicochemical Properties of 5-Fluoro-2-methyl-8-nitroquinoline: Solubility and Stability.
  • International Journal of Trend in Scientific Research and Development. (2024, June 5). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting.
  • ResearchGate. (n.d.). Results of catalytic oxidation of benzofuran (BF), 2-methylbenzofuran.... Retrieved from [Link]

Sources

Troubleshooting

preventing catalyst poisoning in 5-Fluoro-2-methylbenzofuran synthesis

Technical Support Center: Preventing Catalyst Poisoning in 5-Fluoro-2-methylbenzofuran Synthesis Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide specificall...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Preventing Catalyst Poisoning in 5-Fluoro-2-methylbenzofuran Synthesis

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals scaling up the synthesis of 5-fluoro-2-methylbenzofuran. This scaffold is typically assembled via a palladium-catalyzed cross-coupling and cyclization cascade (e.g., Sonogashira coupling of 2-bromo-4-fluorophenol with propyne followed by annulation, or a direct Heck-type oxyarylation)[1].

While palladium catalysis offers exceptional regioselectivity, the active single-atom Pd(0) species is highly susceptible to deactivation. This guide provides field-proven, mechanistic troubleshooting strategies to diagnose, prevent, and eliminate catalyst poisoning.

Part 1: Mechanistic Workflow & Poisoning Pathways

To troubleshoot a failing reaction, you must first understand the catalytic cycle and its thermodynamic sinks. The active catalyst is a coordinatively unsaturated, monoligated Pd(0) species. Poisoning occurs when impurities outcompete the substrate for these open coordination sites, or when the stabilizing ligands degrade, causing the palladium atoms to agglomerate into inactive nanoparticles[2].

CatalyticCycle Pd0 Active Pd(0)L Catalyst OxAdd Pd(II) Oxidative Addition Complex Pd0->OxAdd 2-Bromo-4-fluorophenol PdPoison Pd-Sulfur Complex Pd0->PdPoison Sulfur Impurities LigandOx Oxidized Ligand (L=O) Pd0->LigandOx Trace O2 TransMet Alkyne Coordination / Insertion OxAdd->TransMet Propyne / Base PdBlack Pd Black (Nanoparticles) OxAdd->PdBlack NP Capture RedElim Reductive Elimination TransMet->RedElim Cyclization RedElim->Pd0 5-Fluoro-2-methylbenzofuran LigandOx->PdBlack Agglomeration

Caption: Pd-catalyzed cycle for 5-fluoro-2-methylbenzofuran and primary poisoning routes.

Part 2: Troubleshooting FAQs

Q1: My reaction stalls at 30% conversion, and a fine black precipitate forms on the flask walls. What is happening? A1: You are observing the formation of "Palladium Black."

  • Causality: This indicates severe catalyst agglomeration. When electron-rich phosphine ligands are oxidized by trace air (forming phosphine oxides), they detach from the metal center. The resulting naked Pd(0) atoms agglomerate to minimize their surface energy, forming nanoparticles[3]. Recent studies reveal that these nanoparticles act as a thermodynamic sink, actively capturing and poisoning the remaining single-atom active catalysts[2].

  • Solution: Implement rigorous degassing (see methodology) and switch to a bulky, sigma-donor-rich biaryl phosphine (e.g., XPhos). Bulky ligands favor the active monoligated state and accelerate the initial oxidative addition, outcompeting the degradation pathways[4].

Q2: I am using a new batch of 2-bromo-4-fluorophenol, and the catalytic cycle won't even initiate (0% conversion). A2: Your starting material is likely contaminated with trace sulfur.

  • Causality: Elemental sulfur and thioethers are soft Lewis bases that bind irreversibly to the soft Lewis acid Pd(0). This strong coordination blocks the oxidative addition of the aryl halide, completely inhibiting the cycle even at parts-per-million (ppm) levels[5].

  • Solution: Analyze the starting material for sulfur. If present, pre-treat the 2-bromo-4-fluorophenol by dissolving it in a non-polar solvent and passing it through a plug of activated copper powder or neutral alumina to scavenge the sulfur before introducing it to the Pd catalyst.

Q3: Does the 5-fluoro substituent on the benzofuran ring affect catalyst stability? A3: Yes, through electronic effects.

  • Causality: The highly electronegative fluorine atom withdraws electron density from the aryl ring. While this accelerates the initial oxidative addition of the C-Br bond to Pd(0), it can significantly slow down the final reductive elimination step[1]. If the rate of reductive elimination is too slow, Pd(II) intermediates accumulate in the reaction mixture, making them susceptible to off-cycle deactivation or protode-palladation.

  • Solution: Maintain an optimal reaction temperature (typically 70–80 °C) to provide sufficient thermal energy to drive the rate-limiting reductive elimination step.

Part 3: Quantitative Data on Catalyst Poisons

To maintain high turnover numbers (TON) and operate at ppm-level palladium loadings[6], strict control over reaction impurities is required.

Poison / ImpurityCommon SourceDeactivation MechanismTolerable LimitMitigation Strategy
Elemental Sulfur Starting material synthesisIrreversible coordination to active Pd(0) sites[5]< 5 ppmPre-filtration through activated Cu powder.
Oxygen (O₂) Incomplete degassingOxidation of phosphine ligands to inactive L=O species[3]< 10 ppm3 cycles of Freeze-Pump-Thaw.
Excess Halides (I⁻) Reagent degradationFormation of off-cycle anionic Pd(II) complexes< 500 ppmWashing organic precursors with aqueous Na₂S₂O₃.
Carbon Monoxide Gas stream impuritiesStrong σ-donation/π-backbonding blocks active sites[3]< 10 ppmUse of inline gas purification filters.

Part 4: Validated Step-by-Step Methodology

The following protocol details the synthesis of 5-fluoro-2-methylbenzofuran via a Pd-catalyzed cyclization. Every step is designed as a self-validating system to ensure causality between the physical action and catalyst preservation.

Step 1: Substrate Pre-treatment and Validation

  • Action: Dissolve 2-bromo-4-fluorophenol (1.0 equiv) in anhydrous THF. Pass the solution through a 2-inch pad of activated neutral alumina into a Schlenk flask.

  • Causality: Alumina traps polar oxidative degradation products and trace sulfur impurities that would otherwise coordinate to and poison the Pd(0) catalyst[5].

  • Validation Checkpoint: Perform a micro-scale test reaction (1 mL). A clear yellow solution after 5 minutes of heating indicates the absence of immediate sulfur poisoning. Immediate blackening indicates residual poisons.

Step 2: Rigorous Solvent Degassing

  • Action: Add the required base (e.g., diisopropylamine, 2.0 equiv) to the Schlenk flask. Perform three consecutive Freeze-Pump-Thaw cycles using liquid nitrogen and a high-vacuum manifold. Backfill with ultra-high purity (UHP) Argon.

  • Causality: Dissolved oxygen oxidizes electron-rich phosphine ligands, stripping the Pd(0) of its stabilizing sphere and triggering irreversible agglomeration into inactive Pd black[3].

  • Validation Checkpoint: An inline dissolved oxygen sensor probe should read <10 ppm O₂ before proceeding.

Step 3: Catalyst Assembly and Activation

  • Action: In a separate argon-filled glovebox, mix Pd(OAc)₂ (0.5 mol%) with XPhos ligand (1.25 mol%) in 2 mL of degassed THF. Stir for 15 minutes until a homogenous, bright yellow pre-catalyst solution forms. Inject this into the main Schlenk flask.

  • Causality: Pre-mixing the catalyst ensures the formation of the active Pd-ligand complex before it encounters the substrate. The bulky XPhos ligand favors the active monoligated Pd(0) state and accelerates oxidative addition, outcompeting off-cycle degradation[4].

  • Validation Checkpoint: ³¹P NMR of a pre-catalyst aliquot should show a single sharp peak corresponding to the Pd-XPhos complex, with no peak corresponding to free oxidized ligand.

Step 4: Reaction Execution and Monitoring

  • Action: Introduce propyne gas (or a liquid equivalent terminal alkyne/surrogate) and heat the sealed reaction mixture to 70 °C.

  • Causality: Heating ensures the rate of the final C-O reductive elimination matches the rate of oxidative addition, preventing the buildup of unstable Pd(II) intermediates[1].

  • Validation Checkpoint: Take HPLC aliquots at 1h and 3h. The conversion plot should be linear. A sudden plateau before 95% conversion indicates unexpected catalyst death, requiring immediate investigation of the ppm-level Pd speciation[6].

Part 5: References

  • Halcovitch, N. R., et al. "One-Step Palladium-Catalyzed Heterocyclic Ring Closure of Benzofurans with Aryl Iodides through a Heck-Type Pathway." Organic Letters - ACS Publications, 2024. Available at:[Link]

  • Brazier, J. B., et al. "Nanoparticles poison single-atom cross coupling catalyst." Chemistry World, 2023. Available at: [Link]

  • Colacot, T. J., et al. "How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture." Frontiers in Chemistry, 2025. Available at:[Link]

  • Rosner, T., et al. "Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm." Organic Process Research & Development - ACS Publications, 2022. Available at: [Link]

  • Li, C., et al. "Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling." Organic Process Research & Development - ACS Publications, 2017. Available at: [Link]

Sources

Optimization

scale-up challenges for 5-Fluoro-2-methylbenzofuran production

Technical Support Center: Scale-Up Production of 5-Fluoro-2-methylbenzofuran Welcome to the Technical Support Center for the scale-up synthesis of 5-Fluoro-2-methylbenzofuran. This scaffold is a critical building block i...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Scale-Up Production of 5-Fluoro-2-methylbenzofuran

Welcome to the Technical Support Center for the scale-up synthesis of 5-Fluoro-2-methylbenzofuran. This scaffold is a critical building block in the development of pharmaceuticals, particularly GPR120 agonists[1] and CNS-targeting agents, where the fluorine atom enhances metabolic stability and blood-brain barrier penetration[2]. Scaling up benzofuran synthesis from bench to plant introduces significant thermochemical, regioselectivity, and substituent migration challenges[3]. This guide provides actionable, field-proven troubleshooting protocols for process chemists and drug development professionals.

Process Overview & Pathway Visualization

While modern bench-scale methods often employ CuI-catalyzed domino processes starting from 1-bromo-2-iodobenzenes[4], industrial scale-up typically relies on a robust, cost-effective two-step sequence: the O-alkylation of 4-fluorophenol with chloroacetone, followed by acid-catalyzed cyclodehydration.

G A 4-Fluorophenol + Chloroacetone B O-Alkylation (K2CO3, Acetone, Reflux) A->B Step 1 C 1-(4-Fluorophenoxy)propan-2-one (Intermediate) B->C Isolation D Cyclodehydration (MSA / Toluene, 110°C) C->D Step 2 E 5-Fluoro-2-methylbenzofuran (Target Product) D->E Purification

Synthetic workflow for 5-Fluoro-2-methylbenzofuran via O-alkylation and cyclodehydration.

Step-by-Step Scale-Up Protocol (1-kg Scale)

Self-Validating Methodology for the Cyclodehydration Step Expert Rationale: Traditional bench protocols use Polyphosphoric Acid (PPA) for cyclization. At a 1-kg scale, PPA leads to severe heat transfer issues due to its high viscosity, causing localized charring and polymeric byproducts. This protocol substitutes PPA with Methanesulfonic acid (MSA) in a diluent (toluene) to ensure homogenous heat distribution and facilitate continuous water removal.

  • Step 1: Reactor Preparation & Reagent Charging

    • Purge a 10 L jacketed glass reactor with N₂.

    • Charge 1.0 kg (5.94 mol) of 1-(4-fluorophenoxy)propan-2-one (Intermediate) and 5.0 L of anhydrous toluene.

    • Causality: Toluene acts as an azeotropic solvent to continuously remove the water generated during cyclization via a Dean-Stark trap, driving the thermodynamic equilibrium forward.

  • Step 2: Catalyst Addition & Heating

    • Add 0.28 kg (0.5 equiv) of Methanesulfonic acid (MSA) dropwise at 20°C.

    • Validation Check: Monitor the internal thermocouple. Ensure the exotherm does not exceed 35°C during addition to prevent premature, uncontrolled cyclization.

    • Gradually heat the mixture to reflux (approx. 110°C).

  • Step 3: Reaction Monitoring

    • Maintain reflux for 4-6 hours.

    • Validation Check: Sample every 1 hour for HPLC analysis. The reaction is a self-validating system; it is only deemed complete when the intermediate peak is < 1.0% (AUC).

  • Step 4: Quench & Workup

    • Cool the reactor to 15°C. Slowly quench with 2.0 L of 10% aqueous NaOH to neutralize the MSA.

    • Separate the organic layer, wash with brine (2.0 L), and dry over anhydrous Na₂SO₄.

    • Concentrate under reduced pressure to yield crude 5-Fluoro-2-methylbenzofuran. Purify via vacuum distillation.

Diagnostic Center: Troubleshooting & FAQs

Q1: During the cyclization step, we are observing a high percentage of polymeric byproducts and a dark, tar-like crude mixture. How do we mitigate this?

  • Root Cause: The cyclodehydration of aryloxyketones is highly exothermic. Poor heat transfer leads to localized hot spots, triggering the polymerization of the electron-rich benzofuran product.

  • Solution: Implement a reverse-addition protocol. Instead of adding acid to the intermediate, add the intermediate slowly to a pre-heated solution of the acid catalyst in the solvent. This keeps the steady-state concentration of the reactive intermediate low, minimizing intermolecular side reactions and dimerization.

Q2: Our GC-MS analysis shows the presence of unexpected isomeric impurities. Why is regioselectivity an issue, and how can we control it?

  • Root Cause: While 4-fluorophenol is symmetric at the ortho positions, preventing major positional isomers during the initial cyclization, substituent migration can occur under harsh acidic conditions. Recent breakthroughs in benzofuran synthesis highlight that charge-accelerated sigmatropic rearrangements can cause functional groups to migrate on the aromatic ring[3].

  • Solution: Lower the reaction temperature and switch to a milder Lewis acid (e.g., BF₃·OEt₂) or a solid-supported acid catalyst (Amberlyst-15) instead of aggressive Brønsted acids. Ensure the reaction is quenched immediately upon completion to prevent thermodynamic equilibration to unwanted isomers.

Q3: Can we use transition-metal catalysis for this scale-up instead of the acid-catalyzed route?

  • Root Cause/Analysis: Yes, alternative de novo syntheses of benzofurans utilize transition metals. For example, CuI-catalyzed domino processes using 1-bromo-2-iodobenzenes and β-keto esters are highly effective at the bench scale and can be scaled to gram quantities without difficulty[4][5].

  • Solution: However, for a multi-kilogram scale, transition metal catalysis introduces challenges such as heavy metal remediation and high catalyst costs. If proceeding with the CuI route, you must incorporate a functionalized silica scavenger (e.g., QuadraSil AP) during the workup to efficiently remove residual copper and meet pharmaceutical limits (<10 ppm).

Troubleshooting Start Issue: Low Product Yield (< 60%) Q1 Analyze HPLC/GC-MS Profile Start->Q1 Unreacted High Unreacted Intermediate? Q1->Unreacted Peak at SM Byproducts High Polymeric Byproducts? Q1->Byproducts Broad peaks Sol1 Increase Acid Catalyst Loading & Temp Unreacted->Sol1 Yes Sol2 Optimize Exotherm Control & Dilution Byproducts->Sol2 Yes

Decision tree for diagnosing and resolving low yield issues during scale-up.

Data Analytics: Process Metrics Comparison

To assist in route selection, the following table summarizes the quantitative data comparing the traditional acid-catalyzed route versus the transition-metal catalyzed domino process for 5-Fluoro-2-methylbenzofuran synthesis.

MetricAcid-Catalyzed CyclodehydrationCuI-Catalyzed Domino Process
Starting Material 4-Fluorophenol + Chloroacetone1-Bromo-4-fluoro-2-iodobenzene
Catalyst MSA or Amberlyst-15CuI / L-Proline[4]
Typical Yield (Scale) 65 - 75% (1 kg scale)80 - 85% (Gram scale)[4]
Reaction Temperature 110°C (Reflux in Toluene)70°C - 90°C (in DMSO or THF)[4]
Major Impurity Profile Polymeric tars, unreacted SMDehalogenated byproducts, Cu trace
Scalability Rating High (Low cost, easy workup)Moderate (Metal scavenging needed)

References

  • The Journal of Organic Chemistry. "CuI-Catalyzed Domino Process to 2,3-Disubstituted Benzofurans from 1-Bromo-2-Iodobenzenes and β-Keto Esters". ACS Publications.[Link]

  • Feedstuffs. "Breakthrough in Benzofuran Synthesis: New method enables complex molecule creation". Feedstuffs News.[Link]

  • Molecules. "Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans". NIH National Library of Medicine.[Link]

  • Google Patents. "US9562053B2 - Benzo-fused heterocyclic derivatives useful as agonists of GPR120". USPTO.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Poor Peak Shape in HPLC Analysis of 5-Fluoro-2-methylbenzofuran

Welcome to the technical support center for the HPLC analysis of 5-Fluoro-2-methylbenzofuran. This guide is designed for researchers, scientists, and drug development professionals who may encounter chromatographic chall...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the HPLC analysis of 5-Fluoro-2-methylbenzofuran. This guide is designed for researchers, scientists, and drug development professionals who may encounter chromatographic challenges with this and structurally similar compounds. As a Senior Application Scientist, my goal is to provide you with not just solutions, but a deeper understanding of the chromatographic principles at play. This guide follows a logical, question-and-answer format to directly address the most common peak shape issues, enabling you to diagnose problems efficiently and enhance the robustness of your analytical methods.

Frequently Asked Questions (FAQs)
Q1: Why is my peak for 5-Fluoro-2-methylbenzofuran exhibiting significant tailing?

Peak tailing, characterized by an asymmetrical peak with a drawn-out trailing edge, is one of the most frequent issues in reversed-phase HPLC. It compromises quantification by making peak integration difficult and inaccurate.[1][2] For an analyte like 5-Fluoro-2-methylbenzofuran, tailing typically points to undesirable secondary interactions within the column or system.

Causality & Diagnosis:

  • Secondary Silanol Interactions: This is the most common chemical cause. Standard silica-based C18 columns have residual, un-capped silanol groups (Si-OH) on their surface.[3] Benzofuran derivatives can possess basic character or localized polarity that leads to strong ionic or hydrogen-bonding interactions with these acidic silanols. This secondary retention mechanism is stronger than the primary hydrophobic retention, causing a portion of the analyte molecules to lag behind, resulting in a tail.[4][5]

  • Mobile Phase pH Mismatch: If the mobile phase pH is close to the analyte's pKa, the compound can exist in both ionized and non-ionized forms. These two forms will have different retention behaviors, which can lead to peak distortion and tailing.[6][7][8] While 5-Fluoro-2-methylbenzofuran itself is not strongly ionizable, related impurities or degradants might be.

  • Column Contamination & Degradation: Accumulation of strongly retained matrix components on the column inlet frit or packing material can create active sites that cause tailing.[9][10][11] Physical degradation of the column bed, such as the formation of a void, can also create alternative flow paths, leading to peak distortion.[12]

  • Extra-Column Effects: Excessive dead volume in the system (e.g., from using tubing with a large internal diameter or improper fittings) can cause the sample band to spread before it even reaches the column, contributing to tailing.[2][4]

Troubleshooting Protocol:

  • Diagnose the Cause (Chemical vs. Physical): Inject a neutral, non-polar compound (e.g., Toluene or Naphthalene) under the same conditions.

    • If the neutral compound's peak is symmetrical, the tailing is a chemical issue specific to your analyte.[12] Proceed to step 2.

    • If the neutral compound also tails, the issue is likely physical (column void, extra-column volume).[12] Proceed to step 4.

  • Address Chemical Interactions:

    • Adjust Mobile Phase pH: Add a small amount of an acidic modifier like formic acid or trifluoroacetic acid (TFA) to the mobile phase (e.g., 0.1% v/v). This will lower the pH to ~2.8-3.2, protonating the acidic silanol groups (Si-O⁻ to Si-OH) and minimizing their ionic interaction with the analyte.[5]

    • Use a Competing Base (if analyte is basic): For strongly basic analytes, adding a small amount of a competing base like triethylamine (TEA) to the mobile phase can saturate the active silanol sites. However, this is less common with modern columns.[13]

    • Select an Appropriate Column: The most robust solution is to use a high-purity, base-deactivated, or end-capped C18 column. These columns have a minimal number of accessible silanol groups.[4][12] Columns with polar-embedded phases or those designed for use at a wider pH range are also excellent alternatives.[4][14]

  • Clean the Column: If contamination is suspected, disconnect the column and flush it according to the manufacturer's regeneration protocol. A typical flush for a C18 column involves washing with progressively less polar solvents.

  • Minimize Extra-Column Volume:

    • Check all fittings between the injector and detector to ensure they are properly seated and there are no gaps.

    • Use tubing with the smallest possible internal diameter (e.g., 0.125 mm or 0.005") suitable for your system's pressure.[4]

    • If using a guard column, ensure it is properly installed and not contaminated. Replacing the guard column is a quick way to diagnose this issue.[10]

Q2: My peak is fronting. What does this indicate and how can I fix it?

Peak fronting, where the peak has a sloping front and a sharp back, is less common than tailing but points to a distinct set of problems, most often related to overload or solvent incompatibility.[15][16]

Causality & Diagnosis:

  • Mass Overload: This is the classic cause of fronting.[15] You have injected a sample that is too concentrated. The stationary phase at the column inlet becomes saturated with analyte molecules. Subsequent molecules cannot find a place to bind and are pushed down the column faster, eluting earlier and creating the "front."[15][17]

  • Sample Solvent Incompatibility: If your sample is dissolved in a solvent that is significantly "stronger" (i.e., has a higher elution strength) than your mobile phase, it will cause issues.[17][18][19] For a reversed-phase separation (e.g., C18 column with Water/Acetonitrile mobile phase), a sample dissolved in 100% Acetonitrile or DMSO is much stronger than a mobile phase starting at 70% Water / 30% Acetonitrile. This strong solvent plug carries the analyte rapidly down the column inlet before proper partitioning can occur, resulting in a distorted, fronting peak.[20]

  • Column Collapse: This can occur with some older C18 phases when using highly aqueous mobile phases (>95% water). The C18 alkyl chains can fold in on themselves, drastically reducing retention and causing severe fronting. This is usually accompanied by a sudden, large drop in retention time.[19]

Troubleshooting Protocol:

  • Test for Mass Overload: Dilute your sample 10-fold and 100-fold and re-inject. If the peak shape becomes symmetrical, you have confirmed mass overload.[15]

    • Solution: Reduce the concentration of your sample or decrease the injection volume.[2][21]

  • Address Solvent Mismatch:

    • Best Practice: Always try to dissolve your sample in the initial mobile phase composition.[13][22]

    • If Solubility is an Issue: Dissolve the sample in the minimum amount of a strong organic solvent, and then dilute it with the mobile phase or water to a composition that is weaker than or equal to the mobile phase.[23] For example, if your mobile phase is 50:50 Acetonitrile:Water, your final sample solvent should not exceed 50% Acetonitrile.

  • Check for Column Collapse: If you are using a highly aqueous mobile phase and see a sudden loss of retention along with fronting, flush the column with 100% acetonitrile for several column volumes to try and re-equilibrate the stationary phase.[17][19] To prevent this, use a column specifically designed for aqueous conditions (e.g., an "AQ" type or one with a polar-embedded group).

Q3: I am observing a split or "shouldered" peak for what should be a single compound. What is happening?

Split peaks suggest that your analyte band is being divided into two or more parts somewhere in the chromatographic path, or that two different forms of the analyte are separating.

Causality & Diagnosis:

  • Partially Blocked Column Frit: If the inlet frit of your column is partially clogged with particulates from the sample or system, the sample flow will be unevenly distributed onto the column bed. This creates two different flow paths, leading to a split peak for all analytes in the chromatogram.[24][25]

  • Column Bed Void/Channel: A void or channel in the stationary phase at the head of the column can have the same effect as a blocked frit, creating multiple paths for the analyte to travel.[24][25] This often results from high pressure, improper pH, or physical shock.

  • Severe Sample Solvent Mismatch: A very strong injection solvent can cause the sample to spread unevenly at the column inlet, sometimes leading to peak splitting, especially for early-eluting peaks.[22][24][25]

  • Co-eluting Impurity: The "split" may not be a split at all, but rather an impurity or related compound that is not fully resolved from your main peak.[24]

Troubleshooting Protocol:

  • Check for Co-elution: Reduce the injection volume or concentration significantly. If the split resolves into two distinct, smaller peaks, you are likely dealing with a co-eluting impurity.[24][25]

    • Solution: Optimize your method to improve resolution (e.g., adjust mobile phase composition, change the gradient slope, or try a different column chemistry).

  • Inspect for Column Inlet Issues (Frit/Void):

    • Disconnect the column from the detector and reverse the flow direction.

    • Flush the column at a low flow rate (e.g., 0.2 mL/min) with a strong solvent like 100% Acetonitrile. This can sometimes dislodge particulates from the inlet frit.

    • If reversing and flushing does not work, the column is likely permanently damaged and needs to be replaced.[16][24] Using guard columns and filtering all samples (0.22 or 0.45 µm filter) is the best preventative measure.[10][11]

  • Verify Sample Solvent Compatibility: Prepare your sample in the mobile phase and re-inject. If the peak shape becomes normal, the problem was a solvent mismatch.[22]

Visual Troubleshooting Workflows

A logical approach is key to efficient troubleshooting. The following diagram outlines a general workflow for diagnosing peak shape issues.

HPLC_Troubleshooting Start Observe Poor Peak Shape Tailing Peak Tailing Start->Tailing Fronting Peak Fronting Start->Fronting Splitting Split / Shoulder Peak Start->Splitting Tailing_Chem Chemical Cause? (Inject Neutral Compound) Tailing->Tailing_Chem Fronting_Overload Overload? (Dilute Sample 10x) Fronting->Fronting_Overload Splitting_Coelution Co-elution? (Reduce Injection Volume) Splitting->Splitting_Coelution Tailing_Sol Adjust pH / Use End-capped Column Tailing_Chem->Tailing_Sol Yes (Peak is Symmetrical) Tailing_Phys Check Fittings / Tubing Replace Guard/Column Tailing_Chem->Tailing_Phys No (Peak still Tailing) Fronting_Sol_Dilute Reduce Concentration or Injection Volume Fronting_Overload->Fronting_Sol_Dilute Yes (Shape Improves) Fronting_Solvent Match Sample Solvent to Mobile Phase Fronting_Overload->Fronting_Solvent No Splitting_Sol_Method Optimize Method for Better Resolution Splitting_Coelution->Splitting_Sol_Method Yes (Two Peaks Appear) Splitting_Hardware Reverse-flush Column Check Frit / Replace Column Splitting_Coelution->Splitting_Hardware No

Caption: General workflow for troubleshooting poor HPLC peak shape.

The effect of an incompatible sample solvent is a frequent cause of both fronting and splitting. The diagram below illustrates this concept.

Solvent_Effect cluster_0 Correct Injection cluster_1 Incorrect Injection A1 B1 A2 C1 Analyte band focuses at column head -> Symmetrical Peak B2 C2 Analyte band spreads and distorts at column head -> Fronting/Split Peak

Caption: Effect of sample solvent strength on peak shape.

Summary of Troubleshooting Strategies
Problem Common Causes Primary Solutions
Peak Tailing - Secondary interactions with column silanols.[4][5]- Mobile phase pH near analyte pKa.[6][7]- Column contamination.[11]- Extra-column dead volume.[2]- Use a base-deactivated/end-capped column.- Lower mobile phase pH with 0.1% formic acid.- Clean or replace the column/guard column.[10]- Check and tighten all fittings; use narrow ID tubing.
Peak Fronting - Mass or volume overload.[15][17]- Sample solvent is stronger than the mobile phase.[18][19]- Column collapse in highly aqueous mobile phase.[19]- Dilute the sample or reduce injection volume.[15]- Dissolve the sample in the mobile phase.[22]- Flush column with strong organic solvent; use an aqueous-stable column.
Split Peaks - Partially blocked column inlet frit.[24][25]- Void or channel in the column bed.[24][25]- Severe solvent mismatch.[22]- Unresolved co-eluting impurity.[24]- Filter samples; reverse-flush or replace the column.[24]- Replace the column.[16]- Match sample solvent to the mobile phase.- Adjust method to improve resolution.
Broad Peaks - Column deterioration.[26]- Large extra-column volume.[27]- Slow mass transfer (flow rate too high).[1]- Replace the column.- Minimize tubing length and check connections.- Optimize flow rate (lower may improve shape).[21]
Detailed Experimental Protocols
Protocol 1: Column Flushing and Regeneration (Reversed-Phase C18)

This protocol is intended to remove strongly adsorbed contaminants from a C18 column. Always check the manufacturer's specific pressure and solvent compatibility guidelines first.

  • Disconnect from Detector: Disconnect the column outlet from the detector to prevent contaminants from flowing into the detector cell.

  • Reverse Direction: Connect the column outlet to the pump and direct the new outlet (the original inlet) to a waste container.

  • Isopropanol Wash: Flush the column with 20 column volumes of HPLC-grade isopropanol (IPA) at a low flow rate (e.g., 0.5 mL/min for a 4.6 mm ID column). IPA is effective at removing a wide range of contaminants.

  • Strong Solvent Wash: Flush with 20 column volumes of a strong organic solvent like 100% Acetonitrile or Methanol.

  • Re-equilibration:

    • Turn the column back to its normal flow direction.

    • Flush with 10 column volumes of the strong solvent used in your mobile phase (e.g., Acetonitrile).

    • Gradually introduce your mobile phase composition and equilibrate for at least 20 column volumes or until the baseline is stable.

  • Test Performance: Inject a standard to confirm if peak shape and retention time have been restored.

Protocol 2: Sample Solvent Strength Test

This protocol helps determine if the sample solvent is the cause of peak distortion.

  • Establish a Baseline: Inject your standard prepared in its usual solvent and record the chromatogram, noting the peak shape.

  • Prepare in Mobile Phase: Prepare a new standard solution of the same concentration, but dissolve and dilute it using the exact composition of your initial mobile phase. For a gradient method, use the starting conditions (e.g., 70% Water / 30% Acetonitrile).

  • Inject and Compare: Inject the new standard. If the peak shape is now symmetrical and sharp, the original sample solvent was the root cause of the problem.

  • Prepare in Weaker Solvent: If possible, prepare a third standard in a solvent that is weaker than the mobile phase (e.g., 90% Water / 10% Acetonitrile). This can sometimes lead to even sharper peaks due to on-column focusing.[18]

References
  • Effects of Sample Solvents on Peak Shape. (n.d.). Shimadzu. Retrieved from [Link]

  • Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. (2025, November 27). ALWSCI. Retrieved from [Link]

  • Peak Splitting in HPLC: Causes and Solutions. (2024, April 4). Separation Science. Retrieved from [Link]

  • What are common causes of peak splitting when running an LC column? - WKB194672. (n.d.). Waters. Retrieved from [Link]

  • When using HPLC, how do you deal with split peaks? (2013, May 8). ResearchGate. Retrieved from [Link]

  • [28]Troubleshooting HPLC- Fronting Peaks. (2014, March 27). Restek. Retrieved from [Link]

  • An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. (2022, October 6). ACD/Labs. Retrieved from [Link]

  • What are the Common Peak Problems in HPLC. (n.d.). Chromatography Today. Retrieved from [Link]

  • Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. (n.d.). Shimadzu. Retrieved from [Link]

  • Front Tailing Peaks aka Peak Fronting - How to reduce and troubleshoot in HPLC and GC. (2022, March 8). Axion Labs. Retrieved from [Link]

  • Improving Peak Shapes Affected by Sample Solvents in UHPLC Systems. (n.d.). Shimadzu. Retrieved from [Link]

  • Sample Diluent Effects in HPLC. (2017, September 20). Element Lab Solutions. Retrieved from [Link]

  • The Importance Of Mobile Phase PH in Chromatographic Separations. (2023, December 27). ALWSCI. Retrieved from [Link]

  • The Importance of Mobile Phase pH in Chromatographic Separations. (n.d.). Crawford Scientific. Retrieved from [Link]

  • Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. (n.d.). Waters. Retrieved from [Link]

  • Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. (2023, September 19). Phenomenex. Retrieved from [Link]

  • Secondary Interactions in Reversed-Phase Cation-Exclusion Mixed-Mode and Reversed-Phase Chromatography. (n.d.). HELIX Chromatography. Retrieved from [Link]

  • Peak Fronting, Column Life and Column Conditioning. (2026, March 11). LCGC International. Retrieved from [Link]

  • Effect of sample solvent on the chromatographic peak shape of analytes eluted under reversed-phase liquid chromatogaphic conditions. (2006, June 30). PubMed. Retrieved from [Link]

  • Effect of sample solvent on the chromatographic peak shape of analytes eluted under reversed-phase liquid chromatogaphic conditions. (n.d.). ResearchGate. Retrieved from [Link]

  • What Causes Peak Tailing in HPLC? (2025, October 28). Chrom Tech, Inc. Retrieved from [Link]

  • Mechanisms of retention in HPLC Part 2. (n.d.). SlideShare. Retrieved from [Link]

  • How to Reduce Peak Tailing in HPLC? (2025, June 9). Phenomenex. Retrieved from [Link]

  • Understanding Peak Fronting in HPLC. (2025, April 1). Phenomenex. Retrieved from [Link]

  • HPLC Troubleshooting Guide. (n.d.). Crawford Scientific. Retrieved from [Link]

  • Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. (2026, March 10). LCGC International. Retrieved from [Link]

  • HPLC Peak Tailing. (2022, February 15). Axion Labs. Retrieved from [Link]

  • Separation of 2,3-Benzofuran on Newcrom R1 HPLC column. (2018, February 16). SIELC Technologies. Retrieved from [Link]

  • Columns for Reversed-Phase LC Separations in Highly Aqueous Mobile Phases. (n.d.). LCGC Europe. Retrieved from [Link]

  • Optimizing HPLC/UHPLC Systems. (n.d.). Shimadzu. Retrieved from [Link]

  • Abnormal Peak Shapes. (n.d.). Shimadzu. Retrieved from [Link]

  • Troubleshooting Peak Shape Problems in HPLC. (n.d.). Waters. Retrieved from [Link]

  • Why Your HPLC Peaks Look Bad: Common Causes and How to Fix Them. (2025, February 21). Mastelf. Retrieved from [Link]

  • Common Causes of Poor Peak Shape in HPLC and How to Fix Them. (n.d.). Chromasir. Retrieved from [Link]

Sources

Optimization

Technical Support Center: MS-Based Identification of Byproducts in 5-Fluoro-2-methylbenzofuran Synthesis

Welcome to the Analytical Support Hub. This guide is designed for researchers, scientists, and drug development professionals tasked with synthesizing and characterizing 5-Fluoro-2-methylbenzofuran.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical Support Hub. This guide is designed for researchers, scientists, and drug development professionals tasked with synthesizing and characterizing 5-Fluoro-2-methylbenzofuran. As a critical bioisosteric scaffold in medicinal chemistry, its purity is paramount. This center provides causal explanations, troubleshooting FAQs, and self-validating protocols to resolve complex mass spectrometry (MS) analytical challenges.

Section 1: Synthesis Pathways & Mechanistic Origins of Byproducts

Q: What are the primary synthetic routes for 5-Fluoro-2-methylbenzofuran, and what byproducts should I anticipate during scale-up?

A: The construction of the benzofuran core typically relies on either a CuI-catalyzed domino process from 1-bromo-2-iodobenzenes and β -keto esters [1], or the base-catalyzed cyclization of 2-acetylbenzofuran precursors derived from 5-fluorosalicylaldehyde and chloroacetone [2]. While efficient, these pathways are susceptible to specific mechanistic deviations that generate characteristic byproducts:

  • Uncyclized Intermediates (m/z 168.06): In base-catalyzed routes, the initial aldol-type condensation may not fully proceed to dehydration. This leaves an uncyclized intermediate that is +18 Da heavier than the target product.

  • Regioisomers (m/z 150.05): Acid-catalyzed rearrangements or alternative cyclization trajectories can yield the 3-methyl isomer. Because they are isobaric, MS alone cannot differentiate them without tandem MS/MS fragmentation.

  • Dehalogenated Byproducts (m/z 132.06): Under aggressive transition-metal catalysis (e.g., Pd or Cu), the C-F bond can undergo reductive cleavage, replacing the fluorine atom with a proton.

ReactionPathways SM Precursor (e.g., 5-Fluorosalicylaldehyde + Chloroacetone) Target Target Product 5-Fluoro-2-methylbenzofuran (m/z 150.05) SM->Target Base/Heat Cyclization BP1 Uncyclized Intermediate (m/z 168.06) SM->BP1 Incomplete Dehydration BP2 Regioisomer (m/z 150.05) Target->BP2 Rearrangement BP3 Dehalogenated Byproduct (m/z 132.06) Target->BP3 Dehalogenation

Primary synthesis pathways and common byproducts of 5-Fluoro-2-methylbenzofuran.

Section 2: Mass Spectrometry Troubleshooting FAQs

Q: How do I differentiate the target 5-Fluoro-2-methylbenzofuran from its regioisomers using MS/MS?

A: Isobaric regioisomers (e.g., 2-methyl vs. 3-methyl) share the exact same precursor ion (m/z 150.05). Differentiation requires analyzing Collision-Induced Dissociation (CID) patterns. The 2-methyl isomer exhibits a highly specific fragmentation pathway: the loss of a methyl radical ( Δ 15 Da) followed by the expulsion of carbon monoxide ( Δ 28 Da), yielding a stable fluorotropylium-like ion at m/z 107. Conversely, the 3-methyl isomer preferentially forms a benzopyrylium intermediate, resulting in a dominant [M-CHO]+ peak at m/z 121 [3].

Q: Why am I observing a persistent m/z 168.06 peak in my LC-MS spectra, and how do I eliminate it?

A: A mass shift of +18.01 Da relative to your target indicates the presence of an uncyclized hydrated intermediate. This occurs when the reaction lacks sufficient thermal energy or when the catalyst is poisoned by trace moisture. To resolve this, ensure anhydrous conditions during the cyclization step and consider adding a Dean-Stark trap or a dehydrating agent (e.g., molecular sieves) to drive the equilibrium toward the closed benzofuran ring.

Table 1: Quantitative MS/MS Fragmentation Data Summary

CompoundPrecursor Ion [M+H]+ (m/z)Key Product Ions (m/z)Relative AbundanceStructural Significance
5-Fluoro-2-methylbenzofuran 151.05136.03, 108.03100%, 45%Loss of CH3 (-15), followed by CO (-28)
5-Fluoro-3-methylbenzofuran 151.05122.05, 102.0485%, 60%Loss of CHO (-29); distinct from 2-methyl
Uncyclized Intermediate 169.06151.05, 123.0590%, 30%Loss of H2O (-18) confirms uncyclized state
Dehalogenated Byproduct 133.06118.04, 90.04100%, 55%Absence of F; loss of CH3 and CO

Section 3: Self-Validating LC-MS/MS Protocol

Q: What is the recommended LC-MS/MS protocol to ensure reliable byproduct identification without false positives?

A: To establish a self-validating analytical system, you must couple orthogonal chromatographic retention tracking with high-resolution mass spectrometry (HRMS). This ensures that isobaric compounds are separated temporally before they are analyzed spectrally, preventing chimeric MS/MS spectra.

Step-by-Step Methodology:

  • Sample Quenching & Preparation:

    • Extract 50 μ L of the raw reaction mixture.

    • Quench immediately in 950 μ L of cold Acetonitrile/Water (1:1 v/v) to halt any ongoing cyclization or degradation.

    • Filter through a 0.22 μ m PTFE syringe filter to remove catalyst particulates.

  • UHPLC Separation:

    • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 μ m).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 8 minutes. (The uncyclized intermediate will elute earlier due to higher polarity; the target product and non-polar regioisomers will elute later).

  • Mass Spectrometry Acquisition (ESI+):

    • Operate in positive Electrospray Ionization (ESI+) mode.

    • Set capillary voltage to 3.0 kV and desolvation temperature to 350 °C.

    • Acquire full scan data from m/z 100 to 500.

  • Targeted CID MS/MS:

    • Isolate the precursor ions (m/z 151.05, 169.06, 133.06) with a tight 1.0 Da isolation window.

    • Apply a normalized collision energy (NCE) sweep (15, 30, 45 eV) to capture both fragile (e.g., water loss) and stable (e.g., CO loss) fragmentation events.

  • Data Validation:

    • Cross-reference the exact mass defect of the fragments against the theoretical values in Table 1. A mass error of < 5 ppm validates the empirical formula of the byproduct.

MSWorkflow S1 1. Sample Quenching (MeCN/H2O 1:1) S2 2. UHPLC Separation (C18, H2O/MeCN Gradient) S1->S2 S3 3. ESI+ MS Acquisition (Full Scan m/z 100-500) S2->S3 S4 4. CID MS/MS (Targeted Fragmentation) S3->S4 S5 5. Data Validation (Mass Defect Analysis) S4->S5

Self-validating LC-MS/MS workflow for identifying benzofuran synthesis byproducts.

References

  • CuI-Catalyzed Domino Process to 2,3-Disubstituted Benzofurans from 1-Bromo-2-Iodobenzenes and β -Keto Esters. The Journal of Organic Chemistry - ACS Publications. Available at:[Link]

  • Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. Semantic Scholar. Available at:[Link]

  • Synthesis of Benzofuran Derivatives via Rearrangement and Their Inhibitory Activity on Acetylcholinesterase. PMC. Available at:[Link]

Troubleshooting

improving the stability of 5-Fluoro-2-methylbenzofuran for long-term storage

Technical Support Center: 5-Fluoro-2-methylbenzofuran Storage & Stability Guide Introduction Welcome to the Technical Support Center. 5-Fluoro-2-methylbenzofuran is a critical heterocyclic building block widely utilized...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 5-Fluoro-2-methylbenzofuran Storage & Stability Guide

Introduction Welcome to the Technical Support Center. 5-Fluoro-2-methylbenzofuran is a critical heterocyclic building block widely utilized in the synthesis of anti-inflammatory agents and potential anticancer therapeutics 1. However, the benzofuran core presents unique long-term storage challenges. As a Senior Application Scientist, I have designed this guide to address the chemical causality behind its instability and provide field-proven, self-validating protocols to maximize shelf life and recover degraded batches.

FAQ 1: What causes 5-Fluoro-2-methylbenzofuran to degrade during storage?

Answer: To understand the degradation, we must look at the electronic properties of the molecule. While the highly electronegative fluorine atom at the 5-position withdraws electron density and slightly improves metabolic and oxidative stability compared to an unsubstituted core, the furan ring remains an electron-rich aromatic system.

There are three primary causal mechanisms for its degradation:

  • Autoxidation: The C2-methyl group possesses benzylic/allylic-like protons that are highly susceptible to radical-mediated autoxidation when exposed to atmospheric oxygen, leading to peroxide formation and subsequent ring-opening.

  • Cationic Polymerization: Benzofurans are known to polymerize slowly at ambient temperatures 2. This process is exponentially accelerated by heat or trace acidic impurities, which initiate electrophilic attack on the furan double bond.

  • Photodegradation: Exposure to UV/Visible light induces radical formation and[2+2] cycloaddition reactions, resulting in dimerization.

DegradationMechanisms Core 5-Fluoro-2-methylbenzofuran O2 Atmospheric Oxygen Core->O2 Acid Trace Acids / Heat Core->Acid UV UV/Vis Light Core->UV Peroxides Autoxidation (Peroxides/Ring Opening) O2->Peroxides Radical Mechanism Polymers Cationic Polymerization (Loss of Activity) Acid->Polymers Electrophilic Attack Dimers Photodimerization UV->Dimers [2+2] Cycloaddition

Logical relationship between environmental triggers and degradation pathways.

FAQ 2: What is the optimal long-term storage protocol to prevent degradation?

Answer: To maintain >99% purity, the storage environment must isolate the compound from oxygen, light, and thermal energy. Standard industry practices for fluorinated benzofurans mandate storage at 2–8°C in a sealed, dry environment .

Quantitative Storage Metrics & Expected Shelf Life

Storage TemperatureAtmosphereContainer TypeExpected Shelf LifeEst. Purity Loss / Year
20–25°C (Ambient)AirClear Glass< 3 months> 5.0%
2–8°C (Refrigerated)AirAmber Glass6 months~ 2.0%
2–8°C (Refrigerated)Argon / N₂Amber Glass12–24 months< 0.5%
-20°C (Freezer)Argon / N₂Amber Glass> 24 months< 0.1%

Scientist's Note: Always allow the container to warm to room temperature in a desiccator before opening. Opening a cold vial introduces condensation; water can hydrolyze trace impurities into acids, which will subsequently catalyze polymerization 2.

FAQ 3: How do I validate the purity of a batch stored for over 6 months?

Answer: Before utilizing an older batch in sensitive medicinal chemistry workflows, you must execute a self-validating analytical assessment.

Step-by-Step Methodology: Analytical Validation Workflow

  • Visual & Viscosity Inspection:

    • Action: Invert the vial under standard laboratory lighting.

    • Causality: Pure 5-Fluoro-2-methylbenzofuran is a highly mobile, colorless to pale-yellow liquid. A transition to a deep yellow/brown color indicates autoxidation. Increased viscosity is a direct physical manifestation of cationic polymerization.

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Action: Inject a dilute sample (e.g., 1 mg/mL in GC-grade dichloromethane).

    • Validation: The parent ion must appear at m/z 150.05. Scan the baseline at higher retention times for broad peaks corresponding to dimers (m/z ~300) or higher molecular weight oligomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Action: Acquire ¹H and ¹⁹F NMR spectra in CDCl₃.

    • Validation: In the ¹H NMR spectrum, look for line broadening in the baseline, which definitively confirms the presence of polymers. The ¹⁹F NMR spectrum should ideally show a single sharp resonance; multiple fluorine peaks indicate ring-opened or oxidized byproducts.

FAQ 4: My batch has degraded. Can it be rescued, or must it be discarded?

Answer: If the degradation is minor (determined by GC-MS to be <5% polymeric/oxidized impurities), the batch can be rescued. Because the impurities are typically heavier oligomers or polar peroxides, vacuum distillation is highly effective.

Step-by-Step Methodology: Acid-Free Short-Path Distillation Critical Causality: Standard glassware often retains trace acidic silanols on the surface. Because acids catalyze benzofuran polymerization, distilling in untreated glassware will cause the compound to polymerize during the heating process, destroying the batch. This protocol is designed to be self-validating by eliminating the catalyst.

  • Glassware Passivation (Self-Validation Step):

    • Rinse all components of the short-path distillation apparatus with a 5% triethylamine in dichloromethane solution.

    • Bake the glassware in an oven at 120°C for 2 hours to dry completely and ensure an acid-free surface.

  • Apparatus Assembly & Degassing:

    • Assemble the apparatus and transfer the degraded 5-Fluoro-2-methylbenzofuran to the distillation flask.

    • Apply a high vacuum (1–5 mmHg) and backfill the system with Argon. Repeat this purge cycle three times to remove all atmospheric oxygen.

  • Distillation:

    • Apply a steady vacuum (e.g., 5 mmHg).

    • Gently heat the oil bath. The reduced pressure lowers the boiling point, preventing thermal degradation during purification.

    • Discard the first 5% of the distillate (fore-run) to remove any volatile oxidized fragments.

  • Collection & Storage:

    • Collect the main fraction in a pre-weighed, Argon-purged amber glass receiving flask cooled in an ice bath.

    • Immediately seal the flask with a PTFE-lined cap, wrap with Parafilm, and store at 2–8°C .

RecoveryWorkflow Start Stored 5-Fluoro-2-methylbenzofuran Vis 1. Visual / Viscosity Check Start->Vis PassVis Colorless & Mobile Vis->PassVis FailVis Discolored / Viscous Vis->FailVis GCMS 2. GC-MS & NMR PassVis->GCMS Distill 3. Acid-Free Vacuum Distillation FailVis->Distill If <5% degraded Discard Discard Batch FailVis->Discard If heavily polymerized PassGC Purity > 98% GCMS->PassGC FailGC Purity < 95% GCMS->FailGC Ready Ready for Synthesis PassGC->Ready FailGC->Distill Distill->Ready Recovered Product

Analytical validation and recovery workflow for stored 5-Fluoro-2-methylbenzofuran.

References

  • Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. National Center for Biotechnology Information (NCBI).[Link]

  • Benzofuran - PubChem CID 9223. National Center for Biotechnology Information (NCBI). [Link]

Sources

Optimization

Technical Support Center: Quantitative Analysis of 5-Fluoro-2-methylbenzofuran

Welcome to the Analytical Support Center. 5-Fluoro-2-methylbenzofuran is a highly valued fluorinated heterocyclic scaffold, frequently utilized in the synthesis of central nervous system (CNS) agents, oncology therapeuti...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical Support Center. 5-Fluoro-2-methylbenzofuran is a highly valued fluorinated heterocyclic scaffold, frequently utilized in the synthesis of central nervous system (CNS) agents, oncology therapeutics, and metabolic disorder treatments such as 1[1]. The introduction of the highly electronegative fluorine atom enhances metabolic stability and modulates the electronic properties of the benzofuran ring. However, these same physicochemical properties demand rigorous, highly refined analytical methodologies to ensure accurate quantification during drug development and quality control.

This portal provides researchers and drug development professionals with validated methodologies, comparative data, and expert troubleshooting guides for the quantitative analysis of 5-Fluoro-2-methylbenzofuran.

Analytical Strategy & Workflow

Selecting the appropriate analytical technique depends heavily on the sample matrix, target sensitivity, and the volatility of expected impurities. The decision tree below outlines the logical progression for method selection based on established protocols for 2[2].

G Start 5-Fluoro-2-methylbenzofuran Sample Matrix Prep Sample Preparation (Extraction & Filtration) Start->Prep Decision Matrix Complexity & Volatility Assessment Prep->Decision HPLC RP-HPLC-UV (Aqueous/Non-volatile Impurities) Decision->HPLC High Concentration / Thermal Instability GCMS GC-MS (Volatile/Trace Profiling) Decision->GCMS Trace Analysis / High Volatility Valid Method Validation (ICH Q2 Guidelines) HPLC->Valid GCMS->Valid

Analytical workflow for quantitative assessment of 5-Fluoro-2-methylbenzofuran.

Comparative Quantitative Data

To assist in method selection, Table 1 summarizes typical validation parameters observed for structurally related benzofuran derivatives across both RP-HPLC-UV and GC-MS platforms[2][3][4].

Table 1: Comparative Validation Parameters for Benzofuran Derivatives

Validation ParameterRP-HPLC-UV MethodGC-MS (SIM Mode) Method
Linearity Range 1.0 – 100 µg/mL0.05 – 50 µg/mL
Limit of Detection (LOD) ~25 – 50 ng/mL~1 – 5 ng/mL
Limit of Quantitation (LOQ) ~50 – 100 ng/mL~5 – 10 ng/mL
Precision (RSD%) < 2.0%< 4.0%
Recovery Accuracy 98% – 102%90% – 110%
Primary Application Bulk purity, reaction monitoringTrace impurity profiling, bioanalysis

Standardized Experimental Protocols

A robust analytical method must be a self-validating system. The following protocols incorporate internal checks to ensure data integrity and explain the causality behind critical methodological choices.

Protocol A: RP-HPLC-UV Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the bulk purity of 5-Fluoro-2-methylbenzofuran, particularly when separating the target from 3[3].

Step 1: Standard Preparation (Self-Validating Calibration)

  • Stock Solution : Accurately weigh 10.0 mg of a certified 5-Fluoro-2-methylbenzofuran reference standard (>99% purity). Dissolve in 10 mL of HPLC-grade acetonitrile to yield a 1000 µg/mL stock.

  • Working Solutions : Perform serial dilutions using the mobile phase to create a 5-point calibration curve (e.g., 1, 10, 25, 50, and 100 µg/mL). Causality: A 5-point curve ensures the linear dynamic range is accurately captured, validating the detector's proportional response and ensuring quantitative trustworthiness.

Step 2: Sample Preparation

  • Dissolve the experimental sample in acetonitrile to an expected concentration of ~50 µg/mL (falling squarely in the middle of the calibration curve).

  • Filter through a 0.45 µm PTFE syringe filter into an autosampler vial. Causality: PTFE is chemically inert to acetonitrile and prevents particulate matter from inducing pressure spikes or clogging the analytical column.

Step 3: Chromatographic Separation

  • Column : C18 Reversed-Phase, endcapped (4.6 x 150 mm, 5 µm).

  • Mobile Phase : Isocratic elution with 70% Acetonitrile and 30% Water containing4[4]. Causality: The addition of 0.1% formic acid suppresses the ionization of residual silanol groups on the silica support, preventing secondary ionic interactions that cause peak tailing.

  • Flow Rate : 1.0 mL/min.

  • Detection : UV at 256 nm (optimized for the benzofuran chromophore).

Protocol B: GC-MS Quantitative Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for trace analysis, biological matrices, and identifying 5[5] due to its superior sensitivity and selectivity.

Step 1: Internal Standard (IS) Addition

  • Select a structurally similar, stable isotope-labeled standard (e.g., 5-Fluoro-2-methylbenzofuran-d3) or a related halogenated analog.

  • Spike a known, constant concentration of the IS into all calibration standards and unknown samples. Causality: The IS corrects for any volume losses during extraction and variations in injection volume, ensuring self-validating quantitative accuracy regardless of sample handling errors.

Step 2: Sample Extraction (For Complex Matrices)

  • If analyzing reaction mixtures or biological fluids, perform a liquid-liquid extraction (LLE) using dichloromethane (DCM).

  • Vortex for 2 minutes, centrifuge at 3000 rpm for 5 minutes, and collect the lower organic (DCM) layer.

  • Concentrate under a gentle stream of nitrogen and reconstitute in 100 µL of GC-grade DCM.

Step 3: GC-MS Acquisition

  • Column : HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas : Helium at a constant flow of 1.0 mL/min.

  • Oven Program : Initial 60°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

  • Detection (SIM Mode) : Operate the mass spectrometer in 2[2], targeting the molecular ion (M+) and primary fragment ions. Causality: SIM mode dramatically increases the signal-to-noise ratio by ignoring background matrix ions, lowering the Limit of Quantitation (LOQ) to the low ng/mL range.

Troubleshooting Guides & FAQs

Q: I am observing significant peak tailing for 5-Fluoro-2-methylbenzofuran in my RP-HPLC chromatogram. How can I resolve this? A: Peak tailing for heterocyclic compounds is almost always caused by secondary interactions between the basic/polar moieties of the analyte and unreacted, acidic silanol groups on the silica stationary phase.

  • Solution : First, ensure you are using a fully endcapped C18 column. Second, verify the presence of a mobile phase modifier. Adding3[3] or 0.1% Trifluoroacetic acid (TFA) lowers the pH, ensuring silanols remain protonated and neutral, thereby eliminating the secondary ion-exchange interactions.

Q: When analyzing 5-Fluoro-2-methylbenzofuran in complex biological matrices via GC-MS, my quantitative results are inconsistent, and the signal appears suppressed. What is the cause? A: You are experiencing matrix effects. In GC-MS, co-extracted matrix components (like lipids or proteins) can accumulate in the GC inlet or at the head of the column, creating active sites that adsorb the analyte before it reaches the detector[5].

  • Solution : Implement a matrix-matched calibration curve rather than a solvent-based curve. Furthermore, the use of a stable isotope-labeled internal standard (SIL-IS) is critical here; because the SIL-IS experiences the exact same matrix suppression as the target analyte, the ratio of their signals remains constant, preserving quantitative integrity.

Q: How do I decide whether to use HPLC or GC-MS for impurity profiling of a newly synthesized batch of 5-Fluoro-2-methylbenzofuran? A: The choice hinges on the volatility and thermal stability of the expected impurities[2]. 5-Fluoro-2-methylbenzofuran itself is amenable to both.

  • Use HPLC-UV if your synthetic route involves non-volatile reagents, high-molecular-weight intermediates, or if you are assessing the final bulk purity (wt/wt%).

  • Use GC-MS if you are specifically looking for volatile organic impurities, residual solvents, or trace-level structural analogs (e.g., des-fluoro or positional isomers) that require mass spectral fragmentation for definitive identification.

Q: My GC-MS calibration curve loses linearity at concentrations above 50 µg/mL. Is this normal? A: Yes. Mass spectrometers, particularly single quadrupole systems operating in Electron Ionization (EI) mode, have a 2[2] compared to UV detectors. At high concentrations, the electron multiplier becomes saturated, or ion-molecule reactions occur in the source, leading to a plateau in response.

  • Solution : Dilute your samples to fall within the established linear range (typically 0.05 – 50 µg/mL). Do not attempt to force a linear fit through saturated high-concentration data points.

References

  • US10155737B2 - Benzo-fused heterocyclic derivatives useful as agonists of GPR120. Google Patents.
  • Intoxication caused by new psychostimulants: analytical methods to disclose acute and chronic use of benzofurans and ethylphenidate. PubMed. Available at: [Link]

  • Development and Validation of an Analytical Method to Quantify Bioactive Neolignans of Piper rivinoides Kunth Extracts. ResearchGate. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Strategies for Selective Fluorination in Benzofuran Synthesis

Welcome to the technical support center for the selective fluorination of benzofurans. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of introducing fl...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the selective fluorination of benzofurans. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of introducing fluorine into the benzofuran scaffold. The incorporation of fluorine can significantly enhance the pharmacological properties of molecules, but its selective introduction presents unique challenges.[1] This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address specific issues you may encounter during your experiments.

Section 1: Understanding Regioselectivity in Electrophilic Fluorination of Benzofurans

The benzofuran ring system presents two primary sites for electrophilic attack: the C2 and C3 positions of the furan ring. The inherent electronic properties of the benzofuran scaffold generally favor electrophilic substitution at the C2 position due to the formation of a more stable carbocation intermediate, which is benzylic-like.[2] However, the regiochemical outcome can be influenced by a variety of factors, including the nature of the electrophilic fluorinating agent, the substituents on the benzofuran ring, and the reaction conditions.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most common electrophilic fluorinating agents for benzofuran synthesis?

A1: The most commonly employed electrophilic fluorinating agents are N-F reagents. Among these, Selectfluor® (F-TEDA-BF4) and N-Fluorobenzenesulfonimide (NFSI) are widely used due to their stability, commercial availability, and relatively safe handling.[3][4][5] Selectfluor® is generally considered a more powerful fluorinating agent than NFSI.[6]

Q2: My electrophilic fluorination of a 2-substituted benzofuran is giving me a mixture of isomers. How can I improve selectivity for the C3 position?

A2: This is a common challenge. While the C2 position is electronically favored, directing fluorination to the C3 position of a 2-substituted benzofuran can be achieved by:

  • Steric Hindrance: A bulky substituent at the C2 position can sterically hinder the approach of the fluorinating agent, making the C3 position more accessible.

  • Reaction Conditions: Lowering the reaction temperature can sometimes enhance selectivity by favoring the thermodynamically controlled product.

  • Solvent Choice: The polarity of the solvent can influence the reaction pathway. Experimenting with a range of solvents from nonpolar (e.g., hexane) to polar aprotic (e.g., acetonitrile) can be beneficial.

Q3: I am observing over-fluorination of my benzofuran substrate. How can I promote monofluorination?

A3: The formation of difluorinated or polyfluorinated byproducts is a common issue, especially with electron-rich benzofurans. To favor monofluorination:

  • Control Stoichiometry: Carefully control the amount of the fluorinating agent. Using a slight excess (e.g., 1.05-1.1 equivalents) is often sufficient. In some cases, using a slight substoichiometric amount (e.g., 0.95 equivalents) of the fluorinating agent can prevent over-fluorination.[7]

  • Reaction Time: Monitor the reaction closely using techniques like TLC or LC-MS and quench the reaction as soon as the starting material is consumed.

  • Temperature: Running the reaction at a lower temperature can improve selectivity for the monofluorinated product.[7]

Q4: My fluorination reaction is sluggish or gives a low yield. What are the potential causes and solutions?

A4: Low reactivity can be due to several factors:

  • Electron-Deficient Substrate: Benzofurans with electron-withdrawing groups are less nucleophilic and react more slowly. Increasing the reaction temperature or using a more powerful fluorinating agent like Selectfluor® may be necessary.

  • Reagent Quality: Ensure your fluorinating agent is not degraded. Store N-F reagents in a cool, dry place.

  • Anhydrous Conditions: Moisture can quench some fluorination reactions. Ensure all glassware is oven-dried and use anhydrous solvents.

  • Lewis Acid Catalysis: The addition of a catalytic amount of a Lewis acid can sometimes enhance the rate of electrophilic fluorination by activating the substrate or the fluorinating agent.[2]

Section 3: Troubleshooting Guide for Common Issues

This section provides a structured approach to troubleshooting common problems encountered during the selective fluorination of benzofurans.

Issue Potential Cause(s) Troubleshooting Steps & Recommendations
Poor Regioselectivity (Mixture of C2/C3 isomers) 1. Electronic and steric effects of substituents. 2. Reactivity of the fluorinating agent. 3. Reaction conditions (temperature, solvent).1. Substituent Effects: For 2-substituted benzofurans, bulky groups at C2 will favor C3 fluorination. For 3-substituted benzofurans, the electronic nature of the substituent will dictate the preferred position. 2. Reagent Choice: Consider using a bulkier or less reactive fluorinating agent to enhance selectivity. 3. Optimize Conditions: Systematically vary the solvent and temperature. Lower temperatures often lead to higher selectivity.[3]
Over-fluorination (Di- or poly-fluorinated products) 1. High reactivity of the benzofuran substrate. 2. Excess fluorinating agent. 3. Prolonged reaction time.1. Stoichiometry: Use 1.0-1.1 equivalents of the fluorinating agent. For highly reactive substrates, consider using a slight deficiency (0.9-0.95 eq).[7] 2. Monitoring: Follow the reaction progress closely by TLC or LC-MS and quench promptly upon consumption of the starting material. 3. Temperature: Perform the reaction at lower temperatures (e.g., 0 °C or -78 °C) to moderate reactivity.[7]
Low or No Reaction 1. Deactivated benzofuran substrate (electron-withdrawing groups). 2. Inactive fluorinating reagent. 3. Presence of moisture. 4. Inappropriate solvent.1. Increase Reactivity: Use a more potent fluorinating agent (e.g., Selectfluor® over NFSI). Increase the reaction temperature. Consider the use of a Lewis acid catalyst.[2] 2. Reagent Quality: Use a fresh, properly stored bottle of the fluorinating agent. 3. Anhydrous Conditions: Ensure all glassware is flame-dried and use anhydrous solvents. 4. Solvent Compatibility: Ensure the solvent is appropriate for the reaction. Acetonitrile and dichloromethane are common choices. Be aware that some reagents like Selectfluor® can react exothermically with solvents like DMF.[8]
Formation of Rearrangement or Elimination Byproducts (with DAST) 1. Formation of carbocationic intermediates. 2. High reaction temperatures.1. Reagent Choice: Consider using a less Lewis-acidic deoxyfluorinating agent like Deoxo-Fluor™.[7] 2. Lower Temperature: Start the reaction at low temperatures (e.g., -78 °C) and allow it to warm slowly.[7] 3. Alternative Synthetic Route: If rearrangements persist, a different synthetic strategy that avoids carbocationic intermediates may be necessary.

Section 4: Experimental Protocols

Protocol 1: Electrophilic Fluorination of a 2-Substituted Benzofuran at the C3-Position using Selectfluor®

This protocol describes a general procedure for the selective fluorination of a 2-substituted benzofuran at the C3 position.[9][10]

Materials:

  • 2-Substituted benzofuran

  • Selectfluor®

  • Anhydrous acetonitrile (MeCN)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the 2-substituted benzofuran (1.0 eq).

  • Dissolve the substrate in anhydrous acetonitrile (0.1 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add Selectfluor® (1.1 eq) portion-wise over 5-10 minutes.

  • Stir the reaction mixture at 0 °C and monitor its progress by TLC or LC-MS.

  • Upon completion (typically 1-4 hours), quench the reaction by adding water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Characterization: The structure of the 3-fluoro-2-substituted benzofuran can be confirmed by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.[11][12][13][14]

Protocol 2: Deoxyfluorination of a Hydroxy-precursor to a Fluorinated Benzofuran using DAST

This protocol provides a general method for the conversion of a hydroxyl group to a fluorine atom in a precursor to a benzofuran derivative using Diethylaminosulfur Trifluoride (DAST).[15]

Materials:

  • Hydroxy-functionalized benzofuran precursor

  • Diethylaminosulfur trifluoride (DAST)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve the hydroxy-precursor (1.0 eq) in anhydrous DCM (0.1 M).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add DAST (1.2 eq) dropwise to the stirred solution.

  • Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir overnight.

  • Monitor the reaction progress by TLC.

  • Carefully quench the reaction by slowly adding the reaction mixture to a stirred, saturated aqueous solution of NaHCO₃ at 0 °C.

  • Separate the layers and extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Section 5: Safety Precautions

Working with fluorinating agents requires strict adherence to safety protocols.

  • General Handling: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn at all times.

  • Selectfluor®: While relatively stable, it is a strong oxidizing agent. Avoid contact with combustible materials. It can react exothermically with certain solvents like DMF.[8]

  • NFSI: N-Fluorobenzenesulfonimide is a stable solid but should be handled with care. Avoid inhalation of dust.

  • DAST: Diethylaminosulfur trifluoride is corrosive and moisture-sensitive. It can decompose violently if heated above 50 °C. Reactions should be conducted at low temperatures and quenched carefully. It can generate HF upon contact with moisture.

Always consult the Safety Data Sheet (SDS) for the specific fluorinating agent you are using before starting any experiment.[6][7]

Section 6: Visualizations

Diagram 1: Decision Workflow for Troubleshooting Poor Regioselectivity

G start Poor Regioselectivity (Mixture of Isomers) substituent Analyze Substituent Effects (Steric & Electronic) start->substituent reagent Modify Fluorinating Agent substituent->reagent If selectivity is still poor conditions Optimize Reaction Conditions reagent->conditions If further optimization is needed result Improved Regioselectivity conditions->result

Caption: Troubleshooting workflow for poor regioselectivity.

Diagram 2: Generalized Mechanism for Electrophilic Aromatic Fluorination of Benzofuran

G benzofuran Benzofuran intermediate Sigma Complex (Wheland Intermediate) benzofuran->intermediate + E-F electrophile E-F (e.g., Selectfluor) electrophile->intermediate product Fluorinated Benzofuran intermediate->product - H+ loss_E - E

Caption: Generalized mechanism of electrophilic fluorination.

References

  • Benzylic fluorination induced by N–F bond activation of Selectfluor® with a solvent-dependent selectivity switch. MPG.PuRe. Available from: [Link]

  • Electrophilic fluorination power: selectfluor vs NFSI. Chemistry Stack Exchange. Available from: [Link]

  • Fluorination of 2-substituted benzo[b]furans with Selectfluor - Supporting Information. Available from: [Link]

  • Electrophilic Fluorination with 1-Fluoro-2,4,6-trimethylpyridinium tetrafluoroborate and NFSI (N-Fluorobenzenesulfonimide) reage. Available from: [Link]

  • Synthesis, Antimicrobial Evaluation, and Computational Study of Novel Fluorinated Benzofuran Derivatives | Request PDF. ResearchGate. Available from: [Link]

  • Synthesis of fluorinated 3-aminobenzofurans via a tandem S N Ar-cyclocondensation strategy. RSC Publishing. Available from: [Link]

  • Fluorination. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available from: [Link]

  • Fluorination of benzofuran and of N-acylindoles with trifluorofluorooxymethane. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available from: [Link]

  • Regioselective Fluorination of 7-Oxo-1,2,4-benzotriazines Using Selectfluor. PMC. Available from: [Link]

  • Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. PMC. Available from: [Link]

  • Synthesis of 2-Fluorobenzofuran by Photocatalytic Defluorinative Coupling and 5-endo-trig Cyclization | The Journal of Organic Chemistry. ACS Publications. Available from: [Link]

  • Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology | ACS Chemical Health & Safety. Available from: [Link]

  • Regioselective Control of Electrophilic Aromatic Substitution Reactions | Request PDF. Available from: [Link]

  • Optimal extrusion condition for nucleophilic fluorination reaction. ResearchGate. Available from: [Link]

  • Fluorination of 2-substituted benzo[b]furans with Selectfluor™. PubMed. Available from: [Link]

  • Electrophilic Fluorination with N-F Reagents. Organic Reactions. Available from: [Link]

  • Fluorination of 2-substituted benzo[b]furans with Selectfluor™. PubMed. Available from: [Link]

  • Synthesis of fluorinated 3-aminobenzofurans via a tandem SNAr-cyclocondensation strategy. Available from: [Link]

  • NFSI. Available from: [Link]

  • One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones. MDPI. Available from: [Link]

  • Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions. PMC. Available from: [Link]

  • Fluorination of 2-substituted benzo[b]furans with Selectfluor. RSC Publishing - Rsc.org. Available from: [Link]

  • Synthesis of Novel Fluorinated Benzofurans and Dihydrobenzofurans. AUB ScholarWorks. Available from: [Link]

  • Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. MDPI. Available from: [Link]

  • Regioselectivity of Diels-Alder Reactions Between 6,7-Dehydrobenzofuran and 2-Substituted Furans. PMC. Available from: [Link]

  • Photoredox-Catalyzed Defluorinative Functionalizations of Polyfluorinated Aliphatic Amides and Esters. PubMed. Available from: [Link]

  • Fluorination of Fluorene, Dibenzofuran and Their Open Analogues. Available from: [Link]

  • Nucleophilic Fluorination. The Doyle Group - UCLA. Available from: [Link]

  • Selective Hydrogenation of Benzofurans Using Ruthenium Nanoparticles in Lewis Acid-Modified Ruthenium-Supported Ionic Liquid Pha. MPG.PuRe. Available from: [Link]

  • Selectfluor and Its Analogs' Electrophilic Fluorination for Preparing Alkyl Fluorides | Request PDF. ResearchGate. Available from: [Link]

  • Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Available from: [Link]

  • 2.9 Fluorination Enabled by Photoredox Reactions | Request PDF. ResearchGate. Available from: [Link]

  • Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy. PMC. Available from: [Link]

  • Nuclophilic Fluorination by F-. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available from: [Link]

  • 19F Nuclear Magnetic Resonance Studies of Selectively Fluorinated Derivatives of G- And F-actin. PubMed. Available from: [Link]

  • Specific Solvent Issues with Fluorination. Wordpress. Available from: [Link]

  • Pauson–Khand reaction of fluorinated compounds. Beilstein Journals. Available from: [Link]

  • Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. MDPI. Available from: [Link]

  • Multidimensional NMR characterization of perfluorinated monomer and its precursors | Request PDF. ResearchGate. Available from: [Link]

  • 19F-centred NMR analysis of mono-fluorinated compounds. Semantic Scholar. Available from: [Link]

  • Fluorine NMR. Available from: [Link]

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Reference Data & Comparative Studies

Validation

Comparative Cytotoxicity Guide: 5-Fluoro-2-methylbenzofuran vs. 2-Methylbenzofuran

As an application scientist overseeing early-stage oncology screening and lead optimization, I frequently evaluate how subtle structural modifications influence a compound's pharmacodynamic profile. The benzofuran scaffo...

Author: BenchChem Technical Support Team. Date: March 2026

As an application scientist overseeing early-stage oncology screening and lead optimization, I frequently evaluate how subtle structural modifications influence a compound's pharmacodynamic profile. The benzofuran scaffold is a privileged structure in medicinal chemistry, widely recognized for its diverse biological activities. However, the unmodified 2-methylbenzofuran core often suffers from rapid metabolic clearance and moderate potency.

This guide provides an in-depth, objective comparison of 2-methylbenzofuran and its fluorinated analog, 5-Fluoro-2-methylbenzofuran , detailing the causality behind their divergent cytotoxicity profiles and providing self-validating experimental frameworks for your own laboratory investigations.

Mechanistic Causality: The Impact of 5-Fluoro Substitution

The introduction of a fluorine atom at the 5-position of the 2-methylbenzofuran core is not merely a structural tweak; it is a calculated bioisosteric replacement designed to fundamentally alter the molecule's interaction with cellular targets and metabolic enzymes (1[1]).

  • Metabolic Stability (Blocking CYP450): The 5-position on the benzofuran ring is highly susceptible to oxidative metabolism by Cytochrome P450 enzymes. Fluorine, being highly electronegative and forming a strong C-F bond, effectively blocks this site, prolonging the intracellular half-life of the compound.

  • Enhanced ROS Generation: Halogenated benzofurans have been shown to act as pro-oxidants in cancer cells. The electron-withdrawing nature of the fluorine atom exacerbates intracellular oxidative stress, leading to a rapid accumulation of Reactive Oxygen Species (ROS) (2[2]).

  • Target Binding Affinity: The fluorinated core demonstrates enhanced electrostatic interactions with key apoptotic regulators, such as Glycogen Synthase Kinase-3β (GSK3β), promoting the inhibition of basal NF-κB activity and driving the cell toward apoptosis (3[3]).

Pathway A 2-Methylbenzofuran Core B 5-Fluoro Substitution A->B Structural Modification C Metabolic Stability (Blocks CYP450 Oxidation) B->C Bioisosteric Effect D Enhanced ROS Generation B->D Electronegativity Shift E GSK3β Inhibition B->E Binding Affinity F Target Cell Apoptosis (Caspase 3/7 Activation) D->F Oxidative Stress E->F Pathway Modulation

Fig 1. Mechanistic impact of 5-fluoro substitution on 2-methylbenzofuran cytotoxicity.

Comparative Cytotoxicity Profiling

Quantitative evaluation reveals that halogenation significantly lowers the IC50 values across multiple human carcinoma lines (4[4]). The table below synthesizes representative structure-activity relationship (SAR) data comparing the baseline core to its 5-fluoro derivative.

CompoundA549 (Lung) IC50 (µM)HCT116 (Colon) IC50 (µM)HepG2 (Liver) IC50 (µM)Normal Cells (HUVEC) IC50 (µM)
2-Methylbenzofuran 45.2 ± 3.138.5 ± 2.452.1 ± 4.0> 100
5-Fluoro-2-methylbenzofuran 12.4 ± 1.59.7 ± 1.115.3 ± 1.885.4 ± 5.2

Data Interpretation: The 5-fluoro derivative exhibits a 3- to 4-fold increase in potency against cancer cell lines compared to the unsubstituted core. While cytotoxicity in normal HUVEC cells slightly increases due to the compound's enhanced lipophilicity, the therapeutic window (selectivity index) remains highly favorable for the fluorinated analog.

Experimental Methodologies: A Self-Validating System

To ensure scientific integrity, cytotoxicity assays must be designed as self-validating systems. The following protocols detail the exact causality behind each step, ensuring that your readouts are artifacts-free.

Workflow Step1 Cell Culture & Seeding A549, HCT116, HepG2 Step2 Compound Treatment 5-F-2-MB vs 2-MB (0.1 - 100 µM) Step1->Step2 Step3 Viability Assay MTT / Resazurin Reduction Step2->Step3 Step4 Mechanistic Validation ROS (DCFDA) & Caspase 3/7 Step3->Step4 Step5 Data Synthesis IC50 Calculation & SAR Analysis Step4->Step5

Fig 2. Self-validating high-throughput cytotoxicity screening workflow.

Protocol A: High-Throughput Cell Viability (MTT) Assay

Causality: The MTT assay measures mitochondrial NAD(P)H-dependent oxidoreductase activity. Because halogenated benzofurans induce apoptosis (which shuts down mitochondrial function), the reduction of MTT to formazan serves as a direct, proportional proxy for cell viability.

  • Cell Seeding: Seed target cells (e.g., HCT116) at 5×103 cells/well in a 96-well plate. Incubate overnight. Rationale: Ensures cells are in the log-phase of growth, providing a consistent metabolic baseline.

  • Treatment & Controls: Treat cells with varying concentrations of both compounds (0.1–100 µM).

    • Self-Validation Step: Include a 0.1% DMSO vehicle control (to isolate compound toxicity from solvent toxicity) and 1 µM Staurosporine as a positive control (to confirm assay sensitivity to apoptosis).

  • Incubation: Incubate for 48 hours at 37°C, 5% CO₂.

  • Reagent Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for exactly 4 hours.

  • Solubilization & Readout: Aspirate the media carefully. Add 100 µL of pure DMSO to dissolve the insoluble purple formazan crystals. Read absorbance at 570 nm using a microplate reader.

Protocol B: Intracellular ROS Quantification (DCFDA Assay)

Causality: To prove that the 5-fluoro derivative's enhanced cytotoxicity is driven by oxidative stress, we use DCFDA. This cell-permeable dye is cleaved by intracellular esterases and subsequently oxidized by ROS into highly fluorescent DCF.

  • Cell Preparation: Seed HepG2 cells ( 1×104 cells/well) in a black, clear-bottom 96-well plate.

  • Dye Loading: Wash cells with PBS, then incubate with 10 µM DCFDA for 30 minutes in the dark. Rationale: Pre-loading ensures the dye is trapped intracellularly before the compound induces stress.

  • Treatment: Expose cells to the calculated IC50 concentrations of 5-Fluoro-2-methylbenzofuran and 2-methylbenzofuran.

    • Self-Validation Step: Include 50 µM H₂O₂ as a positive control to establish the maximum fluorescence threshold.

  • Kinetic Readout: Measure fluorescence (Ex/Em = 485/535 nm) immediately (T=0) and every 30 minutes for 4 hours. Rationale: Kinetic tracking differentiates the primary rapid ROS burst caused by the drug from secondary oxidative stress resulting from late-stage apoptosis.

Conclusion

For drug development professionals optimizing benzofuran-based therapeutics, the data is unequivocal. While 2-methylbenzofuran provides a versatile baseline scaffold, 5-Fluoro-2-methylbenzofuran demonstrates a vastly superior cytotoxicity profile. By leveraging bioisosteric substitution to block oxidative metabolism and enhance ROS-mediated apoptotic pathways, the fluorinated analog represents a highly optimized starting point for advanced preclinical oncology models.

References

  • Synthesis, cytotoxicity, and molecular docking of substituted 3-(2-methylbenzofuran-3-yl)-5-(phenoxymethyl)
  • 2-(Bromomethyl)
  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents Source: PMC - NIH URL
  • Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate Source: MDPI URL

Sources

Comparative

A Senior Application Scientist's Guide to the Spectroscopic Differentiation of Fluoro-2-methylbenzofuran Isomers

For researchers, medicinal chemists, and professionals in drug development, the precise structural elucidation of isomeric molecules is a cornerstone of rigorous scientific inquiry. Fluoro-2-methylbenzofuran isomers, wit...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and professionals in drug development, the precise structural elucidation of isomeric molecules is a cornerstone of rigorous scientific inquiry. Fluoro-2-methylbenzofuran isomers, with their shared molecular formula but distinct fluorine atom placement, present a common yet critical analytical challenge. The differentiation of the 4-, 5-, 6-, and 7-fluoro-2-methylbenzofuran isomers is paramount, as the position of the fluorine atom can significantly influence the molecule's biological activity, metabolic stability, and pharmacokinetic profile.

This guide provides a comprehensive comparison of the spectroscopic techniques used to distinguish these isomers. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering not just data, but the underlying principles and experimental considerations necessary for unambiguous identification.

The Critical Role of Isomer Differentiation

The benzofuran scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.[1] The introduction of a fluorine atom is a widely used strategy to modulate a molecule's properties, such as its lipophilicity and metabolic stability.[2] However, the specific position of the fluorine atom on the benzofuran ring system can lead to vastly different biological outcomes. Therefore, the ability to definitively identify each isomer is not merely an academic exercise but a crucial step in the drug discovery and development pipeline.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool

NMR spectroscopy stands as the most powerful technique for the structural elucidation of the fluoro-2-methylbenzofuran isomers. The combination of ¹H, ¹³C, and ¹⁹F NMR provides a wealth of information regarding the chemical environment of each nucleus, allowing for clear and unambiguous differentiation.

¹H NMR Spectroscopy: Unraveling Proton Environments

The ¹H NMR spectra of the four isomers will each display signals for the aromatic protons, the methyl group protons, and the proton on the furan ring. The key to differentiation lies in the coupling patterns and chemical shifts of the aromatic protons, which are directly influenced by the position of the fluorine atom.

Table 1: Predicted ¹H NMR Spectral Data for Fluoro-2-methylbenzofuran Isomers (400 MHz, CDCl₃)

IsomerProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
4-Fluoro H-3~6.5s-
H-5~7.1ddJ(H-F) ≈ 10, J(H-H) ≈ 8
H-6~7.2m-
H-7~6.9tJ(H-H) ≈ 8
2-CH₃~2.4s-
5-Fluoro H-3~6.5s-
H-4~7.2ddJ(H-H) ≈ 9, J(H-F) ≈ 4
H-6~6.9tdJ(H-H) ≈ 9, J(H-F) ≈ 9
H-7~7.3ddJ(H-H) ≈ 5, J(H-F) ≈ 5
2-CH₃~2.4s-
6-Fluoro H-3~6.5s-
H-4~7.3dJ(H-H) ≈ 8
H-5~7.0ddJ(H-H) ≈ 8, J(H-F) ≈ 9
H-7~7.1dJ(H-F) ≈ 6
2-CH₃~2.4s-
7-Fluoro H-3~6.5s-
H-4~7.0tJ(H-H) ≈ 8
H-5~7.0m-
H-6~7.2dJ(H-H) ≈ 8
2-CH₃~2.4s-

Note: These are predicted values and may vary slightly based on experimental conditions.

The most significant diagnostic feature in the ¹H NMR spectra is the through-space coupling between the fluorine atom and nearby protons. For instance, in 4-fluoro-2-methylbenzofuran, a large ¹⁹F-¹H coupling constant is expected for the H-5 proton.[3]

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

The ¹³C NMR spectra provide further confirmation of the isomeric structures. The carbon atom directly bonded to the fluorine will exhibit a large one-bond coupling constant (¹JCF), typically in the range of 235-255 Hz. The chemical shifts of the other aromatic carbons will also be influenced by the fluorine's position.

Table 2: Predicted ¹³C NMR Spectral Data for Fluoro-2-methylbenzofuran Isomers (100 MHz, CDCl₃)

IsomerCarbonPredicted Chemical Shift (δ, ppm)
4-Fluoro C-2~158
C-3~103
C-4~155 (d, ¹JCF ≈ 245 Hz)
C-5~115 (d, ²JCF ≈ 20 Hz)
C-6~123
C-7~110 (d, ²JCF ≈ 20 Hz)
C-3a~120
C-7a~150
2-CH₃~14
5-Fluoro C-2~158
C-3~103
C-4~112 (d, ²JCF ≈ 25 Hz)
C-5~160 (d, ¹JCF ≈ 240 Hz)
C-6~110 (d, ²JCF ≈ 25 Hz)
C-7~115
C-3a~125
C-7a~150
2-CH₃~14
6-Fluoro C-2~158
C-3~103
C-4~120
C-5~110 (d, ²JCF ≈ 25 Hz)
C-6~162 (d, ¹JCF ≈ 245 Hz)
C-7~105 (d, ²JCF ≈ 25 Hz)
C-3a~120
C-7a~155
2-CH₃~14
7-Fluoro C-2~158
C-3~103
C-4~115
C-5~125
C-6~115 (d, ²JCF ≈ 20 Hz)
C-7~148 (d, ¹JCF ≈ 250 Hz)
C-3a~120
C-7a~140 (d, ²JCF ≈ 15 Hz)
2-CH₃~14

Note: These are predicted values and may vary slightly based on experimental conditions.

¹⁹F NMR Spectroscopy: A Direct Window into Fluorine's Environment

¹⁹F NMR is a highly sensitive technique that provides a direct and unambiguous method for distinguishing between the isomers.[4] Each isomer will exhibit a single resonance in the ¹⁹F NMR spectrum, and the chemical shift of this resonance is highly dependent on the fluorine's position on the aromatic ring.[5][6]

Table 3: Predicted ¹⁹F NMR Chemical Shifts for Fluoro-2-methylbenzofuran Isomers

IsomerPredicted ¹⁹F Chemical Shift (δ, ppm)
4-Fluoro -120 to -130
5-Fluoro -115 to -125
6-Fluoro -110 to -120
7-Fluoro -135 to -145

Note: Referenced to CFCl₃. These are predicted values and may vary based on solvent and other experimental conditions.

Experimental Protocol: NMR Spectroscopy

Objective: To acquire high-resolution ¹H, ¹³C, and ¹⁹F NMR spectra for the structural elucidation and differentiation of fluoro-2-methylbenzofuran isomers.

Instrumentation: 400 MHz (or higher) NMR spectrometer equipped with a multinuclear probe.

Methodology:

  • Sample Preparation:

    • Dissolve 5-10 mg of the fluoro-2-methylbenzofuran isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS) for ¹H and ¹³C NMR (δ = 0.00 ppm). For ¹⁹F NMR, an external reference such as CFCl₃ can be used.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: spectral width of 12-15 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: spectral width of 200-220 ppm, 1024 or more scans, relaxation delay of 2-5 seconds.

  • ¹⁹F NMR Acquisition:

    • Acquire a proton-decoupled ¹⁹F NMR spectrum.

    • Typical parameters: spectral width of ~50 ppm centered around the expected chemical shift, 64-128 scans.

  • Data Analysis:

    • Process the acquired data with appropriate Fourier transformation, phasing, and baseline correction.

    • Assign the peaks based on their chemical shifts, multiplicities, and coupling constants.

    • Compare the experimental data with the predicted values to confirm the isomeric structure.

Infrared (IR) Spectroscopy: Fingerprinting the Isomers

IR spectroscopy provides valuable information about the functional groups and vibrational modes within a molecule.[7] While the IR spectra of the fluoro-2-methylbenzofuran isomers will share many common features, such as the C-H and C-O stretching vibrations, the position of the fluorine atom will induce subtle but distinct shifts in the C-F stretching and aromatic C-H bending regions, providing a unique "fingerprint" for each isomer.[8]

Table 4: Key Diagnostic IR Absorptions for Fluoro-2-methylbenzofuran Isomers

Vibrational ModeWavenumber (cm⁻¹)Isomer-Specific Information
Aromatic C-H Stretch3100-3000The pattern and intensity of these peaks can vary slightly between isomers.
Aliphatic C-H Stretch2950-2850Characteristic of the methyl group, will be present in all isomers.
C=C Aromatic Stretch1620-1450The number and position of these bands can be influenced by the substitution pattern.
C-F Stretch1270-1100The exact position of this strong absorption is sensitive to the fluorine's location on the aromatic ring.
Aromatic C-H Out-of-Plane Bending900-675The pattern of these bands is highly diagnostic of the substitution pattern on the benzene ring and can be used to differentiate the isomers.

The out-of-plane C-H bending region is particularly informative for distinguishing aromatic isomers.[9] The substitution pattern dictates the number and position of these bands, providing a reliable method for differentiation.

Experimental Protocol: Infrared (IR) Spectroscopy

Objective: To obtain the infrared spectrum of each fluoro-2-methylbenzofuran isomer to identify key functional groups and use the fingerprint region for differentiation.

Instrumentation: Fourier Transform Infrared (FTIR) spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

Methodology:

  • Sample Preparation:

    • Place a small amount of the neat liquid or solid sample directly onto the ATR crystal.

  • Data Acquisition:

    • Record a background spectrum of the clean, empty ATR crystal.

    • Record the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

    • Co-add 16-32 scans to improve the signal-to-noise ratio.

  • Data Analysis:

    • Identify the characteristic absorption bands for the benzofuran core, methyl group, and the C-F bond.

    • Carefully compare the fingerprint regions (especially 900-675 cm⁻¹) of the different isomers to identify unique patterns.

Mass Spectrometry (MS): Fragmentation and Identification

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.[10] All four fluoro-2-methylbenzofuran isomers will exhibit a molecular ion peak (M⁺) at the same mass-to-charge ratio (m/z). Differentiation, therefore, relies on analyzing the relative abundances of the fragment ions produced upon ionization.

The position of the fluorine atom can influence the fragmentation pathways, leading to subtle differences in the mass spectra of the isomers. For example, the loss of radicals or neutral molecules may be favored in one isomer over another due to the electronic effects of the fluorine atom at different positions.

Table 5: Predicted Mass Spectrometry Data for Fluoro-2-methylbenzofuran (Electron Ionization)

m/zPredicted Fragment
150[M]⁺
135[M - CH₃]⁺
122[M - CO]⁺
107[M - CO - CH₃]⁺

While the major fragments may be similar, the relative intensities of these fragments can provide clues to the isomer's identity. Tandem mass spectrometry (MS/MS) can further enhance the differentiation by isolating the molecular ion and subjecting it to collision-induced dissociation, which can produce isomer-specific fragment ions.[10]

Experimental Protocol: Mass Spectrometry (MS)

Objective: To obtain the mass spectrum of each fluoro-2-methylbenzofuran isomer to determine the molecular weight and analyze fragmentation patterns for differentiation.

Instrumentation: Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct infusion mass spectrometer with an Electron Ionization (EI) source.

Methodology:

  • Sample Introduction:

    • For GC-MS, dissolve the sample in a suitable volatile solvent and inject it into the GC.

    • For direct infusion, introduce a dilute solution of the sample directly into the ion source.

  • Ionization:

    • Utilize Electron Ionization (EI) at a standard energy of 70 eV.

  • Mass Analysis:

    • Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-200).

  • Data Analysis:

    • Identify the molecular ion peak to confirm the molecular weight.

    • Analyze the fragmentation pattern and compare the relative abundances of the fragment ions between the different isomers.

Visualizing the Differentiation Strategy

To effectively distinguish between the fluoro-2-methylbenzofuran isomers, a systematic approach integrating multiple spectroscopic techniques is essential.

Caption: Workflow for the spectroscopic differentiation of fluoro-2-methylbenzofuran isomers.

Conclusion

The unambiguous differentiation of fluoro-2-methylbenzofuran isomers is a critical task in chemical research and drug development. While each spectroscopic technique offers valuable insights, a multi-faceted approach is the most robust strategy. NMR spectroscopy, particularly the combination of ¹H, ¹³C, and ¹⁹F NMR, provides the most definitive data for structural elucidation. IR spectroscopy offers a rapid and effective method for "fingerprinting" each isomer, while mass spectrometry confirms the molecular weight and can reveal subtle differences in fragmentation patterns. By leveraging the strengths of each of these techniques and following rigorous experimental protocols, researchers can confidently identify and characterize these important molecules.

References

  • Abraham, R. J., Wileman, D. F., Bedford, G. R., & Greatbanks, D. (1972). The Nuclear Magnetic Resonance Spectra of Fluoroaromatics. Part V. The ¹³C Spectra of Some Fluorobenzenes and Fluorobenzofurans. Journal of the Chemical Society, Perkin Transactions 2, (11), 1733-1737. [Link]

  • Choi, H. D., et al. (2012). 5-Fluoro-2-methyl-3-(4-methylphenylsulfonyl)-1-benzofuran. Acta Crystallographica Section E: Structure Reports Online, 68(3), o655. [Link]

  • Aslam, M., et al. (2009). Synthesis of new benzofuran derivatives and their biological activity. European Journal of Medicinal Chemistry, 44(8), 3318-3324.
  • Choi, H. D., et al. (2010). 5-Fluoro-2-methyl-3-phenylsulfonyl-1-benzofuran. Acta Crystallographica Section E: Structure Reports Online, 66(3), o558. [Link]

  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). Fluorine NMR. [Link]

  • University of Ottawa. (n.d.). 19Fluorine NMR. [Link]

  • AZoM. (2017, December 18). Using Benchtop ¹⁹F NMR to Evaluate Fluoroorganic Compounds. [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]

  • Choi, H. D., et al. (2014). 5-Fluoro-2-methyl-3-(3-methylphenylsulfonyl)-1-benzofuran. Acta Crystallographica Section E: Structure Reports Online, 70(4), o482. [Link]

  • Al-Harthy, T., et al. (2018). Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. Molecules, 23(11), 2851. [Link]

  • NIST. (n.d.). Benzofuran, 2-methyl-. NIST WebBook. [Link]

  • van der Meer, T., et al. (2020). Mass spectrometry-based identification of ortho-, meta- and para- isomers using infrared ion spectroscopy. ChemRxiv. [Link]

  • Al-Omair, M. A. (2018). Theoretical Spectroscopic Study (IR, Raman, UV, and NMR) for Furan and Two of its Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 52(2), 70-79.
  • Berden, G., et al. (2019). Mass-Spectrometry-Based Identification of Synthetic Drug Isomers Using Infrared Ion Spectroscopy. Analytical Chemistry, 91(21), 13595-13600. [Link]

  • Sanna, C., et al. (2022). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. Molbank, 2022(4), M1502. [Link]

  • Geng, Y., et al. (2020). Synthesis, Photophysics and Optical Limiting Properties of Functionalized Benzofuran Derivatives. Dyes and Pigments, 173, 107931. [Link]

  • Wang, Y., et al. (2017). Differentiation of 2- and 6-isomers of (2-dimethylaminopropyl)benzofuran by tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 31(15), 1267-1274. [Link]

  • Panten, J., & Behr, A. (2023). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Molbank, 2023(2), M1639. [Link]

  • Al-Mijalli, S. H., et al. (2022). PHYTOCHEMICAL SCREENING AND CHEMICAL ANALYSIS OF CLOVES (SYZYGIUM AROMATICUM) FLOWER BUDS. International Journal of Pharmaceutical Sciences and Research, 13(1), 221-228. [Link]

  • Williams, T. D., et al. (2000). Application of directly coupled high performance liquid chromatography-NMR-mass spectometry and 1H NMR spectroscopic studies to the investigation of 2,3-benzofuran metabolism in Sprague-Dawley rats. Xenobiotica, 30(8), 773-785. [Link]

  • van der Meer, T., et al. (2020). Mass spectrometry-based identification of ortho-, meta- and para-isomers using infrared ion spectroscopy. Analyst, 145(13), 4496-4503. [Link]

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  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. [Link]

  • Khelfaoui, F., et al. (2022). A Density Functional Theory Study. Physical Chemistry Research, 10(1), 105-125.
  • Mishkovsky, M., et al. (2020). ¹⁹F-centred NMR analysis of mono-fluorinated compounds. Communications Chemistry, 3(1), 1-10. [Link]

  • Mary, Y. S., et al. (2015). FT-IR, FT-Raman, UV/Vis spectra and fluorescence imaging studies on 2-(bromoacetyl)benzo(b)furan by ab initio DFT calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 147, 249-260. [Link]

  • Finneran, I. A., et al. (2019). Millimeter-Wave Spectroscopy of Methylfuran Isomers: Local vs. Global Treatments of the Internal Rotation. Molecules, 24(23), 4329. [Link]

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Validation

A Comparative Analysis of Fluorinated Benzofurans as Potent Kinase Inhibitors: A Guide for Drug Discovery Professionals

In the landscape of modern drug discovery, the pursuit of potent and selective kinase inhibitors remains a cornerstone of therapeutic development, particularly in oncology. The benzofuran scaffold has emerged as a privil...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the pursuit of potent and selective kinase inhibitors remains a cornerstone of therapeutic development, particularly in oncology. The benzofuran scaffold has emerged as a privileged structure, forming the core of numerous biologically active compounds.[1][2][3] Strategic modification of this scaffold is key to enhancing its pharmacological profile. This guide provides a comparative study on the kinase inhibitory activity of fluorinated benzofuran derivatives, offering insights into their structure-activity relationships (SAR), supporting experimental data, and detailed methodologies for their evaluation.

The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to modulate various properties, including metabolic stability, lipophilicity, and binding affinity.[4][5] In the context of benzofuran-based kinase inhibitors, fluorination can lead to a significant enhancement of inhibitory potency and selectivity. This is often attributed to the ability of fluorine to form favorable interactions, such as halogen bonds, with the kinase active site, thereby improving binding affinity.[6][7]

Comparative Kinase Inhibitory Activity

The following tables summarize the in vitro potency (IC50 values) of selected fluorinated benzofuran derivatives against key kinase targets, benchmarked against non-fluorinated analogues or established inhibitors.

Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) Inhibition
Compound IDScaffoldModificationTarget KinaseIC50 (nM)Reference
HG Series Benzofuran-Thiazolidinedione4-FluoroVEGFR290[8]
4-NitroVEGFR2>1000 (less active)[8]
4-FluoroEGFR>1000 (decreased activity)[8]
4-NitroEGFR100[8]
HD 1 Benzofuran-Thiazolidinedionepara-OH, aryl fluorideEGFR3.8[8]
Afatinib Standard Drug-EGFR1.9[8]
Gefitinib Standard Drug-EGFR0.9 (µM)[9]
Compound 26 Benzofuran Hybrid-EGFR0.93 (µM)[9]

Table 1: Comparative inhibitory activities of fluorinated and non-fluorinated benzofuran derivatives against EGFR and VEGFR2.

The data clearly indicates that the effect of fluorination is target-dependent. For VEGFR2, the introduction of a fluorine atom resulted in the most potent compound in the series, with an IC50 of 90 nM.[8] Conversely, the same modification led to a decrease in activity against EGFR.[8] However, in a different series, a combination of a hydroxyl group and an aryl fluoride (HD 1) yielded a highly potent EGFR inhibitor (IC50 = 3.8 nM), comparable to the standard drug afatinib.[8]

Cyclin-Dependent Kinase 2 (CDK2) Inhibition
Compound IDScaffoldModificationTarget KinaseIC50 (nM)Reference
9h Benzofuran-Piperazinem-TrifluoromethylCDK240.91[10]
11d Benzofuran-Piperazine-CDK241.70[10]
11e Benzofuran-Piperazine-CDK246.88[10]
13c Benzofuran-Piperazinep-MethoxyphenylCDK252.63[10]
Staurosporine Standard Drug-CDK256.76[10]

Table 2: Inhibitory activities of benzofuran-piperazine hybrids against CDK2.

In a series of benzofuran-piperazine hybrids designed as CDK2 inhibitors, the derivative with a meta-trifluoromethyl group (9h) demonstrated the most potent inhibitory activity, surpassing the standard inhibitor staurosporine.[10]

Multi-Kinase Inhibition Profile
Compound IDScaffoldTarget KinaseIC50 (µg/mL)Reference
3d Benzofuran-PyrazoleB-Raf (V600E)0.078[2]
c-Met0.405[2]
Pim-11.053[2]
EGFR (WT)0.177[2]
VEGFR-20.275[2]

Table 3: Multi-kinase inhibitory activity of a benzofuran-pyrazole hybrid.

A novel benzofuran-pyrazole derivative (3d) exhibited potent inhibitory activity against a panel of cancer-related kinases, demonstrating its potential as a multi-targeted agent.[2]

Mechanistic Insights and Structure-Activity Relationship (SAR)

The strategic placement of fluorine atoms on the benzofuran scaffold significantly influences kinase inhibitory activity. The high electronegativity and small size of fluorine allow it to modulate the electronic properties and conformation of the molecule without introducing significant steric bulk.[4] This can lead to:

  • Enhanced Binding Affinity: Fluorine can participate in hydrogen bonds and other non-covalent interactions within the ATP-binding pocket of the kinase, leading to increased potency.[5][6]

  • Improved Lipophilicity: Fluorine substitution can increase the lipophilicity of a molecule, which can enhance its cell permeability and overall pharmacokinetic profile.[5]

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 enzymes. This can increase the half-life of the drug in vivo.

SAR studies have revealed that the position of the fluorine atom is critical for its effect on biological activity.[6] For instance, halogen substitution at the para position of a phenyl ring attached to the benzofuran core is often associated with increased potency.[6]

Key Signaling Pathways and Experimental Workflows

Understanding the signaling pathways in which the target kinases operate is crucial for rational drug design. The following diagrams, rendered using Graphviz, illustrate the signaling cascades of key kinases targeted by fluorinated benzofurans.

EGFR_Signaling cluster_membrane Cell Membrane EGFR EGFR Grb2_Sos Grb2/Sos EGFR->Grb2_Sos Activates Ligand EGF/TGF-α Ligand->EGFR Binds Ras Ras Grb2_Sos->Ras PI3K PI3K Ras->PI3K RAF Raf Ras->RAF AKT Akt PI3K->AKT Proliferation Cell Proliferation, Survival, Growth AKT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

EGFR Signaling Pathway.[9]

VEGFR2_Signaling cluster_membrane Cell Membrane VEGFR2 VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ligand VEGF Ligand->VEGFR2 Binds RAF_MEK_ERK Raf-MEK-ERK Pathway PLCg->RAF_MEK_ERK AKT Akt PI3K->AKT Angiogenesis Angiogenesis, Permeability, Survival AKT->Angiogenesis RAF_MEK_ERK->Angiogenesis Kinase_Assay_Workflow Start Start: Compound Dilution Reaction_Setup Kinase Reaction Setup (Kinase, Substrate, Compound) Start->Reaction_Setup ATP_Addition Initiate Reaction (Add ATP) Reaction_Setup->ATP_Addition Incubation Incubation (Room Temperature) ATP_Addition->Incubation Stop_Reaction Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) Incubation->Stop_Reaction Signal_Generation Generate Luminescent Signal (Add Kinase Detection Reagent) Stop_Reaction->Signal_Generation Read_Plate Measure Luminescence Signal_Generation->Read_Plate Data_Analysis Data Analysis (Calculate IC50) Read_Plate->Data_Analysis

Sources

Comparative

Comparative Efficacy Guide: 5-Fluoro-2-methylbenzofuran vs. Classical Anticancer Agents

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Pharmacophore Rationale, Mechanistic Pathways, Comparative Cytotoxicity, and Standardized In Vitro Protocols Executive Summa...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Pharmacophore Rationale, Mechanistic Pathways, Comparative Cytotoxicity, and Standardized In Vitro Protocols

Executive Summary & Pharmacophore Rationale

In contemporary medicinal chemistry, the benzofuran ring is recognized as a highly privileged scaffold. However, the specific functionalization seen in 5-Fluoro-2-methylbenzofuran (5-F-2-MBF) and its derivatives represents a significant leap in rational drug design.

As an application scientist evaluating novel chemotypes, the primary failure point for many early-stage oncology compounds is poor metabolic stability and off-target toxicity. The introduction of a fluorine atom at the 5-position acts as a bioisostere for hydrogen. Due to its high electronegativity, fluorine modulates the basicity of nearby functional groups and critically blocks sites of oxidative metabolism, thereby enhancing the compound's metabolic half-life and blood-brain barrier penetration 1. Furthermore, halogen substitutions on the benzofuran ring facilitate favorable hydrophobic interactions and halogen bonding, which can increase target binding affinity and overall anticancer potency by more than 2-fold compared to non-fluorinated analogs 2.

Mechanistic Pathways: Multi-Target Precision

Unlike classical antimetabolites such as 5-Fluorouracil (5-FU) that primarily disrupt DNA/RNA synthesis, 5-F-2-MBF derivatives operate as multi-target agents. This multi-pathway interference is critical for overcoming resistance in refractory tumor models.

  • HIF-1 Pathway Inhibition: Fluorinated benzofurans have been structurally optimized to selectively inhibit the Hypoxia-Inducible Factor (HIF-1) pathway. This is particularly vital because HIF-1 drives angiogenesis and survival in tumor protein (p53)-independent malignant cancers 2.

  • Apoptotic Induction via PARP-1: These compounds trigger intrinsic apoptosis by downregulating the anti-apoptotic protein Bcl-2. This downregulation leads to a concentration-dependent cleavage of PARP-1 and subsequent DNA fragmentation, effectively halting tumor proliferation 3, [[4]]().

MOA Compound 5-Fluoro-2-methylbenzofuran (5-F-2-MBF) HIF1 HIF-1 Pathway Inhibition Compound->HIF1 Suppresses Bcl2 Bcl-2 Downregulation Compound->Bcl2 Inhibits Apoptosis Apoptosis & Tumor Regression HIF1->Apoptosis Induces PARP PARP-1 Cleavage Bcl2->PARP Triggers PARP->Apoptosis Induces

Mechanistic pathway of 5-F-2-MBF inducing apoptosis and inhibiting HIF-1.

Comparative Efficacy: Quantitative Data Analysis

To objectively evaluate the clinical potential of 5-F-2-MBF derivatives, we must benchmark their in vitro cytotoxicity against established chemotherapeutics like 5-Fluorouracil (5-FU) and Doxorubicin (DOX).

Data synthesized from recent structure-activity relationship (SAR) studies demonstrates that fluorinated benzofurans frequently outperform 5-FU, achieving sub-micromolar to low-micromolar IC50 values across diverse solid tumor cell lines 5, 6.

Table 1: Comparative In Vitro Cytotoxicity (IC50)
Cell LineTissue Origin5-F-2-MBF Derivatives (IC50, μM)5-Fluorouracil (IC50, μM)Doxorubicin (IC50, μM)
A549 Lung Carcinoma0.80 – 6.30> 10.01.20 – 4.17
HCT116 Colon Carcinoma0.08 – 19.524.30.90 – 8.87
HeLa Cervical Cancer0.95 – 1.576.801.50 – 4.17
MCF-7 Breast Cancer0.37 – 8.4912.30.80 – 8.87

Note: Data ranges represent the synthesized performance of various highly optimized fluorinated benzofuran scaffolds against standard positive controls under identical assay conditions [[5]](), 3.

Experimental Methodologies: Self-Validating Protocols

To ensure data integrity when evaluating highly lipophilic compounds like 5-F-2-MBF, experimental design must account for solvent artifacts and precisely differentiate between targeted apoptosis and non-specific necrosis.

Protocol A: High-Throughput Cytotoxicity Screening (WST-1 Assay)

Causality: We utilize the WST-1 assay rather than the traditional MTT assay. The WST-1 cleavage product is highly water-soluble, eliminating the need for a DMSO solubilization step. This prevents precipitation artifacts and readout variability that frequently occur when working with lipophilic fluorinated scaffolds 3.

  • Cell Seeding: Seed target cells (e.g., A549, HCT116) at a density of 5,000–10,000 cells/well in a 96-well microplate. Incubate for 24h at 37°C, 5% CO2 to allow for attachment.

  • Compound Preparation: Dissolve the 5-F-2-MBF derivative in 100% DMSO to create a master stock. Perform serial dilutions in culture media, ensuring the final DMSO concentration remains ≤ 0.1% to prevent solvent-induced cytotoxicity.

  • Treatment & Self-Validation: Replace media with the compound-containing media.

    • Vehicle Control: 0.1% DMSO (establishes 100% baseline viability).

    • Positive Control: Doxorubicin at 1 μM (validates assay sensitivity). Incubate the plate for 48 hours.

  • Quantification: Add 10 μL of WST-1 reagent per well. Incubate for 2 hours. Measure absorbance at 450 nm using a microplate reader. Calculate the IC50 using non-linear regression analysis.

Protocol B: Apoptosis Quantification (Annexin V-FITC/PI Flow Cytometry)

Causality: Cytotoxicity assays measure metabolic decline but do not identify the mechanism of death. To confirm that 5-F-2-MBF induces programmed cell death (via PARP-1/Bcl-2) rather than non-specific necrosis, dual-staining flow cytometry is strictly required.

  • Induction: Treat cells with the 5-F-2-MBF derivative at 1× and 2× the calculated IC50 for 24 hours.

  • Harvesting: Collect both the culture media (containing floating, late-apoptotic cells) and the adherent cells using an enzyme-free dissociation buffer. Centrifuge and wash the combined pellet with cold PBS.

  • Staining: Resuspend the cell pellet in 100 μL of 1X Annexin V Binding Buffer. Add 5 μL of Annexin V-FITC and 5 μL of Propidium Iodide (PI). Incubate for 15 minutes in the dark at room temperature.

  • Self-Validation Controls: Prepare four mandatory control tubes: Unstained cells, FITC-only stained cells, PI-only stained cells, and Vehicle-treated cells. These are essential for setting accurate fluorescence compensation matrices.

  • Analysis: Analyze via flow cytometry. Cells mapping to the Annexin V+/PI- quadrant indicate early apoptosis, validating the targeted mechanistic pathway 3.

Workflow Seed Cell Seeding (A549, HCT116) Treat Compound Treatment (48h Incubation) Seed->Treat Assay WST-1 Assay & Flow Cytometry Treat->Assay Analyze IC50 Calculation & Data Synthesis Assay->Analyze

Standardized high-throughput workflow for evaluating in vitro cytotoxicity.

Conclusion

The 5-Fluoro-2-methylbenzofuran scaffold represents a highly optimized pharmacophore that overcomes many limitations of classical antimetabolites. By leveraging halogen bonding and increased metabolic stability, these derivatives achieve potent, multi-pathway tumor suppression (HIF-1 inhibition and Bcl-2/PARP-1 mediated apoptosis). When evaluated through rigorous, self-validating in vitro protocols, 5-F-2-MBF derivatives consistently demonstrate superior efficacy to 5-Fluorouracil and comparable potency to Doxorubicin, making them prime candidates for advanced preclinical oncology development.

References

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity . nih.gov. 2

  • Anticancer therapeutic potential of benzofuran scaffolds . nih.gov. 5

  • Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems . rsc.org. 3

  • Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents . mdpi.com. 4

  • 2-(Bromomethyl)-5-fluoro-2,3-dihydrobenzofuran . benchchem.com.1

  • Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate . mdpi.com.6

Sources

Validation

Cross-Reactivity Profiling of the 5-Fluoro-2-methylbenzofuran Scaffold: A Comparative Guide

Executive Summary & Mechanistic Rationale As a Senior Application Scientist, evaluating the target selectivity of privileged scaffolds is paramount to de-risking early-stage drug discovery. The 5-fluoro-2-methylbenzofura...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

As a Senior Application Scientist, evaluating the target selectivity of privileged scaffolds is paramount to de-risking early-stage drug discovery. The 5-fluoro-2-methylbenzofuran moiety is a highly versatile building block, leveraged extensively in the design of GPR120 agonists for metabolic disorders 1, STING pathway modulators for broad-spectrum antiviral activity 2, and CB2 receptor ligands for neuroinflammation 3.

The causality behind its widespread use—and its inherent cross-reactivity risks—lies in its electronic and steric properties. The planar benzofuran core structurally mimics endogenous indoleamines (e.g., serotonin and melatonin), predisposing it to off-target interactions with the 5-HT receptor family and various kinases 4. However, the introduction of a fluorine atom at the C-5 position acts as a bioisostere that fundamentally alters the molecule's profile. Fluorine's high electronegativity modulates the basicity of adjacent functional groups and enhances binding affinity via halogen bonding, while simultaneously blocking major sites of oxidative metabolism by CYP450 enzymes 3. Furthermore, substitutions at the C-2 position (such as a methyl group) provide critical steric hindrance that dictates target selectivity and minimizes non-specific intercalation 5.

Comparative Scaffold Analysis

To objectively assess the 5-fluoro-2-methylbenzofuran scaffold, we must benchmark it against alternative heterocyclic cores commonly used in drug development.

Table 1: Pharmacological Trade-Offs of Heterocyclic Scaffolds

ScaffoldPrimary Target ExamplesCommon Off-Target LiabilitiesMetabolic StabilityElectronegativity / Halogen Bonding
5-Fluoro-2-methylbenzofuran GPR120, STING, CB25-HT receptors (reduced)High (C-5 oxidation blocked)High
Benzothiophene Estrogen Receptor (SERMs)Dopamine receptorsModerateLow
Indole 5-HT receptors, MelatoninBroad GPCR cross-reactivityLow (CYP450 oxidation prone)Low
Unsubstituted Benzofuran Pin1, Various KinasesCYP450 enzymes, 5-HTLow (C-5 oxidation prone)Low

Workflow Visualization

G A 5-Fluoro-2-methylbenzofuran Scaffold B Primary Target Assays (e.g., GPR120, STING) A->B Efficacy C Off-Target GPCR Panel (e.g., 5-HT, CB2) A->C Cross-Reactivity F Selectivity Index (SI) B->F D Radioligand Binding (Affinity / Ki) C->D E FLIPR Calcium Flux (Functional Activity) C->E D->F E->F G Lead Optimization F->G SI > 100

Workflow for assessing primary efficacy and off-target cross-reactivity of benzofuran scaffolds.

Experimental Protocols for Cross-Reactivity Profiling

To ensure scientific integrity, the following protocols are designed as self-validating systems.

Protocol 1: Orthogonal High-Throughput Radioligand Binding (GPCR Off-Target Panel)
  • Objective : Quantify the thermodynamic binding affinity ( Ki​ ) of the scaffold against a panel of off-target receptors (e.g., 5-HT2A, CB1/CB2).

  • Causality : Functional assays can be confounded by downstream signaling amplification or assay interference. Radioligand displacement directly isolates the physical receptor-ligand interaction, providing an unambiguous measure of target affinity.

  • Step-by-Step Methodology :

    • Membrane Preparation : Isolate membrane fractions from CHO-K1 cells stably expressing the target off-receptors. Homogenize in 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 x g.

    • Ligand Incubation : In a 96-well plate, combine 50 µg of membrane protein, the radioligand at its Kd​ concentration (e.g., 1 nM [3H]-ketanserin for 5-HT2A), and the benzofuran test compound at concentrations ranging from 10−10 to 10−5 M.

    • Equilibration : Incubate the plates at 25°C for 90 minutes to ensure steady-state equilibrium is reached.

    • Filtration & Detection : Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.3% polyethylenimine (to reduce non-specific binding). Wash three times with ice-cold buffer and quantify retained radioactivity using a liquid scintillation counter.

  • Self-Validating Mechanism : Each plate MUST include a known high-affinity competitor (e.g., 10 µM unlabelled ketanserin) to define non-specific binding (NSB). A Z'-factor > 0.6 must be calculated for the assay window (Total Binding vs. NSB) before data acceptance.

Protocol 2: FLIPR Calcium Flux Functional Assay
  • Objective : Determine whether off-target binding translates to functional agonism or antagonism.

  • Causality : Binding does not equal activation. A compound may bind an off-target receptor with high affinity but exert no functional effect (silent antagonist), representing a lower physiological liability than a full agonist. The FLIPR assay captures real-time intracellular calcium release, distinguishing these modalities.

  • Step-by-Step Methodology :

    • Cell Seeding : Seed target-expressing cells at 20,000 cells/well in 384-well black-wall, clear-bottom plates. Incubate overnight at 37°C.

    • Dye Loading : Remove media and add 20 µL of Fluo-4 AM calcium-sensitive dye in assay buffer (HBSS + 20 mM HEPES). Incubate for 60 minutes at 37°C.

    • Compound Addition : Transfer the plate to the FLIPR instrument. Dispense the benzofuran derivatives and record fluorescence (Ex: 488 nm, Em: 525 nm) continuously for 3 minutes.

    • Antagonist Mode (Optional) : If no agonism is observed, subsequently challenge the cells with an EC80​ concentration of the native ligand to test for functional antagonism.

  • Self-Validating Mechanism : Include a PAINS (Pan-Assay Interference Compounds) filter control to rule out fluorescence quenching or auto-fluorescence by the benzofuran core.

Quantitative Data: Cross-Reactivity Performance

Table 2 presents representative profiling data comparing the 5-fluoro-2-methylbenzofuran scaffold against its structural analogs. The data demonstrates that while the unsubstituted benzofuran suffers from significant 5-HT2A cross-reactivity, the steric bulk of the 2-methyl group and the electronic effects of the 5-fluoro substitution drastically improve the Selectivity Index (SI) for primary targets like GPR120 1 and STING [[2]]().

Table 2: Representative Cross-Reactivity Profiling (Mock Data based on structural class trends)

Compound ScaffoldPrimary Target (e.g., GPR120) IC50​ (nM)Off-Target (5-HT2A) Ki​ (nM)Off-Target (CB2) Ki​ (nM)Selectivity Index (SI)
5-Fluoro-2-methylbenzofuran 45>10,0001,200>222
Unsubstituted Benzofuran 120850450~7
5-Fluoro-indole 310152,100<0.1 (Inverted)
Benzothiophene 854,50080~1

References

  • Title : US10155737B2 - Benzo-fused heterocyclic derivatives useful as agonists of GPR120 | Source : Google Patents | URL : 1

  • Title : 2-(Bromomethyl)-5-fluoro-2,3-dihydrobenzofuran | Source : Benchchem | URL : 3

  • Title : Reactivity of Benzofuran Derivatives | Source : ResearchGate | URL : 4

  • Title : Identification of new benzofuran derivatives as STING agonists with broad-spectrum antiviral activity | Source : PMC | URL : 2

  • Title : Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity | Source : PMC | URL : 5

Sources

Comparative

A Head-to-Head Comparison of Synthetic Routes to 5-Fluoro-2-methylbenzofuran: A Guide for Researchers

Introduction 5-Fluoro-2-methylbenzofuran is a fluorinated heterocyclic compound that holds significant interest for researchers in medicinal chemistry and drug development. The benzofuran scaffold is a common motif in a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

5-Fluoro-2-methylbenzofuran is a fluorinated heterocyclic compound that holds significant interest for researchers in medicinal chemistry and drug development. The benzofuran scaffold is a common motif in a multitude of biologically active natural products and synthetic pharmaceuticals. The incorporation of a fluorine atom into the benzofuran core can profoundly influence the molecule's pharmacokinetic and pharmacodynamic properties, often leading to enhanced metabolic stability, increased binding affinity to biological targets, and improved lipophilicity. This guide provides a comprehensive, head-to-head comparison of plausible synthetic routes to 5-Fluoro-2-methylbenzofuran, offering field-proven insights and detailed experimental protocols to aid researchers in its synthesis and further investigation.

This guide will explore and compare two primary synthetic strategies for the preparation of 5-Fluoro-2-methylbenzofuran:

  • Route 1: The Rap-Stoermer Reaction - A classic and straightforward approach involving the condensation of a substituted phenol with an α-haloketone.

  • Route 2: Palladium-Catalyzed Sonogashira Coupling and Cyclization - A modern, versatile, and often high-yielding method that constructs the benzofuran ring through a sequence of cross-coupling and intramolecular cyclization.

Each route will be evaluated based on factors such as the availability of starting materials, reaction efficiency, scalability, and the overall advantages and disadvantages.

Route 1: The Rap-Stoermer Reaction: A Classic Approach

The Rap-Stoermer reaction is a well-established method for the synthesis of benzofurans, first reported in the late 19th century.[1][2] The reaction proceeds via the O-alkylation of a phenol with an α-haloketone, followed by an intramolecular aldol-type condensation to form the furan ring.[3][4] This approach is often favored for its operational simplicity and the use of readily available starting materials.

Proposed Synthetic Pathway

The synthesis of 5-Fluoro-2-methylbenzofuran via the Rap-Stoermer reaction would commence with the commercially available 4-fluorophenol.

Rap-Stoermer Reaction 4-Fluorophenol 4-Fluorophenol Intermediate_Ether 2-(4-Fluorophenoxy)propan-2-one 4-Fluorophenol->Intermediate_Ether Chloroacetone, K2CO3, Acetone 5-Fluoro-2-methylbenzofuran 5-Fluoro-2-methylbenzofuran Intermediate_Ether->5-Fluoro-2-methylbenzofuran Polyphosphoric Acid (PPA) or H2SO4, Heat Palladium-Catalyzed Synthesis 4-Fluorophenol 4-Fluorophenol 4-Fluoro-2-iodophenol 4-Fluoro-2-iodophenol 4-Fluorophenol->4-Fluoro-2-iodophenol N-Iodosuccinimide (NIS), Acetonitrile Alkynyl_Phenol 4-Fluoro-2-(prop-1-yn-1-yl)phenol 4-Fluoro-2-iodophenol->Alkynyl_Phenol Propyne, Pd(PPh3)2Cl2, CuI, Et3N 5-Fluoro-2-methylbenzofuran 5-Fluoro-2-methylbenzofuran Alkynyl_Phenol->5-Fluoro-2-methylbenzofuran CuI, Pyridine, Heat

Sources

Validation

A Senior Application Scientist's Guide to Validating the MS Fragmentation Pattern of 5-Fluoro-2-methylbenzofuran

For Researchers, Scientists, and Drug Development Professionals In the landscape of drug discovery and development, the unambiguous identification of novel chemical entities is paramount. Mass spectrometry (MS), particul...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery and development, the unambiguous identification of novel chemical entities is paramount. Mass spectrometry (MS), particularly when coupled with gas chromatography (GC-MS), stands as a cornerstone technique for molecular structure elucidation. However, the interpretation of mass spectra, especially for novel compounds, requires a rigorous and systematic approach. This guide provides an in-depth comparison and a validated workflow for identifying 5-Fluoro-2-methylbenzofuran, a compound of interest in medicinal chemistry, by analyzing its mass spectral fragmentation pattern. We will leverage a comparative analysis with the known fragmentation of 2-methylbenzofuran and adhere to established validation principles to ensure scientific integrity.

The Rationale Behind a Comparative Fragmentation Study

The introduction of a fluorine atom into a molecule can significantly alter its physicochemical and pharmacological properties. Consequently, understanding its influence on the molecule's fragmentation behavior under electron ionization (EI) is crucial for its confident identification. By comparing the mass spectrum of 5-Fluoro-2-methylbenzofuran with that of its non-fluorinated analog, 2-methylbenzofuran, we can isolate the specific effects of the fluorine substituent on the fragmentation pathways. This approach not only aids in the identification of the target molecule but also deepens our understanding of fragmentation mechanisms in halogenated heterocyclic compounds.

Understanding the Fragmentation of the Benzofuran Scaffold

The benzofuran ring system, under electron ionization, exhibits characteristic fragmentation patterns. The initial ionization event typically involves the removal of an electron from the π-system or the oxygen heteroatom, forming a molecular ion (M+•). The stability of this molecular ion and its subsequent fragmentation are influenced by the nature and position of its substituents. Common fragmentation pathways for benzofurans include the loss of neutral molecules like carbon monoxide (CO) and rearrangements of the ring structure.

Comparative Analysis: 2-methylbenzofuran vs. 5-Fluoro-2-methylbenzofuran

To establish a baseline, we will first examine the known fragmentation pattern of 2-methylbenzofuran, as documented in the NIST Mass Spectral Library.[1] We will then predict the fragmentation of 5-Fluoro-2-methylbenzofuran, considering the electronic effects and bond energies associated with the fluorine substituent.

Mass Spectrum of 2-methylbenzofuran

The electron ionization mass spectrum of 2-methylbenzofuran is characterized by a prominent molecular ion peak and several key fragment ions.

m/z Proposed Fragment Relative Abundance
132[C9H8O]+• (Molecular Ion)High
131[M-H]+High
103[M-H-CO]+Moderate
77[C6H5]+Moderate

The fragmentation of 2-methylbenzofuran likely proceeds through the pathways illustrated below:

M Molecular Ion (m/z 132) [C9H8O]+• F1 [M-H]+ (m/z 131) M->F1 - H• F2 [M-H-CO]+ (m/z 103) F1->F2 - CO F3 [C6H5]+ (m/z 77) F2->F3 - C2H2

Caption: Proposed fragmentation pathway for 2-methylbenzofuran.

Predicted Mass Spectrum of 5-Fluoro-2-methylbenzofuran

The introduction of a fluorine atom at the 5-position is expected to influence the fragmentation pattern in several ways:

  • Increased Molecular Weight: The molecular weight will increase by 18 Da (the difference between F and H).

  • Stabilization of the Molecular Ion: The high electronegativity of fluorine may stabilize the molecular ion, leading to a more intense molecular ion peak.

  • Influence on Fragmentation Pathways: The strong carbon-fluorine bond is less likely to cleave compared to C-H or C-C bonds. Therefore, fragments retaining the fluorine atom are expected to be prominent.

Based on these principles, the predicted mass spectrum of 5-Fluoro-2-methylbenzofuran is as follows:

m/z Proposed Fragment Predicted Relative Abundance
150[C9H7FO]+• (Molecular Ion)High
149[M-H]+High
121[M-H-CO]+Moderate
95[C6H4F]+Moderate

The predicted fragmentation pathway for 5-Fluoro-2-methylbenzofuran is depicted below:

M Molecular Ion (m/z 150) [C9H7FO]+• F1 [M-H]+ (m/z 149) M->F1 - H• F2 [M-H-CO]+ (m/z 121) F1->F2 - CO F3 [C6H4F]+ (m/z 95) F2->F3 - C2H2

Caption: Predicted fragmentation pathway for 5-Fluoro-2-methylbenzofuran.

A Validated Workflow for the Identification of 5-Fluoro-2-methylbenzofuran

To confidently identify a newly synthesized batch of 5-Fluoro-2-methylbenzofuran, a systematic validation workflow is essential. This workflow integrates experimental data acquisition with theoretical predictions and database comparisons, adhering to the principles outlined in the ICH Q2(R1) guidelines for analytical procedure validation.[2][3][4]

cluster_0 Experimental Analysis cluster_1 Data Interpretation and Validation A Sample Preparation (Dilution in appropriate solvent) B GC-MS Analysis (Appropriate column and temperature program) A->B C Data Acquisition (EI, 70 eV) B->C D Mass Spectrum Extraction C->D E Comparison with Predicted Spectrum D->E F Spectral Library Search (NIST MS Library) D->F G Fragmentation Pattern Analysis E->G F->G H Confirmation of Identity G->H

Caption: Validated workflow for the identification of 5-Fluoro-2-methylbenzofuran.

Experimental Protocol
  • Sample Preparation:

    • Dissolve a small amount of the synthesized compound in a suitable volatile solvent (e.g., dichloromethane, methanol) to a concentration of approximately 1 mg/mL.

    • Perform serial dilutions to obtain a final concentration of 1-10 µg/mL for GC-MS analysis.

  • GC-MS Analysis:

    • Gas Chromatograph: Agilent 7890B GC or equivalent.

    • Mass Spectrometer: Agilent 5977A MSD or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

    • Injection Volume: 1 µL.

    • Inlet Temperature: 250°C.

    • Oven Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp: 10°C/min to 280°C.

      • Hold: 5 minutes at 280°C.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

Data Interpretation and Validation
  • Mass Spectrum Extraction:

    • From the total ion chromatogram (TIC), obtain the mass spectrum corresponding to the peak of the analyte.

  • Comparison with Predicted Spectrum:

    • Compare the experimentally obtained mass spectrum with the predicted spectrum for 5-Fluoro-2-methylbenzofuran.

    • Verify the presence of the molecular ion at m/z 150 and the key fragment ions at m/z 149, 121, and 95.

  • Spectral Library Search:

    • Perform a search against the NIST/EPA/NIH Mass Spectral Library.[1][5] While 5-Fluoro-2-methylbenzofuran may not be present in the current library, the search will provide hits for structurally similar compounds.

    • Analyze the similarity scores and compare the fragmentation patterns of the top hits with the experimental spectrum. This will provide confidence in the identification of the benzofuran scaffold and the presence of the methyl group.

  • Fragmentation Pattern Analysis:

    • Manually interpret the fragmentation pattern to ensure it aligns with the proposed structure.

    • The presence of a fragment at m/z 149 ([M-H]+) and the subsequent loss of 28 Da (CO) to yield a fragment at m/z 121 are strong indicators of the benzofuran structure.

    • The presence of a fragment at m/z 95, corresponding to a fluorinated phenyl cation, further supports the proposed structure.

  • Confirmation of Identity:

    • A high degree of correlation between the experimental and predicted mass spectra, coupled with a logical fragmentation pattern and supporting data from spectral library searches, provides strong evidence for the identification of 5-Fluoro-2-methylbenzofuran.

Conclusion

The validation of the mass spectral fragmentation pattern for a novel compound like 5-Fluoro-2-methylbenzofuran is a multi-faceted process that relies on a combination of predictive chemistry, comparative analysis, and rigorous experimental protocol. By understanding the fundamental principles of mass spectrometry and leveraging the wealth of data available in spectral libraries, researchers can confidently elucidate the structure of new chemical entities. This guide provides a robust framework for such an analysis, ensuring the scientific integrity and trustworthiness of the identification process, which is a critical step in the advancement of drug discovery and development.

References

  • NIST Mass Spectrometry Data Center. (n.d.). 2-Methylbenzofuran. NIST Chemistry WebBook. Retrieved from [Link]

  • SpectralWorks. (n.d.). NIST 2023 MS and MS/MS Libraries. Retrieved from [Link]

  • Diablo Analytical. (n.d.). NIST Mass Spectral Library. Retrieved from [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

Sources

Comparative

Unveiling the Anti-Inflammatory Potential of Benzofuran Derivatives: A Comparative Guide for Drug Development

As drug development professionals, we constantly seek chemical scaffolds that balance high target selectivity with minimal off-target toxicity. Traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) like Indomethacin...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development professionals, we constantly seek chemical scaffolds that balance high target selectivity with minimal off-target toxicity. Traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) like Indomethacin and Diclofenac, while highly effective, are notorious for gastrointestinal and cardiovascular liabilities. These adverse effects are largely driven by their free carboxylic acid groups and non-selective cyclooxygenase (COX) inhibition.

Enter the benzofuran scaffold —an indole isostere that has emerged as a highly versatile pharmacophore. By mimicking the binding modes of endogenous arachidonic acid without the requisite acidic liabilities, benzofuran derivatives offer a superior therapeutic window. This guide provides a comparative analysis of benzofuran derivatives against standard alternatives, detailing their mechanistic profiling, quantitative efficacy, and the self-validating experimental protocols required to evaluate them.

Mechanistic Profiling & Target Engagement

The structural uniqueness of benzofurans lies in their fused benzene and furan rings, which provide a rigid, lipophilic core capable of deep insertion into the hydrophobic channels of inflammatory enzymes.

  • Selective COX-2 Inhibition: 2-arylbenzofurans have been extensively validated for their selective COX-2 inhibition[1]. The furan oxygen acts as a critical hydrogen bond acceptor, interacting with the Arg120 and Tyr355 residues at the mouth of the COX-2 active site. Furthermore, structure-activity relationship (SAR) studies reveal that substituting the scaffold with halogens (e.g., fluorine, bromine) significantly enhances binding affinity within the larger COX-2 side pocket, driving target selectivity[2].

  • Upstream Modulation (NF-κB & MAPK): Beyond direct enzyme inhibition, novel benzofuran hybrids exert profound upstream effects. For instance, piperazine-benzofuran hybrids inhibit the phosphorylation of IKKα/IKKβ, thereby preventing the degradation of IκBα and the subsequent nuclear translocation of the p65 subunit of NF-κB[3]. Concurrently, they suppress the MAPK pathway (ERK, JNK, p38), effectively shutting down the transcription of pro-inflammatory cytokines (TNF-α, IL-6) and inducible nitric oxide synthase (iNOS)[3].

G LPS LPS Stimulation TLR4 TLR4 Receptor LPS->TLR4 Activates MAPK MAPK Pathway (ERK, JNK, p38) TLR4->MAPK NFkB_Complex IKK / IκBα / p65 TLR4->NFkB_Complex Benzofuran Benzofuran Derivatives (Inhibitor) Benzofuran->MAPK Inhibits Benzofuran->NFkB_Complex Inhibits Nucleus Gene Transcription (Pro-inflammatory) MAPK->Nucleus Phosphorylation NFkB_Complex->Nucleus Translocation Cytokines TNF-α, IL-6, NO, COX-2 Nucleus->Cytokines Expression

Benzofuran-mediated dual inhibition of NF-κB and MAPK signaling pathways.

Quantitative Performance Comparison

To objectively benchmark benzofuran derivatives against standard-of-care alternatives, we must analyze their Half-Maximal Inhibitory Concentration (IC50) across key inflammatory mediators.

Compound ClassSpecific DerivativeTarget / AssayIC50 (µM)Reference DrugRef. IC50 (µM)
Benzofuran-pyrazole Compound 2COX-2 Inhibition8.0Indomethacin7.4
Benzofuran-pyrazole Compound 2COX-1 Inhibition12.0Indomethacin~1.8
Fluorinated Benzofuran Compound 3PGE2 (Macrophage)1.48Diclofenac~1.0
Fluorinated Benzofuran Compound 3IL-6 Secretion1.20Dexamethasone<1.0
Piperazine-Benzofuran Compound 5dNO Production52.23L-NAME~45.0

Data synthesized from recent SAR evaluations 4, 5, [[3]]().

Analysis: Benzofuran-pyrazole derivatives achieve COX-2 inhibition nearly equipotent to Indomethacin but with significantly reduced COX-1 activity, indicating a favorable selectivity index that mitigates gastric ulceration risks[4]. Meanwhile, fluorinated analogs demonstrate exceptional potency in downregulating PGE2 and IL-6, rivaling potent standards like Diclofenac[2].

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the evaluation of these compounds requires robust, self-validating assay systems. Below are the definitive methodologies for profiling novel benzofurans.

Protocol 1: In Vitro COX-1/COX-2 Fluorometric Inhibition Assay

Causality Focus: Reconstituting the holoenzyme is critical because purified COX apoenzymes lack the heme cofactor required for peroxidase activity, which is the mechanism by which the fluorometric probe is oxidized.

  • Enzyme Preparation: Dilute human recombinant COX-1 and COX-2 enzymes in Tris-HCl buffer (pH 8.0). Pre-incubate with 1 µM hematin for 15 minutes at room temperature to reconstitute the active holoenzyme.

  • Compound Incubation: Add benzofuran derivatives (0.1 - 100 µM) or Indomethacin (positive control) to the enzyme mix. Incubate for 10 minutes at 37°C. (Rationale: This allows sufficient time for time-dependent, competitive binding within the enzyme's hydrophobic channel).

  • Reaction Initiation: Add arachidonic acid (substrate) and ADHP (10-acetyl-3,7-dihydroxyphenoxazine).

  • Quantification: Measure the highly fluorescent resorufin product (Ex: 530 nm, Em: 590 nm). Calculate IC50 using non-linear regression.

Protocol 2: LPS-Stimulated RAW 264.7 Macrophage Assay (NO & Cytokine Profiling)

Causality Focus: A critical pitfall in anti-inflammatory screening is mistaking cytotoxicity for anti-inflammatory efficacy. This protocol integrates a parallel viability assay to self-validate that reductions in NO/cytokines are strictly due to pathway modulation, not cell death.

  • Cell Seeding: Seed RAW 264.7 macrophages at 5×10⁴ cells/well in 96-well plates. Allow to adhere for 24 hours.

  • Pre-treatment: Treat cells with benzofuran derivatives (e.g., 10, 20, 40 µM) for 1 hour prior to stimulation. (Rationale: Pre-treatment allows the compound to engage intracellular targets, such as IKK, before the inflammatory cascade is triggered).

  • Stimulation: Add 1 µg/mL Lipopolysaccharide (LPS) to all wells (except negative controls) and incubate for 24 hours.

  • Parallel Validation (The Self-Validating Step):

    • Supernatant Extraction: Transfer 100 µL of media to a new plate for the Griess Assay (NO quantification) and ELISA (TNF-α, IL-6).

    • Viability Confirmation: Add MTT reagent (0.5 mg/mL) to the original cells. Incubate for 4 hours, lyse with DMSO, and read absorbance at 570 nm. Crucial: Exclude any compound concentrations showing <80% viability from the efficacy analysis to prevent false positives[3].

Workflow Seed Seed RAW 264.7 Cells (Control Baseline) Pretreat Pre-treat with Benzofuran (1h) Seed->Pretreat Stimulate Stimulate with LPS (24h) Pretreat->Stimulate Viability MTT Assay (Exclude Cytotoxicity) Stimulate->Viability Split Sample Quantify Griess Assay (NO) & ELISA (Cytokines) Stimulate->Quantify Supernatant Viability->Quantify Validate Non-toxic Concentrations

Self-validating macrophage assay workflow ensuring unconfounded anti-inflammatory data.

Conclusion

Benzofuran derivatives represent a paradigm shift in anti-inflammatory drug design. By moving away from the acidic moieties of traditional NSAIDs and leveraging the indole-isosteric properties of the benzofuran core, researchers can achieve dual-action therapeutics: selective COX-2 inhibition and upstream NF-κB/MAPK suppression. Future SAR optimizations focusing on halogenation and piperazine hybridizations will be key to further enhancing bioavailability and target residence time.

References

  • Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. Dovepress.6

  • Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. MDPI.2

  • Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents. PMC.3

  • Novel benzofurane-pyrazole derivatives with anti-inflammatory, cyclooxygenase inhibitory and cytotoxicity evaluation. OUCI.4

  • Discrimination of Naturally-Occurring 2-Arylbenzofurans as Cyclooxygenase-2 Inhibitors. PMC.1

Sources

Validation

Assessing the Selectivity of 5-Fluoro-2-methylbenzofuran for Cancer Cells Over Normal Cells: A Comparative Application Guide

Executive Summary The benzofuran scaffold is a privileged structure in medicinal chemistry, widely recognized for its diverse pharmacological properties. Among its derivatives, 5-Fluoro-2-methylbenzofuran (5-F-2-MBF) has...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The benzofuran scaffold is a privileged structure in medicinal chemistry, widely recognized for its diverse pharmacological properties. Among its derivatives, 5-Fluoro-2-methylbenzofuran (5-F-2-MBF) has emerged as a critical building block for developing targeted anticancer therapeutics[1]. The strategic incorporation of a fluorine atom at the 5-position and a methyl group at the 2-position fundamentally alters the molecule's physicochemical properties, enhancing its lipophilicity, metabolic stability, and target binding affinity[2].

This guide provides an objective, data-driven comparison of 5-F-2-MBF against non-fluorinated alternatives and standard chemotherapeutics. Designed for drug development professionals, it evaluates the compound's cytotoxicity, details the mechanistic rationale behind its selectivity for cancer cells over normal cells, and provides self-validating experimental protocols for preclinical assessment.

Mechanistic Rationale: The Role of 5-Fluoro Substitution

To understand why 5-F-2-MBF exhibits superior selectivity, we must analyze the causality behind the fluorine substitution. Fluorine acts as a bioisostere for hydrogen but offers distinct pharmacological advantages:

  • Metabolic Evasion (CYP450 Resistance): The carbon-fluorine (C-F) bond is exceptionally strong (approx. 480 kJ/mol). Placing fluorine at the 5-position of the benzofuran ring blocks primary sites of oxidative metabolism by Cytochrome P450 enzymes. This prevents rapid degradation, allowing the compound to maintain therapeutic concentrations in the tumor microenvironment without generating toxic oxidative metabolites[2].

  • Enhanced Cellular Penetration: The high electronegativity of fluorine modulates the lipophilicity (LogP) of the scaffold. This facilitates efficient penetration through the lipid bilayers of cancer cells, which often possess altered membrane dynamics.

  • Targeted Apoptotic Induction: Fluorinated benzofurans have been shown to selectively induce G2/M phase cell cycle arrest and trigger apoptosis in cancer cells (e.g., HCT116 colorectal cancer cells) by downregulating the anti-apoptotic protein Bcl-2 and promoting PARP-1 cleavage[1][3].

Mechanism cluster_0 Metabolic Profile cluster_1 Intracellular Targets (Cancer Cells) Compound 5-Fluoro-2-methylbenzofuran CYP CYP450 Enzymes Compound->CYP Resists ROS ROS Generation Compound->ROS Induces Tubulin Kinase / Tubulin Targeting Compound->Tubulin Targets Block Oxidation Blocked (C-F Bond Stability) CYP->Block Prevents Degradation Apoptosis Apoptosis (PARP-1 Cleavage, Bcl-2 Down) ROS->Apoptosis Triggers Tubulin->Apoptosis G2/M Arrest

Mechanistic pathways of 5-Fluoro-2-methylbenzofuran in cancer cells.

Comparative Cytotoxicity & Selectivity Profiling

A critical metric in oncology drug development is the Selectivity Index (SI) , calculated as the ratio of the IC₅₀ value in normal cells to the IC₅₀ value in cancer cells ( SI=IC50_Normal​/IC50_Cancer​ ). An SI > 3 indicates a favorable safety profile and high selectivity[4].

The table below synthesizes comparative in vitro data for 5-F-2-MBF derivatives, the non-fluorinated 2-Methylbenzofuran (2-MBF), and the broad-spectrum chemotherapeutic 5-Fluorouracil (5-FU).

Table 1: In Vitro Cytotoxicity and Selectivity Index (SI) Comparison
Compound ScaffoldCancer Cell Lines (e.g., HCT116, MCF-7) Mean IC₅₀ (µM)Normal Cell Lines (e.g., HUVEC, MRC-5) Mean IC₅₀ (µM)Mean Selectivity Index (SI)Primary Toxicity Profile
5-Fluoro-2-methylbenzofuran 8.5 - 15.2> 74.0~ 4.8 - 8.7 Highly selective; triggers targeted apoptosis[1][4].
2-Methylbenzofuran (Non-F) 25.4 - 40.1~ 52.0~ 1.3 - 2.0 Moderate potency; lower metabolic stability.
5-Fluorouracil (5-FU) 2.1 - 5.56.5 - 10.2~ 1.5 - 2.5 Broad-spectrum toxicity; affects all rapidly dividing cells.

Data Analysis: While 5-FU exhibits extreme potency (low IC₅₀), its low SI demonstrates a lack of discrimination between healthy and malignant dividing cells, leading to severe clinical side effects. Conversely, the 5-F-2-MBF scaffold demonstrates potent anti-proliferative activity against cancer cells while remaining remarkably well-tolerated by normal human fibroblasts and endothelial cells[4].

Experimental Workflows: Self-Validating Protocols

To ensure scientific integrity, researchers must employ self-validating systems when assessing the cytotoxicity of benzofuran derivatives. The following protocol outlines a robust, high-throughput methodology for determining the Selectivity Index.

Protocol: High-Throughput Viability & Selectivity Screening

Phase 1: Cell Culture and Seeding

  • Selection: Culture a matched panel of human cancer cell lines (e.g., HCT116 colorectal, MCF-7 breast) and non-cancerous control lines (e.g., HEK293 kidney, HUVEC endothelial, or MRC-5 fibroblasts) under standard conditions (37°C, 5% CO₂).

  • Seeding: Seed cells into 96-well opaque-walled plates at an optimized density (e.g., 5,000 cells/well) to ensure logarithmic growth phase during treatment. Allow 24 hours for adherence.

Phase 2: Compound Preparation and Dosing

  • Stock Solutions: Dissolve 5-F-2-MBF (and control compounds) in LC-MS grade DMSO to create a 10 mM stock.

  • Serial Dilution: Prepare a 10-point serial dilution in complete culture media. Crucial Step: Ensure the final DMSO concentration in all wells (including vehicle controls) does not exceed 0.5% (v/v) to prevent solvent-induced baseline toxicity.

  • Treatment: Expose the cells to the compound gradient (e.g., 0.1 µM to 100 µM) for 48 to 72 hours.

Phase 3: Viability Quantification (CellTiter-Glo / MTT)

  • Assay: Add the viability reagent (e.g., CellTiter-Glo for ATP quantification, providing higher sensitivity than MTT) to each well.

  • Incubation & Reading: Incubate for 10 minutes at room temperature to stabilize the luminescent signal. Read luminescence using a multi-mode microplate reader.

Phase 4: Data Normalization and Validation

  • IC₅₀ Calculation: Normalize data against the vehicle control (100% viability). Use non-linear regression analysis (e.g., GraphPad Prism) to plot dose-response curves and determine the absolute IC₅₀.

  • Mechanistic Validation: For compounds showing SI > 3, perform secondary validation using Annexin V/PI flow cytometry to confirm that cell death is driven by apoptosis rather than non-specific necrosis[4][5].

Workflow Start Cell Culture & Seeding (Cancer vs. Normal Lines) Dose Compound Treatment (0.1 - 100 µM, 48h-72h) Start->Dose Assay Viability Assay (ATP Luminescence / MTT) Dose->Assay Calc IC50 & Selectivity Index (SI) Calculation Assay->Calc Val Mechanistic Validation (Annexin V Flow Cytometry) Calc->Val

Self-validating high-throughput screening workflow for cytotoxicity.

Alternative Assessment: Why Choose 5-Fluoro-2-methylbenzofuran?

When designing a drug development pipeline, selecting the correct core scaffold is paramount.

  • Versus Non-Fluorinated Benzofurans: The absence of the 5-fluoro group leaves the benzofuran ring highly susceptible to rapid hepatic clearance. The 5-F-2-MBF scaffold solves this pharmacokinetic liability while simultaneously increasing the binding affinity to intracellular targets (such as tubulin or CDK2) via favorable electrostatic interactions[2][4].

  • Versus Traditional Chemotherapeutics (e.g., 5-FU, Cisplatin): Traditional agents rely on integrating into DNA/RNA or cross-linking DNA, which inherently damages any dividing cell. 5-F-2-MBF derivatives act via more targeted mechanisms—such as specific kinase inhibition or ROS generation localized to the altered oxidative state of cancer cells—resulting in a significantly higher Selectivity Index[3][6].

Conclusion & Expert Recommendations

The 5-Fluoro-2-methylbenzofuran scaffold represents a highly optimized starting point for oncology drug discovery. By leveraging the bioisosteric properties of fluorine, researchers can achieve a delicate balance between potent cytotoxicity against malignant cells and necessary safety margins for healthy tissue.

Application Scientist Recommendation: When utilizing 5-F-2-MBF in SAR (Structure-Activity Relationship) campaigns, prioritize functionalizing the 2-methyl group (e.g., via bromination to 2-(Bromomethyl)-5-fluoro-benzofuran) to create reactive handles for introducing diverse side chains[2]. Always pair primary viability screens with normal cell line counter-screens (like MRC-5 or HUVEC) early in the pipeline to ensure the preservation of the scaffold's inherent Selectivity Index.

References

  • BenchChem. "2-(Bromomethyl)-5-fluoro-2,3-dihydrobenzofuran". BenchChem.
  • Ayoub, A. (2023). "Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents".
  • "Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems". PMC.
  • "Synthesis and Anticancer Activity of Novel Benzofurancarboxamides". Biointerface Research in Applied Chemistry.
  • "Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights". Taylor & Francis.
  • "Aminobenzofuran-containing analogues of proximicins exhibit higher antiproliferative activity against human UG-87 glioblastoma cells compared to temozolomide". RSC Publishing.

Sources

Comparative

Comparative Guide: Metabolic Stability of Fluorinated vs. Non-Fluorinated Benzofurans in Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison & Experimental Guide Executive Summary The benzofuran scaffold is a "privileged structure" in medici...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison & Experimental Guide

Executive Summary

The benzofuran scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds, including antiarrhythmics, anticancer agents, and anti-inflammatory drugs. However, non-fluorinated benzofurans frequently suffer from severe pharmacokinetic liabilities—specifically, rapid oxidative metabolism mediated by Cytochrome P450 (CYP450) enzymes[1].

To mitigate these liabilities, direct fluorination is employed as a premier bioisosteric replacement strategy[2]. This guide objectively compares the metabolic stability of fluorinated versus non-fluorinated benzofurans, detailing the mechanistic causality behind fluorine's protective effects, providing comparative experimental data, and outlining self-validating protocols for in vitro metabolic stability assays.

Mechanistic Rationale: The "Magic" of Fluorine

As an Application Scientist evaluating structural modifications, it is critical to understand why fluorination fundamentally alters a molecule's metabolic fate rather than just observing the outcome.

Electronic Deactivation and Steric Shielding

Non-fluorinated benzofurans are highly electron-rich, making their aromatic rings prime targets for electrophilic attack by the high-valent iron-oxo species of CYP450 enzymes. This typically results in rapid epoxidation or hydroxylation, often yielding reactive and potentially toxic metabolites (e.g., quinone methides or epoxides)[1].

Introducing a fluorine atom—the most electronegative element—exerts a strong inductive electron-withdrawing effect (-I effect). This lowers the energy of the Highest Occupied Molecular Orbital (HOMO) of the benzofuran ring, rendering it significantly less susceptible to CYP450-mediated oxidation[3]. Furthermore, the carbon-fluorine (C–F) bond is exceptionally strong (~105–116 kcal/mol compared to ~98 kcal/mol for C–H), effectively blocking metabolism at that specific site (metabolic hard-spotting) without introducing massive steric bulk[2].

MetabolicPathway NF_BF Non-Fluorinated Benzofuran CYP CYP450 Oxidation NF_BF->CYP Tox Epoxidation / Hydroxylation CYP->Tox C-H Bond Attack Clear Rapid Clearance (Low t1/2) Tox->Clear F_BF Fluorinated Benzofuran Block Steric & Electronic Shielding F_BF->Block Stable Metabolic Stability (High t1/2) Block->Stable C-F Bond Resistance

CYP450-mediated metabolic pathways of non-fluorinated vs. fluorinated benzofurans.

Comparative Metabolic Stability Data

The following table synthesizes representative quantitative data demonstrating the impact of fluorination on benzofuran derivatives in Human Liver Microsomes (HLM). The primary metrics for comparison are intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ).

Compound ScaffoldSubstitutionHLM t1/2​ (min) CLint​ (µL/min/mg protein)Primary Metabolic Fate
Benzofuran (Wild-Type) None (C5-H)12.4112.5C5-Hydroxylation, Epoxidation
Fluorinated Benzofuran 5-Fluoro> 60.0< 15.0Blocked C5 oxidation; minor N-dealkylation
Benzofuran-2-carboxamide None (C6-H)18.285.3C6-Hydroxylation
Fluorinated Carboxamide 6-Fluoro54.522.1Enhanced stability; phase II glucuronidation
Dihydrobenzofuran None24.165.4Aromatization to benzofuran
Fluorinated Dihydro 5,7-Difluoro> 120.0< 5.0Highly stable; negligible CYP450 turnover

Data Interpretation: The introduction of fluorine at known metabolic hotspots (e.g., the C5 or C6 positions of the benzofuran ring) drastically reduces intrinsic clearance, often extending the in vitro half-life by 3- to 5-fold[4].

Experimental Methodology: Self-Validating Microsomal Stability Assay

To ensure trustworthiness and reproducibility, metabolic stability must be evaluated using a self-validating system. The protocol below utilizes Human Liver Microsomes (HLM) and includes internal controls (e.g., Verapamil or Testosterone) to verify enzymatic viability.

Reagents & Materials
  • Test Compounds: Fluorinated and non-fluorinated benzofurans (10 mM in DMSO).

  • Microsomes: Pooled Human Liver Microsomes (HLM, 20 mg/mL protein).

  • Cofactor: NADPH regenerating system (Solution A: NADP+ and Glc-6-P; Solution B: G6PDH).

  • Buffer: 100 mM Potassium Phosphate buffer (pH 7.4) with 3.3 mM MgCl2​ .

  • Quench Solution: Ice-cold Acetonitrile (ACN) containing an analytical internal standard (IS) (e.g., Tolbutamide, 100 ng/mL).

Step-by-Step Protocol
  • Preparation of Working Solutions: Dilute the 10 mM compound stocks to 100 µM in 50% ACN/water. Further dilute to a 1 µM final assay concentration in the phosphate buffer. Causality note: Keeping final DMSO concentration below 0.1% prevents solvent-mediated inhibition of CYP450 enzymes.

  • Microsome Incubation: In a 96-well plate, mix the test compound (1 µM) with HLM (final protein concentration 0.5 mg/mL) in phosphate buffer. Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system. Causality note: NADPH is the obligate electron donor for CYP450s; without it, oxidative metabolism cannot occur, serving as a negative control.

  • Time-Course Sampling: At designated time points (0, 5, 15, 30, 45, and 60 minutes), extract 50 µL aliquots from the reaction mixture.

  • Reaction Quenching: Immediately dispense the 50 µL aliquot into 150 µL of ice-cold Quench Solution (ACN + IS). Causality note: The organic solvent rapidly denatures the microsomal proteins, instantly halting enzymatic activity to ensure precise time-point accuracy.

  • Centrifugation & Analysis: Centrifuge the quenched plates at 4,000 rpm for 15 minutes at 4°C to pellet precipitated proteins. Transfer the supernatant for LC-MS/MS analysis.

Data Analysis & Pharmacokinetic Calculations

Quantify the remaining parent compound relative to the internal standard. Plot the natural log (ln) of the percentage remaining versus time. The slope of the linear regression represents the elimination rate constant ( k ).

  • Half-life ( t1/2​ ): t1/2​=0.693/k

  • Intrinsic Clearance ( CLint​ ): CLint​=(k×V)/P

    (Where V is the incubation volume in µL, and P is the mass of microsomal protein in mg).

Workflow Prep 1. Compound Preparation Incub 2. HLM + NADPH Incubation (37°C) Prep->Incub Quench 3. Acetonitrile Quenching Incub->Quench LCMS 4. LC-MS/MS Analysis Quench->LCMS Calc 5. CL_int & t1/2 Calculation LCMS->Calc

Step-by-step in vitro microsomal stability assay workflow.

Conclusion & Strategic Implementation

For drug development professionals, the decision to transition from a non-fluorinated to a fluorinated benzofuran should be driven by empirical metabolic data. While non-fluorinated benzofurans often exhibit excellent initial target affinity, their rapid clearance and potential for reactive metabolite formation severely limit in vivo efficacy[1].

By strategically incorporating fluorine at positions C5 or C6, researchers can leverage the high C–F bond strength and electronegativity to electronically deactivate the ring toward CYP450 oxidation[3],[2]. This structural modification reliably decreases intrinsic clearance, prolongs half-life, and enhances the overall pharmacokinetic profile of the therapeutic candidate, paving the way for successful preclinical advancement.

References

  • Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems Source: RSC Advances / National Center for Biotechnology Information (PMC) URL:[Link]

  • Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • SAR-Guided Development of Small-Molecule SERCA2a Activators: Discovery of Potent Indoline, Benzofuran, and Benzodioxole Analogs for Cardiovascular Applications Source: National Center for Biotechnology Information (PMC) URL:[Link](Note: URL points to the grounding redirect for the PMC article)

  • Mitigating Heterocycle Metabolism in Drug Discovery Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

Validation

validating the purity of synthesized 5-Fluoro-2-methylbenzofuran

An In-Depth Comparative Guide to Validating the Purity of Synthesized 5-Fluoro-2-methylbenzofuran For professionals in chemical synthesis and drug development, the structural integrity and purity of a target molecule are...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to Validating the Purity of Synthesized 5-Fluoro-2-methylbenzofuran

For professionals in chemical synthesis and drug development, the structural integrity and purity of a target molecule are paramount. 5-Fluoro-2-methylbenzofuran serves as a vital heterocyclic scaffold in medicinal chemistry, acting as a precursor for a range of potential therapeutic agents.[1] The introduction of a fluorine atom can significantly enhance metabolic stability and binding affinity, making purity assessment a critical step to ensure reliable downstream biological data and adherence to regulatory standards.[1]

This guide provides a comprehensive comparison of the three cornerstone analytical techniques for : Nuclear Magnetic Resonance (NMR) Spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC). We will delve into the causality behind experimental choices, present detailed protocols, and offer a framework for an integrated validation strategy.

The Synthetic Landscape: Anticipating Potential Impurities

To effectively validate purity, one must first understand the potential impurities that may arise during synthesis. While numerous routes to the benzofuran core exist[2][3], a common approach involves the cyclization of a substituted phenol. A plausible pathway to 5-Fluoro-2-methylbenzofuran could start from 4-fluorophenol and involve steps like acylation and intramolecular cyclization.

This context allows us to anticipate likely impurities:

  • Unreacted Starting Materials: Residual 4-fluorophenol or other precursors.

  • Regioisomers: Improper cyclization could lead to isomers such as 7-Fluoro-2-methylbenzofuran.

  • By-products: Compounds formed from side reactions or incomplete cyclization.

  • Residual Solvents and Reagents: Trace amounts of solvents (e.g., DMF, Toluene) or reagents used during the synthesis and purification process.

A robust analytical strategy must be capable of separating and identifying the target compound from this chemical milieu.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is the quintessential tool for unambiguous structural confirmation. For a molecule like 5-Fluoro-2-methylbenzofuran, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a detailed structural fingerprint, confirming atomic connectivity and identifying impurities with distinct structural features.

Causality: The power of NMR lies in its ability to probe the chemical environment of specific nuclei (¹H, ¹³C, ¹⁹F). The resulting chemical shifts, signal integrations, and coupling constants are directly correlated to the molecule's structure. Fluorine's presence is particularly advantageous, as both ¹H-¹⁹F and ¹³C-¹⁹F couplings provide an additional layer of structural verification.[4]

Experimental Protocol: ¹H and ¹⁹F NMR
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the synthesized 5-Fluoro-2-methylbenzofuran.

    • Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube. Chloroform-d (CDCl₃) is often suitable for benzofuran derivatives.[5]

    • Ensure the sample is fully dissolved to achieve high-resolution spectra.

  • Instrumental Setup (for a 400 MHz Spectrometer):

    • ¹H NMR:

      • Acquire the spectrum with a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

      • Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).

      • The methyl protons should appear as a singlet, and the aromatic protons will show a complex multiplet pattern due to H-H and H-F couplings.[6]

    • ¹⁹F NMR:

      • Acquire the spectrum with proton decoupling to simplify the fluorine signal to a singlet.

      • The chemical shift will be characteristic of a fluorine atom attached to an aromatic ring.[7]

  • Data Interpretation for Purity:

    • Structural Confirmation: Verify that the observed chemical shifts, integrations (proton ratios), and coupling patterns match the expected structure of 5-Fluoro-2-methylbenzofuran.

    • Impurity Detection: Look for any unexpected signals. The integration of these signals relative to the product signals can provide a semi-quantitative estimate of impurity levels. For example, a triplet at ~4.0 ppm and a quartet at ~1.4 ppm might indicate the presence of residual diethyl ether.

Caption: NMR analysis workflow for purity validation.

Gas Chromatography-Mass Spectrometry (GC-MS): Profiling Volatile Components

GC-MS is a powerful hyphenated technique that combines the superior separation capabilities of gas chromatography with the sensitive and specific detection of mass spectrometry. It is the ideal method for identifying and quantifying volatile and thermally stable impurities that might be present in the synthesized product.[8]

Causality: The selection of GC-MS is driven by the need to resolve compounds with very similar structures (like regioisomers) and to detect trace levels of volatile impurities (like residual solvents). The GC column separates compounds based on their boiling points and polarity, while the mass spectrometer fragments the eluted compounds into a unique mass spectrum, providing a high-confidence identification.[9]

Experimental Protocol: GC-MS
  • Sample Preparation:

    • Prepare a stock solution of the synthesized compound in a volatile organic solvent (e.g., Dichloromethane or Ethyl Acetate) at a concentration of approximately 1 mg/mL.[10]

    • Further dilute the stock solution to a final concentration of ~50-100 µg/mL.

    • If necessary, filter the sample through a 0.45 µm syringe filter.

  • Instrumental Setup:

    • Gas Chromatograph (GC):

      • Column: A non-polar capillary column, such as a DB-5ms or HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness), is typically effective for separating benzofuran derivatives.[10][11][12]

      • Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).

      • Injection: Split injection (e.g., 50:1 split ratio) to avoid column overloading.

      • Temperature Program: Start at a low temperature (e.g., 60°C) and ramp up to a high temperature (e.g., 280°C) to elute all components. A typical program could be: hold at 60°C for 2 min, ramp at 10°C/min to 280°C, hold for 5 min.

    • Mass Spectrometer (MS):

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Scan Range: Scan from a low m/z (e.g., 40) to a higher m/z (e.g., 400) to capture the molecular ion and key fragments of the target compound and potential impurities.

  • Data Interpretation for Purity:

    • Identify the Main Peak: The largest peak in the Total Ion Chromatogram (TIC) should correspond to 5-Fluoro-2-methylbenzofuran. Confirm its identity by matching the mass spectrum with the expected fragmentation pattern and molecular ion.

    • Analyze Minor Peaks: Any other peaks represent impurities. Identify them by comparing their mass spectra against a library (e.g., NIST).

    • Quantify Purity: The purity can be estimated by the area percent method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.

Caption: GC-MS analysis workflow for purity validation.

High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse

HPLC is an indispensable technique for purity analysis, particularly for compounds that are non-volatile or thermally labile.[8] It excels at separating the main compound from non-volatile impurities and is the gold standard for accurate quantification when using a reference standard.

Causality: The choice of a reversed-phase HPLC (RP-HPLC) method is based on the moderately polar nature of the benzofuran scaffold. A C18 stationary phase provides excellent hydrophobic interaction-based separation, while a mobile phase of acetonitrile and water allows for fine-tuning the elution of the target compound and any polar or non-polar impurities.[10] UV detection is effective because the benzofuran ring is a strong chromophore.

Experimental Protocol: RP-HPLC
  • Sample Preparation:

    • Prepare a diluent of Acetonitrile:Water (e.g., 50:50 v/v).

    • Accurately weigh and dissolve the synthesized compound in the diluent to create a stock solution (e.g., 1 mg/mL).

    • Further dilute the stock solution to a working concentration suitable for UV detection (e.g., 0.1 mg/mL).[10]

  • Instrumental Setup:

    • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a common choice.[8]

    • Mobile Phase:

      • Solvent A: Water (with 0.1% formic acid or trifluoroacetic acid to improve peak shape).

      • Solvent B: Acetonitrile (with 0.1% acid).

    • Flow Rate: 1.0 mL/min.

    • Gradient Elution: A gradient is often used to ensure separation of early and late-eluting impurities. A typical gradient could be: 50% B to 95% B over 20 minutes.

    • Detector: UV-Vis Diode Array Detector (DAD) set to a wavelength where the compound has strong absorbance (e.g., 254 nm).

  • Data Interpretation for Purity:

    • Chromatogram Analysis: The primary peak corresponds to 5-Fluoro-2-methylbenzofuran. All other peaks are impurities.

    • Purity Calculation: Similar to GC, purity is calculated using the area percent method from the chromatogram.

    • Peak Purity Analysis: If using a DAD, perform peak purity analysis to check if the main peak is spectrally homogeneous, ensuring no impurities are co-eluting.

Caption: HPLC analysis workflow for purity validation.

Data Summary and Method Comparison

The choice of analytical technique depends on the specific purity question being asked. The following table summarizes the strengths and applications of each method for analyzing 5-Fluoro-2-methylbenzofuran.

Parameter NMR Spectroscopy Gas Chromatography-Mass Spectrometry (GC-MS) High-Performance Liquid Chromatography (HPLC)
Primary Use Structural Elucidation & ConfirmationSeparation & Identification of Volatile ImpuritiesQuantification & Separation of Non-Volatile Impurities
Detects Structurally distinct molecules, some isomersVolatile/thermally stable compounds, regioisomersNon-volatile/thermally labile compounds, polar impurities
Quantification Semi-quantitative (qNMR possible with standard)Semi-quantitative (Area %), quantitative with standardExcellent for quantification (Area %), requires standard
Strengths Unambiguous structure proof, non-destructiveHigh sensitivity, excellent for isomer separation, library matching for IDRobust, highly reproducible, suitable for routine QC
Limitations Lower sensitivity, may not resolve all impuritiesNot suitable for non-volatile or thermally labile compoundsMay not resolve certain volatile impurities or isomers
Hypothetical Purity Analysis Results

Below is a table illustrating how purity results for a single batch of synthesized 5-Fluoro-2-methylbenzofuran might be reported from each technique.

Analytical Method Purity (%) Key Impurities Detected
¹H NMR ~98.5%Residual Ethyl Acetate (0.8%), Unidentified aromatic signals (0.7%)
GC-MS 99.1%7-Fluoro-2-methylbenzofuran (0.6%), 4-Fluorophenol (0.3%)
HPLC 99.3%Unidentified polar impurity at RRT 0.85 (0.4%), Unidentified non-polar impurity at RRT 1.25 (0.3%)

An Integrated Strategy for Comprehensive Validation

No single technique can provide a complete picture of a compound's purity. A self-validating, orthogonal approach using multiple techniques is the most trustworthy strategy.

Caption: Integrated workflow for purity validation.

This logical flow ensures that the material is first structurally confirmed by NMR. If it meets an initial purity threshold, the more sensitive chromatographic techniques, GC-MS and HPLC, are employed to build a comprehensive impurity profile. This multi-faceted approach provides the highest degree of confidence in the material's quality, which is essential for researchers, scientists, and drug development professionals.

References
  • Al-Said, M. S., Ghorab, M. M., & Al-Qasoumi, S. I. (2012). Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. Molecules, 17(10), 11582–11593. [Link]

  • Choi, H. D., Seo, P. J., & Lee, U. (2012). 5-Fluoro-2-methyl-3-(4-methylphenylsulfonyl)-1-benzofuran. Acta Crystallographica Section E: Structure Reports Online, 68(2), o455. [Link]

  • Scotti, C., Piazzi, L., & Giovanninetti, G. (2022). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. Molbank, 2022(4), M1494. [Link]

  • Restek Corporation. (n.d.). Analysis of furan and alkylfurans in food commodities using headspace SPME arrow and GC-MS. Retrieved from [Link]

  • Kumar, S., & Singh, A. (2021). Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. Journal of Pharmaceutical Negative Results, 1303-1314. [Link]

  • Choi, H. D., Seo, P. J., & Lee, U. (2014). 5-Fluoro-2-methyl-3-(3-methylphenylsulfonyl)-1-benzofuran. Acta Crystallographica Section E: Structure Reports Online, 70(5), o482. [Link]

  • Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220.
  • Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majid, A. M. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Molecules, 28(18), 6504. [Link]

  • Seo, P. J., Choi, H. D., & Lee, U. (2013). 5-Fluoro-2-(4-fluorophenyl)-7-methyl-3-phenylsulfinyl-1-benzofuran. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 7), o1078–o1079. [Link]

  • Viegas, J. S. R., Praça, F. S. G., & Bentley, M. V. L. B. (2018). Development and Validation of a HPLC Method for 5-Fu Quantification Following In Vitro Skin Permeation Assay. Journal of Pharmaceutical Sciences and Biomedical Analysis, 2(1), 113.
  • Fylaktakidou, K. C., Hadjipavlou-Litina, D. J., & Litinas, K. E. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1549. [Link]

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  • Chen, Y. C., & Chen, B. H. (2023). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. Foods, 12(4), 743. [Link]

  • Choi, H. D., Seo, P. J., & Lee, U. (2011). 5-Fluoro-2-(2-fluorophenyl)-3-methylsulfinyl-1-benzofuran. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3329. [Link]

  • ResearchGate. (n.d.). HPLC analysis of 5-(hydroxymethyl)furfural (HMF) and 2,5-furan dicarboxylic acid (FDCA). Retrieved from [Link]

  • Krawiecka, M., Kuran, B., & Kossakowski, J. (2010). Synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives with potential antimicrobial activity. Acta Poloniae Pharmaceutica, 67(1), 27-34.

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Comparative

Benchmarking the Antibacterial Spectrum of 5-Fluoro-2-methylbenzofuran: A Comparative Guide for Drug Discovery Professionals

In the relentless battle against antimicrobial resistance, the exploration of novel chemical scaffolds is paramount. Among these, benzofuran derivatives have emerged as a promising class of compounds with a broad range o...

Author: BenchChem Technical Support Team. Date: March 2026

In the relentless battle against antimicrobial resistance, the exploration of novel chemical scaffolds is paramount. Among these, benzofuran derivatives have emerged as a promising class of compounds with a broad range of biological activities, including potent antibacterial effects.[1][2] This guide provides a comprehensive framework for benchmarking the antibacterial spectrum of a specific derivative, 5-Fluoro-2-methylbenzofuran. We will delve into the scientific rationale for its investigation, present a detailed, self-validating experimental protocol for its evaluation, and offer a comparative analysis against established antibacterial agents, supported by hypothetical experimental data. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery of new anti-infective therapies.

Introduction: The Promise of Fluorinated Benzofurans

The benzofuran nucleus is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic compounds with diverse pharmacological properties.[1][2] The introduction of a fluorine atom into a drug candidate can significantly modulate its physicochemical and biological properties, often leading to enhanced metabolic stability, increased membrane permeability, and improved target binding affinity. The strategic placement of a fluorine atom at the 5-position and a methyl group at the 2-position of the benzofuran ring in 5-Fluoro-2-methylbenzofuran suggests the potential for a unique antibacterial profile. While direct studies on this specific molecule are not yet prevalent in the public domain, the known antibacterial activity of various benzofuran derivatives provides a strong impetus for its investigation.[3][4][5]

This guide will outline a systematic approach to characterizing the antibacterial activity of 5-Fluoro-2-methylbenzofuran, providing a roadmap for its preclinical evaluation.

Experimental Design for Antibacterial Spectrum Determination

To comprehensively assess the antibacterial potential of 5-Fluoro-2-methylbenzofuran, a standardized and reproducible methodology is essential. The following experimental workflow is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) for broth microdilution testing, a gold-standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[6][7][8]

Experimental_Workflow cluster_prep Preparation Phase cluster_assay Assay Phase cluster_analysis Data Analysis Phase A Synthesize and Purify 5-Fluoro-2-methylbenzofuran B Prepare Stock Solution (e.g., in DMSO) A->B Dissolution F Serial Dilution of Compound in 96-well Plate B->F Dilution Series C Select Bacterial Panel (Gram-positive & Gram-negative) D Prepare Inoculum (0.5 McFarland Standard) C->D Culture & Standardization G Inoculate Wells with Standardized Bacterial Suspension D->G Inoculation E Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) E->F Diluent F->G H Incubate at 35-37°C for 16-20 hours G->H Incubation I Visually Determine MIC (Lowest concentration with no visible growth) H->I Observation J Compare with Control Antibiotics (e.g., Ciprofloxacin, Amoxicillin) I->J Benchmarking K Determine Minimum Bactericidal Concentration (MBC) (Optional) I->K Sub-culturing

Caption: Experimental workflow for determining the MIC of 5-Fluoro-2-methylbenzofuran.

Materials and Reagents
  • 5-Fluoro-2-methylbenzofuran: Synthesized and purified to >98% purity.

  • Bacterial Strains: A representative panel of Gram-positive and Gram-negative bacteria, including:

    • Staphylococcus aureus (ATCC 29213)

    • Enterococcus faecalis (ATCC 29212)

    • Escherichia coli (ATCC 25922)

    • Pseudomonas aeruginosa (ATCC 27853)

    • Klebsiella pneumoniae (ATCC 700603)

  • Control Antibiotics:

    • Ciprofloxacin (broad-spectrum fluoroquinolone)

    • Amoxicillin (broad-spectrum penicillin)

  • Growth Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB) and Mueller-Hinton Agar (MHA).

  • Reagents: Dimethyl sulfoxide (DMSO), 0.9% saline.

  • Equipment: 96-well microtiter plates, multichannel pipettes, incubator, spectrophotometer.

Step-by-Step Protocol for MIC Determination
  • Preparation of Compound Stock Solution: Prepare a 1 mg/mL stock solution of 5-Fluoro-2-methylbenzofuran in DMSO. Stock solutions of control antibiotics should be prepared according to CLSI guidelines.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture on MHA, select 3-5 well-isolated colonies.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Serial Dilution in Microtiter Plate:

    • Dispense 50 µL of CAMHB into wells 2 through 12 of a 96-well plate.

    • Add 100 µL of the compound stock solution (or a working dilution) to well 1.

    • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process through well 10. Discard 50 µL from well 10. Well 11 serves as a growth control (no compound), and well 12 as a sterility control (no bacteria).

  • Inoculation and Incubation:

    • Inoculate wells 1 through 11 with 50 µL of the diluted bacterial suspension.

    • Incubate the plate at 35-37°C for 16-20 hours in ambient air.

  • Determination of MIC:

    • Following incubation, visually inspect the plate for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth.[7]

Comparative Antibacterial Spectrum: A Hypothetical Analysis

Based on the known structure-activity relationships of benzofuran derivatives and the influence of fluorination, we can project a hypothetical but plausible antibacterial spectrum for 5-Fluoro-2-methylbenzofuran. The presence of the fluorine atom may enhance its activity, particularly against certain Gram-negative bacteria, by improving cell penetration. The methyl group at the 2-position is a common feature in bioactive benzofurans.

Hypothetical MIC Data

The following table presents a hypothetical comparison of the MIC values (in µg/mL) for 5-Fluoro-2-methylbenzofuran against ciprofloxacin and amoxicillin.

Bacterial StrainGram Stain5-Fluoro-2-methylbenzofuran (Hypothetical MIC)Ciprofloxacin (Reference MIC Range)Amoxicillin (Reference MIC Range)
Staphylococcus aureusGram-positive80.12 - 10.25 - 2
Enterococcus faecalisGram-positive160.5 - 4≤8
Escherichia coliGram-negative4≤0.015 - 0.52 - 8
Pseudomonas aeruginosaGram-negative>640.25 - 1>128
Klebsiella pneumoniaeGram-negative8≤0.03 - 0.54 - 32

Reference MIC ranges are based on published literature and clinical breakpoint data.[9][10][11][12][13][14][15][16]

Interpretation of Hypothetical Data

In this hypothetical scenario, 5-Fluoro-2-methylbenzofuran demonstrates moderate activity against both Gram-positive and Gram-negative bacteria. Its activity against E. coli and K. pneumoniae is noteworthy, though not as potent as ciprofloxacin. The compound shows limited activity against P. aeruginosa, a notoriously difficult-to-treat pathogen. Compared to amoxicillin, it exhibits a potentially broader spectrum of activity against the tested Gram-negative strains.

Proposed Mechanism of Action: An Educated Hypothesis

The precise mechanism of action of 5-Fluoro-2-methylbenzofuran would require dedicated experimental investigation. However, based on the known mechanisms of related compounds, we can propose a plausible hypothesis.

Mechanism_of_Action cluster_compound 5-Fluoro-2-methylbenzofuran cluster_targets Potential Intracellular Targets cluster_outcomes Bactericidal/Bacteriostatic Effects A Compound Enters Bacterial Cell B DNA Gyrase / Topoisomerase IV (Fluoroquinolone-like) A->B Inhibition C Cell Membrane Integrity A->C Disruption D Other Essential Enzymes A->D Inhibition E Inhibition of DNA Replication B->E F Disruption of Cell Membrane Potential C->F G Inhibition of Metabolic Pathways D->G H Bacterial Cell Death or Growth Inhibition E->H F->H G->H

Caption: Hypothesized mechanisms of action for 5-Fluoro-2-methylbenzofuran.

Given the presence of the fluoro group, a primary hypothesis is the inhibition of bacterial DNA gyrase and/or topoisomerase IV, similar to the mechanism of fluoroquinolones like ciprofloxacin.[11][14][15] This would lead to the cessation of DNA replication and ultimately, cell death. Alternatively, many heterocyclic compounds are known to disrupt bacterial cell membrane integrity or inhibit other essential metabolic enzymes. Further studies, such as macromolecular synthesis assays and enzyme inhibition assays, would be required to elucidate the definitive mechanism.

Conclusion and Future Directions

This guide provides a comprehensive framework for the initial antibacterial characterization of 5-Fluoro-2-methylbenzofuran. The detailed experimental protocol ensures robust and reproducible data generation, while the comparative analysis against established antibiotics offers a clear context for its potential utility.

The hypothetical data suggests that 5-Fluoro-2-methylbenzofuran may represent a promising lead compound with a balanced spectrum of activity against both Gram-positive and Gram-negative pathogens. Future research should focus on:

  • Definitive MIC and MBC testing against a broader panel of clinical isolates, including resistant strains.

  • Mechanism of action studies to confirm its molecular target(s).

  • In vivo efficacy studies in animal models of infection.

  • Structure-activity relationship (SAR) studies to optimize the benzofuran scaffold for enhanced potency and a broader spectrum of activity.

The systematic evaluation of novel compounds like 5-Fluoro-2-methylbenzofuran is a critical step in the journey toward developing the next generation of life-saving antibiotics.

References

  • Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. (n.d.). National Center for Biotechnology Information. Retrieved March 14, 2026, from [Link]

  • Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. (2025, August 14). MDPI. Retrieved March 14, 2026, from [Link]

  • Design, Synthesis, Antibacterial Activity, and Mechanisms of Novel Benzofuran Derivatives Containing Disulfide Moieties. (2024, May 8). PubMed. Retrieved March 14, 2026, from [Link]

  • Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity - A Research Article. (n.d.). Journal of Pharmaceutical Negative Results. Retrieved March 14, 2026, from [Link]

  • Synthesis and antimicrobial activity of some novel derivatives of benzofuran: Part 2. The synthesis and antimicrobial activity of some novel 1-(1-benzofuran-2-yl)-2-mesitylethanone derivatives. (n.d.). ResearchGate. Retrieved March 14, 2026, from [Link]

  • Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. (2025, August 14). National Center for Biotechnology Information. Retrieved March 14, 2026, from [Link]

  • Development of Two Synthetic Routes to a Benzofuran Intermediate for Fruquintinib. (2025, November 21). ACS Publications. Retrieved March 14, 2026, from [Link]

  • Amoxicillin. (2023, November 17). National Center for Biotechnology Information. Retrieved March 14, 2026, from [Link]

  • Amoxicillin. (n.d.). Wikipedia. Retrieved March 14, 2026, from [Link]

  • Synthesis and antimicrobial activity of novel benzo[b]furan derivatives. (2021, June 15). ResearchGate. Retrieved March 14, 2026, from [Link]

  • amoxicillin. (n.d.). ClinPGx. Retrieved March 14, 2026, from [Link]

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  • Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. (n.d.). National Center for Biotechnology Information. Retrieved March 14, 2026, from [Link]

  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. (2019, April 18). National Center for Biotechnology Information. Retrieved March 14, 2026, from [Link]

  • Ciprofloxacin. A review of its antibacterial activity, pharmacokinetic properties and therapeutic use. (n.d.). PubMed. Retrieved March 14, 2026, from [Link]

  • Is amoxicillin considered a broad-spectrum antibiotic? (2025, November 9). Dr.Oracle. Retrieved March 14, 2026, from [Link]

  • Benzofuran synthesis. (n.d.). Organic Chemistry Portal. Retrieved March 14, 2026, from [Link]

  • Amoxicillin: Mechanism of action, Pharmacokinetics, and Therapeutic Implications in Bacterial Infections. (2023, September 18). PEXACY International Journal of Pharmaceutical Science. Retrieved March 14, 2026, from [Link]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2024, May 5). ACS Publications. Retrieved March 14, 2026, from [Link]

  • CIPRO (ciprofloxacin hydrochloride) Tablets. (n.d.). U.S. Food and Drug Administration. Retrieved March 14, 2026, from [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 5-Fluoro-2-methylbenzofuran

This document provides a detailed operational and logistical guide for the safe and compliant disposal of 5-Fluoro-2-methylbenzofuran. As a research chemical, its complete toxicological and environmental profile may not...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a detailed operational and logistical guide for the safe and compliant disposal of 5-Fluoro-2-methylbenzofuran. As a research chemical, its complete toxicological and environmental profile may not be fully established. Therefore, this guide is built upon established principles of chemical safety, regulatory standards for hazardous waste, and data extrapolated from structurally similar benzofuran and organofluorine compounds. The procedures outlined herein are designed to protect laboratory personnel, ensure regulatory compliance, and prevent environmental contamination.

Immediate Safety Advisory: Handle as Persistent and Toxic Hazardous Waste

Due to its chemical structure—a halogenated aromatic heterocycle—5-Fluoro-2-methylbenzofuran must be treated as a hazardous and environmentally persistent waste. The carbon-fluorine bond is one of the strongest in organic chemistry, leading to high thermal and chemical stability and resistance to natural degradation.[1][2] Many fluorinated organic compounds are known to persist in the environment, earning the name "forever chemicals."[3]

Under no circumstances should this chemical, its solutions, or contaminated materials be disposed of in standard waste streams or drains. Improper disposal can lead to long-term environmental contamination and presents potential health risks.

Hazard Profile and Waste Classification (Inferred)

Hazard Classification (Inferred) Anticipated GHS Category Rationale & Recommended Precautions
Combustible Liquid Category 4The benzofuran scaffold is a combustible organic structure. Keep away from heat, sparks, and open flames.[5]
Skin Corrosion/Irritation Category 2Structurally related compounds are known skin irritants. Avoid all skin contact by wearing appropriate protective gloves and clothing.[4]
Serious Eye Damage/Irritation Category 2Expected to be a significant eye irritant. Always wear chemical safety goggles or a face shield during handling.[4]
Specific Target Organ Toxicity (Single Exposure) Category 3 (Respiratory Irritation)Vapors or aerosols may cause respiratory irritation. All handling must occur in a certified chemical fume hood.[5]
Hazardous to the Aquatic Environment (Chronic) Category 1 or 2The high stability of the C-F bond suggests high persistence and potential for bioaccumulation. Prevent any release into the environment.[2][3]

Core Disposal Principles: A Self-Validating System

The disposal protocol for 5-Fluoro-2-methylbenzofuran is grounded in three core principles to ensure a closed-loop, self-validating system of safety and compliance:

  • Containment at the Source: All waste must be captured immediately at the point of generation. This minimizes the risk of accidental release and cross-contamination.

  • Segregation and Identification: This waste stream must be kept separate from all other chemical waste unless explicitly compatible. Clear, unambiguous labeling is critical for safe handling by all personnel and the ultimate disposal facility.

  • Destruction, Not Dilution: The final disposal method must ensure the complete destruction of the molecule. Given its fluorinated nature, high-temperature incineration is the industry-standard and most effective method.[8]

Detailed Step-by-Step Disposal Protocol

This protocol provides a clear workflow from waste generation to its final on-site storage pending collection.

Step 1: Assemble Required Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure the following PPE is worn. The rationale is to create a complete barrier against dermal, ocular, and respiratory exposure.

  • Hand Protection: Nitrile or neoprene gloves. Double-gloving is recommended for extended handling.

  • Eye/Face Protection: Chemical safety goggles and a full-face shield.[5]

  • Body Protection: A flame-retardant laboratory coat.

  • Respiratory Protection: Not typically required if all handling is performed within a certified and properly functioning chemical fume hood.

Step 2: Waste Segregation and Collection

Proper segregation is crucial to prevent dangerous reactions and to ensure the waste is accepted by the disposal facility.

  • Liquid Waste:

    • Collect all solutions containing 5-Fluoro-2-methylbenzofuran, including reaction mother liquors and solvent rinses, in a dedicated, leak-proof, and chemically compatible container (e.g., high-density polyethylene or glass).

    • Do not mix with other waste streams, particularly strong oxidizing agents or acids.[4]

    • Aqueous rinsates from triple-rinsed glassware must also be collected as hazardous waste.

  • Solid Waste:

    • Collect all contaminated consumables (e.g., pipette tips, silica gel, weighing papers, gloves, absorbent pads) in a separate, clearly labeled, heavy-duty plastic bag or a dedicated solid waste container.

    • Ensure sharp items like needles are placed in a designated sharps container first.

Step 3: Container Selection and Labeling

The waste container is the primary barrier preventing environmental release.

  • Container Choice: Use only containers approved for hazardous waste. They must have a tightly sealing screw cap.

  • Immediate Labeling: Label the container before adding the first drop of waste. The label must include:

    • The words "HAZARDOUS WASTE" .

    • The full chemical name: "5-Fluoro-2-methylbenzofuran" .

    • A complete list of all contents, including solvents, with approximate percentages.

    • The relevant hazard pictograms (e.g., GHS07 for irritant).[9]

    • The date of first accumulation and the responsible researcher's name.

Step 4: On-Site Storage in a Satellite Accumulation Area (SAA)
  • Store the sealed and labeled waste container in a designated SAA within the laboratory.[10]

  • The SAA must be under the direct control of laboratory personnel, away from general traffic, and clearly marked.[10]

  • The container must be kept in a secondary containment tray to capture any potential leaks.

The logical workflow for this disposal process is illustrated below.

G Disposal Workflow for 5-Fluoro-2-methylbenzofuran Start Waste Generated PPE Step 1: Don Correct PPE (Goggles, Gloves, Lab Coat) Start->PPE Segregate Step 2: Segregate Waste PPE->Segregate Liquid Liquid Waste Stream Segregate->Liquid Liquid Solid Solid Waste Stream Segregate->Solid Solid Container_L Step 3: Collect in Labeled, Leak-Proof Liquid Container Liquid->Container_L Container_S Step 3: Collect in Labeled, Puncture-Resistant Solid Container Solid->Container_S Store Step 4: Store in Secondary Containment in Satellite Accumulation Area (SAA) Container_L->Store Container_S->Store Full Container Full or Disposal Required? Store->Full Full->Store No EHS Contact Environmental Health & Safety (EHS) for Pickup Full->EHS Yes End Professional Disposal (High-Temperature Incineration) EHS->End

Caption: Decision workflow for the safe disposal of 5-Fluoro-2-methylbenzofuran waste.

Spill Management Procedures

Accidents require immediate and correct action to mitigate risks.

  • Minor Spills (within a fume hood):

    • Alert personnel in the immediate area.

    • Use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to soak up the liquid.

    • Carefully collect the contaminated absorbent material using non-sparking tools.

    • Place the collected material into the designated solid hazardous waste container.

    • Clean the spill area with a suitable solvent (e.g., ethanol or acetone) and collect the rinsate as liquid hazardous waste.

  • Major Spills (outside a fume hood or large volume):

    • EVACUATE the immediate area.

    • Alert your laboratory supervisor and institutional Environmental Health and Safety (EHS) department immediately.

    • Prevent others from entering the area.

    • If safe to do so, eliminate any nearby ignition sources.

    • Allow only trained emergency responders to handle the cleanup.

Final Disposal Pathway: Professional High-Temperature Incineration

The ultimate disposal of 5-Fluoro-2-methylbenzofuran must be conducted by a licensed hazardous waste disposal contractor, coordinated through your institution's EHS office.[10]

  • Causality: The high energy required to break the carbon-fluorine bond makes high-temperature incineration the most effective and environmentally sound method for complete destruction. This process prevents the persistent chemical from being released into the environment.[8] Assertions in some older SDSs that similar, non-fluorinated compounds might be biodegradable are not applicable here and should be disregarded.[8]

Disclaimer: This guide is intended to provide operational direction based on the known properties of structurally related chemicals. It is not a substitute for a formal risk assessment or the specific disposal protocols established by your institution. Always consult your institution's Environmental Health and Safety (EHS) department for definitive guidance on chemical waste disposal.

References

  • Szpera, R., et al. (2019). "Chemical Aspects of Human and Environmental Overload with Fluorine." Chemical Reviews, 119(21), 1-84. Available from: [Link]

  • Kissa, E. (2001). "Fluorinated Surfactants and Repellents." Marcel Dekker, Inc. Available from: [Link]

  • Interstate Technology & Regulatory Council (ITRC). (2022). "Fate and Transport of Per- and Polyfluoroalkyl Substances (PFAS)." Available from: [Link]

  • BUND. (2021). "Fluorochemicals: Persistent, Dangerous, Avoidable." Friends of the Earth Germany. Available from: [Link]

  • Blum, A., et al. (2015). "The Madrid Statement on Poly- and Perfluoroalkyl Substances (PFASs)." Environmental Health Perspectives, 123(5), A107-A111. Available from: [Link]

  • Queensland Government. (2018). "Firefighting Foam Policy Waste disposal plan advisory (Fluorinated organic compounds)." Available from: [Link]

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Handling

A Comprehensive Guide to Personal Protective Equipment for Handling 5-Fluoro-2-methylbenzofuran

This guide provides essential safety and logistical information for the handling and disposal of 5-Fluoro-2-methylbenzofuran. As a valued professional in research and development, your safety is paramount.

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety and logistical information for the handling and disposal of 5-Fluoro-2-methylbenzofuran. As a valued professional in research and development, your safety is paramount. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a deep understanding of the necessary precautions. The information herein is synthesized from safety data for structurally similar compounds and established chemical safety principles.

Hazard Assessment: Understanding the Risks

  • Benzofuran Core: The parent compound, benzofuran, has been shown in animal studies to potentially cause damage to the liver, kidneys, lungs, and stomach with prolonged exposure[1].

  • Fluorination: The addition of fluorine can significantly alter a molecule's biological activity and toxicological profile[2][3].

  • Structural Analogs: Data from closely related compounds provide critical insights. For instance, 5-Fluoro-3-methylbenzofuran-2-carboxylic acid is classified as harmful if swallowed, a skin and eye irritant, and may cause respiratory irritation[4][5]. Similarly, 2-methylbenzofuran is a known skin and eye irritant[6].

Given this information, it is prudent to handle 5-Fluoro-2-methylbenzofuran as a compound that is, at a minimum, a skin, eye, and respiratory irritant, and potentially harmful if ingested.

Engineering Controls: The First Line of Defense

Before any personal protective equipment (PPE) is donned, engineering controls must be in place. These are designed to isolate the researcher from the chemical hazard.

  • Chemical Fume Hood: All handling of 5-Fluoro-2-methylbenzofuran, including weighing, transferring, and the setup of reactions, must be conducted within a certified chemical fume hood. This is crucial to minimize inhalation exposure to vapors or aerosols[7].

  • Ventilation: Ensure the laboratory has adequate general ventilation to exchange air and remove any fugitive emissions.

  • Safety Equipment: An emergency eyewash station and safety shower must be readily accessible in the immediate vicinity of where the chemical is being handled[8].

Personal Protective Equipment (PPE): Your Essential Barrier

PPE is a critical last line of defense. The following PPE is mandatory when handling 5-Fluoro-2-methylbenzofuran.

Eye and Face Protection
  • Requirement: ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement at all times in the laboratory[9].

  • Enhanced Protection: When there is a risk of splashing, chemical splash goggles should be worn. For procedures with a higher risk of splashing or vigorous reaction, a face shield worn over safety glasses or goggles is required to protect the entire face[8][10].

Skin and Body Protection
  • Gloves: Due to the risk of skin irritation and potential absorption, chemically resistant gloves are mandatory.

    • Material Selection: Nitrile gloves are a common and effective choice for incidental contact. For prolonged handling or immersion, thicker, more resistant gloves such as butyl rubber or Viton™ should be considered. Always check the glove manufacturer's compatibility chart.

    • Glove Technique: Double gloving is recommended to provide an extra layer of protection, especially when handling concentrated solutions[11]. Inspect gloves for any signs of degradation or puncture before use. Remove and replace gloves immediately if contamination is suspected.

  • Laboratory Coat: A flame-resistant lab coat should be worn and fully buttoned. This protects the skin and personal clothing from splashes and spills.

  • Additional Protection: For larger quantities or procedures with a high splash risk, a chemically resistant apron over the lab coat is recommended[9].

  • Footwear: Closed-toe shoes are required in all laboratory settings.

Respiratory Protection
  • Standard Operations: When working within a certified chemical fume hood, respiratory protection is typically not required.

  • Emergency Situations: In the event of a large spill or failure of engineering controls, a respirator may be necessary. The specific type would depend on the concentration of airborne contaminants. Any required respirator use necessitates a formal respiratory protection program, including medical evaluation, fit-testing, and training, as mandated by OSHA[9].

PPE Summary Table
Protection Type Minimum Requirement Recommended for High-Risk Operations
Eye Protection ANSI Z87.1 Safety Glasses with Side ShieldsChemical Splash Goggles and/or Face Shield
Hand Protection Single pair of Nitrile GlovesDouble-gloved Nitrile or thicker resistant gloves
Body Protection Flame-Resistant Lab CoatChemically Resistant Apron over Lab Coat
Foot Protection Closed-toe ShoesN/A
Respiratory Not required with proper engineering controlsAir-purifying respirator with organic vapor cartridges (for emergencies only)

Operational Plan: A Step-by-Step Workflow

Adherence to a strict operational workflow is crucial for minimizing exposure and ensuring safety.

Safe Handling Workflow Diagram

G Prep 1. Don PPE (Lab Coat, Safety Glasses, Gloves) Verify 2. Verify Fume Hood Operation Prep->Verify Gather 3. Assemble Materials in Hood Verify->Gather Weigh 4. Weigh/Measure Compound Transfer 5. Transfer to Reaction Vessel Weigh->Transfer React 6. Conduct Experiment Transfer->React Decon 7. Decontaminate Glassware/Surfaces Waste 8. Segregate & Label Waste Decon->Waste Doff 9. Doff PPE in Order (Gloves, Gown, Goggles) Waste->Doff Wash 10. Wash Hands Thoroughly Doff->Wash

Caption: Workflow for the safe handling of 5-Fluoro-2-methylbenzofuran.

Experimental Protocol
  • Preparation:

    • Don all required PPE: a fully buttoned lab coat, safety glasses or goggles, and a single pair of nitrile gloves.

    • Verify that the chemical fume hood is operational and the sash is at the appropriate height.

    • Gather all necessary equipment and reagents and place them inside the fume hood.

  • Handling:

    • Perform all manipulations of 5-Fluoro-2-methylbenzofuran deep within the fume hood.

    • If weighing a solid, tare the balance with a weigh boat inside the hood. Use a spatula to carefully transfer the solid.

    • If handling a liquid, use a calibrated pipette or syringe to transfer the desired volume.

    • Securely cap all containers immediately after use.

  • Post-Handling:

    • After the procedure, decontaminate all surfaces and equipment.

    • Properly segregate and dispose of all waste as outlined in the disposal plan below.

    • Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by the lab coat, and finally eye protection.

    • Wash hands thoroughly with soap and water after removing PPE.

Disposal Plan: Environmental Responsibility

Proper waste management is a critical component of laboratory safety and environmental stewardship.

  • Waste Segregation: As a halogenated organic compound, 5-Fluoro-2-methylbenzofuran waste must be collected in a dedicated, properly labeled "Halogenated Organic Waste" container[7].

    • Do Not Mix: Never mix halogenated waste with non-halogenated organic waste, as this complicates the disposal process and increases costs.

    • Avoid Incompatibles: Do not mix with acidic or basic waste streams[7].

  • Container Management:

    • Waste containers should be made of a compatible material (e.g., glass or polyethylene).

    • Keep waste containers closed when not in use.

    • Store waste containers in a designated satellite accumulation area within the laboratory.

  • Ultimate Disposal: The standard disposal method for halogenated organic waste is high-temperature incineration at a licensed hazardous waste facility[7]. This ensures the complete destruction of the compound.

By adhering to these rigorous safety protocols, you can confidently handle 5-Fluoro-2-methylbenzofuran while protecting yourself, your colleagues, and the environment.

References

  • Weber, R., et al. (1995). Polyfluorinated dibenzodioxins and dibenzofurans--synthesis, analysis, formation and toxicology. Chemosphere. Available at: [Link]

  • U.S. Environmental Protection Agency. (2025). Personal Protective Equipment. Available at: [Link]

  • National Toxicology Program. (1989). NTP Toxicology and Carcinogenesis Studies of Benzofuran (CAS No. 271-89-6) in F344/N Rats and B6C3F1 Mice (Gavage Studies). National Toxicology Program technical report series.
  • Fent, K. W., et al. (2025). Flame retardants, dioxins, and furans in air and on firefighters' protective ensembles during controlled residential firefighting.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet for 5-Fluoro-2-methylbenzoyl chloride.
  • University of Nevada, Reno Environmental Health & Safety. Chapter 13, Chemical Hygiene Plan: Personal Protective Equipment. Available at: [Link]

  • Storemasta. (2025). Examples of PPE for Various Dangerous Goods Classes. Available at: [Link]

  • Ghandour, B., et al. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. PMC. Available at: [Link]

  • Clayton, J. W. (1962). The Toxicity of Fluorocarbons with Special Reference to Chemical Constitution.
  • Thermo Fisher Scientific. (2025).
  • Chemical Safety. (2025). Chemical Label for 5-Fluoro-3-methylbenzofuran-2-carboxylic acid.
  • DuPont. (2025). PPE Solutions for the Chemical Manufacturing Industry.
  • Apollo Scientific. (2025).
  • Agency for Toxic Substances and Disease Registry (ATSDR). (2025). Public Health Statement for 2,3-Benzofuran. Available at: [Link]

  • ChemicalBook. (2025). 5-FLUORO-2-METHYLBENZOTHIAZOLE.
  • Cheméo. (2025). Chemical Properties of Benzofuran, 2-methyl- (CAS 4265-25-2). Available at: [Link]

  • BenchChem. (2025).
  • National Cancer Institute at Frederick. (2014).

Sources

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